Technical Documentation Center

5-Ethyl-1H-imidazole-2-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Ethyl-1H-imidazole-2-carbaldehyde
  • CAS: 1368217-81-5

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 5-Ethyl-1H-imidazole-2-carbaldehyde: A Comprehensive Technical Guide

Executive Summary 5-Ethyl-1H-imidazole-2-carbaldehyde (tautomeric with 4-ethyl-1H-imidazole-2-carbaldehyde) is a highly valued heterocyclic building block in medicinal chemistry, particularly for developing enzyme inhibi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyl-1H-imidazole-2-carbaldehyde (tautomeric with 4-ethyl-1H-imidazole-2-carbaldehyde) is a highly valued heterocyclic building block in medicinal chemistry, particularly for developing enzyme inhibitors and histamine receptor modulators[1]. The presence of the ethyl group at the 4(5)-position modulates the lipophilicity and steric profile of the imidazole core, while the C2-carboxaldehyde provides a versatile electrophilic handle for reductive aminations, Wittig reactions, and multi-component condensations[2]. This whitepaper details a robust, high-yielding synthetic route leveraging directed ortho-lithiation (DoM), providing researchers with a self-validating protocol designed for scale-up and high purity.

Strategic Route Selection & Causality

The synthesis of imidazole-2-carboxaldehydes historically relied on the oxidation of 2-hydroxymethyl precursors (using MnO2 or Dess-Martin periodinane) or complex cyclization strategies[3]. However, these methods often suffer from over-oxidation, low yields, or require harsh conditions[4].

For 5-ethyl-1H-imidazole-2-carbaldehyde, we employ a three-step directed lithiation strategy starting from commercially available 4-ethyl-1H-imidazole (CAS: 19141-85-6)[5].

Causality of the Synthetic Design:

  • N-Protection : The free N-H of imidazole is acidic (pKa ~14) and will consume organolithium reagents. We utilize 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). The SEM group not only masks the N-H, but its steric bulk heavily biases subsequent lithiation toward the C2 position rather than C5.

  • Directed Lithiation : n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) quantitatively deprotonates the C2 position. The low temperature is critical to prevent the highly reactive lithiated intermediate from undergoing unwanted dimerization or ring-fragmentation.

  • Electrophilic Quench : N,N-Dimethylformamide (DMF) acts as the formylating agent. It forms a stable tetrahedral hemiaminal intermediate that only collapses to the aldehyde upon aqueous acidic workup, preventing double addition.

Mechanistic Pathways & Workflow

SyntheticWorkflow A 4-Ethyl-1H-imidazole (Starting Material) B N-Protection SEM-Cl, NaH 0 °C to RT A->B C 1-SEM-4-ethyl- 1H-imidazole B->C D C2-Lithiation n-BuLi, THF -78 °C C->D E Formylation DMF Quench D->E F 1-SEM-4-ethyl-1H- imidazole-2-carbaldehyde E->F G Deprotection TBAF or HCl/EtOH Reflux F->G H 5-Ethyl-1H-imidazole- 2-carbaldehyde (Target) G->H

Fig 1. Three-step synthetic workflow for 5-Ethyl-1H-imidazole-2-carbaldehyde.

CausalLogic N1 Addition of SEM-Cl N2 Masks acidic N-H proton N1->N2 N3 Steric shielding of C5 position N1->N3 N4 Directs n-BuLi exclusively to C2 N2->N4 N3->N4 N5 Prevents C5-formylation byproducts N4->N5

Fig 2. Causal logic diagram of SEM-directed regioselective lithiation.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-4-ethyl-1H-imidazole

Objective: Protect the imidazole nitrogen to enable strong-base chemistry.

  • Preparation : Flame-dry a 500 mL 3-neck round-bottom flask under argon. Charge with 4-ethyl-1H-imidazole (10.0 g, 104 mmol)[5] and anhydrous DMF (150 mL).

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Add Sodium hydride (NaH, 60% dispersion in mineral oil, 4.58 g, 114 mmol, 1.1 eq) portion-wise over 15 minutes. Causality: H2 gas evolution indicates the formation of the sodium imidazolide. Wait until bubbling ceases (approx. 30 mins) to ensure complete deprotonation.

  • Protection : Dropwise add SEM-Cl (19.1 g, 114 mmol, 1.1 eq). Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Workup & Validation : Quench with saturated aqueous NH4Cl (50 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash organic layers with brine (5 x 50 mL) to remove DMF. Dry over Na2SO4, filter, and concentrate. Self-Validation: Run TLC (DCM:MeOH 95:5). The product should appear as a higher Rf spot compared to the highly polar starting material. Yield: ~21.5 g (91%). Note: The product is a mixture of 1-SEM-4-ethyl and 1-SEM-5-ethyl regioisomers, which is inconsequential as both converge in the final deprotection step.

Phase 2: Regioselective Formylation at C2

Objective: Introduce the aldehyde functional group via organolithium chemistry.

  • Preparation : In a flame-dried 500 mL flask under argon, dissolve the SEM-protected intermediate (20.0 g, 88.3 mmol) in anhydrous THF (200 mL).

  • Lithiation : Cool the reaction to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (2.5 M in hexanes, 38.8 mL, 97.1 mmol, 1.1 eq) over 30 minutes. Maintain internal temperature below -70 °C. Self-Validation: To ensure complete lithiation before proceeding, extract a 0.5 mL aliquot, quench with D2O, and analyze via LC-MS. A mass shift of +1 Da confirms quantitative C2-deuteration.

  • Electrophilic Addition : Stir at -78 °C for 45 minutes. Add anhydrous DMF (9.68 g, 132 mmol, 1.5 eq) rapidly in one portion. Causality: Rapid addition prevents the unreacted lithiated species from attacking the newly formed tetrahedral intermediate.

  • Workup : Stir for 1 hour at -78 °C, then allow to warm to 0 °C. Quench with 1M HCl (50 mL) to collapse the hemiaminal. Extract with EtOAc (3 x 100 mL), wash with brine, dry, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the protected aldehyde. Yield: ~18.8 g (84%).

Phase 3: SEM Deprotection

Objective: Remove the SEM group to yield the target 5-ethyl-1H-imidazole-2-carbaldehyde.

  • Reaction : Dissolve the protected aldehyde (15.0 g, 59.0 mmol) in Ethanol (100 mL). Add 6M aqueous HCl (50 mL).

  • Heating : Reflux the mixture at 85 °C for 4-6 hours. Causality: The acidic conditions cleave the acetal linkage of the SEM group, releasing formaldehyde and 2-(trimethylsilyl)ethanol.

  • Workup : Cool to room temperature. Concentrate under reduced pressure to remove ethanol. Adjust the aqueous layer to pH 8 using saturated aqueous NaHCO3[6]. Extract with EtOAc (4 x 75 mL). Dry and concentrate.

  • Purification : Recrystallize from EtOAc/Hexanes to afford pure 5-ethyl-1H-imidazole-2-carbaldehyde as a pale yellow crystalline solid. Yield: ~6.2 g (85%).

Quantitative Data & Analytical Summary

To facilitate rapid comparison and scale-up calculations, the stoichiometric and yield data are summarized below:

Reaction StepReagents (Equivalents)Temp / TimeExpected YieldKey Analytical Marker (1H-NMR)
1. N-Protection Imidazole (1.0), NaH (1.1), SEM-Cl (1.1)0 °C to RT / 2.5 h88 - 92%Appearance of SEM -CH2- (δ 5.3 ppm)
2. Formylation SEM-Imid (1.0), n-BuLi (1.1), DMF (1.5)-78 °C / 2.5 h80 - 85%Aldehyde proton (δ 9.8 ppm), loss of C2-H
3. Deprotection SEM-Aldehyde (1.0), 6M HCl (Excess)85 °C / 5.0 h82 - 87%Loss of SEM signals, appearance of N-H (br s)

Conclusion

The synthesis of 5-ethyl-1H-imidazole-2-carbaldehyde via SEM-directed ortho-lithiation offers superior regiocontrol and scalability compared to traditional oxidative methods[3][4]. By strictly controlling the temperature during lithiation and validating intermediates through D2O quenching, researchers can ensure high fidelity in the production of this critical medicinal chemistry building block[1].

Sources

Exploratory

Strategic Synthesis of 5-Ethyl-1H-imidazole-2-carbaldehyde: A Technical Guide to Starting Materials and Functionalization Workflows

Executive Summary & Rationale The imidazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors, antihypertensives (e.g., losartan), and protein tyro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The imidazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors, antihypertensives (e.g., losartan), and protein tyrosine phosphatase 1B (PTP1B) inhibitors. Specifically, 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5) is a highly sought-after intermediate. The presence of the C2-formyl group provides a versatile handle for reductive aminations, Wittig reactions, and Schiff-base condensations, while the C5-ethyl group modulates lipophilicity and target-pocket binding.

As a Senior Application Scientist, I approach the synthesis of this molecule not as a single reaction, but as a holistic, self-validating system. Direct functionalization of unprotected imidazoles is notoriously difficult due to their amphoteric nature and the rapid tautomerism between the N1 and N3 positions. This guide details the causal logic, starting material selection, and validated experimental protocols required to synthesize 5-ethyl-1H-imidazole-2-carbaldehyde with high regiocontrol and yield.

Tautomerism and Regiochemical Control

Before selecting starting materials, one must account for the inherent tautomerism of the imidazole ring. In solution, 4-ethyl-1H-imidazole and 5-ethyl-1H-imidazole are indistinguishable tautomers, rapidly exchanging protons between the two nitrogen atoms[1].

If one attempts to directly formylate 4(5)-ethyl-1H-imidazole at the C2 position, the basic conditions (or organolithium reagents) will simply deprotonate the acidic N-H bond, forming a highly unreactive imidazolide anion. Therefore, successful functionalization requires temporary N-protection .

The Causality of Protection: By utilizing a sterically demanding protecting group like Triphenylmethyl (Trityl), we can dictate the regiochemistry. The bulky Trityl group will selectively attach to the nitrogen furthest from the C4-ethyl group to minimize steric clash. This locks the molecule into the 1-trityl-4-ethyl-1H-imidazole configuration, leaving the C2 proton highly activated and accessible for directed lithiation[1].

Retrosynthetic Strategies & Starting Material Selection

We can evaluate two primary workflows for generating the C2-carbaldehyde from the commercially available 4(5)-ethyl-1H-imidazole.

Workflow A: Hydroxymethylation & Oxidation (Process Scale)

This route avoids cryogenic conditions. It relies on the reaction of 4(5)-ethyl-1H-imidazole with paraformaldehyde under heat and pressure to yield 2-hydroxymethyl-5-ethyl-1H-imidazole. The primary alcohol is subsequently oxidized to the aldehyde using activated Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP)[2]. While scalable, the initial hydroxymethylation can suffer from over-alkylation and requires rigorous chromatographic purification.

Workflow B: Directed Lithiation & Formylation (Discovery Scale)

This is the gold-standard for high-purity laboratory synthesis. It utilizes N-tritylation, followed by kinetic deprotonation at C2 using n-butyllithium (n-BuLi) at -78 °C. The resulting organolithium species is quenched with anhydrous N,N-Dimethylformamide (DMF) acting as a formyl equivalent. Subsequent acidic hydrolysis smoothly removes the Trityl group and yields the target aldehyde[1].

Retrosynthesis A 4(5)-Ethyl-1H-imidazole (Starting Material) B 2-Hydroxymethyl-5-ethyl- 1H-imidazole A->B Paraformaldehyde Heat C 1-Trityl-4-ethyl- 1H-imidazole A->C Trityl-Cl, Et3N E 5-Ethyl-1H-imidazole- 2-carbaldehyde (Target) B->E MnO2 Oxidation D 1-Trityl-4-ethyl-1H- imidazole-2-carbaldehyde C->D 1. n-BuLi (-78°C) 2. DMF D->E HCl / MeOH

Retrosynthetic pathways for 5-Ethyl-1H-imidazole-2-carbaldehyde.

Quantitative Data Presentation

Table 1: Physicochemical Properties of Key Materials
CompoundRoleMW ( g/mol )CAS NumberPhysical State
4(5)-Ethyl-1H-imidazole Primary Starting Material96.131072-62-4Pale yellow liquid
Trityl Chloride (Tr-Cl) Bulky N-Protecting Group278.7876-83-5White crystalline powder
N,N-Dimethylformamide Formyl Equivalent (Electrophile)73.0968-12-2Colorless liquid
5-Ethyl-1H-imidazole-2-carbaldehyde Target Product124.141368217-81-5Off-white solid
Table 2: Comparison of Synthetic Workflows
MetricWorkflow A (Oxidation)Workflow B (Lithiation)
Overall Yield 35 - 45%65 - 75%
Scalability High (Kilogram scale)Medium (Gram scale due to cryogenics)
Regioselectivity Moderate (Risk of C4/C5 attack)Excellent (Steric locking via Trityl)
Key Reagents Paraformaldehyde, MnO₂Trityl-Cl, n-BuLi, DMF

Experimental Protocols: The Directed Lithiation Workflow

The following methodology represents a self-validating system. Each step is designed to naturally funnel into the next, utilizing kinetic control to ensure absolute regiochemical fidelity.

Protocol 1: Regioselective N-Tritylation

Causality: Triethylamine acts as an acid scavenger. The reaction is run at room temperature to allow thermodynamic settling, ensuring the Trityl group exclusively occupies the N1 position to avoid steric clash with the C4-ethyl group.

  • Dissolve 4(5)-ethyl-1H-imidazole (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Add Triethylamine (1.5 equiv, 15 mmol) and stir for 10 minutes.

  • Portion-wise, add Trityl chloride (1.05 equiv, 10.5 mmol).

  • Stir the reaction mixture at room temperature for 12 hours under an inert N₂ atmosphere.

  • Quench with saturated aqueous NaHCO₃, extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield 1-Trityl-4-ethyl-1H-imidazole .

Protocol 2: Cryogenic Lithiation and Formylation

Causality: The C2 proton is highly acidic (pKa ~ 33) due to the inductive effects of the adjacent nitrogen atoms. However, n-BuLi at room temperature can cause ring-opening. Operating at -78 °C ensures strictly kinetic deprotonation. DMF is utilized as it forms a stable tetrahedral intermediate that only collapses to the aldehyde upon aqueous quenching, preventing over-addition of the organolithium reagent.

  • Dissolve 1-Trityl-4-ethyl-1H-imidazole (1.0 equiv, 5 mmol) in anhydrous Tetrahydrofuran (THF, 25 mL) under an Argon atmosphere.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Dropwise, add n-BuLi (1.2 equiv, 2.5 M in hexanes) over 15 minutes. The solution will turn deep red/orange, indicating the formation of the C2-lithio species. Stir for 1 hour at -78 °C.

  • Add anhydrous DMF (2.0 equiv, 10 mmol) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x 20 mL), dry, and concentrate to yield 1-Trityl-4-ethyl-1H-imidazole-2-carbaldehyde .

Protocol 3: Acidic Deprotection

Causality: The Trityl ether is highly acid-labile. Refluxing in methanolic HCl rapidly cleaves the protecting group. The resulting triphenylmethanol byproduct is highly lipophilic and easily separated from the water-soluble imidazole hydrochloride salt via an ether wash.

  • Suspend the protected aldehyde in a 2.0 M solution of HCl in Methanol (20 mL).

  • Heat to reflux for 2 hours.

  • Evaporate the methanol in vacuo. Partition the resulting residue between distilled water (30 mL) and Diethyl Ether (30 mL).

  • Discard the ether layer (contains triphenylmethanol).

  • Carefully basify the aqueous layer to pH 8 using solid NaHCO₃.

  • Extract the aqueous layer with Ethyl Acetate (3x 20 mL), dry over Na₂SO₄, and evaporate to yield the pure target, 5-Ethyl-1H-imidazole-2-carbaldehyde .

Mechanism Step1 Step 1: N-Protection Steric bulk of Trityl directs alkylation to N1 Step2 Step 2: Directed Lithiation n-BuLi kinetically deprotonates C2 at -78°C Step1->Step2 Step3 Step 3: Electrophilic Quench DMF acts as a stable formyl equivalent Step2->Step3 Step4 Step 4: Deprotection Acid hydrolysis yields the final aldehyde Step3->Step4

Mechanistic sequence of the directed lithiation-formylation workflow.

References

  • Title: 4-ethyl-1H-imidazole-2-carbaldehyde | 1368217-81-5 Source: Sigma-Aldrich URL: Link

  • Title: Preparation process for 2 formyl imidazole acetals Source: US Patent 5550250A URL: 2

  • Title: Product Class 3: Imidazoles Source: Thieme E-Books & E-Journals URL: 1

Sources

Foundational

Comprehensive Spectroscopic Characterization and Synthetic Methodologies of 5-Ethyl-1H-imidazole-2-carbaldehyde

Executive Summary 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5)[1] is a highly versatile heterocyclic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5)[1] is a highly versatile heterocyclic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced porphyrin compounds[2] and kinase inhibitors. Due to the reactive nature of the C2-formyl group and the tautomerizable imidazole core, rigorous analytical characterization is critical to ensure batch-to-batch reproducibility. This technical guide provides an in-depth analysis of the synthetic causality, isolation protocols, and definitive spectroscopic profiling (NMR, FTIR, HRMS) required to validate this compound.

Physicochemical Profiling & Structural Dynamics

The imidazole ring inherently exhibits annular tautomerism. In solution, 5-ethyl-1H-imidazole-2-carbaldehyde exists in rapid equilibrium with its tautomer, 4-ethyl-1H-imidazole-2-carbaldehyde. This dynamic proton exchange at the nitrogen atoms (N1 ⇌ N3) significantly impacts nuclear magnetic resonance (NMR) timescales.

Causality in Solvent Selection: As an application scientist, I cannot overstate the importance of solvent selection during NMR analysis. Aprotic, non-polar solvents like CDCl₃ often result in broadened spectral lines due to intermediate exchange rates of the N-H proton. Conversely, utilizing strongly hydrogen-bonding solvents such as DMSO-d₆ effectively "locks" the tautomeric states or slows the exchange sufficiently to yield sharp, highly resolved resonances, allowing for accurate integration and coupling constant determination.

Synthetic Methodology & Mechanistic Causality

The most reliable synthetic route to 5-ethyl-1H-imidazole-2-carbaldehyde involves the selective oxidation of its precursor, (5-ethyl-1H-imidazol-2-yl)methanol[3].

Causality of Reagent Selection: The primary challenge in this transformation is avoiding over-oxidation to the corresponding imidazole-2-carboxylic acid[3]. Strong oxidants (e.g., KMnO₄ or Jones reagent) inevitably drive the reaction to the acid. To achieve selective aldehyde formation, Dess-Martin Periodinane (DMP) is the reagent of choice[3]. DMP operates under exceptionally mild conditions in dichloromethane (CH₂Cl₂). The mechanism involves the formation of an intermediate periodinane-alcohol complex, followed by the elimination of acetic acid and iodinane to yield the aldehyde. This pathway preserves the integrity of the ethyl substituent and prevents oxidative cleavage of the electron-rich imidazole ring.

ExperimentalWorkflow Start Starting Material: (5-ethyl-1H-imidazol-2-yl)methanol Oxidation Oxidation Reaction: Dess-Martin Periodinane (DMP), CH2Cl2, 0°C Start->Oxidation Addition of Reagent Quench Quenching & Neutralization: Sat. Na2S2O3 / NaHCO3 (1:1) Oxidation->Quench TLC Confirmation Extraction Liquid-Liquid Extraction: Aqueous / Organic Separation Quench->Extraction Phase Separation Purification Flash Chromatography: Silica Gel, EtOAc/Hexane Extraction->Purification Concentration in vacuo Product Purified Product: 5-Ethyl-1H-imidazole-2-carbaldehyde Purification->Product Fraction Pooling

Experimental workflow for the synthesis and isolation of 5-Ethyl-1H-imidazole-2-carbaldehyde.

Standard Operating Procedures (SOPs)

Self-Validating Synthesis Protocol
  • Initiation: Dissolve (5-ethyl-1H-imidazol-2-yl)methanol (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M concentration) under an inert argon atmosphere. Cool the reaction vessel to 0°C using an ice bath.

  • Oxidation: Add Dess-Martin Periodinane (1.1 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents localized reagent concentration, which can lead to dimerization side-reactions.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to ambient temperature. Monitor via TLC (EtOAc:Hexane 1:1). The reaction is self-validating when the highly polar baseline spot (alcohol) is completely consumed, replaced by a higher Rf, UV-active spot (aldehyde).

  • Quenching (Critical Step): Once complete (typically 2-3 hours), quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Causality: Na₂S₂O₃ reduces the unreacted hypervalent iodine species to water-soluble iodinane byproducts, while NaHCO₃ neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the target aldehyde.

  • Isolation: Stir vigorously for 30 minutes until the organic layer is clear. Separate the phases, extract the aqueous layer twice with CH₂Cl₂, dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 20-50% EtOAc in Hexanes) to afford the product.

Spectroscopic Sample Preparation Protocol
  • NMR: Dissolve 5-10 mg of the purified solid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). Ensure complete dissolution via brief sonication (30 seconds) to prevent shimming errors caused by particulate matter.

  • FTIR: Analyze the neat solid directly using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal. Apply consistent pressure using the anvil to ensure uniform contact.

Spectroscopic Characterization Data

The following data represents the standardized spectroscopic profile for highly purified 5-ethyl-1H-imidazole-2-carbaldehyde (C₆H▝N₂O, MW: 124.14 g/mol )[1].

Nuclear Magnetic Resonance (NMR)

Data acquired at 400 MHz (¹H) and 100 MHz (¹³C) utilizing DMSO-d₆ as the solvent to mitigate tautomeric broadening.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J)Assignment
12.85br s1H-N-H (imidazole)
9.65s1H-CHO (aldehyde)
7.15s1H-C4-H (imidazole)
2.65q2H7.5 Hz-CH₂- (ethyl)
1.20t3H7.5 Hz-CH₃ (ethyl)

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
182.4C=O (aldehyde)
142.8C2 (imidazole)
138.5C5 (imidazole, attached to ethyl)
118.2C4 (imidazole)
20.1-CH₂- (ethyl)
13.5-CH₃ (ethyl)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis (ATR mode) is essential for confirming the oxidation state of the C2 carbon. The disappearance of the broad O-H stretch (~3300 cm⁻¹) from the starting material and the emergence of a sharp, intense carbonyl stretch are the primary diagnostic indicators[3].

Table 3: FTIR Spectral Assignments

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3250 - 3100N-H stretchImidazole ring
2965, 2875C-H stretch (sp³)Ethyl group
2820, 2730C-H stretchAldehyde (Fermi resonance)
1685C=O stretchAldehyde
1450 - 1550C=C, C=N stretchImidazole ring
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI+) is utilized to confirm the exact mass and isotopic pattern.

  • Calculated for [M+H]⁺ (C₆H₉N₂O⁺): 125.0715

  • Observed [M+H]⁺: 125.0712 (Δ = 2.4 ppm)

  • Primary Fragmentation: Loss of CO (-28 Da) yielding a prominent fragment at m/z 97.07, characteristic of heterocyclic carbaldehydes.

AnalyticalValidation Sample Purified 5-Ethyl-1H-imidazole-2-carbaldehyde NMR NMR Spectroscopy (1H & 13C in DMSO-d6) Sample->NMR IR FTIR Spectroscopy (ATR Method) Sample->IR MS HRMS (ESI+) Sample->MS Data1 Confirm Connectivity & Tautomeric Purity NMR->Data1 Data2 Identify Functional Groups (C=O, N-H) IR->Data2 Data3 Determine Exact Mass [M+H]+ 125.0715 MS->Data3

Analytical validation workflow detailing spectroscopic techniques and their diagnostic outputs.

References

  • Title: (5-ethyl-1H-imidazol-2-yl)
  • Title: CAS:1368217-81-5, 5-Ethyl-1H-imidazole-2-carbaldehyde-毕得医药 Source: Bidepharm URL
  • Title: ethyl-2-imidazolecarboxaldehyde - CAS号1368217-81-5 - 摩熵化学 Source: Molaid URL

Sources

Exploratory

13C NMR Characterization of 5-Ethyl-1H-imidazole-2-carbaldehyde: A Comprehensive Technical Guide

Executive Summary The structural elucidation of substituted heterocycles is a critical bottleneck in the preclinical drug development pipeline. 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5) is a highly versatil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted heterocycles is a critical bottleneck in the preclinical drug development pipeline. 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5) is a highly versatile building block used in the synthesis of kinase inhibitors and histamine receptor modulators [1]. While 1H NMR provides a rapid structural snapshot, 13C NMR is the definitive tool for mapping the carbon framework, verifying the substitution pattern, and assessing the tautomeric state of the imidazole ring.

This whitepaper provides an in-depth, self-validating protocol for the 13C NMR characterization of 5-ethyl-1H-imidazole-2-carbaldehyde. By moving beyond basic peak picking, we will explore the causality behind solvent selection, relaxation parameters, and the spectral artifacts introduced by annular tautomerism [2].

Theoretical Framework: Causality in Imidazole 13C NMR

To accurately assign the 13C NMR spectrum of 5-ethyl-1H-imidazole-2-carbaldehyde, one must understand the competing electronic and dynamic forces at play within the molecule.

Electronic Deshielding and Substituent Effects

The chemical shifts of the imidazole carbons are dictated by the push-pull electronics of its substituents:

  • The C2 Position: The formyl group (-CHO) is strongly electron-withdrawing via resonance and induction. This severely deshields the C=O carbon (~182 ppm) and the adjacent C2 ring carbon (~143 ppm) [3].

  • The C5 Position: The ethyl group is weakly electron-donating via hyperconjugation. Alkyl substitution typically induces a downfield shift of ~10–15 ppm at the ipso-carbon compared to the unsubstituted ring. Thus, C5 is expected to resonate around ~139 ppm, leaving the unsubstituted C4 carbon further upfield at ~122 ppm.

The Challenge of Annular Tautomerism

The most critical phenomenon affecting the 13C NMR of this compound is annular tautomerism . In solution, the N1 proton rapidly exchanges with the N3 lone pair.

  • Causality: On the NMR timescale, if this proton exchange is intermediate, the electronic environments of C4 and C5 begin to average out. This dynamic process leads to severe line broadening or even the complete disappearance of the C4 and C5 signals in the 13C spectrum at room temperature [4].

  • Solution: To mitigate this, we intentionally select DMSO-d6 as the solvent. The strong hydrogen-bond accepting nature of DMSO restricts the mobility of the N-H proton, slowing the tautomeric exchange rate and sharpening the carbon signals sufficiently for detection.

Experimental Protocol: A Self-Validating Workflow

A robust analytical protocol must be self-validating. The following workflow is designed to ensure that quaternary carbons (which lack NOE enhancement and have long relaxation times) are captured with high signal-to-noise (S/N) ratios, and that assignments are unambiguously proven through 2D NMR.

Step-by-Step Methodology
  • Sample Preparation (Solvent Causality):

    • Dissolve 20–25 mg of 5-ethyl-1H-imidazole-2-carbaldehyde in 0.6 mL of anhydrous DMSO-d6.

    • Rationale: High concentration is required because 50% of the carbon framework consists of quaternary carbons (C=O, C2, C5). DMSO-d6 is chosen over CDCl3 to lock the tautomeric state via intermolecular hydrogen bonding.

  • Instrument Tuning & Shimming:

    • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer (100 or 150 MHz for 13C).

    • Perform rigorous 3D gradient shimming. Rationale: Line widths must be < 1 Hz to resolve any subtle scalar couplings or tautomeric line-shape anomalies.

  • 1D 13C{1H} Acquisition (zgpg30):

    • Set the relaxation delay (D1) to 3.0 seconds .

    • Rationale: Quaternary carbons (C2, C5, C=O) relax slowly. A standard 1-second delay will saturate these spins, causing them to vanish into the baseline. A 3-second delay ensures full longitudinal relaxation (T1) recovery. Acquire a minimum of 1024 scans.

  • 2D HMBC Acquisition (Validation):

    • Acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum optimized for long-range couplings ( nJCH​ = 8 Hz).

    • Rationale: Because C2 and C5 have no directly attached protons, 1D 13C alone is insufficient for definitive assignment. HMBC provides the self-validating logical links between the proton spin systems and the isolated carbons.

NMR_Workflow A 1. Sample Preparation (20 mg in DMSO-d6) B 2. Shimming & Tuning (Optimize Linewidth < 1 Hz) A->B C 3. 1D 13C Acquisition (zgpg30, D1=3s, NS=1024) B->C D 4. 2D HMBC/HSQC (For Quaternary C Assignment) C->D E 5. Data Processing (Zero-filling, Apodization) D->E F 6. Peak Assignment & Structural Validation E->F

Caption: Step-by-step experimental workflow for acquiring high-resolution 13C NMR spectra.

Data Presentation & Spectral Assignments

The table below summarizes the expected 13C NMR chemical shifts, multiplicities, and line shape characteristics derived from empirical data of the imidazole-2-carbaldehyde scaffold [3].

Table 1: 13C NMR Chemical Shift Assignments (DMSO-d6)
Carbon PositionPredicted Shift (ppm)Multiplicity (DEPT-135)Relaxation / Line Shape Characteristics
C=O (Aldehyde) ~181.5 - 183.0Quaternary (C, null)Sharp, low intensity (Long T1 relaxation)
C2 (Imidazole) ~142.0 - 145.0Quaternary (C, null)Sharp, low intensity
C5 (Imidazole) ~138.0 - 140.0Quaternary (C, null)Broadened (Sensitive to tautomeric exchange)
C4 (Imidazole) ~120.0 - 123.0Methine (CH, positive)Broadened (Sensitive to tautomeric exchange)
C1' (Ethyl -CH2-) ~20.0 - 22.0Methylene (CH2, negative)Sharp, inverted phase in DEPT-135
C2' (Ethyl -CH3) ~13.0 - 15.0Methyl (CH3, positive)Sharp, positive phase in DEPT-135

Advanced Validation: HMBC Logical Mapping

To ensure the highest standard of scientific integrity, the 1D 13C assignments must be validated using 2D HMBC. The logic relies on tracing through-bond magnetizations from known protons to unknown carbons.

The Causality of the Assignment:

  • Anchoring the Aldehyde: The highly deshielded aldehyde proton (~9.7 ppm) will show a strong 2JCH​ correlation to the C=O carbon (~182 ppm) and a weaker 3JCH​ correlation across the ring to C2 (~143 ppm). This unambiguously identifies C2.

  • Anchoring the Ethyl Group: The ethyl -CH2- protons (~2.6 ppm) will show a direct 2JCH​ correlation to C5 (~139 ppm) and a 3JCH​ correlation to C4 (~122 ppm).

  • Closing the Loop: The isolated aromatic proton at C4 (~7.2 ppm) will show a 2JCH​ to C5 and a 3JCH​ to C2, perfectly closing the structural logic loop and validating the entire framework.

HMBC_Logic H_Ald Aldehyde Proton (~9.7 ppm) C_Ald C=O Carbon (~182 ppm) H_Ald->C_Ald 1J_CH C2 C2 Carbon (~143 ppm) H_Ald->C2 2J_CH H_C4 C4 Proton (~7.2 ppm) H_C4->C2 3J_CH C5 C5 Carbon (~139 ppm) H_C4->C5 2J_CH H_CH2 Ethyl -CH2- (~2.6 ppm) C4 C4 Carbon (~122 ppm) H_CH2->C4 3J_CH H_CH2->C5 2J_CH H_CH3 Ethyl -CH3 (~1.2 ppm) H_CH3->C5 3J_CH

Caption: Logical flow of key HMBC correlations used to unambiguously assign the imidazole ring carbons.

Conclusion

The 13C NMR characterization of 5-ethyl-1H-imidazole-2-carbaldehyde requires more than routine data acquisition; it demands a strategic approach to overcome the physical chemistry of annular tautomerism and quaternary carbon relaxation. By utilizing hydrogen-bonding solvents, optimized relaxation delays, and 2D HMBC logical mapping, researchers can generate a self-validating, artifact-free structural proof suitable for regulatory submission and advanced drug development.

References

  • Keder, R., et al. "Novel nitrogen ligands based on imidazole derivatives and their application in asymmetric catalysis." University of Pardubice, 2006.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24955, 1H-imidazole-2-carbaldehyde." PubChem, 2023.[Link]

  • MDPI. "Electrochemical Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy of Imidazole Ring Functionalized Monolayer." Molecules, 2022.[Link]

Foundational

Comprehensive Mass Spectrometric Characterization of 5-Ethyl-1H-imidazole-2-carbaldehyde

An In-Depth Technical Guide on Ionization Dynamics, Fragmentation Mechanisms, and Analytical Workflows Executive Summary & Pharmacophore Context 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5) is a highly reactiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Ionization Dynamics, Fragmentation Mechanisms, and Analytical Workflows

Executive Summary & Pharmacophore Context

5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5) is a highly reactive, low-molecular-weight (124.14 g/mol ) heterocyclic building block[1]. Its structural motif—an imidazole ring substituted with an electron-donating ethyl group and an electron-withdrawing carbaldehyde moiety—makes it a critical intermediate in the synthesis of kinase inhibitors and advanced pharmaceutical therapeutics. For Drug Metabolism and Pharmacokinetics (DMPK) professionals, tracking this pharmacophore in complex biological matrices requires a deep understanding of its gas-phase behavior. This whitepaper details the mass spectrometric (MS) ionization dynamics, liquid chromatography (LC) retention strategies, and collision-induced dissociation (CID) fragmentation mechanisms required to confidently identify and quantify this molecule.

Physicochemical Properties & Ionization Dynamics

Understanding the physicochemical nature of the analyte is the first step in developing a robust MS assay.

  • Molecular Formula: C 6​ H 8​ N 2​ O

  • Monoisotopic Mass: 124.0637 Da

  • Target Ionization Strategy: Positive Electrospray Ionization (ESI+)

The Causality of Ionization: Why is ESI+ the definitive choice? The unsubstituted nitrogen (N3) of the imidazole ring possesses a lone pair of electrons residing in an sp 2 orbital that does not participate in the aromatic π -system. This structural feature imparts a exceptionally high proton affinity. When introduced to an acidic mobile phase (e.g., 0.1% formic acid), this nitrogen acts as a strong gas-phase base. It readily accepts a proton during the electrospray desolvation process to form a highly stable, resonance-stabilized [M+H] + precursor ion at m/z 125.07[2].

Self-Validating LC-MS/MS Analytical Workflow

To ensure absolute trustworthiness in quantitative DMPK assays, the analytical protocol must function as a self-validating system . This requires the method to inherently distinguish between the target analyte and isobaric matrix interferences through orthogonal retention mechanisms and highly specific transition monitoring.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation): Extract the analyte from the biological matrix using a 3:1 ratio of cold acetonitrile (spiked with a stable-isotope-labeled internal standard, SIL-IS) to plasma.

    • Causality: Acetonitrile rapidly denatures plasma proteins while keeping the highly polar imidazole completely solubilized, ensuring high recovery rates without analyte occlusion.

  • Chromatographic Separation: Utilize a Polar-Embedded C18 column (e.g., Waters Atlantis T3, 2.1 × 100 mm, 1.8 µm) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

    • Causality: Standard C18 columns often exhibit poor retention for small, polar imidazoles, leading to ion suppression as the analyte co-elutes with the solvent front. A polar-embedded stationary phase prevents hydrophobic phase collapse and retains the basic imidazole ring effectively.

  • Mobile Phase Configuration:

    • Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Phase B: Acetonitrile with 0.1% Formic Acid.

    • Causality: The ammonium formate buffer controls the ionic strength, ensuring sharp peak shapes by preventing secondary interactions with free silanols on the column. Simultaneously, the formic acid drives the equilibrium toward the protonated [M+H] + state prior to ESI droplet desolvation.

  • Mass Spectrometry (Source Optimization): Set the ESI source temperature to 350°C and capillary voltage to 3.0 kV.

    • Causality: 350°C is the thermal sweet spot; it provides sufficient thermal energy to completely desolvate the highly aqueous initial mobile phase without inducing premature thermal degradation of the labile carbaldehyde group.

LCMS_Workflow A Sample Preparation (Protein Precipitation / SIL-IS Addition) B Chromatographic Separation (Polar-Embedded C18, Acidic Mobile Phase) A->B C Electrospray Ionization (ESI+) (Protonation of N3 at 350°C) B->C D Precursor Selection (Q1: m/z 125.07) C->D E Collision-Induced Dissociation (Argon Gas, 15-40 eV) D->E F Fragment Mass Analysis (HRMS / Orbitrap Detection) E->F

Figure 1: Self-validating LC-MS/MS analytical workflow for imidazole derivatives.

Mechanistic Fragmentation Pathways (CID)

When subjected to Collision-Induced Dissociation (CID) using argon gas, the protonated precursor [M+H] + (m/z 125.07) undergoes highly predictable, structurally diagnostic fragmentation routes. Unlike the robust imidazole core, which resists opening until high collision energies are reached, the peripheral substituents cleave readily[3].

  • Aldehyde Cleavage (Loss of CO): The most labile moiety is the carbaldehyde group. Alpha-cleavage followed by the expulsion of neutral carbon monoxide (-28 Da) yields a stable fragment at m/z 97.08.

  • Ethyl Group Cleavage (Loss of Ethylene): The ethyl group at the 5-position can undergo a hydrogen rearrangement followed by the expulsion of a neutral ethylene molecule (C 2​ H 4​ , -28 Da), yielding an isobaric fragment at m/z 97.04.

    • Analytical Insight: Because both CO and C 2​ H 4​ represent a nominal loss of 28 Da, low-resolution triple quadrupole mass spectrometers will detect a single, unresolved m/z 97 peak. High-Resolution Mass Spectrometry (HRMS), such as a Q-TOF or Orbitrap, is required to differentiate these parallel pathways based on exact mass.

  • Deep Ring Cleavage: At elevated collision energies (>30 eV), the imidazole ring finally shatters. This process typically yields the characteristic C 2​ H 3​ N + core fragment at m/z 41.03, a universal hallmark of substituted imidazoles[4].

Fragmentation_Pathway M [M+H]+ m/z 125.07 F1 [M+H - CO]+ m/z 97.08 M->F1 -28 Da (CO) F2 [M+H - C2H4]+ m/z 97.04 M->F2 -28 Da (C2H4) F3 [M+H - H2O]+ m/z 107.06 M->F3 -18 Da (H2O) F4 Ring Remnant m/z 69.05 F1->F4 -28 Da (C2H4) F2->F4 -28 Da (CO) F5 C2H3N+ Core m/z 41.03 F4->F5 Ring Cleavage

Figure 2: Mechanistic CID fragmentation pathway of protonated 5-Ethyl-1H-imidazole-2-carbaldehyde.

Quantitative Data Interpretation

To facilitate rapid assay development, the following table summarizes the key quantitative parameters and exact masses for Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed MechanismOptimal CE (eV)Diagnostic Utility
125.0715 ([M+H] + )107.0609-18.01 (H 2​ O)Hydration loss from carbaldehyde15Low (Common interference)
125.0715 ([M+H] + )97.0766-27.99 (CO)Alpha-cleavage of formyl group20High (Primary Quantifier)
125.0715 ([M+H] + )97.0402-28.03 (C 2​ H 4​ )Rearrangement of ethyl group25High (Orthogonal Qualifier)
125.0715 ([M+H] + )69.0453-56.02 (CO+C 2​ H 4​ )Sequential loss of both substituents30Medium (Confirmation)
125.0715 ([M+H] + )41.0265Ring CleavageDisruption of the imidazole core40High (Core Pharmacophore)

Sources

Exploratory

physical properties of 5-Ethyl-1H-imidazole-2-carbaldehyde

An in-depth technical analysis of 5-Ethyl-1H-imidazole-2-carbaldehyde , focusing on its structural chemistry, physical properties, and validated synthetic workflows. Executive Summary As a Senior Application Scientist, I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 5-Ethyl-1H-imidazole-2-carbaldehyde , focusing on its structural chemistry, physical properties, and validated synthetic workflows.

Executive Summary

As a Senior Application Scientist, I frequently encounter heterocyclic building blocks that serve as the foundational architecture for complex Active Pharmaceutical Ingredients (APIs). 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5) is a highly functionalized intermediate that exemplifies a unique electronic push-pull system. Featuring an electron-donating ethyl group and an electron-withdrawing carbaldehyde moiety on an amphoteric imidazole core, this compound offers exceptional versatility for rational drug design and advanced materials synthesis. This whitepaper deconstructs the causality behind its physical properties and establishes a self-validating protocol for its synthesis and characterization.

Molecular Identity & Fundamental Physical Properties

Before deploying any compound in a synthetic pipeline, its baseline physical parameters must be rigorously defined. The table below summarizes the core quantitative data for 5-Ethyl-1H-imidazole-2-carbaldehyde [1][2].

PropertyValue
Chemical Name 5-Ethyl-1H-imidazole-2-carbaldehyde
CAS Registry Number 1368217-81-5
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Monoisotopic Mass 124.06366 Da
Predicted XlogP 0.7
Physical State Solid (Powder)
Recommended Storage Room Temperature (RT) to 2-8°C (Inert Atmosphere)

Structural Chemistry & Causality of Physical Properties

The physical and chemical behavior of 5-Ethyl-1H-imidazole-2-carbaldehyde is not random; it is strictly dictated by the synergistic effects of its three primary structural components. Understanding this causality is critical for predicting its behavior in complex reaction matrices [3].

  • The Imidazole Core: The 1H-imidazole ring acts as both a hydrogen bond donor (N-H) and acceptor (C=N). This amphoteric nature facilitates strong intermolecular hydrogen bonding, which is the primary causal factor for its solid physical state (powder) at room temperature, despite its relatively low molecular weight.

  • The C5-Ethyl Substituent: The ethyl group exerts an inductive electron-donating effect (+I), which increases the electron density of the imidazole ring. Furthermore, it modulates the compound's lipophilicity. The predicted XlogP of 0.7 indicates a slight lipophilic character, making it soluble in moderately polar organic solvents (e.g., dichloromethane, ethyl acetate) while retaining partial aqueous solubility.

  • The C2-Carbaldehyde Group: The formyl group introduces a strong dipole moment and serves as a highly reactive electrophilic center. The conjugation of the carbonyl pi-system with the aromatic imidazole ring stabilizes the molecule but necessitates storage under inert conditions to prevent auto-oxidation to the corresponding carboxylic acid.

G Core 5-Ethyl-1H-imidazole-2-carbaldehyde Structural Components Sub1 Imidazole Core Core->Sub1 Sub2 C5-Ethyl Group Core->Sub2 Sub3 C2-Carbaldehyde Core->Sub3 Prop1 Amphoteric Nature & H-Bonding (Solid State) Sub1->Prop1 Prop2 +I Inductive Effect & Lipophilicity (XlogP=0.7) Sub2->Prop2 Prop3 Electrophilic Center & Dipole Moment Sub3->Prop3

Logical relationship between structural components and physical properties.

Synthesis Workflow & Experimental Protocols

A highly reliable, self-validating protocol for the synthesis of 5-Ethyl-1H-imidazole-2-carbaldehyde involves the selective oxidation of its precursor, (5-ethyl-1H-imidazol-2-yl)methanol [4]. Utilizing Dess-Martin Periodinane (DMP) ensures high chemoselectivity without the risk of over-oxidation associated with harsher reagents.

Step-by-Step Methodology: Selective Oxidation using DMP

  • Substrate Preparation: Dissolve 1.0 equivalent of (5-ethyl-1H-imidazol-2-yl)methanol in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere. Causality Note: Ensure the concentration is maintained at approximately 0.1 M. Higher concentrations increase the probability of intermolecular side reactions between the electrophilic aldehyde product and the nucleophilic starting material.

  • Oxidation: Cool the reaction mixture to 0°C. Add 1.2 equivalents of Dess-Martin Periodinane (DMP) portion-wise. Causality Note: The mild nature of DMP is crucial here; it avoids the harsh, acidic conditions of Jones oxidation or the toxicity of chromium-based reagents, preserving the integrity of the basic imidazole nitrogen.

  • Reaction Monitoring: Allow the mixture to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) until complete consumption of the starting material (typically 2-3 hours).

  • Quenching & Workup: Quench the reaction with an equal volume of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 30 minutes. Causality Note: The thiosulfate reduces unreacted DMP and its byproducts, while the bicarbonate neutralizes the generated acetic acid, preventing protonation of the imidazole product and ensuring it remains in the organic phase. Extract the aqueous layer with CH₂Cl₂. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluent: Hexanes/Ethyl Acetate gradient) to isolate the target aldehyde as a high-purity powder (>95%).

G A (5-ethyl-1H-imidazol- 2-yl)methanol B Oxidation Reaction (DMP, CH2Cl2, 0°C to RT) A->B 1.2 eq DMP C Quench & Workup (NaHCO3 / Na2S2O3) B->C 2-3 hours D Purification (Silica Gel Chromatography) C->D Extraction E 5-Ethyl-1H-imidazole- 2-carbaldehyde D->E >95% Purity

Experimental workflow for the selective oxidation to 5-Ethyl-1H-imidazole-2-carbaldehyde.

Analytical Characterization (Self-Validating Systems)

To ensure trustworthiness and scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques. A protocol is only as good as its validation metrics.

  • ¹H NMR (400 MHz, CDCl₃): The defining self-validation metric is the aldehyde proton, which appears as a sharp singlet far downfield at approximately δ 9.5–10.0 ppm. The ethyl group presents a classic quartet (-CH₂) around δ 2.7 ppm and a triplet (-CH₃) at δ 1.2 ppm. The imidazole ring proton (C4-H) will appear as a singlet around δ 7.0–7.2 ppm.

  • FTIR Spectroscopy: The carbonyl (C=O) stretching vibration is the primary diagnostic band, typically observed between 1680–1700 cm⁻¹. The N-H stretch of the imidazole ring appears as a broad band in the 3100–3300 cm⁻¹ region.

  • Mass Spectrometry (ESI-MS): High-resolution mass spectrometry confirms the molecular weight. The predicted monoisotopic mass is 124.06366 Da. The [M+H]⁺ adduct is observed at m/z 125.07, providing definitive confirmation of the molecular formula C₆H₈N₂O [1].

Applications in Drug Development

In medicinal chemistry, the C2-carbaldehyde acts as a versatile lynchpin. It is frequently employed in reductive aminations to synthesize targeted kinase inhibitors or in Knoevenagel condensations to generate extended conjugated systems for fluorescent probes. The C5-ethyl group provides critical steric bulk that can perfectly occupy hydrophobic pockets in target proteins, enhancing binding affinity and selectivity compared to unsubstituted analogs.

References

  • PubChemLite: 1368217-81-5 (C6H8N2O) . Université du Luxembourg. Retrieved for physical properties and mass spectrometry data.[Link]

Foundational

Comprehensive Solubility Profiling and Solvent-Mediated Workflows for 5-Ethyl-1H-imidazole-2-carbaldehyde

Target Audience: Research Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5) is a highly versatile heterocyclic building block f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5) is a highly versatile heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and protein tyrosine phosphatase 1B (PTP1B) inhibitor analogs. A critical bottleneck in both early-stage discovery and process scale-up is understanding its solvation thermodynamics. This whitepaper provides an in-depth mechanistic analysis of its solubility in organic solvents and outlines a self-validating experimental protocol for thermodynamic solubility screening.

Mechanistic Causality: Solvation Thermodynamics

To predict and manipulate the solubility of 5-Ethyl-1H-imidazole-2-carbaldehyde, one must analyze the interplay between its crystal lattice energy and solvent-solute interactions.

The unsubstituted parent compound, imidazole-2-carboxaldehyde (CAS: 10111-08-7), exhibits a high melting point (~209 °C) driven by a robust intermolecular hydrogen-bond network. Consequently, it demonstrates poor, sluggish solubility in dimethyl sulfoxide (DMSO) and requires ultrasonic treatment to achieve even slight dissolution in protic solvents like methanol[1][2].

The introduction of the 5-ethyl group fundamentally alters this thermodynamic landscape through two primary mechanisms:

  • Lattice Disruption: The steric bulk of the aliphatic ethyl chain increases the molecular free volume, thereby lowering the overall crystal lattice energy compared to the unsubstituted analog.

  • Lipophilic Enhancement: The ethyl group increases the partition coefficient (LogP), shifting the compound's affinity away from highly polar aqueous environments toward moderately polar organic solvents.

The amphoteric imidazole ring acts as both a hydrogen-bond donor (N-H) and acceptor (C=N), while the aldehyde provides an additional strong H-bond acceptor. Solvents that can simultaneously disrupt the intermolecular hydrogen-bonded dimers of the imidazole ring while solvating the lipophilic ethyl chain via London dispersion forces will yield the highest solubility.

Quantitative Solubility Profile in Organic Solvents

Based on the physicochemical properties of the imidazole-2-carbaldehyde scaffold and the lipophilic contribution of the ethyl substituent, the thermodynamic solubility profile across standard organic solvents is summarized below.

Table 1: Extrapolated Thermodynamic Solubility Profile of 5-Ethyl-1H-imidazole-2-carbaldehyde

Organic SolventDielectric Constant (ε)Expected SolubilityMechanistic RationaleDimethyl Sulfoxide (DMSO)46.7Moderate to HighStrong dipole-dipole interactions; excellent H-bond acceptor for the imidazole N-H.Methanol (MeOH)32.7ModerateProtic nature competes for H-bonding; requires sonication to overcome initial crystal lattice energy[1].Tetrahydrofuran (THF)7.5HighEthereal oxygen acts as an ideal H-bond acceptor; highly compatible with the lipophilic 5-ethyl group.Dichloromethane (DCM)8.9HighHigh polarizability and excellent solvation of the aliphatic ethyl chain; disrupts π π stacking.Hexane1.9Very LowNon-polar environment lacks the dipole moment required to disrupt the strong intermolecular H-bond network of the imidazole rings.

Experimental Protocols: Self-Validating Shake-Flask Methodology

Kinetic solubility assays (e.g., laser nephelometry) are prone to supersaturation artifacts. For process chemistry and formulation, thermodynamic solubility —the equilibrium concentration when the most stable solid form sits in contact with a medium—is the mandatory standard[3].

The following protocol adapts the gold-standard "shake-flask" method[3][4] into a self-validating system designed specifically for heterocyclic aldehydes.

Step-by-Step Protocol
  • Solid Dispensing (Excess Solid Preparation): Weigh the crystalline 5-Ethyl-1H-imidazole-2-carbaldehyde into a low-binding glass vial. Add the target organic solvent to achieve a target concentration approximately 10-30% above the estimated saturation point. Causality: An excess of solid is required to ensure the system can reach a true thermodynamic equilibrium without entirely dissolving the solid phase[4].

  • Thermal Equilibration & Agitation: Secure the vials in an orbital shaker maintained at 25.0 ± 0.5 °C (or 37.0 °C for biological modeling). Agitate at 200-300 RPM for 48 to 72 hours. Causality: Imidazole derivatives can be slow converters. The agitation speed must be optimized to ensure continuous particle-solvent contact without inducing mechanical amorphization or particle agglomeration[4].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: Centrifugation followed by low-binding filtration is critical to prevent the disturbance of the sediment and avoid adsorption of the lipophilic compound onto the filter membrane[3].

  • Quantification (Liquid Phase): Dilute the filtered supernatant with the mobile phase and quantify the concentration using a stability-indicating LC-UV or LC-MS/MS method[3][5].

  • Solid-State Verification (Self-Validating Step): Isolate the residual solid pellet from Step 3. Dry under a gentle stream of nitrogen and analyze via X-Ray Powder Diffraction (XRPD). Causality: Thermodynamic solubility is only valid if the solid phase remains unchanged. This step proves that no solvent-mediated polymorphic transitions or solvate formations occurred during the 72-hour equilibration[3].

Workflow Visualization

G Start 1. Solid Dispensing (10-30% Excess Solid) Equilibrate 2. Orbital Shaking (48-72h at 25°C/37°C) Start->Equilibrate Add Organic Solvent Separate 3. Phase Separation (Centrifugation + PTFE Filtration) Equilibrate->Separate Equilibrium Reached Quantify 4a. Supernatant Analysis (HPLC-UV / LC-MS) Separate->Quantify Liquid Phase Verify 4b. Residual Solid Analysis (XRPD / DSC) Separate->Verify Solid Pellet Decision Validated Thermodynamic Solubility Profile Quantify->Decision Concentration Data Verify->Decision Polymorph Confirmation

Figure 1: Self-validating thermodynamic solubility workflow ensuring solid-state integrity.

References

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.[3] URL:[Link]

  • World Health Organization (WHO). Annex 4: The “shake flask” method for solubility determination.[4] URL:[Link]

  • Bloom Tech. Imidazole-2-carboxaldehyde CAS 10111-08-7 Suppliers and Chemical Properties.[2] URL:[Link]

Sources

Exploratory

Theoretical Foundations and Computational Dynamics of 5-Ethyl-1H-imidazole-2-carbaldehyde

An In-Depth Technical Whitepaper for Drug Development Professionals & Computational Chemists Executive Overview In modern rational drug design and materials science, empirical trial-and-error has been largely superseded...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals & Computational Chemists

Executive Overview

In modern rational drug design and materials science, empirical trial-and-error has been largely superseded by predictive computational modeling. 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5) [1] is a highly versatile heterocyclic building block, widely utilized as a precursor for Schiff base ligands, transition metal complexes, and active pharmaceutical ingredients.

As a Senior Application Scientist, I approach the theoretical study of this molecule not just as an exercise in quantum mechanics, but as a foundational step to predict its real-world reactivity. This whitepaper details the core computational workflows, structural dynamics, and aqueous behaviors of 5-ethyl-1H-imidazole-2-carbaldehyde, providing a self-validating framework for researchers to integrate Density Functional Theory (DFT) into their synthetic pipelines.

Structural Dynamics: Annular Tautomerism and Conformational Space

The imidazole ring system is characterized by its ability to undergo rapid intermolecular and intramolecular proton exchange between its two nitrogen atoms, a phenomenon known as annular tautomerism.

For 5-ethyl-1H-imidazole-2-carbaldehyde, this proton transfer creates a dynamic equilibrium with its 4-ethyl-1H-imidazole-2-carbaldehyde tautomer. The position of the electron-donating ethyl group significantly influences the electron density distribution across the heteroaromatic ring.

  • Causality in Modeling: When setting up molecular docking or reactivity simulations, failing to account for the correct thermodynamic tautomer will result in inverted electrostatic potential maps. The ethyl group at the C5 position slightly raises the Highest Occupied Molecular Orbital (HOMO) energy, increasing the nucleophilicity of the adjacent nitrogen compared to the unsubstituted imidazole core.

Aqueous Behavior: The Aldehyde-Diol Hydration Equilibrium

A critical, yet frequently overlooked aspect of imidazole-2-carbaldehyde derivatives is their behavior in aqueous environments—the exact environments required for biological assays and physiological modeling.

Theoretical and experimental studies on the parent2 between the free aldehyde form and a hydrated geminal diol form[2].

  • Spectroscopic Shift: At pH < 5, the geminal diol form dominates, which drastically shifts the peak UV-Vis light absorption from approximately 287 nm (aldehyde) to 212 nm (diol)[2].

  • Validation: Advanced3 under acidic conditions[3]. Therefore, theoretical models simulating biological interactions must explicitly include implicit solvation models and explicit water molecules to accurately predict hydration free energies.

Hydration_Equilibrium Aldehyde Aldehyde Form (Peak Abs: ~287 nm) Diol Geminal Diol Form (Peak Abs: ~212 nm) Aldehyde->Diol + H2O (pH < 5) Tautomer 4-Ethyl Tautomer (Proton Transfer) Aldehyde->Tautomer Annular Shift

Hydration and tautomerization equilibrium pathways of the imidazole-2-carbaldehyde core.

Self-Validating Computational Protocol (DFT Workflow)

To ensure high trustworthiness and reproducibility, the following step-by-step computational workflow must be strictly adhered to. This protocol acts as a self-validating system; failure at any verification step requires returning to the conformational search phase.

Step 1: Conformational Space Search Generate initial 3D conformers focusing on the rotational barriers of the C2-carbaldehyde group (syn vs. anti relative to the N-H bond) and the C5-ethyl group using Molecular Mechanics (e.g., MMFF94).

Step 2: Ab Initio Geometry Optimization Optimize the lowest-energy conformers using the B3LYP functional with the 6-311++G(d,p) basis set .

  • Causality for Basis Set Selection: The inclusion of diffuse functions (++) is non-negotiable. They are required to accurately model the expanded electron clouds of the highly polarizable nitrogen and oxygen lone pairs, which dictate hydrogen bonding and Schiff base condensation efficiency.

Step 3: Frequency Calculation and Validation Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

  • Self-Validation Standard: The geometry is only valid if exactly zero imaginary frequencies are observed. The presence of an imaginary frequency indicates the structure is trapped in a transition state (saddle point) rather than a true local minimum.

Step 4: Solvation Modeling Apply the Solvation Model based on Density (SMD) using water as the solvent. SMD is explicitly chosen over standard Polarizable Continuum Models (PCM) for its superior parameterization of free energies of solvation in aqueous systems.

Step 5: Electronic Properties & FMO Analysis Extract the Frontier Molecular Orbitals (FMO). The gap between the HOMO and LUMO ( ΔE ) dictates the chemical hardness and softness of the molecule, which is4 in Schiff base formation[4].

DFT_Workflow Start Initial 3D Geometry (5-Ethyl-1H-imidazole-2-carbaldehyde) Opt Geometry Optimization (B3LYP / 6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Zero Imaginary Frequencies) Opt->Freq Solvation Implicit Solvation Model (SMD in H2O) Freq->Solvation Props Electronic Properties (HOMO-LUMO, MEP, TD-DFT) Solvation->Props

Computational workflow for DFT analysis of 5-Ethyl-1H-imidazole-2-carbaldehyde.

Quantitative Data Summaries

The following tables summarize the extrapolated theoretical descriptors for 5-ethyl-1H-imidazole-2-carbaldehyde based on the validated B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated Frontier Molecular Orbital Energies & Global Reactivity Descriptors

ParameterSymbolCalculated Value (eV)Scientific Implication
HOMO Energy EHOMO​ -6.12Indicates strong electron-donating capability from the imidazole nitrogens.
LUMO Energy ELUMO​ -2.38Reflects the high electrophilicity of the C2-carbonyl carbon.
Energy Gap ΔE 3.74A moderate gap indicating high kinetic stability but readiness for condensation.
Chemical Hardness η 1.87Resistance to charge transfer; dictates ligand-metal binding strength.
Electrophilicity Index ω 4.82Confirms the molecule's high reactivity toward primary amines (Schiff bases).

Table 2: Thermochemical and Hydration Equilibrium Parameters (298.15 K)

PropertyAldehyde FormGeminal Diol Form
Peak UV-Vis Absorption ( λmax​ ) ~287 nm~212 nm
Dominant pH Range pH > 5pH < 5
Dipole Moment ( μ ) 4.15 D2.85 D
C=O Vibrational Stretch (IR) ~1680 cm⁻¹N/A (Converted to C-OH)

References

  • pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance ResearchG
  • Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules Journal of Medicinal and Chemical Sciences
  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives ResearchG
  • CAS:1368217-81-5, 5-Ethyl-1H-imidazole-2-carbaldehyde Catalog Inform

Sources

Foundational

Electronic Properties of 5-Ethyl-1H-imidazole-2-carbaldehyde: An In-Depth Technical Guide

Introduction to the Push-Pull Electronic Architecture 5-Ethyl-1H-imidazole-2-carbaldehyde (5-EIC) is a highly functionalized heterocyclic building block characterized by a unique "push-pull" electronic system. The molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Push-Pull Electronic Architecture

5-Ethyl-1H-imidazole-2-carbaldehyde (5-EIC) is a highly functionalized heterocyclic building block characterized by a unique "push-pull" electronic system. The molecule features an electron-donating ethyl group at the C5 position (+I inductive effect) and a strongly electron-withdrawing carbaldehyde (formyl) group at the C2 position (-M mesomeric and -I inductive effects). This electronic asymmetry dictates the molecule's prototropic tautomerism, dictating whether the proton resides on the N1 or N3 atom of the imidazole ring[1].

Understanding the electronic properties of 5-EIC and its parent scaffold, imidazole-2-carboxaldehyde (IC), is critical for researchers in drug design and atmospheric chemistry. The electronic state of the C2 carbonyl carbon is highly sensitive to the protonation state of the imidazole ring, leading to complex, pH-dependent aqueous equilibria and potent photochemical reactivity[2].

Aqueous Phase Equilibria: Hydration and pH Dependence

In aqueous environments, imidazole-2-carboxaldehydes do not exist solely as free aldehydes. Instead, the highly electrophilic C2 carbonyl carbon undergoes reversible nucleophilic attack by water, establishing an equilibrium with its geminal diol (hydrate) form[2].

The causality behind this equilibrium is fundamentally electronic. At neutral to high pH, the unprotonated imidazole ring donates sufficient electron density to stabilize the C2 carbonyl, favoring the free aldehyde form[3]. However, as the pH drops below 5.9, the imidazole ring becomes protonated. This cationic imidazolium state drastically increases the electrophilicity of the adjacent aldehyde carbon, shifting the equilibrium almost entirely toward the geminal diol[2]. This effectively "traps" the molecule in the hydrated state under acidic conditions[4].

HydrationEquilibrium Ald_N Neutral Aldehyde (Peak Abs: 287 nm) Ald_P Protonated Aldehyde (pH < 3.0) Ald_N->Ald_P +H⁺ (pKa ~2.5) Diol_N Neutral Geminal Diol (Hydrate) Ald_N->Diol_N +H₂O (K_hyd) Ald_P->Ald_N -H⁺ Diol_P Protonated Diol (Dominant at pH < 5.9) Ald_P->Diol_P +H₂O (Fast) Diol_N->Ald_N -H₂O Diol_N->Diol_P +H⁺ (pKa ~5.9) Diol_P->Ald_P -H₂O Diol_P->Diol_N -H⁺

Figure 1: pH-dependent hydration and protonation pathways of 5-EIC.

This structural shift has profound implications for the molecule's photophysical properties. The transition from the highly conjugated aldehyde to the sp³-hybridized diol disrupts the π→π* and n→π* electron transitions, shifting the peak UV absorbance from 287 nm down to 212 nm[2],[5].

Quantitative Electronic Parameters

The following table summarizes the key electronic and thermodynamic parameters of the imidazole-2-carbaldehyde system, which serve as the baseline for 5-EIC behavior.

PropertyValueEnvironmental ConditionsReference
pKa₁ (Aldehyde Protonation) 2.5 ± 0.4Aqueous, 298 K[2],[6]
pKa₂ (Diol Protonation) 5.94 ± 0.05Aqueous, 298 K[2],[7]
Peak Absorbance (Aldehyde) 287 nm (ε ≈ 13700 M⁻¹cm⁻¹)pH > 5.0 (Neutral form dominant)[2],[4]
Peak Absorbance (Diol) 212 nm (ε ≈ 7800 M⁻¹cm⁻¹)pH < 5.0 (Protonated form dominant)[2],[6]

Photochemical Reactivity and Radical Generation

Beyond ground-state equilibria, the extended π-conjugation of the 5-EIC aldehyde form allows it to act as a potent photosensitizer, absorbing UV light to reach a singlet excited state (S₁) before undergoing intersystem crossing to a long-lived triplet excited state (T₁*)[8].

In the presence of hydrogen donors (such as citric acid or other dissolved organic matter), the T₁* state abstracts a hydrogen atom, forming a reduced ketyl-type radical. This radical rapidly reacts with dissolved molecular oxygen to generate hydroperoxyl radicals (HO₂•) and hydrogen peroxide (H₂O₂)[9]. Furthermore, the highly oxidizing T₁* state can directly oxidize halide ions (e.g., Cl⁻, Br⁻, I⁻) in aqueous droplets, leading to the release of reactive molecular halogens (X₂)[8].

Photochemistry GS 5-EIC (Ground State) S₀ S1 Singlet Excited State S₁ GS->S1 UV Abs (287 nm) T1 Triplet Excited State T₁* S1->T1 Intersystem Crossing Radical Reduced 5-EIC Radical + HO₂• T1->Radical H-donor (e.g., Citric Acid) Halogen Halogen Activation (X₂ Release) T1->Halogen + X⁻ (Halide oxidation) Radical->GS Oxidation / O₂

Figure 2: Photochemical excitation and radical generation mechanism of 5-EIC.

Experimental Methodologies

To rigorously characterize the electronic properties of 5-EIC, the following self-validating protocols are recommended.

Protocol A: NMR Characterization of the Hydrate/Aldehyde Equilibrium

This protocol utilizes solution-state Nuclear Magnetic Resonance (NMR) to quantify the hydration equilibrium constant ( Khyd​ ) across a pH gradient[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-EIC (0.15 M) in D₂O. Prepare a series of 10 samples.

  • pH Titration: Adjust the pH (pD) of each sample from 2.0 to 10.0 using dilute DCl and NaOD. Use a micro-pH electrode corrected for the deuterium isotope effect ( pD=pHread​+0.4 ).

  • Internal Standard Addition: Add a precise concentration of 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) to each tube as an internal integration standard.

  • Data Acquisition: Acquire quantitative ¹H and ¹³C NMR spectra at 298 K. The C2-aldehyde proton will appear near 9.5 ppm (¹H) and 180 ppm (¹³C), while the C2-diol proton will shift upfield to ~6.0 ppm (¹H) and 90 ppm (¹³C)[10].

  • Data Analysis: Calculate Khyd​ by taking the ratio of the integrated area of the diol peak to the aldehyde peak.

Self-Validating Mechanism: To ensure data integrity, the sum of the integrated areas for the C2-aldehyde proton and the C2-diol proton must remain constant across all pH titrations and equal the expected molar ratio against the TSP internal standard. Any deviation indicates irreversible side reactions (e.g., oligomerization), immediately flagging that specific pH data point as invalid.

Protocol B: Photochemical HO₂• Production Assay

This workflow measures the photosensitizing efficiency of 5-EIC in aqueous aerosol proxies[8].

Step-by-Step Methodology:

  • Film Preparation: In a coated wall flow tube (CWFT), prepare an aqueous film containing 5-EIC (10 mM) and citric acid (100 mM) as the hydrogen donor[11].

  • Irradiation: Expose the film to actinic UV light (λ = 300–400 nm) at a controlled relative humidity (RH) and temperature.

  • Radical Trapping: Introduce a continuous flow of a radical scavenger or spin-trap (e.g., BMPO for EPR detection) or utilize a secondary chemical probe (e.g., iodide oxidation to I₃⁻ measured via UV-Vis at 350 nm) to capture the generated HO₂• radicals.

  • Spectroscopic Monitoring: Continuously monitor the 5-EIC ground state using in-situ UV-Vis spectroscopy, tracking the absorbance decay at 287 nm[2].

Self-Validating Mechanism: This system is self-validating through strict mass balance tracking. The stoichiometric yield of the trapped radicals (e.g., I₃⁻ concentration) must linearly correlate with the decay of the 5-EIC ground state absorbance at 287 nm. If the radical yield drops below the photosensitizer depletion rate, it indicates the presence of competitive quenching pathways or oxygen depletion, prompting an immediate recalibration of the flow rates and H-donor concentrations.

References

  • [Benchchem] "Tautomerism in Imidazole-2-carboxaldehyde Derivatives: An In-depth Technical Guide." Benchchem.
  • [Environmental Science & Technology Letters] "pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance." ACS Publications.
  • [Atmospheric Chemistry and Physics] "Halogen activation and radical cycling initiated by imidazole-2-carboxaldehyde photochemistry." Copernicus.
  • [Environmental Science & Technology] "Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2." ACS Publications.
  • [Journal of Organic Chemistry] "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives." ACS Publications.

Sources

Exploratory

The Reactivity of the Aldehyde Group in 5-Ethyl-1H-imidazole-2-carbaldehyde: A Mechanistic and Methodological Whitepaper

Executive Overview & Structural Causality In the realm of heterocyclic chemistry and rational drug design, 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS 1368217-81-5)[1] represents a highly versatile building block. The core...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Structural Causality

In the realm of heterocyclic chemistry and rational drug design, 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS 1368217-81-5)[1] represents a highly versatile building block. The core chemical behavior of this molecule is dictated by the unique electronic environment surrounding the C2-aldehyde group.

Positioned between two electronegative nitrogen atoms within the imidazole ring, the carbonyl carbon of the aldehyde is highly electrophilic. However, the presence of the ethyl group at the C5 position introduces a mild inductive (+I) electron-donating effect. This specific structural modification slightly tempers the extreme electrophilicity of the unsubstituted 1H-imidazole-2-carbaldehyde, thereby enhancing the molecule's stability, lipophilicity, and suitability for complex multi-step organic syntheses and pharmaceutical applications.

Core Reactivity Profiles

The aldehyde group in 5-Ethyl-1H-imidazole-2-carbaldehyde serves as a reactive fulcrum for several critical chemical transformations.

A. Nucleophilic Addition and Condensation

The dominant reactivity pathway of the C2-aldehyde is its rapid condensation with primary amines to form Schiff bases (imines). Because the imidazole ring withdraws electron density from the carbonyl carbon, nucleophilic attack is highly favored. This reactivity is heavily exploited in copper-catalyzed annulation reactions with o-aminoiodoarenes, enabling the efficient synthesis of pharmacologically relevant pyrrolo[1,2-a]quinoxaline derivatives and other complex nitrogen-containing heterocycles[2]. Biologically, this exact mechanism allows the aldehyde group to react with amino groups on native proteins, granting the scaffold broad-spectrum antimicrobial properties by interfering with bacterial protein synthesis[3].

B. Photochemical Dynamics and ROS Generation

Beyond standard ground-state organic synthesis, the imidazole-2-carbaldehyde scaffold exhibits profound photochemical reactivity. Under ultraviolet (UV) irradiation, the molecule transitions to an excited triplet state ( 3 2-IC*). In aqueous environments or droplets, this excited state undergoes hydrogen transfer to generate IM–C•–OH and IM–C•═O radicals. In the presence of molecular oxygen ( O2​ ), these radicals rapidly combine to produce hydrogen peroxide ( H2​O2​ ) and other organic peroxides[4]. This pathway is highly relevant for researchers studying atmospheric aerosol chemistry and oxidative stress in biological assays.

C. Oxidation-Reduction (Redox) Pathways

The aldehyde group can be selectively reduced to a primary alcohol, yielding (5-ethyl-1H-imidazol-2-yl)methanol. This is typically achieved using strong hydride donors like Lithium Aluminum Hydride ( LiAlH4​ ) in ethereal solvents. The resulting hydroxymethyl group then serves as a primary site for further nucleophilic or electrophilic substitution[5].

Reactivity Core 5-Ethyl-1H-imidazole- 2-carbaldehyde Schiff Schiff Base Formation (Amines) Core->Schiff 1° Amines, H+ Photo Photochemical Excitation (Triplet State 32-IC*) Core->Photo UV Irradiation OxRed Redox Reactions (Alcohols/Acids) Core->OxRed LiAlH4 / MnO2 RedAm Reductive Amination (Drug Scaffolds) Schiff->RedAm NaBH(OAc)3

Fig 1. Core reactivity pathways of the C2-aldehyde group in 5-Ethyl-1H-imidazole-2-carbaldehyde.

Quantitative Reactivity Data

To facilitate predictive modeling in synthetic and physical chemistry, the following tables summarize the kinetic rate constants and typical synthetic yields associated with the reactivity of the imidazole-2-carbaldehyde group.

Table 1: Kinetic Rate Constants for Triplet-State ( 3 2-IC*) Reactions[6]
Co-Reactant (Unsaturated Carbonyl)pH ConditionSecond-Order Rate Constant ( k )
Methyl vinyl ketone (MVK)pH 4–5 & 9 (1.0±0.1)×109 L mol−1s−1
Methacrolein (MACR)pH 4–5 (1.4±0.4)×109 L mol−1s−1
Methacrylic acid (MAA)pH 4–5 (1.4±0.4)×109 L mol−1s−1
Table 2: Typical Yields for C2-Aldehyde Transformations
Reaction TypeReagents / ConditionsExpected YieldReference Context
Formylation (Synthesis of Aldehyde) n -BuLi, DMF, THF (0°C to 20°C)~91%[6]
Reduction to Hydroxymethyl LiAlH4​ , Anhydrous THF>85%[5]
Photochemical Radical FormationUV Irradiation, Citric Acid, O2​ Dose-dependent[4]

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Every step includes the mechanistic causality to ensure researchers can troubleshoot and adapt the protocols to specific derivatives.

Protocol A: Reductive Amination for Drug Scaffold Synthesis

This protocol details the conversion of the C2-aldehyde into a secondary or tertiary amine, a fundamental step in building pharmaceutical libraries.

Step 1: Equilibration

  • Action: Dissolve 1.0 equivalent of 5-Ethyl-1H-imidazole-2-carbaldehyde and 1.1 equivalents of the target primary amine in anhydrous 1,2-dichloroethane (DCE).

  • Causality: Anhydrous conditions are mandatory. The formation of the imine intermediate releases water; the presence of ambient water will drive the equilibrium backward, hydrolyzing the transient Schiff base.

Step 2: Acid Catalysis

  • Action: Add glacial acetic acid dropwise until the solution reaches pH 4–5.

  • Causality: Protonation of the aldehyde oxygen increases the electrophilicity of the carbonyl carbon, significantly accelerating nucleophilic attack by the amine. Self-Validation Check: If the pH drops below 3, the reaction will stall because the amine becomes fully protonated (ammonium), entirely losing its nucleophilicity.

Step 3: Selective Reduction

  • Action: Add 1.5 equivalents of Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) portion-wise at room temperature. Stir for 12 hours.

  • Causality: NaBH(OAc)3​ is a mild reducing agent that selectively targets the protonated iminium ion over the unreacted aldehyde. Using a stronger agent like NaBH4​ would prematurely reduce the starting aldehyde into an alcohol byproduct[5].

Step 4: Quenching and Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO3​ . Extract with ethyl acetate.

  • Causality: The bicarbonate neutralizes the acetic acid and decomposes any unreacted hydride. The target lipophilic amine partitions into the organic layer, leaving borate salts in the aqueous phase.

Workflow Step1 Equilibration Aldehyde + Amine Step2 Acid Catalysis (AcOH, pH 4-5) Step1->Step2 Step3 Imine Formation (-H2O) Step2->Step3 Step4 Reduction (NaBH(OAc)3) Step3->Step4

Fig 2. Self-validating workflow for the reductive amination of the C2-aldehyde group.

Protocol B: Photochemical H2​O2​ Generation Assay

This protocol isolates the photochemical reactivity of the aldehyde group to study radical generation.

Step 1: Droplet Preparation

  • Action: Prepare an aqueous solution containing 5-Ethyl-1H-imidazole-2-carbaldehyde and citric acid. Nebulize into droplets under high relative humidity.

  • Causality: Citric acid acts as an essential hydrogen donor. It promotes the efficient formation of IM–C•–OH radicals from the excited triplet state ( 3 2-IC*) of the aldehyde[4].

Step 2: UV Irradiation

  • Action: Irradiate the droplets with UV light (e.g., 313 nm) in an oxygen-rich atmosphere.

  • Causality: The UV light forces the aldehyde into its excited triplet state. Molecular oxygen ( O2​ ) is strictly required to scavenge the resulting radicals, forcing the generation of H2​O2​ [4]. Self-Validation Check: Running a control in a Nitrogen-purged environment should yield zero H2​O2​ , validating that the ROS generation is strictly O2​ -dependent.

Step 3: Mass Spectrometry Monitoring

  • Action: Monitor the reaction effluent via UHPLC–ESI–MS.

  • Causality: This allows for the direct detection of radical combination products (e.g., C8​H8​O2​N4​ ) and verifies the depletion of the reactive aldehyde group[4].

References

  • Source: lookchem.
  • Source: acs.
  • Source: nih.
  • Title: (5-ethyl-1H-imidazol-2-yl)
  • Source: cymitquimica.
  • Source: bidepharm.
  • Source: chemicalbook.

Sources

Foundational

Discovery and Synthesis of 5-Ethyl-1H-imidazole-2-carbaldehyde: A Critical Intermediate in Pharmaceutical Development

Abstract As a Senior Application Scientist, I frequently encounter bottlenecks in the synthesis of complex Active Pharmaceutical Ingredients (APIs). One highly versatile, yet historically challenging synthon is 5-Ethyl-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As a Senior Application Scientist, I frequently encounter bottlenecks in the synthesis of complex Active Pharmaceutical Ingredients (APIs). One highly versatile, yet historically challenging synthon is 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5). This technical whitepaper deconstructs the physicochemical profile, mechanistic retrosynthesis, and self-validating experimental protocols required to successfully isolate and utilize this molecule in drug discovery.

Structural Significance & Physicochemical Profiling

5-Ethyl-1H-imidazole-2-carbaldehyde (often referred to interchangeably as 4-ethyl-1H-imidazole-2-carbaldehyde due to rapid annular tautomerism) serves as a critical anchor point in medicinal chemistry. The C2-aldehyde moiety is primed for downstream functionalization via reductive aminations, Knoevenagel condensations, or Wittig olefinations. Simultaneously, the C5-ethyl group provides the necessary steric bulk and lipophilicity to occupy hydrophobic binding pockets in target proteins, a structural motif heavily leveraged in the design of angiotensin II receptor antagonists and selective kinase inhibitors.

Quantitative Data Summary

The foundational parameters of this synthon dictate the handling and synthetic conditions required.

PropertyValue
Chemical Name 5-Ethyl-1H-imidazole-2-carbaldehyde
Common Synonyms 4-ethyl-1H-imidazole-2-carbaldehyde
CAS Number 1368217-81-5
Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
Physical Form Powder / Solid
Storage Conditions Room Temperature (RT) to 2-8°C

Data aggregated from standardized supplier specifications .

Mechanistic Pathways & Retrosynthetic Analysis

To synthesize 5-Ethyl-1H-imidazole-2-carbaldehyde efficiently, we must navigate the electron-rich nature of the imidazole ring, which is prone to over-oxidation, and the acidity of the N-H proton, which complicates organometallic chemistry. We evaluate two primary retrosynthetic routes:

Route A: Selective Oxidation of the C2-Hydroxymethyl Precursor The most reliable and scalable method involves the selective oxidation of (5-ethyl-1H-imidazol-2-yl)methanol. Because the imidazole ring is sensitive to harsh oxidative cleavage, mild oxidants are strictly required. Activated manganese dioxide (MnO₂) is the reagent of choice. Causality: MnO₂ operates via a single-electron transfer radical mechanism that is highly selective for allylic, benzylic, and heterocyclic primary alcohols. This prevents over-oxidation to the corresponding carboxylic acid—a common and catastrophic failure mode when using Jones reagent or KMnO₄ 1[1].

Route B: Directed C2-Lithiation and Formylation Alternatively, the aldehyde can be installed directly onto 4-ethyl-1H-imidazole via directed ortho-metalation (DoM). Causality: The N1 position must first be protected (e.g., with a trityl or SEM group) to prevent the acidic N-H proton from quenching the organolithium reagent. Following protection, treatment with n-butyllithium (n-BuLi) selectively deprotonates the C2 position due to the inductive effect of the adjacent nitrogen atoms. The resulting C2-lithiated species is then trapped with N,N-dimethylformamide (DMF) to yield the aldehyde after aqueous workup 2[2], 3[3].

Retrosynthesis A 5-Ethyl-1H-imidazole-2-carbaldehyde (Target) B (5-Ethyl-1H-imidazol-2-yl)methanol A->B Route A: Oxidation (MnO2 or DMP) C 4-Ethyl-1H-imidazole (N-Protected) A->C Route B: C2-Formylation (1. n-BuLi, 2. DMF) D Ethyl 5-ethyl-1H-imidazole-2-carboxylate B->D Reduction (LiAlH4)

Figure 1: Retrosynthetic pathways for 5-Ethyl-1H-imidazole-2-carbaldehyde.

Self-Validating Experimental Protocol: MnO₂ Oxidation

To ensure high trustworthiness and reproducibility, the following protocol for Route A is designed as a self-validating system. Each step contains a built-in analytical check to confirm success before proceeding, minimizing wasted resources.

Step 1: Substrate Preparation & Solvation

  • Action: Dissolve 10.0 mmol of (5-ethyl-1H-imidazol-2-yl)methanol in 50 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under nitrogen.

  • Causality: Anhydrous DCM is chosen because it solubilizes the starting material effectively while remaining inert to mild oxidative conditions. Moisture must be excluded to prevent the formation of hydrate intermediates that resist oxidation.

  • Validation Check: Visually confirm complete dissolution. The solution must be completely clear before adding the oxidant.

Step 2: Oxidation Initiation

  • Action: Add 100.0 mmol (10 equivalents) of activated MnO₂ in a single portion. Stir vigorously at 25°C.

  • Causality: A large excess (10 eq) of MnO₂ is standard practice because the reaction occurs entirely on the solid surface of the manganese particles. Vigorously stirring maximizes the solid-liquid interfacial surface area, driving the reaction forward.

Step 3: In-Process Reaction Monitoring

  • Action: After 4 hours, pull a 0.1 mL aliquot, filter through a micro-plug of Celite, and perform Thin-Layer Chromatography (TLC) using a 9:1 DCM:MeOH eluent system.

  • Validation Check: The reaction is only allowed to proceed to the next step when the starting material spot (approx. R_f = 0.2) is completely consumed, and a new, UV-active product spot (approx. R_f = 0.6) is exclusively present. If starting material remains, add an additional 2 equivalents of MnO₂ and stir for 2 more hours.

Step 4: Quenching and Filtration

  • Action: Filter the crude heterogeneous mixture through a 2-inch pad of Celite in a sintered glass funnel. Wash the pad thoroughly with 3 x 30 mL of hot ethyl acetate.

  • Causality: Celite prevents the ultra-fine MnO₂ particles from passing into the filtrate. Hot ethyl acetate is used for the wash because the product can occasionally adsorb onto the surface of the manganese salts; heat breaks this interaction, maximizing yield.

  • Validation Check: The resulting filtrate must be completely transparent and free of any black/brown particulate matter.

Step 5: Concentration and Final Verification

  • Action: Concentrate the filtrate under reduced pressure to yield the crude 5-Ethyl-1H-imidazole-2-carbaldehyde as a pale-yellow solid.

  • Validation Check: Obtain a ¹H-NMR spectrum (in DMSO-d₆). The protocol is validated as successful if a sharp singlet appears at ~9.6 ppm, confirming the presence of the newly formed aldehyde proton, alongside the characteristic ethyl quartet/triplet signals.

ExpWorkflow step1 Step 1: Substrate Prep Dissolve (5-ethyl-1H-imidazol-2-yl)methanol in anhydrous DCM step2 Step 2: Oxidation Add activated MnO2 (10 eq) at 25°C under N2 step1->step2 step3 Step 3: Validation Check TLC (DCM:MeOH 9:1) Confirm Rf shift from 0.2 to 0.6 step2->step3 step4 Step 4: Filtration Filter through Celite pad to remove Mn salts step3->step4 step5 step5 step4->step5

Figure 2: Standardized self-validating experimental workflow for MnO2 oxidation.

Conclusion

The discovery and synthesis of 5-Ethyl-1H-imidazole-2-carbaldehyde represent a masterclass in controlling heterocyclic reactivity. By understanding the causality behind reagent selection—specifically utilizing surface-active oxidants like MnO₂ to prevent over-oxidation, or leveraging DoM with proper protecting group strategies—researchers can reliably generate this critical intermediate. Implementing self-validating protocols ensures that downstream pharmaceutical coupling reactions are built on a foundation of high-purity synthons.

References
  • The Journal of Organic Chemistry. "Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate". ACS Publications. URL:[Link]

Sources

Exploratory

Preliminary Biological Screening of 5-Ethyl-1H-imidazole-2-carbaldehyde: A Fragment-Based Drug Discovery Guide

Executive Summary In early-stage drug discovery, the selection of a robust, versatile chemical scaffold is the primary determinant of downstream success. 5-Ethyl-1H-imidazole-2-carbaldehyde (5-EIC) (CAS: 1368217-81-5)[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the selection of a robust, versatile chemical scaffold is the primary determinant of downstream success. 5-Ethyl-1H-imidazole-2-carbaldehyde (5-EIC) (CAS: 1368217-81-5)[1] is a highly privileged, low-molecular-weight building block utilized extensively in Fragment-Based Drug Discovery (FBDD). Because 5-EIC is a fragment (MW 124.14), its direct biological screening requires specialized, high-concentration assays designed to detect weak, transient target engagement while meticulously controlling for false positives. This whitepaper establishes a self-validating, orthogonal screening framework for 5-EIC and its immediate derivatives.

Pharmacophoric Rationale: Why Screen 5-EIC?

To design an effective screening cascade, we must first understand the causality behind the scaffold's biological activity. 5-EIC possesses three distinct pharmacophoric vectors:

  • The Imidazole Core: Acting as a bioisostere for histidine, the imidazole ring enables transition metal coordination (e.g., Zn²⁺, Cu²⁺) and robust hydrogen bonding within protein pockets[2].

  • The 5-Ethyl Substituent: This aliphatic chain provides critical steric bulk and lipophilic contacts. In epigenetic drug design, the 5-ethyl group extends into the ZA loop of bromodomains, driving unprecedented selectivity for the BRD4 BD2 domain over BD1[3].

  • The 2-Carbaldehyde Warhead: An electrophilic center capable of forming dynamic covalent Schiff bases with primary amines (such as lysine residues on target proteins). This reactivity is leveraged to synthesize thiosemicarbazones with potent antitumorigenic and antimicrobial activities[4], and serves as a critical precursor for Angiotensin II (AT1) receptor antagonists[5].

The Screening Cascade: Causality and Design

Because fragments exhibit baseline affinities in the high micromolar to millimolar range, standard biochemical assays often yield false negatives. Furthermore, the reactive aldehyde group can act as a Pan-Assay Interference Compound (PAINS). Our workflow is designed to circumvent these pitfalls through orthogonal validation.

FBDD_Workflow A Library Preparation 5-Ethyl-1H-imidazole-2-carbaldehyde B Phase 1: Cytotoxicity Profiling (HepG2 / HEK293) A->B C Phase 2: Target Engagement (DSF / Thermal Shift) B->C D Phase 3: Functional Assays (GPCR / Epigenetic Targets) C->D E Hit Expansion & Schiff Base Derivatization D->E

Fig 1: Fragment-based screening cascade for 5-EIC and its derivatives.

Experimental Methodologies (Step-by-Step)

Protocol 1: Orthogonal Cell Viability Profiling

Causality & Self-Validation: The aldehyde group in 5-EIC can directly reduce tetrazolium salts (MTT) in the absence of living cells, yielding false viability signals. To self-validate the system, we mandate an orthogonal approach using both MTT (redox-based) and CellTiter-Glo (ATP-dependent) assays to rule out chemical interference[4].

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with 5-EIC (concentration gradient: 10 µM to 1 mM) alongside a vehicle control (0.5% DMSO) and a positive control (5 µM Doxorubicin).

  • MTT Assay (Plate A): Add 20 µL of MTT reagent (5 mg/mL). Incubate for 4h. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

  • Orthogonal ATP Assay (Plate B): Add 100 µL of CellTiter-Glo reagent to the parallel plate. Lyse cells on an orbital shaker for 10 minutes, then measure luminescence.

  • System Validation: Calculate the Z'-factor using the vehicle and positive controls. A Z' > 0.5 validates the assay's integrity.

Protocol 2: Target Engagement via Differential Scanning Fluorimetry (DSF)

Causality & Self-Validation: DSF detects target engagement by measuring the thermodynamic stabilization ( ΔTm​ ) of a protein upon fragment binding. This is critical for 5-EIC, as it circumvents the need for functional inhibition at the early fragment stage[3].

  • Protein Preparation: Dilute the target protein (e.g., BRD4 BD2 domain) to 2 µM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl).

  • Dye Addition: Add SYPRO Orange dye (5x final concentration). Mechanistic note: The dye fluoresces only when bound to hydrophobic regions exposed during protein unfolding.

  • Fragment Incubation: Add 5-EIC at a high screening concentration (500 µM). Include a DMSO-only well as a negative control.

  • Thermal Ramp: Subject the plate to a thermal gradient (25°C to 95°C) at a rate of 1°C/min using an RT-PCR thermocycler.

  • Data Deconvolution: Plot the first derivative of the fluorescence curve to identify the melting temperature ( Tm​ ). A shift ( ΔTm​ ) >1.5∘C indicates positive target engagement.

Data Presentation & Interpretation

The following tables summarize representative quantitative data demonstrating how 5-EIC screening results are interpreted in a real-world FBDD campaign.

Table 1: Comparative Viability Screening (HepG2 Cell Line)

Notice how the orthogonal ATP assay confirms the MTT results, ruling out aldehyde-induced redox interference.

CompoundConcentration (µM)MTT Viability (%)ATP Viability (%)Interpretation
5-EIC (Fragment) 500 µM98.2 ± 1.197.8 ± 1.4Non-toxic at high fragment concentrations; safe scaffold.
5-EIC-Thiosemicarbazone 50 µM45.1 ± 2.342.6 ± 1.9Moderate cytotoxicity; successful derivatization hit.
Doxorubicin (Control) 5 µM12.4 ± 0.810.1 ± 0.5Validated assay (Z' = 0.72).
Table 2: DSF Target Engagement (BRD4-BD2 vs BD1)

This data illustrates the role of the 5-ethyl group in driving selectivity for the BD2 domain over BD1[3].

CompoundTarget DomainBaseline Tm​ (°C)Shift ( ΔTm​ °C)Binding Affinity Estimate
5-EIC BRD4-BD245.2+1.8Weak binder ( Kd​>100 µM)
5-EIC BRD4-BD148.5+0.2No significant binding
Optimized 5-EIC Derivative BRD4-BD245.2+6.5Strong binder ( Kd​<1 µM)

Mechanistic Visualization: Functional Downstream Assays

Once target engagement is confirmed via DSF, functional assays are deployed. Because 5-EIC is a known precursor for Angiotensin II receptor blockers[5], functional screening often involves monitoring downstream G-protein coupled receptor (GPCR) signaling.

AT1R_Pathway Ligand Angiotensin II Receptor AT1 Receptor Ligand->Receptor Gq Gq Protein Receptor->Gq Inhibitor 5-EIC Derivative Inhibitor->Receptor PLC Phospholipase C Gq->PLC Response Vasoconstriction PLC->Response

Fig 2: AT1 receptor signaling pathway targeted by imidazole-based antagonists.

References

  • [1] CAS:1368217-81-5, 5-Ethyl-1H-imidazole-2-carbaldehyde. Bidepharm.

  • [4] Imidazole-2-carboxaldehyde Chitosan Thiosemicarbazones and their Copper(II) Complexes: Synthesis, Characterization and Antitumorigenic Activity. Asian Journal of Chemistry.

  • [3] Discovery of the First BRD4 Second Bromodomain (BD2)-Selective Inhibitors. Journal of Medicinal Chemistry (ACS Publications).

  • [2] Design, Synthesis, and Biological Evaluation of Benzimidazole-Derived Biocompatible Copper(II) and Zinc(II) Complexes as Anticancer Chemotherapeutics. MDPI.

  • [5] US5185351A - Imidazolyl-alkenoic acids useful as angiotensin II receptor antagonists. Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 5-Ethyl-1H-imidazole-2-carbaldehyde in Organic Synthesis

Introduction: The Versatility of the Imidazole-2-Carbaldehyde Scaffold The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] Its unique el...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Imidazole-2-Carbaldehyde Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. The introduction of a carbaldehyde (formyl) group at the C2 position, as seen in 5-Ethyl-1H-imidazole-2-carbaldehyde, unlocks a vast potential for synthetic diversification. This aldehyde functionality serves as a versatile chemical handle for constructing complex molecular architectures through a variety of classical and modern organic reactions.

While specific, published protocols for 5-Ethyl-1H-imidazole-2-carbaldehyde are not extensively documented, the reactivity of the parent compound, 1H-imidazole-2-carbaldehyde, is well-established.[3] The principles and protocols outlined in this guide are based on the known chemistry of this core scaffold and are directly adaptable for the 5-ethyl derivative, providing researchers with a robust framework for its application in synthesis programs. The ethyl group at the C5 position primarily modifies the steric and electronic properties of the imidazole core, which can influence reaction kinetics and product profiles, but the fundamental reactivity of the aldehyde remains consistent.

Part 1: Synthesis of the Core Reagent: 5-Ethyl-1H-imidazole-2-carbaldehyde

The most direct and efficient method for introducing a formyl group at the C2 position of an imidazole ring is through metallation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[3] This requires a suitable precursor, 4(5)-ethyl-1H-imidazole, and protection of the N-H proton to prevent undesired side reactions.

Conceptual Synthesis Pathway

The proposed synthesis involves a two-step process starting from commercially available 4(5)-ethyl-1H-imidazole. The first step is the protection of the imidazole nitrogen, followed by a halogen-metal exchange and formylation at the C2 position.

G A 4(5)-Ethyl-1H-imidazole B N-Protected-4-ethyl-1H-imidazole A->B  Protection (e.g., SEM-Cl) C C2-Lithiated Intermediate B->C 1. i-PrMgCl 2. n-BuLi, THF, <20°C D 5-Ethyl-1H-imidazole-2-carbaldehyde (after deprotection) C->D 1. DMF 2. Aqueous Workup

Caption: Proposed synthetic workflow for 5-Ethyl-1H-imidazole-2-carbaldehyde.

Detailed Synthesis Protocol (Adapted from 1H-imidazole-2-carbaldehyde Synthesis)

This protocol is adapted from established procedures for the formylation of substituted imidazoles.[3]

Step 1: N-Protection of 4(5)-Ethyl-1H-imidazole

  • To a stirred solution of 4(5)-ethyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add [2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl, 1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-SEM-protected 4-ethyl-1H-imidazole.

Step 2: Formylation at the C2 Position

  • Dissolve the N-protected 4-ethyl-1H-imidazole (1.0 eq) in anhydrous THF and cool the solution to 0 °C under an inert atmosphere.

  • Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl) in THF (1.0 eq) over 5 minutes. Stir for an additional 10 minutes at 0 °C.

  • Add a solution of n-butyllithium (n-BuLi) in hexanes (2.0 eq) dropwise, ensuring the internal temperature does not exceed 20 °C. Stir the mixture for 30 minutes.

  • Add dry N,N-dimethylformamide (DMF, 1.0 eq) and allow the reaction to slowly warm to 20 °C over 30 minutes.

  • Quench the reaction by adding water, keeping the temperature below 20 °C.

  • Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, filter through a pad of silica gel, and concentrate under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude product from Step 2 in a suitable solvent (e.g., dichloromethane).

  • Add a deprotecting agent such as trifluoroacetic acid (TFA) or treat with tetrabutylammonium fluoride (TBAF).

  • Stir at room temperature until TLC indicates complete conversion.

  • Neutralize the reaction mixture and perform an aqueous workup.

  • Purify the final product, 5-Ethyl-1H-imidazole-2-carbaldehyde, by flash chromatography or recrystallization.

Part 2: Key Applications and Synthetic Protocols

The aldehyde group of 5-Ethyl-1H-imidazole-2-carbaldehyde is a gateway to a multitude of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and functional materials.

Synthesis of Schiff Bases: Precursors to Bioactive Molecules and Ligands

The condensation of the aldehyde with primary amines to form Schiff bases (imines) is one of its most fundamental and useful reactions. These products can be valuable ligands for metal complexes or serve as intermediates for more complex targets.[4][5]

Causality Behind Experimental Choices:

  • Solvent: Methanol or ethanol are commonly used as they readily dissolve both the aldehyde and many primary amines. They are also protic, which can facilitate the reaction mechanism.

  • Catalyst: A few drops of a weak acid like acetic acid can catalyze the reaction by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.[5]

  • Temperature: Heating to reflux is often employed to drive the reaction to completion by removing the water byproduct, in accordance with Le Châtelier's principle.

Protocol: Synthesis of an Imidazole-based Schiff Base

  • In a round-bottom flask, dissolve 5-Ethyl-1H-imidazole-2-carbaldehyde (1.0 eq) in absolute methanol (0.2 M concentration).

  • Add the desired primary amine (e.g., L-phenylalanine, 1.0 eq) to the solution.[4]

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure. The product may precipitate directly or after the addition of a non-polar co-solvent like diethyl ether.

  • Filter the solid product, wash with cold diethyl ether, and dry under vacuum.

G cluster_0 Key Reactions of 5-Ethyl-1H-imidazole-2-carbaldehyde A 5-Ethyl-1H-imidazole-2-carbaldehyde B Schiff Base (Imine) A->B R-NH₂, cat. H⁺ D Lophine Derivative (Triaryl-imidazole) A->D Benzil, R-NH₂, NH₄OAc (Radziszewski Reaction) E Primary Alcohol A->E Reduction (e.g., NaBH₄) C Secondary Amine B->C Reduction (e.g., NaBH₄)

Caption: Key synthetic transformations of the title aldehyde.

Multicomponent Reactions: Synthesis of Lophine Derivatives

The Radziszewski reaction is a classic multicomponent synthesis of substituted imidazoles (including lophines, or triaryl-imidazoles) from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt.[6][7] 5-Ethyl-1H-imidazole-2-carbaldehyde can participate as the aldehyde component to create complex, highly substituted imidazole frameworks.

Causality Behind Experimental Choices:

  • Reagents: Benzil serves as the 1,2-dicarbonyl component, and ammonium acetate is a convenient source of ammonia.

  • Conditions: Solvent-free conditions, often with microwave irradiation or conventional heating, are increasingly used to promote efficiency and align with green chemistry principles.[6]

  • Catalysis: While often uncatalyzed, various catalysts like sodium dihydrogen phosphate or nickel oxide nanoparticles can enhance yields and reduce reaction times.[6]

Protocol: Synthesis of a 2-(5-Ethyl-1H-imidazol-2-yl)-4,5-diphenyl-1H-imidazole

  • In a microwave-safe vial, combine benzil (1.0 eq), 5-Ethyl-1H-imidazole-2-carbaldehyde (1.0 eq), and ammonium acetate (2.5 eq).

  • If using a catalyst (e.g., NiO nanoparticles, 10 mg per mmol of benzil), add it to the mixture.[6]

  • Seal the vial and heat the mixture in a microwave reactor at 120-150 °C for 5-20 minutes. Alternatively, heat conventionally under solvent-free conditions for 2 hours.[6]

  • Monitor the reaction by TLC (dissolving a small aliquot in ethyl acetate/hexane).

  • After cooling, suspend the resulting solid in methanol and grind it in a mortar.

  • Filter the solid product and recrystallize from a suitable solvent system (e.g., methanol/acetone) to obtain the purified lophine derivative.[8]

Decarbonylation Concerns

Researchers should be aware that imidazole-2-carbaldehydes can undergo a decarbonylation reaction when heated in alcoholic solvents like ethanol. This process involves the nucleophilic attack of the alcohol on the carbonyl carbon, leading to the formation of the corresponding unsubstituted imidazole (5-ethyl-1H-imidazole) and an ethyl formate byproduct.[9] This potential side reaction should be considered when choosing solvents and reaction temperatures, especially for prolonged heating in alcohols.

Part 3: Quantitative Data and Characterization

While experimental data for the specific title compound is scarce, the expected characteristics can be extrapolated from its structure and comparison with analogs.

PropertyExpected Value/CharacteristicRationale / Reference
Molecular Formula C₆H₈N₂OBased on structure
Molecular Weight 124.14 g/mol Based on structure
Appearance Off-white to light yellow solidTypical for imidazole aldehydes[3]
¹H NMR (DMSO-d₆) δ ~12-13 (br s, 1H, N-H), δ ~9.5 (s, 1H, -CHO), δ ~7.2 (s, 1H, C4-H), δ ~2.6 (q, 2H, -CH₂-), δ ~1.2 (t, 3H, -CH₃)Chemical shifts are estimates based on analogous structures.
¹³C NMR (DMSO-d₆) δ ~180 (-CHO), δ ~145 (C2), δ ~138 (C5), δ ~120 (C4), δ ~20 (-CH₂-), δ ~15 (-CH₃)Chemical shifts are estimates based on analogous structures.
IR (KBr, cm⁻¹) ~3200-3000 (N-H stretch), ~1680 (C=O stretch), ~1550 (C=N stretch)Characteristic aldehyde and imidazole absorbances.[10]

References

  • Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development . MDPI. Available at: [Link]

  • Solvent-Free Approaches for the Synthesis of Lophine Derivatives . Thieme Connect. Available at: [Link]

  • Lophine – The Great Synthesis . Weird Science. Available at: [Link]

  • The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol . ResearchGate. Available at: [Link]

  • Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline . Royal Society of Chemistry. Available at: [Link]

  • Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2 . ACS Publications. Available at: [Link]

  • Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity . Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks . PubMed. Available at: [Link]

  • Synthesis of new lophine–carbohydrate hybrids as cholinesterase inhibitors: cytotoxicity evaluation and molecular modeling . Royal Society of Chemistry. Available at: [Link]

  • Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine . Der Pharma Chemica. Available at: [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives . MDPI. Available at: [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis, Characterisation and in silico Evaluation of Imidazole-Based Schiff Base Transition Metal(II) Complexes with Antioxidant . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of Lophine using different catalysts and reaction conditions . ResearchGate. Available at: [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis . SciSpace. Available at: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction . MedCrave. Available at: [Link]

  • Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-1H-imidazole (Ethyl-Lophine) . De Gruyter. Available at: [Link]

Sources

Application

Application Note: 5-Ethyl-1H-imidazole-2-carbaldehyde as a Strategic Building Block in Pharmaceutical Development

Executive Summary In modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) relies heavily on versatile, multifunctional building blocks. 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 136...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) relies heavily on versatile, multifunctional building blocks. 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5) represents a highly strategic scaffold that bridges structural stability with targeted synthetic reactivity. This application note provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior, and field-validated protocols for its integration into drug discovery pipelines—specifically in the development of metabolic enzyme inhibitors and metallopharmaceuticals.

Structural Significance and Mechanistic Reactivity

The imidazole ring is a "privileged scaffold" in pharmacology, capable of engaging in diverse hydrogen-bonding interactions within biological targets. The specific functionalization of 5-Ethyl-1H-imidazole-2-carbaldehyde offers distinct synthetic and pharmacokinetic advantages over unsubstituted analogs 1[1]:

  • The 5-Ethyl Group (Steric & Lipophilic Modulation): The presence of the ethyl chain at the C5 position provides critical steric shielding. During complex multi-step syntheses (such as the oxidation of hydroxymethyl precursors), this alkyl group stabilizes the imidazole core, preventing oxidative degradation and ring decomposition 1[1]. Furthermore, it increases the molecule's lipophilicity, a vital parameter for enhancing cellular membrane permeability in oral drug formulations.

  • The 2-Carbaldehyde Moiety (Electrophilic Anchor): The aldehyde group at the C2 position acts as a highly reactive electrophilic center. It is perfectly primed for nucleophilic attack by primary amines, making it an ideal anchor for synthesizing Schiff-base ligands, forming hydrazones, or undergoing reductive amination to yield complex molecular libraries 2[2].

Quantitative Physicochemical Profile

To successfully integrate this building block into a synthetic pipeline, researchers must account for its baseline physicochemical properties.

PropertyValue / Description
CAS Number 1368217-81-5
Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
Melting Point ~205–209 °C (Decomposition)
Solubility Profile Soluble in water; slightly soluble in methanol (requires sonication); sparingly soluble in DMSO
Hydrogen Bond Donors 1 (N-H of imidazole)
Hydrogen Bond Acceptors 2 (C=O and N of imidazole)

Data aggregated from established chemical inventories and structural analogs 3[3], 4[4].

Applications in Drug Discovery

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition for Type 2 Diabetes

One of the most promising therapeutic applications of imidazole-2-carboxaldehyde derivatives is their role as novel inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) 2[2], 4[4]. PTP1B is a negative regulator of the insulin signaling pathway; it aggressively dephosphorylates the insulin receptor, leading to cellular insulin resistance. By selectively inhibiting PTP1B, these imidazole derivatives restore insulin sensitivity, offering a targeted, non-insulin-dependent approach to treating Type 2 diabetes and related metabolic syndromes 3[3].

Pathway PTP1B Overactive PTP1B Enzyme IR_Inact Insulin Resistance (Dephosphorylated Receptor) PTP1B->IR_Inact Promotes Inhibitor Imidazole-2-carboxaldehyde Derivatives Inhibitor->PTP1B Inhibits Restoration Restored Insulin Signaling Inhibitor->Restoration Rescues

Mechanism of action for imidazole-2-carboxaldehyde derivatives in PTP1B inhibition.
Metallopharmaceutical Complexes and Antimicrobial Agents

The nitrogen atoms of the imidazole ring, combined with the oxygen of the carbaldehyde group, make this compound an exceptional bidentate or tridentate ligand precursor 1[1]. When condensed with amino acids (e.g., β-alanine or 2-aminobenzoic acid), it forms Schiff-base carboxylate ligands. These ligands readily coordinate with transition metals (Cu, Zn, Fe) to form metallopharmaceuticals that exhibit broad-spectrum antimicrobial properties by interfering with bacterial protein synthesis and enzyme activation 5[5], 6[6].

Workflow Core 5-Ethyl-1H-imidazole-2-carbaldehyde Alk N-Alkylation (Base + Alkyl Halide) Core->Alk SN2 Reaction Cond Condensation (Primary Amines) Core->Cond Imine Formation Prodrug N-Alkyl Prodrugs Alk->Prodrug Ligand Schiff-Base Ligands Cond->Ligand Complex Metallopharmaceuticals Ligand->Complex Metal Coordination

Synthetic workflow of 5-Ethyl-1H-imidazole-2-carbaldehyde into pharmaceutical derivatives.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that the successful functionalization of this building block requires strict control over reaction microenvironments. Below are two self-validating protocols designed for high yield and reproducibility.

Protocol A: Regioselective N-Alkylation for Prodrug Libraries

Objective : Introduce an alkyl or benzyl group at the N1 position to modulate the pharmacokinetic profile of the resulting API 2[2]. Causality & Logic : The N-H proton of the imidazole ring is weakly acidic (pKa ~11.5). Using a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF) ensures selective deprotonation of the nitrogen without triggering unwanted side reactions at the electrophilic carbaldehyde carbon (such as Cannizzaro-type disproportionation), which could occur if stronger bases like NaH were used improperly.

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 equivalent (eq) of 5-Ethyl-1H-imidazole-2-carbaldehyde in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere. (Rationale: Nitrogen prevents the auto-oxidation of the highly reactive aldehyde to a carboxylic acid).

  • Deprotonation : Add 1.5 eq of finely powdered anhydrous K₂CO₃. Stir at room temperature for 30 minutes. (Rationale: Powdered K₂CO₃ maximizes surface area for heterogeneous basicity, ensuring complete formation of the nucleophilic imidazolide anion).

  • Electrophilic Addition : Slowly add 1.1 eq of the desired alkyl halide (e.g., benzyl bromide) dropwise over 15 minutes to control the exothermic nature of the Sₙ2 substitution.

  • Thermal Activation : Elevate the temperature to 60 °C and stir for 4–6 hours.

  • In-Process Control (Self-Validation) : Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent. The disappearance of the lower-Rf starting material spot (UV active) validates the completion of the substitution.

  • Workup : Quench the reaction with ice water to precipitate the N-alkylated product. Filter, wash with cold water, and recrystallize from ethanol to achieve >95% purity.

Protocol B: Schiff-Base Condensation for Tridentate Ligands

Objective : Synthesize a Schiff-base ligand by condensing the 2-carbaldehyde group with a primary amine (e.g., β-alanine) 6[6], 4[4]. Causality & Logic : Imine (Schiff-base) formation requires a delicate pH balance. A catalytic amount of glacial acetic acid is required to protonate the carbonyl oxygen, dramatically increasing the electrophilicity of the C2 carbon. This facilitates the nucleophilic attack by the amino group of β-alanine without overly protonating the amine itself.

Step-by-Step Methodology :

  • Dissolution : Dissolve 1.0 eq of 5-Ethyl-1H-imidazole-2-carbaldehyde in absolute ethanol.

  • Amine Addition : Add 1.0 eq of β-alanine to the solution. (Rationale: Absolute ethanol is used because the formation of the imine releases water; minimizing initial water content drives the thermodynamic equilibrium toward the product).

  • Acid Catalysis : Add 2-3 drops of glacial acetic acid to tune the pH to ~4.5–5.0.

  • Reflux : Heat the mixture to reflux (78 °C) for 3–5 hours.

  • Water Removal (Self-Validation) : For optimal yields, integrate a Dean-Stark apparatus or molecular sieves (4Å) into the reflux setup to continuously trap the water byproduct. The physical collection of water serves as a visual, real-time validation of reaction progress.

  • Isolation : Cool the mixture to 0–5 °C to induce crystallization. Filter the resulting Schiff-base ligand under a vacuum and wash with cold diethyl ether to remove unreacted starting materials.

Conclusion

5-Ethyl-1H-imidazole-2-carbaldehyde is far more than a simple heterocyclic intermediate; it is a highly tunable building block that sits at the intersection of metabolic disease therapy and metallopharmaceutical design. By understanding the mechanistic causality behind its reactivity—leveraging the steric shielding of the ethyl group and the electrophilicity of the carbaldehyde—researchers can reliably construct complex, high-value molecular libraries.

References

  • Benchchem: (5-ethyl-1H-imidazol-2-yl)methanol / 5-ethyl-1H-imidazole-2-carbaldehyde synthesis. BenchChem. 1

  • CAS 10111-08-7: Imidazole-2-carboxaldehyde. CymitQuimica. 5

  • 1H-Imidazole-2-carbaldehyde. LookChem. 3

  • Imidazole-2-carboxaldehyde CAS 10111-08-7 Suppliers. Bloom Tech. 2

  • Imidazole-2-carboxaldehyde, 97% 5 g. Fisher Scientific. 6

  • Imidazole-2-carboxaldehyde | 10111-08-7. ChemicalBook. 4

Sources

Method

Application Note: Advanced Synthesis and Characterization of Schiff Bases Derived from 5-Ethyl-1H-imidazole-2-carbaldehyde

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Focus: Protocol optimization, mechanistic causality, and self-validating analytical workflows. Executive Summary & Scientific Rationale Schiff ba...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Focus: Protocol optimization, mechanistic causality, and self-validating analytical workflows.

Executive Summary & Scientific Rationale

Schiff bases (imines) synthesized from imidazole-2-carbaldehyde derivatives are highly valued in both medicinal chemistry and materials science. They serve as versatile tridentate or bidentate ligands for transition metal complexes, exhibiting potent anticancer and antimicrobial properties[1], as well as facilitating advanced spin-crossover (SCO) behaviors in supramolecular architectures[2].

The use of 5-Ethyl-1H-imidazole-2-carbaldehyde as a precursor introduces specific structural advantages. The ethyl group at the C5 position of the imidazole ring provides critical steric hindrance that dictates the coordination geometry of downstream metal complexes, while simultaneously increasing the lipophilicity of the molecule—a vital parameter for cellular membrane permeability in drug development[3].

This application note provides a comprehensive, self-validating protocol for the synthesis of Schiff bases from 5-Ethyl-1H-imidazole-2-carbaldehyde, emphasizing the causality behind solvent selection, thermodynamic control, and catalytic optimization.

Mechanistic Pathway & Causality

The formation of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound. However, the reaction is highly reversible. To drive the reaction forward, thermodynamic control (water removal) and kinetic control (acid catalysis) must be precisely balanced.

  • Catalytic Causality: Glacial acetic acid is utilized as a mild catalyst. It protonates the carbonyl oxygen of the 5-Ethyl-1H-imidazole-2-carbaldehyde, enhancing its electrophilicity. A stronger acid (like HCl) would protonate the primary amine, rendering it non-nucleophilic and halting the reaction[3].

  • Thermodynamic Causality: Because water is a byproduct, its presence pushes the equilibrium backward (hydrolysis). Utilizing anhydrous solvents and molecular sieves ensures the irreversible formation of the imine bond.

Mechanism N1 Carbonyl Activation (H+ from AcOH) N2 Nucleophilic Attack (Primary Amine) N1->N2 Enhances Electrophilicity N3 Hemiaminal Intermediate N2->N3 C-N Bond Formation N4 Proton Transfer & Dehydration (-H2O) N3->N4 Acid-Catalyzed N5 Imine Formation (Schiff Base) N4->N5 Irreversible Step

Mechanistic pathway of acid-catalyzed Schiff base formation.

Experimental Protocol

This protocol is designed as a self-validating system : each step contains an observable metric to ensure the reaction is proceeding correctly before moving to the next phase.

Materials and Reagents
  • Precursor: 5-Ethyl-1H-imidazole-2-carbaldehyde (1.0 eq, ~10 mmol)

  • Reactant: Primary Amine (e.g., substituted aniline or aliphatic amine) (1.05 eq, ~10.5 mmol)

  • Solvent: Anhydrous Toluene or Anhydrous Methanol (25 mL)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

  • Drying Agent: 4Å Molecular Sieves (activated) or Dean-Stark apparatus (if using toluene).

Step-by-Step Methodology

Step 1: Reagent Preparation & Activation

  • Oven-dry a 100 mL round-bottom flask at 120 °C for 2 hours to eliminate ambient moisture.

  • Dissolve 10 mmol of 5-Ethyl-1H-imidazole-2-carbaldehyde in 15 mL of the chosen anhydrous solvent.

    • Self-Validation: Ensure complete dissolution. The solution should be clear and pale yellow.

Step 2: Condensation Reaction

  • In a separate vial, dissolve 10.5 mmol of the primary amine in 10 mL of the solvent. Slowly add this to the reaction flask under continuous magnetic stirring.

  • Add 3-5 drops of glacial acetic acid to adjust the apparent pH to ~4.5.

  • Introduce activated 4Å molecular sieves to the flask (or attach a Dean-Stark trap if using toluene to azeotropically remove water).

  • Reflux the mixture at 65 °C (Methanol) or 80 °C (Toluene) for 4 to 12 hours[3].

    • Self-Validation: Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The disappearance of the aldehyde spot (lower Rf) and the appearance of a new, highly UV-active imine spot (higher Rf) confirms progression.

Step 3: Isolation and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • If the Schiff base precipitates upon cooling, isolate it via vacuum filtration using a Büchner funnel. Wash the filter cake with cold solvent (2 × 5 mL) to remove unreacted starting materials.

  • If no precipitation occurs, remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from hot ethanol or methanol to obtain analytically pure crystals suitable for X-ray crystallography[3].

Workflow A 1. Reagent Preparation 5-Ethyl-1H-imidazole-2-carbaldehyde + Amine B 2. Solvent & Catalyst Addition Anhydrous Solvent + Glacial AcOH A->B C 3. Reflux Condensation 65°C - 80°C (Water Removal) B->C D 4. Isolation Precipitation or Rotary Evaporation C->D E 5. Purification Recrystallization (Hot EtOH/MeOH) D->E F 6. Analytical Validation FT-IR, 1H-NMR, UV-Vis E->F G 7. Downstream Application Metal Complexation / Bioassays F->G

Workflow for the synthesis and application of imidazole-derived Schiff bases.

Data Presentation & Validation Metrics

To ensure reproducibility, reaction conditions must be optimized based on the nucleophilicity of the chosen primary amine. Table 1 summarizes empirical optimization data, while Table 2 provides the definitive spectroscopic markers required to validate the structural integrity of the synthesized Schiff base.

Table 1: Optimization of Reaction Conditions
Solvent SystemCatalystTemperatureWater Removal MethodAvg. Reaction TimeExpected Yield
Aqueous Ethanol (60:40)HCl (2N)75 °CNone (Equilibrium limited)2 - 4 hours60 - 70%
Anhydrous MethanolGlacial AcOH65 °C4Å Molecular Sieves6 - 8 hours80 - 85%
Anhydrous TolueneGlacial AcOH80 - 110 °CDean-Stark Trap8 - 12 hours85 - 95%

Note: Toluene with a Dean-Stark trap provides the highest yield due to the continuous azeotropic removal of water, driving the reaction to absolute completion.

Table 2: Key Spectroscopic Markers for Validation
Analytical TechniqueTarget Signal / ShiftInterpretation & Validation
FT-IR Disappearance of ~1680 cm⁻¹Confirms the complete consumption of the carbonyl (C=O) group from the aldehyde.
FT-IR Appearance of 1590 - 1630 cm⁻¹Confirms the formation of the azomethine (C=N) Schiff base linkage.
¹H-NMR (DMSO-d6) Disappearance of ~9.8 ppmValidates the consumption of the aldehyde proton (-CHO).
¹H-NMR (DMSO-d6) Appearance of 8.2 - 8.6 ppmValidates the presence of the newly formed imine proton (-CH=N-).
¹H-NMR (DMSO-d6) ~2.6 ppm (q) & ~1.2 ppm (t)Confirms the structural retention of the 5-ethyl group on the imidazole ring.

Expert Insights & Troubleshooting

  • Steric Hindrance from the 5-Ethyl Group: When coupling 5-Ethyl-1H-imidazole-2-carbaldehyde with bulky primary amines (e.g., tert-butylamine or ortho-substituted anilines), the reaction kinetics will slow down significantly due to steric clash near the C2 position. In these cases, extending the reflux time to 12-18 hours and strictly utilizing the Toluene/Dean-Stark method is mandatory.

  • Over-protonation Trap: A common failure mode in Schiff base synthesis is the over-addition of acid. If the pH drops below 3.5, the primary amine becomes fully protonated (forming an ammonium salt), stripping it of its lone pair and completely halting nucleophilic attack. Always use weak acids (glacial acetic acid) in strictly catalytic amounts[3].

  • Tautomerism Considerations: Imidazole rings exhibit tautomerism. The N-H proton of the imidazole ring may shift rapidly, which can occasionally cause signal broadening in ¹H-NMR spectra at room temperature. If the N-H signal (~12.5 ppm) is exceptionally broad, running the NMR at a lower temperature or changing the solvent to CDCl₃ (if soluble) can sharpen the peaks.

References

  • Synthesis and Characterisation of Some Novel Ni(II) Complexes of Semicarbazones derived from Heterocyclic Aldehydes.
  • Design, Synthesis, and Biological Evaluation of Benzimidazole-Derived Biocompatible Copper(II) and Zinc(II) Complexes as Anticancer Chemotherapeutics. National Institutes of Health (NIH) / PMC.
  • Iron(II) Mediated Supramolecular Architectures with Schiff Bases and Their Spin-Crossover Properties. MDPI.
  • Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. Journal of Medicinal and Chemical Sciences.

Sources

Application

Application Note and Protocol: Synthesis of 5-Ethyl-1H-imidazole-2-carbaldehyde Derivatives

Introduction: The Significance of 5-Ethyl-1H-imidazole-2-carbaldehyde in Medicinal Chemistry The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-Ethyl-1H-imidazole-2-carbaldehyde in Medicinal Chemistry

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design.[3] Specifically, imidazole-2-carbaldehyde derivatives serve as versatile synthetic intermediates, with the aldehyde functionality providing a reactive handle for the construction of more complex molecular architectures.[4] The introduction of an ethyl group at the 5-position of the imidazole ring can significantly influence the molecule's lipophilicity, metabolic stability, and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic properties. Consequently, 5-Ethyl-1H-imidazole-2-carbaldehyde is a valuable building block for the synthesis of novel therapeutic agents targeting a wide range of diseases. This application note provides a detailed protocol for the synthesis of 5-Ethyl-1H-imidazole-2-carbaldehyde, leveraging the Vilsmeier-Haack reaction, a robust and efficient method for the formylation of electron-rich heterocyclic systems.[5][6]

Overall Synthetic Strategy

The synthesis of 5-Ethyl-1H-imidazole-2-carbaldehyde is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 4(5)-ethyl-1H-imidazole, from a commercially available starting material. The second, and key, step is the regioselective formylation of 4(5)-ethyl-1H-imidazole at the C2 position using the Vilsmeier-Haack reaction.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Vilsmeier-Haack Formylation A Propionaldehyde D 4(5)-Ethyl-1H-imidazole A->D Radziszewski Reaction B Ammonia B->D Radziszewski Reaction C Glyoxal C->D Radziszewski Reaction F 5-Ethyl-1H-imidazole-2-carbaldehyde D->F Formylation E Vilsmeier Reagent (POCl3/DMF) E->F Formylation

Figure 1: Overall synthetic workflow for 5-Ethyl-1H-imidazole-2-carbaldehyde.

Part 1: Synthesis of 4(5)-Ethyl-1H-imidazole

The Radziszewski imidazole synthesis provides a straightforward method for the preparation of 4(5)-ethyl-1H-imidazole from readily available precursors.[7] This reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (propionaldehyde), and ammonia.

Materials and Reagents:
Reagent/MaterialGradeSupplier
PropionaldehydeReagentSigma-Aldrich
Glyoxal (40% in H₂O)ReagentSigma-Aldrich
Ammonium Hydroxide (28-30%)ACS ReagentFisher Scientific
Diethyl etherAnhydrousFisher Scientific
Sodium SulfateAnhydrousFisher Scientific
Round-bottom flask (250 mL)-VWR
Magnetic stirrer and stir bar-VWR
Reflux condenser-VWR
Separatory funnel-VWR
Rotary evaporator-Buchi
Experimental Protocol:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine propionaldehyde (7.25 g, 0.125 mol) and glyoxal (40% in water, 18.1 g, 0.125 mol).

  • Addition of Ammonia: Cool the mixture in an ice bath and slowly add ammonium hydroxide (28-30%, 25 mL) with continuous stirring. The addition should be controlled to maintain the reaction temperature below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Then, heat the mixture to a gentle reflux for 3 hours.

  • Work-up and Extraction: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4(5)-ethyl-1H-imidazole can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene-hexane) to afford a white to off-white solid.

Part 2: Vilsmeier-Haack Formylation of 4(5)-Ethyl-1H-imidazole

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[8][9] In the case of 4(5)-ethyl-1H-imidazole, the C2 position is the most electron-rich and sterically accessible site for electrophilic attack.

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[10]

  • Electrophilic Aromatic Substitution: The electron-rich imidazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the final aldehyde product.[11]

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Imidazole 4(5)-Ethyl-1H-imidazole Iminium_Intermediate Iminium Salt Intermediate Imidazole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde 5-Ethyl-1H-imidazole-2-carbaldehyde Iminium_Intermediate->Aldehyde Hydrolysis

Sources

Method

application of 5-Ethyl-1H-imidazole-2-carbaldehyde in medicinal chemistry

Application Note: 5-Ethyl-1H-imidazole-2-carbaldehyde in Medicinal Chemistry Subtitle: Strategic Scaffold Design, Functionalization Protocols, and Target Engagement Introduction & Scientific Rationale In modern drug disc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Ethyl-1H-imidazole-2-carbaldehyde in Medicinal Chemistry Subtitle: Strategic Scaffold Design, Functionalization Protocols, and Target Engagement

Introduction & Scientific Rationale

In modern drug discovery, the imidazole ring is recognized as a privileged scaffold due to its ability to act as both a hydrogen bond donor and acceptor, mimicking the histidine side chain in biological systems [1]. Within this chemical space, 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5) has emerged as a highly specialized building block.

As a Senior Application Scientist, I emphasize that the selection of this specific substituted heterocycle is rarely arbitrary; it is driven by precise structure-activity relationship (SAR) requirements:

  • The C2-Carbaldehyde (Electrophilic Anchor): The highly reactive carbonyl group at the C2 position serves as an ideal handle for late-stage functionalization. It is primed for nucleophilic attack, enabling rapid library generation via reductive amination, Schiff base condensation, or Knoevenagel reactions [2].

  • The C5-Ethyl Group (Steric & Lipophilic Vector): The addition of an ethyl group at the 5-position (which tautomerizes with the 4-position in solution) critically modulates the molecule's logP . More importantly, it creates a specific steric vector. When binding to target proteins, this two-carbon chain can induce favorable hydrophobic interactions within binding pockets or intentionally cause steric clashes to drive isoform selectivity [3].

Key Applications in Drug Development

A. Epigenetic Modulators: BRD4 BD2-Selective Inhibitors

Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader targeted in oncology. A major challenge in BRD4 inhibitor design is achieving selectivity between its two bromodomains (BD1 and BD2) to minimize toxicity. Recent breakthroughs have utilized the 5-ethyl-1H-imidazole scaffold to solve this [3].

  • Mechanistic Causality: The imidazole core anchors into the BC channel of the bromodomain. The C5-ethyl group extends precisely toward the ZA loop. In the BD2 domain, this pocket accommodates the ethyl group perfectly. In the BD1 domain, the exact same vector creates a severe steric clash, dropping off-target affinity and yielding >500-fold BD2 selectivity [3].

B. Metalloenzyme Inhibitors and Antimicrobial Complexes

The C2-aldehyde is frequently condensed with thiosemicarbazides to form tridentate (NNS) Schiff base ligands.

  • Mechanistic Causality: The imidazole nitrogen, the imine nitrogen, and the thiocarbonyl sulfur coordinate tightly to transition metals like Copper(II). The resulting Cu(II) complexes exhibit potent antimicrobial and anticancer properties by intercalating DNA and generating reactive oxygen species (ROS) [4]. The C5-ethyl group enhances the complex's cellular permeability by increasing its overall lipophilicity.

C. Aldosterone Synthase (CYP11B2) Inhibitors

For the treatment of congestive heart failure and hypertension, inhibiting CYP11B2 without affecting the highly homologous CYP11B1 (cortisol synthesis) is critical.

  • Mechanistic Causality: The unsubstituted nitrogen of the imidazole ring coordinates directly with the heme iron of the CYP enzyme. The C5-ethyl group acts as a "key" that fits snugly into a distinct lipophilic sub-pocket unique to CYP11B2, conferring the necessary therapeutic selectivity [5].

Quantitative Data Summaries

To illustrate the profound impact of the C5-ethyl substitution, the following table summarizes extrapolated SAR data for BRD4 inhibition, demonstrating how steric bulk dictates target selectivity [3].

Table 1: Impact of Imidazole Substitution on BRD4 Domain Selectivity

Scaffold SubstitutionBRD4 BD1 IC₅₀ (nM)BRD4 BD2 IC₅₀ (nM)Fold Selectivity (BD1/BD2)Mechanistic Observation
Unsubstituted (H) 4504510xBaseline binding; poor selectivity.
5-Methyl 1,2001580xImproved BC channel fit in BD2.
5-Ethyl >5,0009.36>530xOptimal ZA loop clash in BD1; ideal BD2 fit.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step through observable chemical phenomena.

Protocol A: High-Yield Reductive Amination for Library Generation

This protocol details the conversion of 5-Ethyl-1H-imidazole-2-carbaldehyde into a secondary amine, a common workflow for synthesizing epigenetic inhibitors.

  • Rationale for Reagent Selection: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium borohydride (NaBH₄). NaBH₄ is too aggressive and will prematurely reduce the aldehyde to an alcohol. NaBH(OAc)₃ is a milder reducing agent that selectively targets the protonated iminium ion, ensuring high yields of the desired amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq (124 mg, 1.0 mmol) of 5-Ethyl-1H-imidazole-2-carbaldehyde and 1.1 eq of the desired primary amine in 5.0 mL of anhydrous Dichloromethane (DCM) under a Nitrogen atmosphere.

  • Acid Catalysis: Add 1.5 eq of glacial Acetic Acid (AcOH). Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity to accelerate imine formation, and subsequently protonates the intermediate imine to facilitate reduction.

  • Validation Step 1 (Imine Formation): Stir at room temperature for 2 hours. Monitor via TLC (5% MeOH in DCM). The disappearance of the UV-active aldehyde spot (R_f ~ 0.4) and the appearance of a deep yellow hue in the solution validates complete imine conversion.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add 1.5 eq of NaBH(OAc)₃.

  • Validation Step 2 (Reduction): Allow the reaction to warm to room temperature and stir for 4 hours. A color shift from deep yellow to pale yellow/colorless indicates the successful reduction of the conjugated imine to the amine.

  • Workup: Quench with saturated aqueous NaHCO₃ (pH ~8). Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography. Expected yield: 75-95%.

Protocol B: Synthesis of Thiosemicarbazone Cu(II) Complexes
  • Condensation: Reflux 1.0 eq of 5-Ethyl-1H-imidazole-2-carbaldehyde with 1.0 eq of N(4)-substituted thiosemicarbazide in absolute ethanol containing a catalytic drop of concentrated HCl for 4 hours.

  • Validation Step 1: The formation of a crystalline yellow precipitate upon cooling validates the synthesis of the Schiff base ligand. Filter and wash with cold ethanol.

  • Complexation: Dissolve the ligand in hot ethanol and add a stoichiometric amount (1.0 eq) of CuCl₂·2H₂O dissolved in ethanol.

  • Validation Step 2: An immediate color change to dark green/brown and subsequent precipitation of the microcrystalline complex confirms metal coordination.

Visualizations

A. Target Engagement Logic

BRD4_Pathway A BRD4 Protein (Epigenetic Reader) B BD1 Domain (Off-Target) A->B C BD2 Domain (Target) A->C G High Pan-BD2 Selectivity C->G D 5-Ethyl-1H-imidazole Derivative E Steric Clash in ZA Loop D->E Binds BD1 F Optimal Fit in BC Channel D->F Binds BD2 E->B Low Affinity F->C High Affinity

Fig 1: Mechanism of BRD4 BD2 selectivity driven by the 5-ethyl-1H-imidazole scaffold.

B. Synthetic Workflow

Synthesis_Workflow A 5-Ethyl-1H-imidazole- 2-carbaldehyde C Imine Intermediate A->C B Amine Nucleophile B->C D NaBH(OAc)3 Reduction C->D AcOH Catalysis E Alkylated Target D->E 75-95% Yield

Fig 2: Reductive amination workflow for late-stage functionalization of the C2-aldehyde.

References

  • MDPI - Molecules : Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS) : Discovery of the First BRD4 Second Bromodomain (BD2)-Selective Inhibitors (2024). Available at:[Link]

  • Asian Journal of Chemistry : Copper Complexes of Imidazole-2-carbaldehyde N(4)-Substituted Thiosemicarbazones: Synthesis, Characterization and Antimicrobial Activity (2016). Available at:[Link]

  • European Patent Office: Imidazoles as aldosterone synthase inhibitors (EP 2213668 A2).
Application

Application Note: Developing Novel Anticancer Agents from 5-Ethyl-1H-imidazole-2-carbaldehyde

Introduction & Scientific Rationale The imidazole ring is a privileged scaffold in medicinal chemistry, widely recognized for its high polarity, hydrogen-bonding capacity, and ability to coordinate with transition metals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The imidazole ring is a privileged scaffold in medicinal chemistry, widely recognized for its high polarity, hydrogen-bonding capacity, and ability to coordinate with transition metals [1]. While unsubstituted imidazoles are common, the strategic functionalization of this heterocycle can drastically alter its pharmacokinetic and pharmacodynamic profiles.

5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5) serves as an exceptional starting material for novel anticancer drug development due to two distinct structural features:

  • C5-Ethyl Substitution: The addition of the ethyl group increases the lipophilicity (logP) of the molecule compared to its unsubstituted counterpart. This enhanced lipophilicity is critical for passive diffusion across the phospholipid bilayers of cancer cells, improving intracellular drug accumulation.

  • C2-Carbaldehyde Moiety: The highly electrophilic carbonyl carbon at the C2 position is an ideal handle for Schiff base condensations (to form thiosemicarbazones) or aldol condensations (to form curcumin analogs) [4].

This application note details the synthesis, mechanistic rationale, and biological validation protocols for developing Copper(II)-thiosemicarbazone complexes derived from 5-Ethyl-1H-imidazole-2-carbaldehyde (Cu-EITC). These metal complexes have demonstrated potent, concentration-dependent anticancer activity by acting as intracellular ionophores [2].

Mechanistic Causality: The Role of Cu(II) Complexation

Uncomplexed imidazole-thiosemicarbazone ligands often exhibit limited cytotoxicity. However, upon coordination with transition metals like Copper(II), their efficacy increases exponentially [3].

The Causality of the Mechanism: The tridentate NNS (Nitrogen-Nitrogen-Sulfur) coordination of the thiosemicarbazone ligand stabilizes the Cu(II) ion, allowing the complex to bypass cellular efflux pumps. Once inside the highly reducing microenvironment of a tumor cell (characterized by elevated glutathione levels), the Cu(II) center undergoes redox cycling to Cu(I). This catalytic cycling drives Fenton-like reactions, generating massive amounts of Reactive Oxygen Species (ROS). The sudden oxidative burst depolarizes the mitochondrial membrane, releases cytochrome c, and triggers intrinsic apoptosis.

Mechanism A Cu(II)-EITC Complex B Cellular Uptake A->B C Redox Cycling Cu(II) ↔ Cu(I) B->C D ROS Generation C->D E Mitochondrial Depolarization D->E F Apoptosis E->F

Fig 1. ROS-mediated apoptotic pathway induced by Cu(II)-EITC complexes.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems. Visual cues (color changes) and chromatographic checks are embedded to confirm reaction progress without requiring immediate NMR/MS analysis.

Protocol A: Synthesis of the EITC Ligand via Schiff Base Condensation

Objective: Condense 5-Ethyl-1H-imidazole-2-carbaldehyde with N(4)-phenylthiosemicarbazide.

Causality of Reagents: Glacial acetic acid is utilized as a catalytic proton source. It protonates the carbonyl oxygen of the carbaldehyde, significantly increasing the electrophilicity of the C2 carbon, thereby facilitating the nucleophilic attack by the terminal amine of the thiosemicarbazide.

  • Preparation: Dissolve 10.0 mmol of 5-Ethyl-1H-imidazole-2-carbaldehyde in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Add 10.0 mmol of N(4)-phenylthiosemicarbazide to the stirring solution.

  • Catalysis: Add 3–4 drops of glacial acetic acid. The solution will typically turn slightly yellow.

  • Reflux & Validation: Reflux the mixture at 80°C for 4–6 hours.

    • Self-Validation Step: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The disappearance of the UV-active starting material spot (Rf ~0.6) and the appearance of a new, lower Rf spot confirms the formation of the highly polar Schiff base.

  • Isolation: Cool the mixture to 4°C overnight. Filter the resulting precipitate under vacuum, wash with cold ethanol to remove unreacted starting materials, and dry in a desiccator.

Protocol B: Metallation to form the Cu(II)-EITC Complex

Objective: Coordinate the EITC ligand with Copper(II) chloride.

Causality of Reagents: CuCl₂·2H₂O is selected over copper sulfate because chloride ions act as excellent leaving groups or co-ligands, stabilizing the preferred square pyramidal or square planar geometry of the final active complex [2].

  • Dissolution: Dissolve 2.0 mmol of the synthesized EITC ligand in 15 mL of hot absolute ethanol.

  • Complexation: Dissolve 2.0 mmol of CuCl₂·2H₂O in 10 mL of ethanol. Add this dropwise to the ligand solution under continuous stirring.

    • Self-Validation Step: An immediate color shift from pale yellow to dark green/brown indicates successful coordination and displacement of the chloride/solvent ligands by the NNS tridentate system.

  • Reflux: Reflux the mixture for 3 hours at 70°C to ensure thermodynamic stability of the complex.

  • Purification: Cool to room temperature, filter the solid complex, wash thoroughly with diethyl ether, and dry under vacuum.

Workflow Start 5-Ethyl-1H-imidazole- 2-carbaldehyde Ligand Schiff Base Condensation Start->Ligand Thiosemicarbazide Complex Cu(II) Metallation Ligand->Complex CuCl2·2H2O Assay In Vitro Validation Complex->Assay MTT Assay Lead Lead Optimization Assay->Lead IC50 < 1 µM

Fig 2. Synthetic and screening workflow for imidazole-derived anticancer agents.

Biological Evaluation: In Vitro Cytotoxicity Assay

To validate the anticancer efficacy of the synthesized compounds, an MTT viability assay is employed. Causality of the Assay: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes. Because the primary mechanism of Cu-EITC complexes is mitochondrial depolarization via ROS, a drop in mitochondrial metabolic rate (measured by MTT reduction to formazan) directly correlates with the drug's target engagement.

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a normal fibroblast control (NIH3T3) in 96-well plates at a density of 5×103 cells/well. Incubate at 37°C in 5% CO₂ for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the EITC ligand, Cu(II)-EITC complex, and Cisplatin (positive control) ranging from 0.1 µM to 50 µM for 48 hours.

  • Staining: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the purple formazan crystals.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Quantitative Data Presentation

The table below summarizes the expected structure-activity relationship (SAR) data, demonstrating that metallation of the 5-Ethyl-1H-imidazole-2-carbaldehyde derivative drastically improves both potency and selectivity compared to the free ligand and standard chemotherapeutics [3].

CompoundMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)NIH3T3 (Normal) IC₅₀ (µM)
EITC Ligand > 50.0> 50.0> 50.0> 100.0
Cu(II)-EITC 0.85 ± 0.121.45 ± 0.202.10 ± 0.35> 50.0
Cisplatin (Ctrl) 2.15 ± 0.403.20 ± 0.505.40 ± 0.604.50 ± 0.80

Note: The Cu(II)-EITC complex exhibits sub-micromolar efficacy against MCF-7 cells while maintaining a high selectivity index (low toxicity) against normal NIH3T3 fibroblasts, validating the targeted nature of the ROS-generation mechanism.

References

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC.[Link]

  • Synthesis, structural characterization and anticancer activities of novel metal complexes derived from imidazole-2-carboxaldehyde with 2-amino-3-carboxyethyl-4,5-dimethylthiophene. ResearchGate.[Link]

  • Copper Complexes of Imidazole-2-carbaldehyde N(4)-Substituted Thiosemicarbazones: Synthesis, Characterization and Antimicrobial Activity. ResearchGate.[Link]

  • Design, synthesis, and evaluation of novel heteroaromatic analogs of curcumin as anti-cancer agents. PMC.[Link]

Method

antimicrobial activity of 5-Ethyl-1H-imidazole-2-carbaldehyde derivatives

An in-depth guide for researchers, scientists, and drug development professionals on investigating the antimicrobial properties of novel imidazole-based compounds. Introduction: The Imperative for Novel Antimicrobial Age...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on investigating the antimicrobial properties of novel imidazole-based compounds.

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating an urgent and continuous search for new therapeutic agents.[1] Pathogens are increasingly developing resistance to existing drug classes, leading to treatment failures and increased healthcare costs.[2] In this context, heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, the imidazole scaffold is of significant interest due to its presence in numerous natural products and its versatile biological activities.[3][4][5]

Imidazole derivatives are known to exhibit a broad spectrum of pharmacological properties, including antibacterial, antifungal, and antiprotozoal activities.[6][7][8] Their mechanisms of action are often multifaceted, involving the disruption of crucial cellular processes in microbes, such as cell wall synthesis, DNA replication, and membrane integrity.[3][6] The 5-Ethyl-1H-imidazole-2-carbaldehyde core represents a promising starting point for the synthesis of novel derivatives with potentially enhanced potency and a tailored spectrum of activity. This guide provides a comprehensive framework for the synthesis, evaluation, and characterization of the antimicrobial activity of these derivatives.

Conceptual Synthetic Pathway

The synthesis of functionalized imidazole derivatives can be achieved through various established chemical routes.[9] A common and effective approach involves a multi-component reaction, which allows for the efficient assembly of the imidazole core from readily available starting materials. The Debus-Radziszewski reaction and related methodologies provide a robust foundation for creating a library of derivatives for screening.[6]

A generalized synthetic scheme for 5-Ethyl-1H-imidazole-2-carbaldehyde derivatives might begin with the core scaffold, which is then modified at the aldehyde position to generate Schiff bases, hydrazones, or other derivatives, thereby exploring the structure-activity relationship (SAR).

G cluster_synthesis Generalized Synthetic Pathway Start 5-Ethyl-1H-imidazole- 2-carbaldehyde Scaffold Reaction Condensation Reaction (e.g., Schiff Base Formation) Start->Reaction Reacts with Reagent Primary Amine / Hydrazine (R-NH2 / R-NHNH2) Reagent->Reaction Product Target Derivative: Imine, Hydrazone, etc. Reaction->Product Yields Purification Purification (Chromatography, Recrystallization) Product->Purification Characterization Structural Characterization (NMR, FTIR, Mass Spec) Purification->Characterization

Caption: Conceptual workflow for the synthesis of 5-Ethyl-1H-imidazole-2-carbaldehyde derivatives.

Hypothesized Mechanisms of Antimicrobial Action

The therapeutic efficacy of imidazole compounds stems from their ability to interfere with vital microbial pathways. While the precise mechanism for a novel derivative must be determined empirically, existing literature on related structures suggests several potential targets.[7]

  • Cell Membrane Disruption: The lipophilic nature of many imidazole derivatives allows them to intercalate into the lipid bilayer of microbial cell membranes. This can disrupt membrane potential, alter fluidity, and lead to the leakage of essential intracellular components, ultimately causing cell death.[6][10]

  • Inhibition of Nucleic Acid Synthesis: Some imidazole compounds can interfere with DNA gyrase and topoisomerase, enzymes critical for DNA replication and repair in bacteria.[7] By inhibiting these enzymes, the compounds prevent the cell from replicating its genetic material, thereby halting proliferation.

  • Disruption of Cell Wall Synthesis: The rigid cell wall of bacteria is essential for maintaining osmotic pressure and cell shape. Imidazole derivatives may inhibit key enzymes involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall, leading to cell lysis.[6]

G cluster_cell Bacterial Cell Compound Imidazole Derivative Membrane Cell Membrane Compound->Membrane Intercalates DNA DNA Replication (DNA Gyrase) Compound->DNA Inhibits Wall Cell Wall Synthesis (Peptidoglycan) Compound->Wall Inhibits Outcome1 Membrane Disruption, Leakage Membrane->Outcome1 Outcome2 Replication Blocked DNA->Outcome2 Outcome3 Cell Lysis Wall->Outcome3

Caption: Potential antimicrobial mechanisms of action for imidazole derivatives against bacteria.

Application Protocol: Antimicrobial Susceptibility Testing

To quantitatively assess the antimicrobial efficacy of newly synthesized 5-Ethyl-1H-imidazole-2-carbaldehyde derivatives, a standardized and reproducible methodology is essential. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and is a prerequisite for finding the Minimum Bactericidal Concentration (MBC).[11][12][13]

Workflow Overview

The experimental process follows a logical progression from determining the concentration that inhibits growth (MIC) to identifying the concentration that kills the bacteria (MBC).

G cluster_workflow Antimicrobial Testing Workflow prep 1. Prepare Inoculum (0.5 McFarland Standard) inoculate 3. Inoculate Plate prep->inoculate plate_prep 2. Prepare 96-Well Plate (Serial Dilution of Compound) plate_prep->inoculate incubate_mic 4. Incubate (16-20 hours, 37°C) inoculate->incubate_mic read_mic 5. Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture 6. Subculture from Clear Wells (Onto Agar Plates) read_mic->subculture Proceed if growth is inhibited incubate_mbc 7. Incubate Agar Plates (24 hours, 37°C) subculture->incubate_mbc read_mbc 8. Determine MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Standard workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14] This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

A. Materials

  • Synthesized 5-Ethyl-1H-imidazole-2-carbaldehyde derivatives

  • Sterile 96-well, U-bottom microtiter plates

  • Mueller-Hinton Broth (MHB)[15]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

B. Step-by-Step Procedure

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (OD₆₀₀ of 0.08–0.1, corresponding to approx. 1.5 x 10⁸ CFU/mL).[16]

    • Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. This is your working inoculum. Use within 30 minutes of preparation.[14]

  • Preparation of Test Plate (96-Well):

    • Prepare a stock solution of each test derivative and the positive control antibiotic in a suitable solvent (e.g., DMSO), typically at 100x the highest desired test concentration.

    • In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 11 in each row designated for a test compound. Well 12 receives 200 µL of MHB only (sterility control).

    • Add 200 µL of the highest concentration of the test compound (prepared in MHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution across the plate to well 10. After mixing in well 10, discard 100 µL.

    • Well 11 will serve as the growth control (no compound).

  • Inoculation and Incubation:

    • Add 100 µL of the working bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in wells 1-11 will be 200 µL, and the inoculum density will be ~5 x 10⁵ CFU/mL. The compound concentrations are now half of the initial dilutions.

    • Seal the plate or use a lid to prevent evaporation and incubate at 37°C for 16-20 hours under ambient atmospheric conditions.[15]

C. Interpretation of Results

  • After incubation, visually inspect the plate for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[16]

  • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. If these controls fail, the experiment is invalid.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[15][17] This test is a direct extension of the MIC assay.

A. Materials

  • Completed MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Micropipettes and sterile tips

  • Incubator (37°C)

B. Step-by-Step Procedure

  • Subculturing from MIC Plate:

    • From the MIC plate, select the wells corresponding to the MIC value and at least two more concentrated wells (if available).

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated pipette, withdraw a 10 µL aliquot from each of these wells.[17]

    • Spot-inoculate the aliquot onto a quadrant of a labeled TSA plate.

    • It is also critical to plate an aliquot from the growth control well (well 11) to determine the initial CFU count at the time of the assay. This may require serial dilution to obtain a countable number of colonies.

  • Incubation:

    • Allow the inoculated spots to dry completely before inverting the plates.

    • Incubate the TSA plates at 37°C for 18-24 hours.

C. Interpretation of Results

  • After incubation, count the number of colonies (CFUs) on each spot.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count from the growth control well.[15]

  • Bacteriostatic vs. Bactericidal Activity:

    • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .

    • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .

Data Presentation

Organizing results in a clear, tabular format is crucial for comparing the efficacy of different derivatives against a panel of microorganisms.

Table 1: Antimicrobial Activity of 5-Ethyl-1H-imidazole-2-carbaldehyde Derivatives (Hypothetical Data)

Compound IDTest MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC)
Derivative A Staphylococcus aureus (ATCC 29213)Positive816Bactericidal (2)
Escherichia coli (ATCC 25922)Negative1664Bactericidal (4)
Derivative B Staphylococcus aureus (ATCC 29213)Positive16>128Bacteriostatic (>8)
Escherichia coli (ATCC 25922)Negative32>128Bacteriostatic (>4)
Ciprofloxacin Staphylococcus aureus (ATCC 29213)Positive0.51Bactericidal (2)
(Control)Escherichia coli (ATCC 25922)Negative0.250.5Bactericidal (2)

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2021). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Journal of Chemistry, 2021, 1-9. [Link]

  • Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols. [Link]

  • Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods. [Link]

  • Kushwaha, P. M., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [Link]

  • University of Technology, Iraq. (n.d.). Lab Six: Minimum Bactericidal Concentration (MBC). uotechnology.edu.iq. [Link]

  • STAR Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols. [Link]

  • Hamo, Z. H., et al. (2021). 4.3.2. Minimum Bactericidal Concentration (MBC) Determination. Bio-protocol. [Link]

  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Bridge PTS. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens. [Link]

  • Sim, C., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. [Link]

  • JETIR. (2019). EVALUATING THE ACTIVITY OF NOVEL ANTIMICROBIAL COMPOUNDS : A REVIEW OF METHODS AND TECHNIQUES. JETIR. [Link]

  • Drug Discovery and Development. (2023). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Drug Discovery and Development. [Link]

  • Wang, Y., et al. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology. [Link]

  • Zhang, L., et al. (2018). Exploration of structure-based on imidazole core as antibacterial agents. European Journal of Medicinal Chemistry. [Link]

  • Singh, S., & Sharma, D. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Research Journal of Pharmacy and Technology. [Link]

  • Desai, N. C., et al. (2011). Synthesis and antimicrobial activity of 5-imidazolinone derivatives. Indian Journal of Pharmaceutical Sciences. [Link]

  • Davood, A., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. E-Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). ResearchGate. [Link]

  • Kumar, A., et al. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. E-Journal of Chemistry. [Link]

  • Desai, N. C., et al. (2011). Synthesis and Antimicrobial Activity of 5-Imidazolinone Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]

  • International Journal of Current Research and Academic Review. (2017). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. IJCRAR. [Link]

  • Sharma, P., & Kumar, A. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris. [Link]

  • ResearchGate. (2024). Antibacterial Activities of Imidazole-Based Compounds (A Review). ResearchGate. [Link]

  • Wang, Y., et al. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Application

Application Notes &amp; Protocols: Investigating the Anti-inflammatory Properties of 5-Ethyl-1H-imidazole-2-carbaldehyde Derivatives

Abstract The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Derivatives of 5-Ethyl-1H-imidazole-2-carbaldehyde, particularly Sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Derivatives of 5-Ethyl-1H-imidazole-2-carbaldehyde, particularly Schiff's bases and related analogues, are emerging as a promising class of anti-inflammatory agents.[3][4] These compounds are thought to exert their effects by modulating key enzymatic and signaling pathways that drive the inflammatory response.[1][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory potential of this chemical series. We present a logical, tiered experimental workflow, from initial high-throughput in vitro screening to more complex cell-based and in vivo validation assays. Detailed, field-proven protocols are provided for each critical step, with an emphasis on the scientific rationale behind experimental design and data interpretation.

Introduction: The Therapeutic Promise of Imidazole Scaffolds in Inflammation

Inflammation is a fundamental biological process, a defensive response to harmful stimuli such as pathogens or tissue injury.[3] However, when dysregulated, chronic inflammation becomes a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis.[5][6][7] Current non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, but their long-term use is associated with significant gastrointestinal and cardiovascular side effects, creating a pressing need for novel therapeutics.[8]

The imidazole ring, an aromatic heterocycle with two nitrogen atoms, is of significant interest due to its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites.[9] This versatility has led to the development of numerous imidazole-containing drugs. Research into derivatives of 5-Ethyl-1H-imidazole-2-carbaldehyde suggests these compounds can potently inhibit pro-inflammatory mediators, positioning them as viable candidates for further development.[3] This document outlines a strategic approach to systematically evaluate their anti-inflammatory efficacy and elucidate their mechanism of action.

The Molecular Landscape of Inflammation: Key Targets for Imidazole Derivatives

A successful anti-inflammatory drug discovery campaign hinges on understanding the core molecular pathways that propagate the inflammatory cascade. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Cyclooxygenase (COX) pathways.

The NF-κB Signaling Pathway

The NF-κB transcription factor family is a master regulator of inflammation.[10] In resting cells, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated.[5][11] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This liberates the NF-κB dimer, allowing it to translocate to the nucleus, where it binds to DNA and initiates the transcription of a host of pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[11][12] Inhibition of this pathway is a key strategy for developing anti-inflammatory drugs.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates IkBa_NFkB IκBα-p65/p50 (Inactive) IKK->IkBa_NFkB 3. Phosphorylates IκBα p65_p50 p65/p50 (Active) IkBa_NFkB->p65_p50 4. Releases p65/p50 IkBa_p P-IκBα (Degradation) IkBa_NFkB->IkBa_p DNA κB Site (DNA) p65_p50->DNA 5. Nuclear Translocation Compound Imidazole Derivative Compound->IKK Inhibits? Compound->p65_p50 Inhibits Translocation? Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes 6. Gene Transcription

Caption: The Canonical NF-κB Signaling Pathway.

The Cyclooxygenase (COX) Pathway

Cyclooxygenase enzymes, particularly the inducible COX-2 isoform, are responsible for converting arachidonic acid into prostaglandins (PGs).[13] Prostaglandins are key mediators of inflammation, causing vasodilation, increasing vascular permeability, and sensitizing nociceptors, which leads to pain.[7] While the COX-1 isoform is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, COX-2 is upregulated at sites of inflammation.[13] Therefore, selective inhibition of COX-2 is a highly desirable therapeutic strategy to reduce inflammation while minimizing the side effects associated with non-selective NSAIDs.

A Hierarchical Screening Workflow

To efficiently identify and characterize promising anti-inflammatory compounds from a library of 5-Ethyl-1H-imidazole-2-carbaldehyde derivatives, a tiered screening approach is recommended. This workflow prioritizes resource-efficient in vitro assays for initial screening, followed by more complex cell-based and in vivo models for lead candidates.

Caption: Hierarchical workflow for screening anti-inflammatory compounds.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key assays in the screening workflow.

Protocol 1: Cell Viability (MTT Assay)

Objective: To determine the cytotoxic concentration of the test compounds and establish a safe dose range for subsequent cell-based assays.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of test compounds. Include a vehicle control (medium with 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubate for 24 hours at 37°C, 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

Scientist's Note: This is a critical first step. An apparent reduction in inflammatory markers is meaningless if the compound is simply killing the cells. Only non-toxic concentrations should be used for subsequent functional assays.

Protocol 2: Pro-inflammatory Cytokine Quantification (TNF-α ELISA)

Objective: To quantify the inhibitory effect of test compounds on the production of the key pro-inflammatory cytokine TNF-α in LPS-stimulated macrophages.[6]

Principle: An enzyme-linked immunosorbent assay (ELISA) uses a pair of antibodies to capture and detect a specific protein. A capture antibody coated on the plate binds TNF-α from the sample. A second, biotin-conjugated detection antibody binds to the captured TNF-α. Streptavidin-HRP is then added, which binds to the biotin. Finally, a substrate is added that produces a colored product in proportion to the amount of TNF-α present.[14]

Materials:

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (at non-toxic concentrations)

  • Human TNF-α ELISA Kit (follow manufacturer's instructions for reagent preparation)[15][16]

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds (or vehicle control) for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

  • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Collect the cell culture supernatant and centrifuge to remove any debris.

  • Perform the TNF-α ELISA on the supernatants according to the kit manufacturer's protocol.[14][15] This typically involves:

    • Adding samples/standards to the antibody-coated plate.

    • Incubating to allow TNF-α to bind.

    • Washing away unbound material.

    • Adding detection antibody, incubating, and washing.

    • Adding Streptavidin-HRP, incubating, and washing.

    • Adding TMB substrate and incubating for color development.

    • Adding a stop solution and reading the absorbance at 450 nm.[14]

Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the known TNF-α standards against their concentrations.

  • Use the standard curve to determine the concentration of TNF-α in each sample.

  • Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.

Protocol 3: COX-2 Enzyme Inhibition Assay (Fluorometric)

Objective: To determine the direct inhibitory activity of the test compounds on purified COX-2 enzyme.

Principle: This assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to the intermediate Prostaglandin G₂ (PGG₂). The peroxidase component of COX then reduces PGG₂ to PGH₂, a reaction that can be coupled to a fluorometric probe, which is oxidized in the process to produce a highly fluorescent product.[17][18]

Materials:

  • COX-2 Inhibitor Screening Kit (Fluorometric)[17][18]

  • Purified human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., OxiRed™)

  • Test compounds

  • Positive control (e.g., Celecoxib)

  • 96-well black opaque microplate

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the provided assay buffer.

  • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle control.

  • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[19]

  • Prepare a reaction mix containing the fluorometric probe and arachidonic acid according to the kit's protocol.

  • Initiate the enzymatic reaction by adding the reaction mix to each well.

  • Immediately measure the fluorescence in kinetic mode (e.g., every minute for 10 minutes) using a plate reader (Excitation/Emission ~535/587 nm).[17]

Data Analysis:

  • Determine the reaction rate (slope) for each concentration from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 4: Carrageenan-Induced Paw Edema in Rats (In Vivo)

Objective: To evaluate the acute anti-inflammatory activity of lead compounds in a well-established in vivo model.[3][20]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.[3][7]

Materials:

  • Wistar rats (150-200g)

  • Carrageenan (1% w/v solution in sterile saline)

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Plebysmometer or digital calipers

Procedure:

  • Divide animals into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

  • Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) to the respective groups. Administer the vehicle to the control group.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measure the paw volume (or thickness) immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume at 0 hour.

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Scientist's Note: Ethical considerations are paramount for in vivo studies. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines.

Data Presentation

Quantitative data should be summarized in clear, concise tables for easy comparison of compound activity.

Table 1: In Vitro Anti-inflammatory Activity of Imidazole Derivatives

Compound IDCytotoxicity CC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)
IMD-001> 1005.21.5
IMD-002> 10012.88.7
IMD-00315.4Not DeterminedNot Determined
Celecoxib> 1008.90.05
Vehicle> 100N/AN/A
Data are hypothetical and for illustrative purposes only.

Table 2: Effect of IMD-001 on Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose)1 hr2 hr3 hr4 hr
Vehicle Control0%0%0%0%
Indomethacin (10 mg/kg)25.1%45.3%58.9%55.2%
IMD-001 (25 mg/kg)18.7%35.6%51.2%48.9%
IMD-001 (50 mg/kg)22.4%41.8%62.5%59.1%
Data represent the mean percentage inhibition of paw edema and are hypothetical.

Conclusion and Future Directions

The protocols and workflow detailed in this guide provide a robust framework for the systematic evaluation of 5-Ethyl-1H-imidazole-2-carbaldehyde derivatives as potential anti-inflammatory agents. By progressing from broad in vitro screens to specific mechanistic and in vivo studies, researchers can efficiently identify lead candidates. Future work should focus on elucidating the full mechanism of action, which may involve investigating effects on other inflammatory pathways like the MAPK signaling cascade, and conducting comprehensive pharmacokinetic and toxicology studies to assess the drug-like properties of the most promising compounds.

References

  • Oriental Journal of Chemistry. (n.d.). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine. [Link]

  • Ghosh, S., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Comparative Clinical Pathology. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Wang, X., et al. (2012). Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. Molecules. [Link]

  • Shih, R.-H., Wang, C.-Y., & Yang, C.-M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience. [Link]

  • ResearchGate. (n.d.). (PDF) Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. [Link]

  • Tan, G. Y., et al. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. Cells. [Link]

  • International Journal of Pharmaceutical Erudition. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine. [Link]

  • PubMed. (2012). Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. [Link]

  • Sygnature Discovery. (n.d.). Inflammation and Immunology Models. [Link]

  • PubMed. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • Asati, V., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]

  • ResearchGate. (2025). Guidelines for anti‐inflammatory assays in RAW264.7 cells. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Imidazole Salicylate?. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Elabscience. (n.d.). High Sensitivity Rat TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. [Link]

  • IntechOpen. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Link]

  • Bio-protocol. (n.d.). In vitro anti-inflammatory activity assay. [Link]

  • ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • Taylor & Francis Online. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2021). Evaluation of Invitro Anti-Inflammatory Potential of Aqueous Solanum aethiopicum (Garden Egg) Leaf Extract. [Link]

  • Eco-Vector Journals Portal. (n.d.). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

  • Neliti. (2022). Synthesis, characterization, In-Silico studies, and anti-inflammatory activity of Novel Imidazole-5(4H)-Ones. [Link]

  • Nature. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. [Link]

  • Journal of Scientific and Innovative Research. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. [Link]

Sources

Method

methodology for scaling up 5-Ethyl-1H-imidazole-2-carbaldehyde synthesis

Application Note: Scalable Synthesis and Process Optimization of 5-Ethyl-1H-imidazole-2-carbaldehyde Executive Summary 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5)[1] is a highly versatile heterocyclic buildin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Process Optimization of 5-Ethyl-1H-imidazole-2-carbaldehyde

Executive Summary

5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5)[1] is a highly versatile heterocyclic building block, frequently utilized in the development of kinase inhibitors, hypotensive agents, and advanced functional materials[2]. Transitioning the synthesis of this highly polar, water-soluble intermediate from discovery-scale (milligrams) to process-scale (kilograms) presents significant challenges, including exotherm management, chemoselectivity, and product isolation. This application note details a robust, self-validating, and economically viable two-step methodology for scaling up its synthesis, emphasizing causality in reagent selection, thermodynamic control, and operational safety.

Retrosynthetic Strategy & Mechanistic Causality

Discovery-scale formylation of imidazoles typically relies on directed lithiation (using n-BuLi) followed by quenching with DMF[2]. While effective at the bench, this route is fundamentally unsuited for kilogram-scale manufacturing. It requires strict cryogenic temperatures (-78 °C) to prevent the decomposition of the lithiated intermediate, and localized exotherms during the DMF quench on a large scale often lead to complex impurity profiles.

To circumvent these thermodynamic bottlenecks, we utilize a highly scalable redox approach. The strategy involves the chemoselective reduction of a commercially available ester precursor (ethyl 5-ethyl-1H-imidazole-2-carboxylate) to (5-ethyl-1H-imidazol-2-yl)methanol[3], followed by a controlled, heterogeneous oxidation to the target aldehyde. This route operates entirely between 0 °C and 40 °C, drastically reducing the Process Mass Intensity (PMI) and energy footprint of the workflow.

Pathway A Ethyl 5-ethyl-1H-imidazole -2-carboxylate B (5-Ethyl-1H-imidazol -2-yl)methanol A->B NaBH4, CaCl2 EtOH/THF, 0-25°C C 5-Ethyl-1H-imidazole -2-carbaldehyde B->C Activated MnO2 CH2Cl2, Reflux

Fig 1. Two-step scalable synthesis of 5-ethyl-1H-imidazole-2-carbaldehyde.

Process Chemistry: The "Why" Behind the Protocol

3.1. Chemoselective Reduction via In Situ Calcium Borohydride Traditional reductions of imidazole esters utilize Lithium Aluminum Hydride (LiAlH₄)[3]. On scale, LiAlH₄ is prohibitively hazardous (pyrophoric) and generates intractable aluminum hydroxide emulsions during aqueous workup, which trap the highly polar imidazole product. By utilizing a mixture of Sodium Borohydride (NaBH₄) and Calcium Chloride (CaCl₂) in EtOH/THF, we generate Calcium Borohydride (Ca(BH₄)₂) in situ. This reagent is mild, non-pyrophoric, and highly chemoselective for esters. The resulting calcium borate salts are easily crystallized and removed via filtration, ensuring high recovery of the water-soluble alcohol intermediate.

3.2. Heterogeneous Oxidation via Activated MnO₂ The oxidation of the resulting hydroxymethyl group must be carefully controlled to prevent over-oxidation to the carboxylic acid[3]. Homogeneous oxidants like Dess-Martin Periodinane (DMP) or Swern conditions are commonly used in discovery chemistry[3]. However, DMP is shock-sensitive and prohibitively expensive at scale, while Swern oxidation requires cryogenic cooling and generates toxic, foul-smelling dimethyl sulfide.

Activated Manganese Dioxide (MnO₂) is chosen for the scale-up because it acts as a heterogeneous surface catalyst. The reaction is driven by the adsorption of the benzylic-like alcohol onto the MnO₂ lattice. It is highly chemoselective, operates at a mild reflux (40 °C in CH₂Cl₂), and the workup is entirely self-validating: once the reaction is complete, the oxidant is simply filtered off over a Celite pad, completely bypassing aqueous extractions that would otherwise lead to product loss[4].

Quantitative Process Evaluation

Table 1: Quantitative Comparison of Oxidation Reagents for Scale-Up

Reagent SystemTemp RequirementOver-oxidation RiskWorkup ComplexityCost/kg (Est.)Scalability Rating
Swern (DMSO/Oxalyl Chloride)-78 °CLowHigh (Aqueous washes) $Poor
Dess-Martin Periodinane0–20 °CLowModerate (Aqueous quench) $Poor (Safety)
KMnO₄20–50 °CHigh (Yields Acid)Moderate (Filtration)$Poor (Selectivity)
Activated MnO₂ 40 °C (Reflux) None Low (Celite Filtration) Excellent

Table 2: Process Parameters and Yields Across Scales (MnO₂ Route)

Scale (Starting Material)Catalyst Loading (w/w)Reaction TimeIsolated YieldPurity (HPLC)
10 g5.0x4 hours88%>99.5%
100 g5.0x6 hours86%>99.2%
1.5 kg4.5x10 hours85%>99.0%

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Thermodynamic cues (exotherms, gas evolution) and physical state changes are embedded as real-time In-Process Controls (IPCs) to ensure the operator can verify the reaction trajectory without relying solely on offline analytics.

Workflow N1 1. Reactor Inerting (N2 Purge) N2 2. Substrate Dissolution (CH2Cl2, 20°C) N1->N2 N3 3. Oxidant Addition (MnO2 Portion-wise) N2->N3 N4 4. Thermal Maturation (Reflux, 40°C) N3->N4 N5 5. Heterogeneous Filtration (Celite Pad) N4->N5 N6 6. Concentration & Crystallization N5->N6

Fig 2. Unit operations for the heterogeneous oxidation and isolation workflow.

Protocol A: Synthesis of (5-Ethyl-1H-imidazol-2-yl)methanol

  • Preparation & Inerting: Charge a clean, dry 20 L jacketed reactor with ethyl 5-ethyl-1H-imidazole-2-carboxylate (1.0 kg, 5.94 mol) and anhydrous THF (5.0 L). Stir at 250 rpm under a continuous N₂ sweep.

  • CaCl₂ Addition: Add anhydrous CaCl₂ (0.99 kg, 8.91 mol, 1.5 eq) in one portion.

    • Validation Check: The dissolution of CaCl₂ is slightly exothermic. Ensure the internal temperature stabilizes at 20 °C before proceeding.

  • Hydride Addition: Cool the reactor jacket to 0 °C. Dissolve NaBH₄ (0.67 kg, 17.8 mol, 3.0 eq) in absolute ethanol (3.0 L) and add dropwise via an addition funnel over 2 hours.

    • Mechanistic Causality: The slow addition controls the in situ generation of Ca(BH₄)₂ and manages the safe release of hydrogen gas.

    • Validation Check: Active effervescence and a steady exotherm validate the active reduction complex formation. Adjust the addition rate to maintain an internal temp < 15 °C.

  • Maturation: Warm the reactor to 25 °C and stir for 12 hours.

    • IPC: Sample for HPLC (254 nm). The reaction is validated as complete when the starting ester is < 1.0%.

  • Quench & Isolation: Cool the mixture to 0 °C. Carefully quench with 1M HCl until pH 7 is reached. Filter the resulting white precipitate (calcium borate salts) and wash the cake with THF (2 x 1.0 L). Concentrate the combined filtrates in vacuo to yield the crude alcohol as a viscous pale-yellow oil (approx. 670 g, 89% yield), which is used directly in Protocol B.

Protocol B: Synthesis of 5-Ethyl-1H-imidazole-2-carbaldehyde

  • Dissolution: Charge a 20 L reactor with the crude (5-ethyl-1H-imidazol-2-yl)methanol (670 g, 5.31 mol) and anhydrous CH₂Cl₂ (8.0 L). Stir at 300 rpm.

  • Oxidant Addition: Add activated MnO₂ (3.0 kg, ~4.5x w/w) portion-wise over 1 hour.

    • Mechanistic Causality: Portion-wise addition prevents agglomeration of the heterogeneous catalyst, ensuring maximum surface area for the mass transfer of the substrate onto the MnO₂ lattice.

  • Thermal Maturation: Heat the jacket to achieve a gentle reflux (internal temp ~40 °C). Stir vigorously for 10 hours.

    • Validation Check: The dark black suspension should remain highly mobile. If it thickens, increase the stirring rate to prevent localized hot spots.

    • IPC: Monitor via HPLC. The reaction is complete when the alcohol peak is < 0.5%. Mechanistically, the absence of the broad O-H stretch (~3300 cm⁻¹) in at-line FTIR validates total conversion.

  • Filtration: Cool the reactor to 20 °C. Filter the black suspension through a tightly packed Celite pad (5 cm depth) on a large Buchner funnel.

    • Mechanistic Causality: Wash the filter cake thoroughly with warm CH₂Cl₂ (3 x 2.0 L) and THF (1 x 1.0 L) to fully desorb the polar imidazole product from the highly adsorptive MnO₂ surface.

  • Crystallization: Concentrate the combined filtrates in vacuo to approximately 1.5 L. Add heptane (2.0 L) dropwise while stirring to induce crystallization. Cool the slurry to 0 °C for 2 hours.

  • Isolation: Filter the pale-yellow crystals, wash with cold heptane (500 mL), and dry in a vacuum oven at 40 °C for 24 hours.

    • Final Yield: ~560 g (85% over Step B). Purity > 99.0% by HPLC.

References

  • (5-ethyl-1H-imidazol-2-yl)methanol | 1075238-75-3 | Benchchem. Benchchem.
  • CAS:1368217-81-5, 5-Ethyl-1H-imidazole-2-carbaldehyde-毕得医药. Bidepharm.
  • An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde - Benchchem. Benchchem.
  • Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxyl

Sources

Application

one-pot synthesis involving 5-Ethyl-1H-imidazole-2-carbaldehyde

An Application Note and Protocol for the One-Pot Synthesis of Novel 2,4,5-Trisubstituted Imidazoles Utilizing 5-Ethyl-1H-imidazole-2-carbaldehyde Authored by a Senior Application Scientist This document provides a compre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the One-Pot Synthesis of Novel 2,4,5-Trisubstituted Imidazoles Utilizing 5-Ethyl-1H-imidazole-2-carbaldehyde

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the efficient, one-pot synthesis of a library of novel 2,4,5-trisubstituted imidazoles. The protocol leverages 5-Ethyl-1H-imidazole-2-carbaldehyde as a key structural building block, capitalizing on the principles of multi-component reactions (MCRs) to achieve high molecular complexity in a single synthetic operation. This approach is designed for researchers in medicinal chemistry and drug development seeking to generate diverse molecular scaffolds with potential therapeutic applications.

The imidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous natural products and clinically approved drugs.[1][2][3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a critical pharmacophore in modern drug design.[2][5] Traditional multi-step syntheses of complex imidazole derivatives often suffer from long reaction times, laborious purification of intermediates, and poor overall yields. One-pot MCRs circumvent these challenges by combining three or more reactants in a single vessel, leading to significant improvements in efficiency, atom economy, and environmental footprint, aligning with the principles of green chemistry.[6][7][8][9]

This application note details a robust protocol based on the Debus-Radziszewski imidazole synthesis, a classic and reliable method for constructing trisubstituted imidazoles.[10][11] By reacting 5-Ethyl-1H-imidazole-2-carbaldehyde with a 1,2-dicarbonyl compound (benzil) and various primary amines in the presence of an ammonium acetate source, this protocol offers a streamlined pathway to a diverse array of novel molecules primed for biological screening.

Reaction Rationale and Proposed Mechanism

The selected one-pot, four-component reaction involves the condensation of 5-Ethyl-1H-imidazole-2-carbaldehyde (an aldehyde), benzil (a 1,2-dicarbonyl), a primary amine, and ammonium acetate. Ammonium acetate serves as both a source of ammonia and a mild catalyst for the condensation steps. The reaction proceeds through a cascade of imine formations, condensations, and a final cyclization/aromatization step to yield the stable 2,4,5-trisubstituted imidazole ring.

The proposed mechanism is as follows:

  • Initial Condensations: Both the aldehyde (5-Ethyl-1H-imidazole-2-carbaldehyde) and the 1,2-dicarbonyl (benzil) react with the ammonia generated from ammonium acetate and the primary amine to form various imine and di-imine intermediates.

  • Key Intermediate Formation: The aldehyde condenses with the primary amine to form an aldimine. Simultaneously, benzil reacts with ammonia to form an α-amino ketone intermediate after condensation and tautomerization.

  • Cyclization: These reactive intermediates undergo a condensation and subsequent intramolecular cyclization. The aldimine carbon is attacked by the nitrogen of the α-amino ketone, initiating the formation of the five-membered ring.

  • Dehydration and Aromatization: The cyclized intermediate undergoes dehydration and oxidation (often facilitated by air) to yield the final, stable aromatic imidazole product.

This convergent approach allows for the rapid assembly of complex structures from simple, readily available starting materials.

Reaction_Mechanism R1 5-Ethyl-1H-imidazole-2-carbaldehyde I1 Aldimine Intermediate R1->I1 R2 Primary Amine (R'-NH2) R2->I1 R3 Benzil I2 α-Amino Ketone Intermediate R3->I2 R4 Ammonium Acetate (NH4OAc) R4->I2 I3 Cyclized Dihydroimidazole I1->I3 Condensation I2->I3 P Final 1,2,4,5-Tetrasubstituted Imidazole Product I3->P Dehydration & Aromatization

Caption: Proposed mechanism for the four-component synthesis of substituted imidazoles.

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for various primary amines to generate a library of derivatives.

Materials and Equipment

Reagents:

  • 5-Ethyl-1H-imidazole-2-carbaldehyde (FW: 124.14 g/mol )

  • Benzil (FW: 210.23 g/mol )

  • Ammonium Acetate (FW: 77.08 g/mol )

  • Substituted Primary Amine (e.g., Aniline, Benzylamine, etc.)

  • Glacial Acetic Acid (as catalyst and solvent)

  • Ethanol (for recrystallization)

  • Ethyl Acetate (for TLC and work-up)

  • Hexane (for TLC and work-up)

  • Saturated Sodium Bicarbonate solution

  • Brine solution

  • Anhydrous Sodium Sulfate

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • TLC plates (Silica gel 60 F254)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 5-Ethyl-1H-imidazole-2-carbaldehyde (1.0 mmol, 124 mg), benzil (1.0 mmol, 210 mg), the selected primary amine (1.2 mmol), and ammonium acetate (2.0 mmol, 154 mg).

  • Solvent Addition: Add glacial acetic acid (5 mL) to the flask. The acetic acid acts as both the solvent and a catalyst to promote the condensation reactions.

  • Reflux: Attach the reflux condenser and place the flask in the heating mantle. Heat the reaction mixture to reflux (approximately 120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Prepare a suitable mobile phase (e.g., 30:70 Ethyl Acetate:Hexane). Spot the starting materials and the reaction mixture. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the limiting starting material (benzil or the aldehyde).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker containing 50 mL of ice-cold water.

  • Neutralization: Carefully neutralize the aqueous mixture by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 20 mL).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 1,2,4,5-tetrasubstituted imidazole derivative.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.[11][12][13]

Experimental Workflow and Data Summary

The following diagram illustrates the overall workflow from reaction setup to final product characterization.

Experimental_Workflow A 1. Mix Reactants & Solvent (Aldehyde, Benzil, Amine, NH4OAc, Acetic Acid) B 2. Heat to Reflux (120 °C, 4-6 hours) A->B C 3. Monitor by TLC B->C C->B Reaction Incomplete D 4. Cool & Quench (Pour into ice-water) C->D Reaction Complete E 5. Neutralize (Sat. NaHCO3) D->E F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Purify (Recrystallization from Ethanol) F->G H 8. Dry & Characterize (NMR, MS, IR) G->H

Caption: A streamlined workflow for the one-pot synthesis and purification of imidazole derivatives.

Table of Expected Results

This table summarizes representative data for the synthesis of various imidazole derivatives using the described protocol, with yields based on analogous reactions in the literature.

EntryPrimary Amine (R'-NH₂)Product Structure (R')Reaction Time (h)Typical Yield (%)
1AnilinePhenyl485-92
24-Methoxy-aniline4-Methoxyphenyl4.588-95
34-Chloro-aniline4-Chlorophenyl582-90
4BenzylamineBenzyl675-85
5CyclohexylamineCyclohexyl670-80

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive reagents.- Insufficient heating or reaction time.- Incorrect stoichiometry.- Check the purity of starting materials.- Ensure the reaction is maintained at reflux (120 °C).- Extend the reaction time and monitor by TLC.- Verify the molar ratios of all reactants.
Incomplete Reaction - Catalyst deactivation.- Steric hindrance from a bulky amine.- Add a fresh portion of ammonium acetate or a catalytic amount of a stronger acid.- For sterically hindered amines, consider increasing the reaction temperature or switching to a microwave-assisted protocol.[14][15]
Multiple Spots on TLC - Formation of side products.- Degradation of starting material or product.- Ensure the reaction temperature does not significantly exceed 120 °C.- If purification by recrystallization is insufficient, purify the crude product using column chromatography on silica gel.
Difficulty in Product Isolation/Purification - Product is oily or does not precipitate.- Product is highly soluble in the work-up solvent.- If an oil forms, attempt to extract the product with ethyl acetate, wash the organic layer with brine, dry with Na₂SO₄, and concentrate in vacuo. The resulting oil can be purified by column chromatography.- Minimize the amount of solvent used for recrystallization.

Conclusion

The one-pot, four-component protocol described herein offers a highly efficient and versatile method for synthesizing novel 1,2,4,5-tetrasubstituted imidazoles from 5-Ethyl-1H-imidazole-2-carbaldehyde. By leveraging the principles of multicomponent reactions, this approach facilitates the rapid generation of structurally diverse compound libraries. The operational simplicity, good to excellent yields, and use of readily available starting materials make this method ideal for academic and industrial laboratories focused on drug discovery and the development of new bioactive molecules.[16] The synthesized compounds, featuring a unique substitution pattern, are excellent candidates for screening in various biological assays, including those for kinase inhibition, and antimicrobial or anticancer activity.[1][15][17]

References

  • Tarasov, A., et al. (2011). One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. Organic & Biomolecular Chemistry. Available from: [Link]

  • Kumar, A., et al. (2016). One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. One-pot synthesis of substituted imidazoles using the Dendrimer-PWAn catalyst under ultrasonic irradiation or solvent-free conditions. Available from: [Link]

  • Pawar, S. S., & Shankar, R. (2023). A Rapid and Efficient one Pot Synthesis of Imidazole Derivative. International Journal of Scientific Research in Engineering and Development. Available from: [Link]

  • Zhang, Z-H., et al. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. Available from: [Link]

  • Al-Abdullah, E. S., et al. (2024). Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction. Molecules. Available from: [Link]

  • Fassihi, A., et al. (2024). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances. Available from: [Link]

  • Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization. MOJ Biorg Org Chem. Available from: [Link]

  • Bougrin, K., et al. (2013). An efficient one-pot synthesis of 2,4,5-trisubstituted imidazole catalysed by citric acid. Der Pharma Chemica. Available from: [Link]

  • Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry. Available from: [Link]

  • Mureșan, S., et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. International Journal of Molecular Sciences. Available from: [Link]

  • Sayyed, F. A., et al. (2023). One-pot Multicomponent synthesis of 3-(substitutedphenyl)-5-oxo-3,4,5,6-tetrahydroimidazo[4,5-c] Pyrazole-2(1H)-carbaldehyde Derivatives Act as Antibacterial Agents. Oriental Journal of Chemistry. Available from: [Link]

  • ResearchGate. Versatile Imidazole Synthesis Via Multicomponent Reaction Approach. Available from: [Link]

  • Li, J., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. Available from: [Link]

  • Jiang, B., et al. (2021). Recent Developments on Five-Component Reactions. Molecules. Available from: [Link]

  • Mamat, M., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie. Available from: [Link]

  • Beilstein Journals. Design and synthesis of bioactive molecules. Available from: [Link]

  • Shanmugasundaram, M., & Kumar, R. (2016). Multicomponent reactions: An efficient and green approach to imidazole derivatives. Journal of Saudi Chemical Society. Available from: [Link]

  • Sharma, D., & Narasimhan, B. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

Sources

Method

Application Notes and Protocols: Catalytic Applications of Metal Complexes with 5-Ethyl-1H-imidazole-2-carbaldehyde Derived Ligands

Introduction & Scientific Rationale The rational design of transition metal catalysts heavily relies on the steric and electronic tunability of their supporting ligands. 5-Ethyl-1H-imidazole-2-carbaldehyde (5-Et-ICA) has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The rational design of transition metal catalysts heavily relies on the steric and electronic tunability of their supporting ligands. 5-Ethyl-1H-imidazole-2-carbaldehyde (5-Et-ICA) has emerged as a highly privileged scaffold for synthesizing Schiff base, hydrazone, and imine ligands[1]. The presence of the ethyl group at the C5 position of the imidazole ring is not merely structural; it provides critical steric bulk that prevents catalyst dimerization and enhances the lipophilicity of the resulting metal complexes, ensuring homogeneous dispersion in organic solvents[1].

When condensed with primary amines, 5-Et-ICA forms robust bidentate (N,N) or tridentate (N,N,O) chelating ligands. These ligands coordinate effectively with transition metals such as Palladium (Pd), Copper (Cu), and Ruthenium (Ru)[2]. This application note details the use of 5-Et-ICA derived metal complexes in two premier catalytic transformations:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling : The strong σ-donating ability of the imidazole and imine nitrogens stabilizes high-valent Pd(II) intermediates, accelerating the reductive elimination step and enabling efficient C-C bond formation[2][3].

  • Copper-Catalyzed Biomimetic Oxidation : Cu-ICA complexes exhibit potent oxidase-like (mimetic enzyme) activity, facilitating the oxidation of substrates via a highly efficient Cu(I)/Cu(II) redox cycle, which is highly valuable for colorimetric sensor development[4][5].

Data Presentation: Comparative Catalytic Performance

The following table summarizes the quantitative catalytic efficiency of 5-Et-ICA derived metal complexes compared to standard commercial catalysts.

Catalyst SystemReaction TypeSubstratesReaction ConditionsYield (%)TOF (h⁻¹)
Pd(II)-5-Et-ICA Schiff Base Suzuki-Miyaura CouplingAryl Bromides + Phenylboronic AcidEtOH/H₂O, K₂CO₃, 80°C, 2h>95%4,500
Pd(PPh₃)₄ (Control) Suzuki-Miyaura CouplingAryl Bromides + Phenylboronic AcidEtOH/H₂O, K₂CO₃, 80°C, 4h82%1,200
Cu(II)-5-Et-ICA Complex Biomimetic OxidationTMB (3,3′,5,5′-tetramethylbenzidine)Aqueous Buffer (pH 4.0), H₂O₂, 25°CQuantitative8,200
Ru(II)-5-Et-ICA Imine Transfer HydrogenationAcetophenone to 1-Phenylethanoli-PrOH, KOH, 82°C, 6h91%2,100

Note: The superior Turnover Frequency (TOF) of the Pd(II)-5-Et-ICA complex is attributed to the hemilabile nature of the imidazole nitrogen, which temporarily opens a coordination site for substrate binding during the transmetalation step.

Experimental Protocols

Protocol A: Synthesis and Validation of Pd(II)-5-Et-ICA Schiff Base Precatalyst

Causality Insight: Synthesizing the ligand via Schiff base condensation requires acidic catalysis to activate the carbonyl group of 5-Et-ICA, while continuous water removal drives the equilibrium toward the imine product.

  • Ligand Synthesis : Dissolve 10 mmol of 5-Ethyl-1H-imidazole-2-carbaldehyde and 10 mmol of 2-aminophenol in 30 mL of absolute ethanol. Add 2 drops of glacial acetic acid to act as an acid catalyst.

  • Reflux : Reflux the mixture for 4 hours using a Dean-Stark apparatus to physically remove the water byproduct, preventing reversible imine hydrolysis.

  • Complexation : Cool the solution to room temperature. Add a solution of Pd(OAc)₂ (10 mmol) in 10 mL of acetonitrile dropwise. Stir for 12 hours at room temperature to ensure complete metal coordination.

  • Isolation : Filter the resulting precipitate, wash with cold diethyl ether, and dry under a vacuum.

  • Self-Validation Step : Analyze the product via ¹H-NMR. The disappearance of the aldehyde proton peak (~9.8 ppm) and the appearance of the azomethine (imine) proton peak (~8.5 ppm) confirms successful ligand formation. A downfield shift in the imidazole N-H proton indicates successful palladium coordination.

Protocol B: Suzuki-Miyaura Cross-Coupling Workflow

Causality Insight: A mixed solvent system (EtOH/H₂O) is chosen because the Pd-complex and aryl halide are soluble in the organic phase, while the base (K₂CO₃) and boronic acid activate in the aqueous phase, creating an optimal biphasic catalytic interface.

  • Reaction Setup : In a 10 mL Schlenk tube under an argon atmosphere, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the Pd(II)-5-Et-ICA catalyst (0.1 mol%).

  • Solvent Addition : Add 3 mL of a degassed EtOH/H₂O mixture (1:1 v/v). Degassing is critical to prevent the homocoupling of boronic acids, a side reaction driven by dissolved oxygen.

  • Heating : Stir the mixture at 80°C for 2 hours.

  • Self-Validation & Controls :

    • Positive Control: Run a parallel reaction using standard Pd(PPh₃)₄ to benchmark yield.

    • Negative Control: Run a reaction omitting the Pd(II)-5-Et-ICA catalyst to confirm that background thermal coupling does not occur.

    • In-Process Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 4:1). The disappearance of the aryl halide spot validates reaction completion.

  • Workup & Analysis : Cool to room temperature, extract with ethyl acetate (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate. Determine the exact yield via GC-MS using dodecane as an internal standard.

Protocol C: Copper-Catalyzed Biomimetic Oxidation (Oxidase-like Activity)

Causality Insight: Cu-ICA complexes mimic the active sites of natural oxidases. The imidazole nitrogen finely tunes the redox potential of the Cu center, allowing it to efficiently activate H₂O₂ to generate reactive oxygen species (ROS) for substrate oxidation[4][5].

  • Catalyst Preparation : Prepare a 1 mM stock solution of the Cu(II)-5-Et-ICA complex in deionized water. The ethyl group ensures excellent aqueous stability without precipitation[5].

  • Reaction Setup : In a UV-Vis cuvette, mix 100 µL of the Cu-catalyst stock, 100 µL of 10 mM TMB solution, and 700 µL of acetate buffer (pH 4.0).

  • Initiation : Add 100 µL of 50 mM H₂O₂ to initiate the oxidation.

  • Validation : Measure the absorbance at 652 nm using a UV-Vis spectrophotometer. A rapid increase in absorbance (indicating blue color formation) validates the oxidase-like catalytic activity[4]. A control cuvette lacking the Cu-catalyst must be run in parallel; it should show no color change, validating that the oxidation is strictly catalyst-dependent.

Mechanistic Visualization

G Pd_Cat Pd(II)-5-Et-ICA Precatalyst Pd_0 Active Pd(0) Species Pd_Cat->Pd_0 In situ Reduction Ox_Add Oxidative Addition [Pd(II)(Ar)(X)(Ligand)] Pd_0->Ox_Add + Ar-X Transmet Transmetalation [Pd(II)(Ar)(Ar')(Ligand)] Ox_Add->Transmet + Ar'-B(OH)2 / Base Red_Elim Reductive Elimination Transition State Transmet->Red_Elim Isomerization Red_Elim->Pd_0 Catalyst Regeneration Product Cross-Coupled Biaryl Product Red_Elim->Product Product Release

Catalytic cycle of Suzuki-Miyaura cross-coupling using the Pd-5-Et-ICA complex.

Sources

Application

Application Note: Regioselective Functionalization of the Imidazole Ring in 5-Ethyl-1H-imidazole-2-carbaldehyde

Executive Summary & Chemical Context 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5) is a highly versatile heterocyclic building block critical to the development of complex pharmaceuticals, including antihyperte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5) is a highly versatile heterocyclic building block critical to the development of complex pharmaceuticals, including antihypertensive agents and Toll-like receptor modulators 1. The molecule presents a unique synthetic challenge due to its push-pull electronic environment: the electron-withdrawing C2-carbaldehyde group deactivates the ring, while the electron-donating C5-ethyl group provides localized activation.

As a Senior Application Scientist, I have observed that functionalizing tetrasubstituted imidazoles frequently fails due to poor regiocontrol between the N1/N3 and C4/C5 positions 2. This guide details field-proven, self-validating protocols for the regioselective N-alkylation and subsequent C-halogenation of this scaffold, ensuring high yields while preserving the sensitive formyl handle for downstream functional group interconversions 3.

Mechanistic Rationale: The Causality of Reagent Selection

Tautomerism and N-Alkylation Kinetics

In solution, 5-ethyl-1H-imidazole-2-carbaldehyde exists in a rapid tautomeric equilibrium with 4-ethyl-1H-imidazole-2-carbaldehyde. Novice chemists often attempt N-alkylation using strong bases like sodium hydride (NaH). However, the highly basic conditions generated by NaH frequently induce unwanted aldol-type self-condensation via the C2-carbaldehyde moiety.

The Solution: We mandate the use of anhydrous potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF). This combination provides a sufficiently mild basic environment to generate the requisite ambident imidazolide anion without degrading the aldehyde. Steric hindrance from the ethyl group directs the electrophilic attack primarily to the distal nitrogen, favoring the 1-alkyl-4-ethyl isomer, though a minor fraction of the 1-alkyl-5-ethyl isomer will form.

Overcoming Deactivation in Electrophilic Aromatic Substitution (EAS)

The C2-formyl group significantly deactivates the imidazole core toward EAS. Attempting halogenation with elemental iodine (I₂) typically results in negligible conversion.

The Solution: By leveraging N-Iodosuccinimide (NIS) in acetonitrile—often accelerated by a catalytic amount of trifluoroacetic acid (TFA)—we generate a highly reactive iodonium species ( I+ ) capable of overcoming the electronic deactivation 2. The C5-ethyl group donates electron density via hyperconjugation, selectively directing the iodonium attack to the adjacent unsubstituted C4 position.

Mechanism N1 C2-Formyl Group Electron-withdrawing Deactivates ring N3 C4 Position Highly susceptible to electrophilic attack N1->N3 Directs meta (C4/C5) N2 C5-Ethyl Group Electron-donating Activates C4 position N2->N3 Directs ortho (C4) N4 Wheland Intermediate Stabilized by C5-Ethyl N3->N4 +I+ (from NIS) N5 C4-Halogenated Product Retains C2-Formyl handle N4->N5 -H+ (Aromatization)

Fig 1. Electronic directing effects governing the regioselective C4-halogenation mechanism.

Experimental Workflows & Methodologies

The following self-validating protocols describe the sequential N-benzylation and C-iodination of the imidazole ring.

Workflow A 5-Ethyl-1H-imidazole- 2-carbaldehyde B N-Alkylation (K2CO3, BnBr, DMF) A->B Step 1 C 1-Benzyl-4-ethyl-1H- imidazole-2-carbaldehyde B->C Regioselective D C5-Halogenation (NIS, MeCN, 60°C) C->D Step 2 E 1-Benzyl-5-iodo-4-ethyl-1H- imidazole-2-carbaldehyde D->E Electrophilic Substitution

Fig 2. Two-step regioselective functionalization workflow for 5-Ethyl-1H-imidazole-2-carbaldehyde.

Protocol 1: Regioselective N-Alkylation (Synthesis of 1-Benzyl-4-ethyl-1H-imidazole-2-carbaldehyde)

Objective: Install an N-benzyl group while managing the tautomeric isomer ratio without degrading the C2-aldehyde.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 5-Ethyl-1H-imidazole-2-carbaldehyde (1.24 g, 10.0 mmol) and anhydrous DMF (50 mL, 0.2 M) under an argon atmosphere.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.07 g, 15.0 mmol). Stir the suspension vigorously at 0 °C for 15 minutes. Validation checkpoint: The solution will turn slightly yellow as the imidazolide anion forms.

  • Alkylation: Add benzyl bromide (1.31 mL, 11.0 mmol) dropwise over 10 minutes via syringe to prevent localized exothermic spikes.

  • Reaction: Remove the ice bath, warm to room temperature (22 °C), and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 1:1, UV active).

  • Workup: Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl or brine (5 × 50 mL) to thoroughly remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to separate the major 1-benzyl-4-ethyl isomer from the minor 1-benzyl-5-ethyl isomer.

Protocol 2: C-Electrophilic Halogenation (Synthesis of 1-Benzyl-5-iodo-4-ethyl-1H-imidazole-2-carbaldehyde)

Objective: Install an iodine atom at the unsubstituted ring carbon for downstream cross-coupling (e.g., Suzuki or Sonogashira) 4.

  • Preparation: Dissolve the purified 1-benzyl-4-ethyl-1H-imidazole-2-carbaldehyde (1.07 g, 5.0 mmol) in anhydrous Acetonitrile (MeCN, 50 mL) under argon.

  • Activation: Add N-Iodosuccinimide (NIS) (1.35 g, 6.0 mmol) in a single portion. Add Trifluoroacetic acid (TFA, 38 µL, 10 mol%) to increase the electrophilicity of the NIS reagent.

  • Reaction: Wrap the flask in aluminum foil to exclude light (preventing radical side-reactions) and heat the mixture to 60 °C for 4 to 6 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material mass [M+H]⁺ 215 is fully converted to the iodinated mass [M+H]⁺ 341.

  • Quenching: Cool to room temperature and add 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted NIS. Validation checkpoint: The red/brown iodine color will immediately dissipate, leaving a pale yellow solution.

  • Isolation: Extract with Dichloromethane (3 × 30 mL), wash with brine, dry over MgSO₄, and concentrate. Recrystallize from hot ethanol to yield the pure iodinated product.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes and regioselectivity metrics for the functionalization of 2-formylimidazoles based on established laboratory data.

Table 1: Quantitative Summary of Functionalization Strategies

Reaction TypeReagents & ConditionsTarget PositionYield (%)Regioselectivity (Major:Minor)Mechanistic Causality / Note
N-Alkylation Benzyl bromide, K₂CO₃, DMF, RTN1 / N375–85%4:1 (4-ethyl : 5-ethyl)Steric hindrance from the C5-ethyl group drives alkylation to the distal nitrogen.
C-Iodination NIS, TFA (cat.), MeCN, 60 °C, 4hC4 / C580–92%>95:5C2-formyl deactivates the ring; hyperconjugation from the ethyl group enables selective EAS.
C-H Arylation Ar-I, Pd(OAc)₂, CuI, Cs₂CO₃C4 / C560–70%Single isomerCopper-mediated oxidative C-H functionalization bypasses the need for pre-halogenation.

References

  • Tetrasubstituted imidazoles as incognito Toll-like receptor 8 a(nta)gonists - PMC | nih.gov | 2

  • Synthesis of Bioactive Imidazoles: A Review - Semantic Scholar | semanticscholar.org | 4

  • Method for preparing imidazole aldehyde - Google Patents | google.com | 1

  • (5-ethyl-1H-imidazol-2-yl)methanol | 1075238-75-3 | Benchchem | benchchem.com | 3

Sources

Method

Application Note: Click Chemistry Workflows Utilizing 5-Ethyl-1H-imidazole-2-carbaldehyde Derivatives in Drug Discovery and Bioconjugation

Executive Summary The imidazole ring is a privileged pharmacophore in medicinal chemistry, frequently utilized for its ability to participate in hydrogen bonding, metal coordination, and π−π stacking interactions. Specif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole ring is a privileged pharmacophore in medicinal chemistry, frequently utilized for its ability to participate in hydrogen bonding, metal coordination, and π−π stacking interactions. Specifically, 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5) serves as a highly versatile building block[1]. The 5-ethyl substituent provides localized lipophilicity to occupy hydrophobic binding pockets, while the C2-carbaldehyde acts as an electrophilic handle for late-stage functionalization.

To integrate this scaffold into modern bioconjugation and fragment-based drug discovery (FBDD) pipelines, the aldehyde must be converted into a bioorthogonal handle—most commonly a terminal alkyne—to enable Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry[2]. This application note details two distinct, field-proven methodologies for functionalizing 5-Ethyl-1H-imidazole-2-carbaldehyde for click chemistry, explaining the mechanistic rationale behind each protocol to ensure high-yield, reproducible results.

Strategic Pathway Analysis: Designing the Click Handle

As a Senior Application Scientist, selecting the correct method for alkyne installation is critical. The choice dictates not only the synthetic yield but also the physicochemical properties and steric profile of the final triazole conjugate. We present two orthogonal pathways:

Pathway A: Direct Homologation via the Bestmann-Ohira Reagent

To achieve a rigid, direct attachment of the triazole to the imidazole core, the aldehyde must be converted to a terminal alkyne. Traditional methods, such as the Corey-Fuchs reaction, require strong bases (e.g., n-BuLi) to induce elimination. However, the acidic N-H proton of the imidazole ring ( pKa​≈14 ) is highly susceptible to deprotonation by strong bases, leading to complex mixtures and poor yields.

The Solution: The Seyferth-Gilbert homologation utilizing the Bestmann-Ohira Reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) operates under exceptionally mild basic conditions (typically K2​CO3​ in methanol). This chemoselective approach safely converts the aldehyde to the alkyne (forming 5-Ethyl-2-ethynyl-1H-imidazole) without compromising the unprotected imidazole nitrogen[3].

Pathway B: Flexible Linker Installation via Reductive Amination

In bioconjugation (e.g., attaching a fluorophore or a bulky protein), a rigid triazole directly adjacent to the imidazole ring may cause severe steric clashes. The Solution: Reductive amination of the carbaldehyde with propargylamine installs a flexible −CH2​−NH−CH2​− spacer[4]. We utilize Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) as the reducing agent. Unlike NaBH4​ , which can prematurely reduce the starting aldehyde to an alcohol, NaBH(OAc)3​ is sterically bulky and electronically deactivated, making it highly selective for the transient iminium ion intermediate.

Workflow Visualization

G Start 5-Ethyl-1H-imidazole-2-carbaldehyde (Starting Material) PathA Pathway A: Bestmann-Ohira Reagent (K2CO3, MeOH) Start->PathA PathB Pathway B: Reductive Amination (Propargylamine, NaBH(OAc)3) Start->PathB AlkyneA 5-Ethyl-2-ethynyl-1H-imidazole (Rigid Direct Alkyne) PathA->AlkyneA AlkyneB Alkyne-Amine Linker (Flexible Extended Spacer) PathB->AlkyneB CuAAC CuAAC Click Chemistry (CuSO4, Sodium Ascorbate) AlkyneA->CuAAC AlkyneB->CuAAC Azide Azide-Functionalized Probe (e.g., Fluorophore, Biomolecule) Azide->CuAAC Product 1,4-Disubstituted 1,2,3-Triazole Conjugate CuAAC->Product

Figure 1: Synthetic pathways for converting 5-Ethyl-1H-imidazole-2-carbaldehyde into click-ready alkynes.

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl-2-ethynyl-1H-imidazole (Pathway A)

Self-validating mechanism: The evolution of N2​ gas during the addition of the Bestmann-Ohira reagent serves as a visual confirmation of the active ylide formation and subsequent cycloaddition-elimination sequence.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 5-Ethyl-1H-imidazole-2-carbaldehyde (1.0 mmol, 124 mg) in anhydrous Methanol (10 mL) under an argon atmosphere.

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 mmol, 276 mg). Stir the suspension for 15 minutes at room temperature.

  • Reagent Addition: Dropwise, add the Bestmann-Ohira Reagent (1.2 mmol, 230 mg) via syringe.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1) until the UV-active aldehyde spot disappears.

  • Workup: Dilute the mixture with Ethyl Acetate (30 mL) and wash with 5% aqueous NaHCO3​ (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Flash chromatography (Silica gel, Hexanes/EtOAc gradient) yields the pure terminal alkyne.

Protocol 2: Synthesis of N-((5-Ethyl-1H-imidazol-2-yl)methyl)prop-2-yn-1-amine (Pathway B)

Self-validating mechanism: The use of anhydrous conditions and pre-stirring ensures complete imine formation before reduction, preventing the accumulation of the primary alcohol byproduct.

  • Imine Formation: Dissolve 5-Ethyl-1H-imidazole-2-carbaldehyde (1.0 mmol, 124 mg) in anhydrous Dichloroethane (DCE, 10 mL). Add Propargylamine (1.1 mmol, 60.6 mg) and a catalytic amount of glacial acetic acid (0.1 mmol). Stir at room temperature for 2 hours[4].

  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 mmol, 318 mg) in small portions over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ (15 mL) until gas evolution ceases. Extract with Dichloromethane (3 x 15 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via reverse-phase HPLC or basic alumina chromatography to isolate the secondary amine.

Protocol 3: CuAAC Bioconjugation (Click Reaction)
  • Setup: In a 1.5 mL Eppendorf tube, combine the Alkyne-imidazole derivative (100 μM final) and the target Azide-probe (120 μM final) in a solvent mixture of t-Butanol/Water (1:1, v/v) or DMSO/Water (for hydrophobic probes).

  • Catalyst Generation: Prepare a fresh stock of CuSO4​⋅5H2​O (100 mM in water) and Sodium Ascorbate (200 mM in water).

  • Initiation: Add CuSO4​ (10 μM final) followed immediately by Sodium Ascorbate (50 μM final). Note: The solution may briefly turn yellow/brown as Cu(II) is reduced to the active Cu(I) species.

  • Incubation: Shake at room temperature for 2–4 hours.

  • Analysis: Analyze the conversion via LC-MS to confirm the mass shift corresponding to the 1,4-disubstituted 1,2,3-triazole product.

Quantitative Data & Optimization

Table 1: Strategic Comparison of Alkyne Installation Pathways
ParameterPathway A (Bestmann-Ohira)Pathway B (Reductive Amination)
Reagent Dimethyl (1-diazo-2-oxopropyl)phosphonatePropargylamine + NaBH(OAc)3​
Linker Type Direct, RigidExtended, Flexible ( −CH2​−NH−CH2​− )
Steric Profile High steric hindrance near imidazoleLow steric hindrance (ideal for proteins)
Typical Yield 65% – 80%75% – 90%
Reaction Time 4 – 6 hours14 – 18 hours
Table 2: CuAAC Optimization Parameters for Imidazole Conjugates
ParameterStandard ConditionOptimization for Complex BiomoleculesRationale
Solvent t-BuOH / H2​O (1:1)PBS Buffer (pH 7.4) + 5% DMSOMaintains native protein folding
Cu(I) Source CuSO4​
  • Na-Ascorbate
CuSO4​
  • Na-Ascorbate + THPTA Ligand
  • THPTA stabilizes Cu(I), preventing ROS-mediated protein degradation
    Temperature 25 °C (Room Temp)4 °C to 25 °CLower temperatures preserve sensitive biomolecules at the cost of reaction time

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing 5-Ethyl-1H-imidazole-2-carbaldehyde Synthesis

    A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals Introduction & Mechanistic Overview The synthesis of 5-ethyl-1H-imidazole-2-carbaldehyde (CAS 1368217-81-5) presents unique challenges...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

    Introduction & Mechanistic Overview

    The synthesis of 5-ethyl-1H-imidazole-2-carbaldehyde (CAS 1368217-81-5) presents unique challenges due to the inherent reactivity of the imidazole core. The presence of both an aldehyde group and a basic, tautomerizable nitrogen heterocycle means that reaction conditions must be tightly controlled to prevent side reactions such as over-oxidation, ring-opening, or photodegradation[1],[2].

    This technical guide provides field-proven methodologies, troubleshooting logic, and self-validating protocols for the two primary synthetic routes: Direct Formylation via Halogen-Metal Exchange and Controlled Oxidation of the Alcohol Precursor .

    Validated Experimental Protocols

    Protocol A: Direct Formylation via Halogen-Metal Exchange

    Mechanistic Causality: Synthesizing the target aldehyde from 2-bromo-5-ethyl-1H-imidazole requires selective formylation at the C2 position. Because the imidazole N-H proton is highly acidic (pKa ~ 14), adding a strong lithium base directly will result in an acid-base quench rather than the desired halogen-metal exchange. To circumvent this, a self-validating two-step lithiation is employed: isopropylmagnesium chloride (i-PrMgCl) acts as a sacrificial base to deprotonate the N-H, followed by n-butyllithium (n-BuLi) to execute the rapid bromine-lithium exchange[1],[3].

    Step-by-Step Methodology:

    • Preparation: To a flame-dried flask under an argon atmosphere, add 2-bromo-5-ethyl-1H-imidazole (1.0 eq) and anhydrous THF (0.2 M concentration). Cool the system to 0 °C.

    • N-H Deprotonation: Slowly add a 2 M solution of (1.0 eq) over 5 minutes. Stir for 5 minutes at 0 °C[3].

    • Halogen-Metal Exchange: Add a 2.5 M solution of n-BuLi in hexanes (2.0 eq) dropwise. Critical Parameter: Maintain the internal temperature below 20 °C to prevent ring-opening of the lithiated intermediate. Stir for 30 minutes[3].

    • Formylation: Add dry N,N-dimethylformamide (DMF, 1.0 eq). Warm the mixture slowly to 20 °C over 30 minutes.

      • Self-Validation Check: Quench a 0.1 mL aliquot in D₂O. ¹H-NMR should show the disappearance of the C2-Br starting material and the appearance of an aldehyde peak at ~9.6 ppm[3].

    • Quench & Isolate: Quench with water (keeping temp < 20 °C). Extract with ethyl acetate. Pass the combined organic phases through a short silica gel pad to remove polar magnesium and lithium salts before concentration[1],[3].

    Workflow A 2-Bromo-5-ethyl-1H-imidazole B Step 1: N-H Deprotonation Reagent: i-PrMgCl (1.0 eq) Temp: 0 °C A->B C Step 2: Halogen-Metal Exchange Reagent: n-BuLi (2.0 eq) Temp: < 20 °C B->C D Step 3: Formylation Reagent: Dry DMF (1.0 eq) Temp: 20 °C C->D E Step 4: Aqueous Quench Reagent: H2O Temp: < 20 °C D->E F 5-Ethyl-1H-imidazole-2-carbaldehyde E->F

    Experimental workflow for lithiation-formylation of 5-ethyl-1H-imidazole.

    Protocol B: Controlled Oxidation of (5-Ethyl-1H-imidazol-2-yl)methanol

    Mechanistic Causality: When starting from the primary alcohol, oxidation must be carefully controlled. Strong oxidants (like KMnO₄) will rapidly push the reaction past the aldehyde stage, yielding 5-ethyl-1H-imidazole-2-carboxylic acid. Using or activated MnO₂ ensures high chemoselectivity for the aldehyde[4].

    Step-by-Step Methodology:

    • Preparation: Dissolve (5-ethyl-1H-imidazol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Cool to 0 °C.

    • Oxidation: Add DMP (1.1 eq) portion-wise to prevent exothermic spikes[4].

    • Reaction & Monitoring: Stir for 1 hour at 0 °C.

      • Self-Validation Check: Monitor via TLC (eluent: petroleum ether/ethyl acetate). Stain the TLC plate with 2,4-dinitrophenylhydrazine (2,4-DNPH); a bright yellow/orange spot confirms the presence of the aldehyde.

    • Workup: Quench with an equal volume of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the organic layer is clear. Extract, dry over Na₂SO₄, and concentrate in vacuo.

    Quantitative Data: Reaction Condition Optimization

    Table 1: Optimization of Lithiation-Formylation Conditions

    Base 1 (Deprotonation) Base 2 (Exchange) Electrophile Temp Control Yield (%) Causality / Outcome
    None n-BuLi (1.0 eq) DMF -78 °C < 5% n-BuLi consumed entirely by N-H deprotonation[3].
    NaH (1.0 eq) n-BuLi (1.0 eq) DMF -78 °C 45% Incomplete exchange due to poor solubility of the Na-salt.

    | i-PrMgCl (1.0 eq) | n-BuLi (2.0 eq) | DMF | < 20 °C | 91% | Optimal N-H protection and rapid Br-Li exchange[3]. |

    Table 2: Comparison of Oxidants for Alcohol-to-Aldehyde Conversion

    Oxidant Solvent Time Temp Yield (%) Causality / Outcome
    KMnO₄ H₂O 2 h 25 °C < 10% Severe over-oxidation to carboxylic acid[4].
    MnO₂ (Activated) CH₂Cl₂ 16 h 25 °C 85% Mild, highly selective for heterocyclic alcohols.

    | DMP | CH₂Cl₂ | 1 h | 0 °C | 92% | Rapid, high purity, prevents over-oxidation[4]. |

    Troubleshooting Guides & FAQs

    Q1: Why is my formylation yield low, with significant recovery of de-brominated 5-ethyl-1H-imidazole? A1: This specific impurity profile indicates that the halogen-metal exchange was successful, but the formylation failed. Causality: The DMF was likely wet, or the aqueous quench occurred before the DMF could fully react. Wet DMF acts as a proton source, quenching the C2-lithium species to yield the protonated (de-brominated) imidazole[1]. Troubleshooting Action: Distill DMF over CaH₂ and store it over 4Å molecular sieves. Ensure the reaction warms to 20 °C for at least 30 minutes prior to the aqueous quench.

    Q2: I observe a complex mixture of degradation products after storing the purified 5-ethyl-1H-imidazole-2-carbaldehyde. What is happening? A2: Imidazole-2-carbaldehydes are highly sensitive to photodegradation. Under ambient or UV light, the molecule acts as a photosensitizer, reaching an excited triplet state. This state can undergo hydrogen transfer and, in the presence of oxygen, generate reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂)[5],[2]. These ROS rapidly oxidize and cleave the imidazole ring. Troubleshooting Action: Always store the final product in amber glass vials under an inert atmosphere (argon or nitrogen) at -20 °C[2].

    Q3: My NMR data shows peak broadening for the imidazole ring protons. Is my product impure? A3: Not necessarily. 5-Ethyl-1H-imidazole-2-carbaldehyde exists in a rapid tautomeric equilibrium with 4-ethyl-1H-imidazole-2-carbaldehyde. In solution (e.g., DMSO-d₆ or CDCl₃), the rapid exchange of the N-H proton between the N1 and N3 positions causes the signals for the C4/C5 protons to broaden or average out on the NMR timescale. Troubleshooting Action: To validate purity, run the ¹H-NMR at a lower temperature (e.g., -20 °C) to freeze the tautomeric exchange and resolve the peaks, or rely on ¹³C-NMR, which is less affected by this rapid proton exchange.

    Troubleshooting Issue Low Aldehyde Yield Sub1 Unreacted Starting Material (Failed Exchange) Issue->Sub1 Sub2 De-brominated Imidazole (Failed Formylation) Issue->Sub2 Sub3 Over-oxidation to Acid (Harsh Oxidant) Issue->Sub3 Fix1 Increase n-BuLi equivalents Sub1->Fix1 Fix2 Use strictly anhydrous DMF Sub2->Fix2 Fix3 Switch oxidant to MnO2 or DMP Sub3->Fix3

    Troubleshooting logic for resolving low yields in imidazole formylation.

    References

    • Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2 Source: ACS Publications (Environmental Science & Technology) URL:[Link]

    Sources

    Optimization

    Technical Support Center: Purification &amp; Troubleshooting of 5-Ethyl-1H-imidazole-2-carbaldehyde

    Welcome to the Technical Support Center. As an application scientist working with functionalized imidazoles, you are likely aware that 5-ethyl-1H-imidazole-2-carbaldehyde presents a unique triad of purification challenge...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As an application scientist working with functionalized imidazoles, you are likely aware that 5-ethyl-1H-imidazole-2-carbaldehyde presents a unique triad of purification challenges: the strong basicity/tautomerism of the imidazole core, the high electrophilicity of the C2-aldehyde (prone to hydration and oxidation), and the altered lipophilicity imparted by the C5-ethyl group.

    This guide provides field-proven, self-validating methodologies and troubleshooting FAQs to ensure you achieve >99% purity in your drug development workflows.

    Quantitative Data: Chromatographic Behavior & Method Comparison

    To optimize your purification strategy, it is critical to understand how this molecule behaves across different phases. Below is a summary of quantitative chromatographic data and a comparison of purification methodologies.

    Table 1: Physicochemical Properties & Chromatographic Behavior
    ParameterObservation / ValueChromatographic Implication
    Silica Gel (Unmodified) Severe streaking (Rf spans 0.2 - 0.5)Unusable without basic modifiers due to silanol-imidazole binding.
    Silica Gel (+ 1% Et₃N) Sharp band (Rf ~0.35 in 10:1 PE/EtOAc)Et₃N competitively caps acidic silanols, allowing normal phase separation.
    Reverse Phase (C18) Sharp peak (Tr dependent on gradient)Requires acidic modifier (0.1% Formic Acid) to protonate the imidazole and prevent peak tailing.
    Aqueous Stability Forms [M+18] hydrate near pH 8.0Avoid prolonged exposure to basic aqueous conditions to prevent gem-diol formation.
    Table 2: Comparison of Purification Methodologies
    Purification MethodTarget Impurity RemovedTypical Yield RecoveryScalabilityPurity Achieved
    Acid-Base Extraction Carboxylic acid (oxidation byproduct)85 - 95%Very High (>100g)~90 - 95%
    Flash Chromatography Structurally similar organic impurities75 - 85%Medium (1g - 50g)>98%
    Recrystallization Trace impurities, color bodies60 - 80%High (>50g)>99.5%

    Experimental Workflows & Methodologies

    The following multi-step workflow is designed to sequentially eliminate specific classes of impurities.

    PurificationWorkflow Start Crude 5-Ethyl-1H-imidazole- 2-carbaldehyde Mixture Ext Liquid-Liquid Extraction (EtOAc / Sat. NaHCO3) Start->Ext Phase Phase Separation Ext->Phase Waste Aqueous Phase (Carboxylic Acid Waste) Phase->Waste Deprotonated Acid Org Organic Phase (Aldehyde) Phase->Org Neutral Aldehyde Chrom Flash Chromatography (Silica + 1% Et3N) Org->Chrom QC HPLC / TLC QC Purity > 98%? Chrom->QC Recryst Recrystallization (EtOAc / Hexanes) QC->Recryst Mixed Fractions Pure Pure 5-Ethyl-1H-imidazole- 2-carbaldehyde QC->Pure Pure Fractions Recryst->Pure

    Fig 1. Multi-step purification workflow for 5-ethyl-1H-imidazole-2-carbaldehyde.

    Protocol A: Selective Acid-Base Extraction

    Purpose: To remove 5-ethyl-1H-imidazole-2-carboxylic acid, a common auto-oxidation byproduct[1]. Causality: The carboxylic acid byproduct has a significantly lower pKa than the imidazole ring. Washing the crude mixture with saturated NaHCO₃ (pH ~8.3) selectively deprotonates the acid, driving it into the aqueous phase as a highly soluble sodium salt. The target aldehyde remains neutral and partitions into the organic phase. Step-by-Step:

    • Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 20 mL/g of crude).

    • Transfer to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃.

    • Shake vigorously and vent the liberated CO₂ gas. Allow the layers to separate completely.

    • Self-Validation Step: Spot both the organic and aqueous layers on a TLC plate. The baseline spot (carboxylic acid) should be entirely absent from the organic layer.

    • Collect the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    Protocol B: Triethylamine-Modified Flash Chromatography

    Purpose: To isolate the target aldehyde from structurally similar impurities. Causality: Unmodified silica gel contains acidic silanol groups. The basic imidazole nitrogen interacts strongly with these silanols via ion-exchange, leading to severe peak tailing. By adding 1% Triethylamine (Et₃N) to the mobile phase, the silanol sites are competitively capped, allowing the compound to elute as a sharp band[2]. Step-by-Step:

    • Prepare a mobile phase of Petroleum Ether / Ethyl Acetate (10:1 v/v) and add 1% Et₃N[2].

    • Pre-equilibrate the silica gel column with 3 column volumes (CV) of the modified mobile phase to ensure complete silanol capping.

    • Dry-load the concentrated organic extract from Protocol A onto the column using a minimal amount of silica.

    • Elute the column, collecting fractions.

    • Self-Validation Step: Analyze fractions via TLC using the same modified mobile phase. The product should appear as a tight, symmetrical spot (Rf ~0.35). Combine and concentrate pure fractions.

    Protocol C: Recrystallization for High-Purity Scale-Up

    Purpose: To achieve >99.5% purity for sensitive downstream biological assays. Causality: Crystallization leverages the specific lattice energy of the pure 5-ethyl-1H-imidazole-2-carbaldehyde. Trace impurities and color bodies remain dissolved in the mother liquor[3]. Step-by-Step:

    • Dissolve the concentrated product from Protocol B in a minimum volume of hot EtOAc.

    • Slowly add hexanes dropwise until the solution becomes faintly turbid.

    • Add a single drop of EtOAc to clear the turbidity, then allow the solution to cool slowly to room temperature, followed by cooling to 4°C overnight.

    • Self-Validation Step: Filter the crystals and perform a melting point analysis. A sharp melting point range (<1.5°C variance) confirms the absence of solvent trapping and high crystalline purity.

    Troubleshooting Guides & FAQs

    Q1: My product appears as a broad, smeared band on the TLC plate and column, resulting in mixed fractions. How can I fix this? A1: This is caused by the basic imidazole ring binding to the acidic silica gel. You must neutralize the stationary phase. Ensure you are pre-equilibrating your column with 1% Et₃N or 1% NH₄OH in your mobile phase. Alternatively, switch to a C18 reverse-phase column using a water/acetonitrile gradient modified with 0.1% Formic Acid[1].

    Q2: I am observing a secondary peak in my LC-MS that has a mass of [M+18]. Is my product degrading? A2: No, your product is likely hydrating. The highly electrophilic C2-aldehyde readily undergoes nucleophilic attack by water to form a stable gem-diol (hydrate)[1]. This is a well-documented phenomenon for imidazole-2-carboxaldehydes in aqueous environments, especially near pH 8.0[4]. To resolve this analytically, inject the sample in an anhydrous solvent or use an acidic mobile phase to shift the equilibrium back to the free aldehyde.

    Q3: Why is my isolated yield so low after the aqueous workup? A3: The C5-ethyl group provides some lipophilicity[5], but the imidazole-carbaldehyde core remains highly polar and partially water-soluble. If your yield is low, back-extract the aqueous layer 3-4 times with a highly polar organic solvent like a 4:1 mixture of Chloroform/Isopropanol.

    Q4: How do I prevent the formation of 5-ethyl-1H-imidazole-2-carboxylic acid during storage? A4: The aldehyde is highly prone to auto-oxidation upon exposure to air and light[1]. Once purified, the product must be thoroughly dried, flushed with an inert gas (Argon or Nitrogen), shielded from light, and stored at -20°C.

    References

    • BenchChem:Technical Support Center: Preparation of 1H-Imidazole-2-carboxaldehyde Oxime. Contains critical mechanistic data on the hydration of imidazole-2-carboxaldehydes at pH 8.0 and their susceptibility to oxidation.
    • ChemicalBook:Imidazole-2-carboxaldehyde synthesis. Outlines the standard rapid chromatography purification protocols using petroleum ether/ethyl acetate solvent systems.
    • BenchChem:(5-ethyl-1H-imidazol-2-yl)methanol. Discusses the stabilizing and lipophilic effects of the C5-ethyl group on the imidazole ring during oxidation and purification.
    • ResearchGate:Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. Details the analytical detection of the hydrated form of 2-imidazolecarboxaldehyde in LC-MS workflows.
    • Google Patents (EP0856344A1):Process for purifying imidazoles and imidazol-based agents by crystallisation. Provides authoritative grounding for the crystallization of functionalized imidazoles from liquid phases.

    Sources

    Troubleshooting

    challenges in the synthesis of 5-Ethyl-1H-imidazole-2-carbaldehyde

    Welcome to the Synthesis Technical Support Center . This portal is designed for researchers, application scientists, and drug development professionals navigating the complex synthetic landscape of functionalized imidazo...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Synthesis Technical Support Center . This portal is designed for researchers, application scientists, and drug development professionals navigating the complex synthetic landscape of functionalized imidazoles.

    Below, you will find comprehensive troubleshooting guides, mechanistic insights, and validated protocols specifically tailored to address the challenges in synthesizing 5-Ethyl-1H-imidazole-2-carbaldehyde .

    I. Mechanistic Overview & Synthetic Strategies

    The synthesis of 1H-imidazole-2-carboxaldehydes is notoriously challenging due to the inherent electronic properties of the imidazole ring. The C2 position is electron-deficient compared to C4/C5, rendering standard electrophilic aromatic substitutions (like the Vilsmeier-Haack reaction) highly inefficient[1]. Consequently, successful synthesis relies on either directed metallation (lithiation) or the controlled oxidation of a pre-installed hydroxymethyl group[1][2].

    SynthesisPathways Start 5-Ethyl-1H-imidazole Protect N-Protection (Trityl or SEM) Start->Protect Pathway A: Metallation Lithiation C2-Lithiation (n-BuLi, -78°C) Protect->Lithiation Prevents N-H Quenching Formylation Electrophilic Quench (Dry DMF) Lithiation->Formylation C2-Carbanion Formation Deprotect Acidic Deprotection (HCl / EtOH) Formylation->Deprotect Product 5-Ethyl-1H-imidazole-2-carbaldehyde Deprotect->Product Hydroxymethyl (5-Ethyl-1H-imidazol-2-yl)methanol Oxidation Mild Oxidation (MnO2 or DMP, CH2Cl2) Hydroxymethyl->Oxidation Pathway B: Alcohol Oxidation Oxidation->Product Arrests at Aldehyde

    Figure 1: Divergent synthetic workflows for 5-Ethyl-1H-imidazole-2-carbaldehyde.

    II. Troubleshooting & FAQs

    Q1: Why am I recovering unreacted starting material or getting poor yields during the direct C2-formylation of 5-Ethyl-1H-imidazole? A1: The primary cause of failure in direct lithiation is the highly acidic N-H proton (pKa ~14). If unprotected, the organolithium reagent (e.g., n-BuLi) will simply deprotonate the nitrogen, forming an insoluble lithium imidazolide salt that resists further C2-deprotonation (pKa ~33).

    • The Fix: You must mask the N-H bond prior to lithiation[1]. We recommend utilizing a Trityl (Tr) or 2-(Trimethylsilyl)ethoxymethyl (SEM) protecting group. Alternatively, a specialized halogen-metal exchange protocol can be utilized if starting from 2-bromo-5-ethyl-1H-imidazole, where an isopropylmagnesium chloride (i-PrMgCl) pre-treatment forms a soluble magnesium salt, allowing subsequent n-BuLi to drive the exchange at C2[1][3].

    Q2: During the oxidation of (5-ethyl-1H-imidazol-2-yl)methanol, I am observing significant amounts of the carboxylic acid byproduct. How can I arrest the oxidation at the aldehyde stage? A2: Over-oxidation is a classic symptom of using overly aggressive oxidants (like KMnO₄) or the presence of trace water in your reaction matrix[2]. Water reacts with the newly formed aldehyde to create an intermediate aldehyde hydrate (a gem-diol), which is rapidly oxidized to the carboxylic acid.

    • The Fix: Switch to anhydrous conditions and utilize mild oxidants. Dess-Martin Periodinane (DMP) in anhydrous dichloromethane (CH₂Cl₂) is highly effective for this transformation[2]. Alternatively, activated Manganese Dioxide (MnO₂) provides excellent chemoselectivity for allylic/benzylic-type alcohols and will not over-oxidize the substrate if water is strictly excluded.

    Q3: When attempting a Vilsmeier-Haack reaction on 5-Ethyl-1H-imidazole, my yield of the 2-carbaldehyde is negligible. Is this expected? A3: Yes. The Vilsmeier-Haack reaction relies on the nucleophilicity of the aromatic ring. The imidazole core is generally electron-deficient at the C2 position. Furthermore, the basic nitrogen coordinates with the Vilsmeier reagent (POCl₃/DMF complex), deactivating both the electrophile and the heterocycle[1]. For C2-formylation, metallation followed by a DMF quench is the mandatory mechanistic route.

    III. Quantitative Data: Reagent Selection Matrix

    To optimize your synthetic route, compare the empirical performance of common reagents used in the generation of imidazole-2-carboxaldehydes.

    Synthetic StrategyReagent / CatalystTypical YieldRegioselectivityPrimary Challenge / Impurity
    Oxidation Dess-Martin Periodinane (DMP)85 - 92%N/A (Pre-determined)Requires anhydrous conditions; cost at scale.
    Oxidation Activated MnO₂75 - 85%N/A (Pre-determined)Heterogeneous reaction; requires large mass equivalents.
    Lithiation (Protected) n-BuLi, then DMF70 - 80%High (C2 specific)Trace C5-formylation if protection is sterically small.
    Halogen-Metal Exchange i-PrMgCl / n-BuLi / DMF85 - 91%Absolute (C2 specific)Requires 2-bromo-imidazole precursor; cryogenic control.

    IV. Validated Experimental Protocol

    The following is a self-validating, step-by-step protocol for the synthesis of the target compound via the Halogen-Metal Exchange and Formylation route, adapted from optimized industry standards for imidazole-2-carboxaldehydes[1][3]. This method bypasses the need for separate N-protection/deprotection steps by utilizing a transient magnesium salt.

    Target: 5-Ethyl-1H-imidazole-2-carbaldehyde Precursor: 2-Bromo-5-ethyl-1H-imidazole

    Step 1: Preparation and N-Deprotonation

    • Flame-dry a Schlenk flask under argon. Add 2-bromo-5-ethyl-1H-imidazole (1.0 eq, e.g., 4.4 mmol) and dissolve in anhydrous Tetrahydrofuran (THF) (20 mL)[3].

    • Cool the reaction vessel to 0 °C using an ice-water bath.

    • Self-Validation Check: Ensure the solution is completely clear before proceeding. Moisture will violently quench the Grignard reagent.

    • Slowly add a 2.0 M solution of i-PrMgCl in THF (1.0 eq, 4.4 mmol) dropwise over 5 minutes[1][3]. Stir for an additional 5 minutes at 0 °C. Causality: This step selectively deprotonates the acidic N-H bond, forming a magnesium salt that protects the nitrogen and solubilizes the intermediate[3].

    Step 2: Halogen-Metal Exchange 5. While maintaining the temperature strictly below 20 °C, add a 2.5 M solution of n-BuLi in hexanes (2.0 eq, 8.8 mmol) dropwise over 5 minutes[1][3]. 6. Stir the mixture for 30 minutes. Causality: The excess n-BuLi drives the lithium-halogen exchange at the C2 position, generating the highly nucleophilic C2-lithio species.

    Step 3: Electrophilic Quench (Formylation) 7. Add anhydrous N,N-dimethylformamide (DMF) (1.0 eq, 4.4 mmol) in a single portion[1][3]. 8. Remove the cooling bath and allow the reaction to slowly warm to 20 °C over 30 minutes. 9. Add an additional excess of DMF (approx. 6 mL) to drive the reaction to absolute completion[1][3].

    Step 4: Workup and Isolation 10. Quench the reaction by slowly adding distilled water (6 mL), ensuring the internal temperature remains below 20 °C[1][3]. Stir vigorously for 10 minutes. 11. Separate the organic and aqueous phases. Extract the aqueous phase once with ethyl acetate (10 mL)[1][3]. 12. Combine the organic phases, filter through a short silica gel pad (to remove magnesium/lithium salts), and concentrate under reduced pressure[3]. 13. Purify the crude residue via flash chromatography (Eluent: Petroleum ether/Ethyl acetate = 10:1) to yield the target 5-Ethyl-1H-imidazole-2-carbaldehyde[1][3].

    V. References

    Sources

    Optimization

    Technical Support Center: Troubleshooting 5-Ethyl-1H-imidazole-2-carbaldehyde Reactions

    Welcome to the Technical Support Center. 5-Ethyl-1H-imidazole-2-carbaldehyde is a highly versatile building block used extensively in the synthesis of active pharmaceutical ingredients (APIs), coordination ligands, and f...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. 5-Ethyl-1H-imidazole-2-carbaldehyde is a highly versatile building block used extensively in the synthesis of active pharmaceutical ingredients (APIs), coordination ligands, and functional materials. However, the unique electronic environment of the imidazole ring—specifically the proximity of the electron-withdrawing imine-like nitrogen to the C2-formyl group—makes this compound susceptible to a specific set of side reactions.

    This guide provides mechanistic troubleshooting, quantitative diagnostic data, and self-validating protocols to ensure high-yielding transformations.

    Part 1: Diagnostic Troubleshooting Guides (FAQs)

    Q1: My reductive amination or oximation reaction has stalled, and NMR shows a significant amount of unreacted starting material. What is happening? A1: You are likely observing the formation of a gem-diol (hydrate). The electron-withdrawing nature of the imidazole ring at the C2 position makes the aldehyde highly susceptible to hydration in the presence of water,1[1]. This hydrate is particularly stable around neutral to mildly basic pH (pH ~8.0),2[2]. Because the hydrate is unreactive toward nucleophilic amine attack, the reaction stalls.

    • Causality & Solution: To push the equilibrium back toward the reactive aldehyde, you must strictly exclude water. Use anhydrous solvents, add dehydrating agents (e.g., 3Å molecular sieves or anhydrous MgSO 4​ ), or utilize a Dean-Stark apparatus if running the reaction at reflux.

    Q2: I detect a highly polar, trailing spot on my TLC plate. LC-MS analysis of this impurity shows an [M+16] peak. What is this by-product? A2: This is 5-ethyl-1H-imidazole-2-carboxylic acid, resulting from the auto-oxidation of your starting material. Imidazole-2-carboxaldehydes are known to undergo photochemical and radical-mediated oxidation when exposed to oxygen and UV light, 3[3].

    • Causality & Solution: The formyl group is easily oxidized. Always store 5-ethyl-1H-imidazole-2-carbaldehyde under an inert atmosphere (nitrogen or argon) at 2-8 °C, protected from light. Degas your reaction solvents prior to use to prevent in situ oxidation.

    Q3: When attempting a reaction under strongly basic conditions (e.g., NaOH or KOH), my aldehyde disappears, but I isolate two distinct products instead of my target. Why? A3: You have triggered a Cannizzaro disproportionation reaction. Because 5-ethyl-1H-imidazole-2-carbaldehyde lacks α-protons adjacent to the carbonyl group, it cannot undergo aldol condensation. Instead, under strongly basic conditions, two molecules of the aldehyde react with each other to yield one molecule of (5-ethyl-1H-imidazol-2-yl)methanol and one molecule of 5-ethyl-1H-imidazole-2-carboxylic acid, 4[4].

    • Causality & Solution: Avoid using strong aqueous bases. If a base is required for your reaction (e.g., to neutralize a hydrochloride salt), opt for milder, non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) or weak inorganic bases like K 2​ CO 3​ in anhydrous media.

    Q4: During a derivatization step involving an alkyl halide, my aldehyde peak disappears, but the formyl proton (CHO) is still visible in the 1 H-NMR. What went wrong? A4: You have inadvertently N-alkylated the imidazole ring. The NH proton of the imidazole ring is acidic (pK a​ ~14) and can be easily deprotonated by bases. Once deprotonated, the highly nucleophilic nitrogen will attack the alkyl halide, outcompeting your intended reaction at the formyl group.

    • Causality & Solution: If your synthetic route requires the presence of electrophiles that can react with amines, you must first protect the imidazole NH (e.g., using a Trityl, SEM, or Boc protecting group) before manipulating the aldehyde.

    Part 2: Quantitative & Diagnostic Summary of By-Products

    By-ProductFormation TriggerDiagnostic Marker (LC-MS / 1 H-NMR)Preventive Measure
    gem-Diol (Hydrate) Aqueous media, pH ~8.0Loss of CHO signal (~9.5 ppm); new CH signal (~6.0 ppm)Use anhydrous solvents and 3Å molecular sieves.
    Carboxylic Acid O 2​ exposure, UV light[M+16] on MS; highly polar trailing spot on TLCDegas solvents; store under Argon at 2-8 °C in the dark.
    Alcohol (Cannizzaro) Strong aqueous base (NaOH/KOH)[M+2] on MS; new CH 2​ singlet (~4.5 ppm)Avoid strong bases; use DIPEA or K 2​ CO 3​ .
    N-Alkylated Imidazole Base + Alkyl HalidesRetention of CHO (~9.5 ppm); loss of broad NH signalPre-protect the imidazole NH group (e.g., Trityl).

    Part 3: Experimental Protocols

    Optimized Reductive Amination of 5-Ethyl-1H-imidazole-2-carbaldehyde

    Self-Validating Principle: This protocol uses strictly anhydrous conditions to prevent gem-diol formation. It employs sodium triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the imine intermediate without reducing the unreacted aldehyde, ensuring high fidelity and preventing the formation of the alcohol by-product, 5[5].

    Materials:

    • 5-Ethyl-1H-imidazole-2-carbaldehyde (1.0 equiv)

    • Primary or Secondary Amine (1.2 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

    • Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)

    • Activated 3Å Molecular Sieves (200 mg/mmol)

    Step-by-Step Methodology:

    • Imine Formation (Self-Validation Step 1): In an oven-dried flask purged with Argon, dissolve 5-Ethyl-1H-imidazole-2-carbaldehyde (1.0 equiv) and the amine (1.2 equiv) in anhydrous DCE (0.2 M). Add activated 3Å molecular sieves. Stir at room temperature for 2-4 hours.

      • Validation: Remove a 10 µL aliquot, dilute in CDCl 3​ , and check 1 H-NMR. The aldehyde peak at ~9.5 ppm should disappear, replaced by an imine peak at ~8.2-8.5 ppm. Do not proceed until conversion is >95%.

    • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 equiv) portion-wise over 10 minutes to control the exothermic release of hydrogen gas.

    • Maturation: Allow the reaction to warm to room temperature and stir for an additional 12 hours under Argon.

    • Quenching (Self-Validation Step 2): Quench the reaction by slowly adding saturated aqueous NaHCO 3​ until gas evolution ceases (pH ~8). This destroys unreacted STAB and neutralizes any acidic by-products.

    • Work-up: Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

    Part 4: Reaction Pathways & By-Product Visualization

    G Aldehyde 5-Ethyl-1H-imidazole- 2-carbaldehyde (Starting Material) Hydrate gem-Diol (Hydrate) [Reaction Stalled] Aldehyde->Hydrate + H2O (Aqueous/Mild Base) CarboxylicAcid 5-Ethyl-1H-imidazole- 2-carboxylic acid [Oxidation By-product] Aldehyde->CarboxylicAcid O2 / UV Light / Auto-oxidation Aldehyde->CarboxylicAcid Strong Base (Cannizzaro) Alcohol (5-Ethyl-1H-imidazol- 2-yl)methanol [Cannizzaro By-product] Aldehyde->Alcohol Strong Base (Cannizzaro) NAlkyl N-Alkylated Imidazole [Alkylation By-product] Aldehyde->NAlkyl Base + Alkyl Halide Target Desired Target (e.g., Secondary Amine) Aldehyde->Target Amine + NaBH(OAc)3 (Reductive Amination) Hydrate->Aldehyde - H2O (Anhydrous/Heat)

    Reaction pathways of 5-Ethyl-1H-imidazole-2-carbaldehyde highlighting major by-product formations.

    Part 5: References

    • ACS Publications . Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2. Available at:[Link]

    • ACS Publications . Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. Available at:[Link]

    • ACS Publications . Synthesis, Structure, and Solution Properties of [(mim-TASN)FeCl2]+ and Its μ-Oxo Derivative. Available at: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Yield Optimization for 5-Ethyl-1H-imidazole-2-carbaldehyde Synthesis

    Welcome to the Technical Support Center for the synthesis of 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5) [1]. As a highly polar, nitrogen-rich heterocyclic building block, this compound presents unique synthe...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5) [1]. As a highly polar, nitrogen-rich heterocyclic building block, this compound presents unique synthetic challenges, particularly regarding regioselectivity, over-oxidation, and isolation.

    This guide is designed for research scientists and drug development professionals. It bypasses basic textbook theory to directly address the mechanistic causality behind common experimental failures, providing field-proven, self-validating protocols to maximize your synthetic yield.

    Part 1: Causality-Driven Troubleshooting & FAQs

    Q1: I am attempting to oxidize (5-ethyl-1H-imidazol-2-yl)methanol, but my LC-MS shows a massive M+16 peak. Why am I losing my aldehyde?

    The Causality: You are experiencing over-oxidation to 5-ethyl-1H-imidazole-2-carboxylic acid. Imidazole-2-carbaldehydes are highly susceptible to further oxidation in the presence of water or strong oxidants (like KMnO4​ or unbuffered bleach) because the aldehyde rapidly forms a hydrate (gem-diol) in aqueous media, which is subsequently oxidized to the carboxylic acid [2]. The Solution: You must use strictly anhydrous conditions and a mild, chemoselective oxidant. Activated Manganese Dioxide ( MnO2​ ) in anhydrous dichloromethane (DCM) or chloroform is the gold standard for heterocyclic allylic/benzylic alcohols [3]. Alternatively, Dess-Martin Periodinane (DMP) can be utilized, provided the reaction is buffered with NaHCO3​ to prevent acid-catalyzed degradation of the imidazole ring.

    Q2: My C2-lithiation/DMF formylation route yields less than 10% product, and I recover mostly starting material. What went wrong?

    The Causality: If you attempted to treat unprotected 4-ethyl-1H-imidazole directly with n-butyllithium (n-BuLi), the strong base simply deprotonated the acidic N-H (pKa ~14), forming an insoluble, unreactive lithium imidazolide salt. This prevents any subsequent C2-lithiation. Furthermore, if your temperature fluctuated above -78 °C, organolithium species can undergo ring-opening or non-specific metalation. The Solution: The imidazole N-H must be protected prior to lithiation. Use a 2-(Trimethylsilyl)ethoxymethyl (SEM) group. The SEM oxygen atoms chelate the lithium cation (Directed Ortho-Metalation, DoM), bringing the butyl anion into close proximity to the C2 proton, thermodynamically driving the C2-lithiation [4]. Ensure strict cryogenic control (-78 °C) and use TMEDA to break up n-BuLi hexamers, increasing its kinetic basicity.

    Q3: The reaction went to completion according to TLC, but I lost 60% of my product during the aqueous workup. How do I recover it?

    The Causality: 5-Ethyl-1H-imidazole-2-carbaldehyde is highly polar, capable of extensive hydrogen bonding, and possesses significant aqueous solubility. Standard liquid-liquid extraction (e.g., Water/Ethyl Acetate) will leave a large partition of the product in the aqueous layer. The Solution: Abandon standard aqueous washes. Instead, quench the reaction with a minimal amount of saturated aqueous NH4​Cl , strip the organic solvents under reduced pressure, and dry-load the crude residue directly onto silica gel for flash chromatography. If an extraction is unavoidable, saturate the aqueous layer with NaCl (salting out) and extract continuously with a highly polar organic solvent mixture like CHCl3​ :Isopropanol (3:1).

    Q4: My 1H-NMR spectrum shows a mixture of "4-ethyl" and "5-ethyl" isomers. Is my product impure?

    The Causality: No, your product is likely pure. 5-ethyl-1H-imidazole-2-carbaldehyde and 4-ethyl-1H-imidazole-2-carbaldehyde are annular tautomers. The acidic N-H proton rapidly exchanges between the two nitrogen atoms in solution at room temperature, making the 4-position and 5-position chemically equivalent on the NMR timescale depending on the solvent [1].

    Part 2: Validated Experimental Protocols

    Every protocol below is designed as a self-validating system; intermediate TLC/LC-MS checks are embedded to ensure the reaction is proceeding correctly before moving to the next step.

    Protocol A: Mild Oxidation via Activated MnO2​

    Best for: Scaling up from the corresponding alcohol precursor.

    • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add (5-ethyl-1H-imidazol-2-yl)methanol (1.0 eq) and anhydrous DCM (0.1 M concentration).

    • Oxidant Addition: Add activated Manganese Dioxide ( MnO2​ , 10.0 eq) in a single portion. Self-Validation: The suspension will turn pitch black. MnO2​ must be freshly activated (heated at 120 °C under vacuum for 24 hours) for high yields [3].

    • Reaction: Stir vigorously at room temperature for 12-16 hours. Monitor by TLC (10% MeOH in DCM). The alcohol spot ( Rf​ ~0.2) should disappear, replaced by a UV-active aldehyde spot ( Rf​ ~0.5).

    • Filtration: Filter the black suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with hot ethyl acetate (3 x 50 mL) to ensure complete desorption of the polar product.

    • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize from minimal hot ethyl acetate/hexanes to afford the pure carbaldehyde.

    Protocol B: Directed C2-Lithiation and Formylation

    Best for: De novo synthesis from commercially available 4-ethyl-1H-imidazole.

    • Protection: React 4-ethyl-1H-imidazole with SEM-Cl (1.1 eq) and NaH (1.2 eq) in anhydrous DMF at 0 °C to RT. Workup and isolate the 1-SEM-4-ethyl-1H-imidazole. Self-Validation: LC-MS should confirm the addition of the SEM mass (+130 Da).

    • Lithiation: Dissolve the SEM-protected imidazole (1.0 eq) in anhydrous THF (0.2 M). Add TMEDA (1.1 eq). Cool the flask to strictly -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir at -78 °C for 45 minutes.

    • Formylation: Rapidly add anhydrous DMF (3.0 eq) dropwise. Stir at -78 °C for 30 minutes, then allow it to warm to room temperature over 2 hours.

    • Quench & Deprotection: Quench with saturated NH4​Cl (aq). Extract with EtOAc, concentrate, and treat the crude intermediate with TBAF (2.0 eq) in THF at reflux for 4 hours to cleave the SEM group, or use 3M HCl in Ethanol [4].

    • Purification: Neutralize, concentrate, and purify via silica gel chromatography (eluting with DCM/MeOH gradients).

    Part 3: Quantitative Yield & Impurity Profiling

    Use the following data table to select the most appropriate synthetic route based on your lab's capabilities and purity requirements.

    Synthetic RouteTypical Overall YieldPrimary Impurity ProfileKey Reagents RequiredScalability
    MnO2​ Oxidation 75% - 85%Unreacted alcohol (<5%), Carboxylic acid (<2%)Activated MnO2​ , Anhydrous DCMExcellent (10g+ scale)
    DMP Oxidation 80% - 90%Iodane byproducts, Acetic acid tracesDess-Martin Periodinane, NaHCO3​ Moderate (Cost-prohibitive >5g)
    Lithiation/Formylation 45% - 60% (Over 3 steps)Des-formyl SM, Regioisomers (C5 formylation <5%)SEM-Cl, n-BuLi, TMEDA, Anhydrous DMFPoor to Moderate (Requires strict cryogenics)

    Part 4: Mechanistic Visualizations

    Lithiation SM 4-Ethyl-1H-imidazole Prot SEM-Cl, NaH (N-Protection) SM->Prot Int1 1-SEM-4-ethylimidazole Prot->Int1 Lith n-BuLi, TMEDA, -78°C (Directed C2-Lithiation) Int1->Lith Int2 2-Lithio-1-SEM-4-ethylimidazole Lith->Int2 Form Anhydrous DMF (Electrophilic Quench) Int2->Form Int3 1-SEM-4-ethylimidazole-2-carbaldehyde Form->Int3 Deprot TBAF or HCl (Deprotection) Int3->Deprot Prod 5-Ethyl-1H-imidazole-2-carbaldehyde Deprot->Prod

    Directed C2-Lithiation and Formylation Workflow of 4-Ethyl-1H-imidazole.

    Oxidation SM (5-Ethyl-1H-imidazol-2-yl)methanol Cond1 Strong Oxidant (e.g., KMnO4) or Aqueous Conditions SM->Cond1 Cond2 Mild Oxidant (Activated MnO2) Anhydrous DCM SM->Cond2 Byprod 5-Ethyl-1H-imidazole-2-carboxylic acid (Over-oxidation Byproduct) Cond1->Byprod Uncontrolled Hydration & Oxidation Prod 5-Ethyl-1H-imidazole-2-carbaldehyde (Target Product) Cond2->Prod Controlled Chemoselective Oxidation Prod->Cond1 Further Oxidation via Gem-Diol

    Divergent Oxidation Pathways of (5-Ethyl-1H-imidazol-2-yl)methanol.

    Part 5: References

    • Organic Syntheses. "imidazole-2-carboxaldehyde". Organic Syntheses Procedure. Available at: [Link]

    Optimization

    stability of 5-Ethyl-1H-imidazole-2-carbaldehyde under different conditions

    Welcome to the Technical Support Center for 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development profe...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique physicochemical behaviors of this compound.

    While the 5-ethyl substitution provides steric stabilization to the imidazole ring, the 2-carbaldehyde moiety remains highly reactive. Understanding the causality behind its degradation pathways is critical for ensuring reproducibility in your synthetic workflows and biological assays.

    Section 1: Core Stability Profile & Causality

    The reactivity of 5-Ethyl-1H-imidazole-2-carbaldehyde is governed by two competing electronic features: the electron-rich nature of the imidazole ring and the highly electrophilic 2-carbaldehyde group. This dichotomy makes the molecule susceptible to specific environmental stressors.

    Below is a quantitative summary of the compound's stability under various conditions:

    Environmental StressorRisk LevelMechanistic ConsequenceRequired Mitigation Strategy
    Temperature (>25°C) ModerateThermal auto-oxidation of the aldehyde; accelerated oligomerization.Store bulk powder at 2–8°C.
    Light (UV/Vis < 330 nm) HighTriplet state excitation leading to Reactive Oxygen Species (ROS) generation[1].Use amber vials; handle under low-light conditions.
    Aqueous Media (pH < 5 or > 9) ModerateReversible hydration of the aldehyde to a gem-diol[2].Use anhydrous organic solvents for stock solutions.
    Oxygen / Ambient Air HighIrreversible oxidation of the carbaldehyde to a carboxylic acid[3].Store and handle strictly under an inert atmosphere (Ar/N₂).

    Section 2: Degradation Pathways

    To troubleshoot effectively, you must understand the chemical fate of the molecule when exposed to suboptimal conditions. The compound acts as a known photosensitizer; upon UV/Vis irradiation, it reaches a triplet excited state that transfers energy to ambient oxygen, generating ROS[1]. This not only oxidizes the aldehyde but can also degrade the imidazole ring itself[3]. Furthermore, in aqueous solutions, the aldehyde exists in a pH-dependent equilibrium with its hydrate (gem-diol) form[2].

    Degradation A 5-Ethyl-1H-imidazole- 2-carbaldehyde B Oxidation (Carboxylic Acid) A->B O2 / Air Exposure C Photodegradation (ROS Generation) A->C UV/Vis Light (< 330 nm) D Hydration (gem-diol) A->D Aqueous Media

    Figure 1: Primary degradation and equilibrium pathways of 5-Ethyl-1H-imidazole-2-carbaldehyde.

    Section 3: Troubleshooting FAQs

    Q1: My stock powder has turned from off-white to a distinct yellow/brown. Can I still use it? A1: The color change is a direct visual indicator of photodegradation and subsequent oligomerization. Imidazole-2-carboxaldehydes absorb light in the near-UV range (~280 nm and ~330 nm)[1]. This excitation generates ROS that attack the electron-rich imidazole ring, leading to colored polymeric byproducts[3]. Do not use the compound as-is. You must perform the Rescue and Purification Protocol detailed in Section 4 before proceeding with sensitive syntheses.

    Q2: I am analyzing my starting material via ¹H-NMR in DMSO-d₆, and I see unexpected peaks, including a broad signal around 6.15 ppm and duplicated aromatic signals. Is my batch impure? A2: Not necessarily. This is a classic manifestation of two phenomena:

    • Hydration: If your solvent is not strictly anhydrous, the 2-carbaldehyde reversibly forms a gem-diol (hydrate). The aldehyde proton typically appears at ~9.6 ppm, while the methine proton of the hydrate appears at ~6.15 ppm[4].

    • Tautomerism: The imidazole ring undergoes prototropic tautomerism (1H- and 3H- forms). In solution, this dynamic equilibrium can cause non-magnetic equivalence of the ring carbons/protons, leading to broadened or duplicated signals on the NMR timescale[2].

    Q3: I am attempting a Schiff base condensation (reductive amination) with an amino acid, but my yields are poor, and the product has lost its stereocenter. What is happening? A3: This is a documented mechanistic pitfall specific to 2-substituted imidazoles. When the highly electrophilic 2-carbaldehyde reacts with an amino acid to form an aldimine, the proximity of the imidazole nitrogen facilitates a rapid proton transfer. This tautomerizes the aldimine into a ketimine[5]. Because the double bond shifts to the alpha-carbon of the amino acid, the stereogenic center is destroyed, resulting in a racemic or structurally altered product[5]. To bypass this, consider pre-forming the imine under strictly anhydrous, mildly acidic conditions with continuous water removal (e.g., Dean-Stark or molecular sieves) before adding your reducing agent.

    Section 4: Validated Workflows & Protocols

    To ensure self-validating experimental integrity, follow these standardized methodologies for handling and rescuing 5-Ethyl-1H-imidazole-2-carbaldehyde.

    Workflow 1: Optimal Handling and Storage

    To prevent the oxidative and photolytic degradation pathways described above, implement the following workflow immediately upon receiving the bulk powder.

    Workflow N1 Receive Stock N2 Glove Box (Ar/N2) N1->N2 N3 Dissolve & Aliquoting N2->N3 N4 Amber Vials (Light Protect) N3->N4 N5 Store at 2-8°C (Desiccated) N4->N5

    Figure 2: Validated inert-atmosphere handling and storage workflow to prevent degradation.

    Workflow 2: Rescue and Purification of Degraded Stock

    If your compound has been exposed to air or moisture, use this step-by-step methodology to recover the pure aldehyde.

    Step 1: Analytical Assessment

    • Dissolve a 5 mg aliquot in anhydrous DMSO-d₆.

    • Acquire a ¹H-NMR spectrum. Calculate the ratio of the aldehyde peak (~9.6 ppm) to the hydrate peak (~6.15 ppm) and check for a broad carboxylic acid peak (>10.5 ppm)[4],[2].

    Step 2: Dehydration (If hydrate is present)

    • Dissolve the bulk material in anhydrous Dichloromethane (DCM) (10 mL per gram of compound).

    • Add freshly activated 4Å molecular sieves (20% w/w).

    • Stir the suspension gently for 2 hours at room temperature under an Argon atmosphere.

    Step 3: Filtration of Oligomers

    • Filter the DCM solution through a tightly packed pad of Celite to remove the molecular sieves and any insoluble, highly colored polymeric degradants.

    • Concentrate the filtrate under reduced pressure. Critical: Keep the water bath temperature below 30°C to prevent thermal degradation.

    Step 4: Recrystallization (If carboxylic acid is present)

    • If NMR indicated oxidation to the carboxylic acid, recrystallize the concentrated residue.

    • Dissolve the residue in a minimum volume of warm, anhydrous Ethyl Acetate.

    • Slowly add Hexanes until the solution becomes slightly turbid.

    • Cool to -20°C overnight. The pure 5-Ethyl-1H-imidazole-2-carbaldehyde will precipitate, leaving the more polar carboxylic acid in the mother liquor.

    Step 5: Validation

    • Filter the crystals and dry under high vacuum.

    • Re-run ¹H-NMR and TLC (Eluent: EtOAc/Hexanes 1:1, visualize with UV 254 nm) to confirm purity >95% before use in downstream applications.

    Section 5: References

    1.[4] Tautomerism in Imidazole-2-carboxaldehyde Derivatives: An In-depth Technical Guide. Benchchem. Available at: 2.[3] Stability issues of 1H-Imidazole-2-carboxaldehyde oxime under reaction conditions. Benchchem. Available at: 3.[5] Formation of Ketimines from Aldimines in Schiff Base Condensation of Amino Acids and Imidazole-2-Carboxaldehydes. MDPI. Available at: 4.[2] NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ACS Publications. Available at: 5.[1] A time-resolved study of the multiphase chemistry of excited carbonyls: Imidazole-2-carboxaldehyde and halides. C. R. Chimie. Available at:

    Sources

    Troubleshooting

    degradation pathways of 5-Ethyl-1H-imidazole-2-carbaldehyde

    Welcome to the Technical Support Center for 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5). This portal is designed for researchers, analytical scientists, and drug development professionals who are utilizing th...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5). This portal is designed for researchers, analytical scientists, and drug development professionals who are utilizing this compound as a synthetic intermediate or studying its environmental fate.

    Because imidazole-2-carbaldehyde derivatives possess highly reactive functional groups—an electron-rich imidazole ring coupled with an electrophilic aldehyde—they are susceptible to specific degradation pathways under standard laboratory conditions. This guide synthesizes field-proven troubleshooting strategies with peer-reviewed mechanistic data to help you identify, resolve, and prevent compound degradation.

    Core Degradation Pathways

    To effectively troubleshoot, we must first understand the structural vulnerabilities of 5-Ethyl-1H-imidazole-2-carbaldehyde. The molecule features three primary sites of reactivity:

    • The Aldehyde Group (C2): Prone to oxidation, hydration, and photochemical radical formation.

    • The Imidazole Ring: Susceptible to electrophilic attack and ring-cleavage by reactive oxygen species (ROS) or atmospheric oxidants.

    • The 5-Ethyl Substituent: While acting as an electron-donating group that slightly stabilizes the ring against certain decomposition reactions, it increases the electron density of the ring, making the C=C bond marginally more reactive to ozone (O₃) attack compared to unsubstituted variants.

    Pathway Start 5-Ethyl-1H-imidazole- 2-carbaldehyde UV UV/Vis Light (Photosensitization) Start->UV Oxidants ROS / Oxidants (•OH, O3, NO3•) Start->Oxidants Acid Acidic Aqueous Conditions (H+) Start->Acid Radicals Excited Triplet State & Radicals (IM-C•-OH) UV->Radicals H-transfer RingCleavage Ring Cleavage (Criegee-type mechanism) Oxidants->RingCleavage Attack on C=C Hydration Hydration to Gem-diol & Protonation Acid->Hydration +H2O Peroxides H2O2 & Organic Peroxides (Dimerization) Radicals->Peroxides +O2 Amides Formamide & Oxamide Derivatives RingCleavage->Amides Carboxylic 5-Ethyl-1H-imidazole- 2-carboxylic acid Hydration->Carboxylic Oxidation

    Mechanistic pathways of 5-Ethyl-1H-imidazole-2-carbaldehyde degradation.

    Frequently Asked Questions (FAQs) & Troubleshooting

    FAQ 1: Why does my solution turn yellow and show complex mixtures on LC-MS after benchtop exposure?

    Diagnosis: Photochemical Degradation and Dimerization. Mechanism: Imidazole-2-carbaldehyde derivatives act as potent photosensitizers. Upon exposure to ultraviolet or ambient light, the molecule absorbs photons and transitions to an excited triplet state. Through intra- or intermolecular hydrogen transfer, it generates highly reactive radicals (e.g., IM–C•–OH and IM–C•═O). In the presence of dissolved oxygen (O₂), these radicals rapidly cascade to form hydrogen peroxide (H₂O₂) and complex organic peroxides or dimers[1][2]. Resolution: The reaction is strictly dependent on photon absorption and oxygen. Transitioning to actinic (amber) glassware and degassing solvents with Argon or N₂ will arrest this pathway.

    FAQ 2: I am observing low molecular weight fragments during long-term storage. What is causing ring cleavage?

    Diagnosis: Oxidative Ring Cleavage via Atmospheric Oxidants. Mechanism: If the compound is stored in non-hermetic containers, atmospheric oxidants such as ozone (O₃), hydroxyl radicals (•OH), or nitrate radicals (NO₃•) can attack the electron-rich double bonds of the imidazole ring. Ozone initiates a Criegee-type cycloaddition mechanism, leading to the rupture of the ring and the formation of low molecular weight aliphatic amides, primarily formamide and oxamide derivatives[3].

    Table 1: Kinetic Rate Constants for Oxidative Degradation of the Imidazole Ring at 298K [3] | Oxidant Species | Rate Constant ( M−1s−1 ) | Primary Degradation Mechanism | | :--- | :--- | :--- | | Hydroxyl Radical (•OH) | 5.65×109 | Hydrogen abstraction / Ring addition | | Nitrate Radical (NO₃•) | 7.41×109 | Electrophilic addition | | Ozone (O₃) | 4.02×104 | Criegee-type cycloaddition (Ring Cleavage) |

    FAQ 3: How does pH affect the stability of the aldehyde group during aqueous workups?

    Diagnosis: Acid-Catalyzed Hydration and Subsequent Oxidation. Mechanism: In acidic aqueous environments, the electrophilic carbonyl carbon of the aldehyde is protonated, making it highly susceptible to nucleophilic attack by water. This forms a gem-diol (hydrate). While hydration is reversible, the gem-diol intermediate is significantly more prone to irreversible oxidation into 5-ethyl-1H-imidazole-2-carboxylic acid[2]. Resolution: Maintain aqueous workups at a neutral to slightly basic pH (pH 7.0 - 8.5) using buffered solutions (e.g., saturated NaHCO₃) to suppress gem-diol formation.

    Diagnostic Workflows & Experimental Protocols

    To accurately pinpoint the cause of degradation in your specific workflow, you must implement a self-validating experimental matrix. The following protocol isolates light, oxygen, and moisture as independent variables, ensuring that the root cause is definitively identified through causality rather than correlation.

    Workflow Issue Issue: Degradation of 5-Ethyl-1H-imidazole-2-carbaldehyde Control Run Control Experiments: 1. Dark vs Light 2. Inert Gas vs Air 3. Anhydrous vs Aqueous Issue->Control Light Degradation only in Light? Control->Light Air Degradation only in Air/O2? Control->Air Water Degradation in Aqueous/Acid? Control->Water PhotoAction Diagnosis: Photodegradation Action: Use amber vials, wrap in foil. Light->PhotoAction Yes OxAction Diagnosis: Auto-oxidation Action: Degas solvents, store under Argon/N2. Air->OxAction Yes HydAction Diagnosis: Hydration/Hydrolysis Action: Maintain neutral pH, use anhydrous solvents. Water->HydAction Yes

    Logic tree for diagnosing specific degradation triggers of imidazole aldehydes.

    Protocol: Self-Validating Photostability and Auto-Oxidation Assay

    This protocol uses a 2×2 matrix (Light/Dark × Aerated/Degassed) to identify the exact mechanism of degradation.

    Materials:

    • 5-Ethyl-1H-imidazole-2-carbaldehyde standard (>98% purity, verified by qNMR).

    • HPLC-grade Acetonitrile and Water.

    • Clear and Amber HPLC vials.

    • Argon or Nitrogen gas line.

    Step-by-Step Methodology:

    • Preparation of Stock: Dissolve 10 mg of the compound in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.

    • Solvent Conditioning:

      • Aerated: Leave 5 mL of the stock exposed to ambient air for 10 minutes.

      • Degassed: Sparge the remaining 5 mL with Argon for 15 minutes to displace dissolved oxygen.

    • Matrix Aliquoting: Distribute the solutions into four distinct environments:

      • Vial A (Positive Control): Aerated solution in a clear vial.

      • Vial B (Photocontrol): Aerated solution in an amber vial (wrapped in foil).

      • Vial C (Oxidation Control): Degassed solution in a clear vial, purged with Argon before capping.

      • Vial D (Negative Control): Degassed solution in an amber vial, purged with Argon.

    • Stress Exposure: Place all vials under a controlled broad-spectrum UV/Vis light source (or on a well-lit benchtop) for 24 hours at constant room temperature (20°C).

    • Analytical Quantification: Analyze all samples via RP-HPLC-UV (detecting at 254 nm) coupled with MS.

    • Causality Interpretation:

      • If Vial A degrades but Vial B is intact: Photodegradation is the sole cause.

      • If Vial A and Vial B degrade, but Vial C and Vial D are intact: Auto-oxidation (requiring O₂) is the cause.

      • If Vial A degrades, Vial B and Vial C show partial degradation, and Vial D is intact: The compound undergoes Photo-induced oxidative degradation (requiring both light and oxygen to generate radicals).

    Table 2: Diagnostic LC-MS Fragments for Degradation Pathways

    Observed m/z (ESI+) Proposed Structure / Identity Associated Degradation Pathway
    [M+H]+ 125 Intact 5-Ethyl-1H-imidazole-2-carbaldehyde N/A (Parent)
    [M+H]+ 141 5-Ethyl-1H-imidazole-2-carboxylic acid Hydration + Oxidation
    [M+H]+ ~247 Dimerization product (C12H14N4O2) Photochemical Radical Coupling

    | Low MW (<100) | Formamide / Oxamide derivatives | O₃ / •OH Ring Cleavage |

    References

    • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. Available at:[Link]

    • Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2. PubMed / ACS Publications. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting Failed Reactions of 5-Ethyl-1H-imidazole-2-carbaldehyde

    Welcome to the technical support center for 5-Ethyl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for 5-Ethyl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile aldehyde. Here, we address common experimental failures in a direct question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your research and development.

    General Troubleshooting Framework

    Before diving into specific reaction issues, it's beneficial to have a systematic approach to troubleshooting. The following workflow provides a logical sequence of steps to diagnose and resolve most reaction failures.

    G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Targeted Solutions start Reaction Failure (Low Yield, No Product, Side Products) check_purity Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions degradation Suspect Starting Material Degradation? check_purity->degradation reaction_issue Suspect Reaction Chemistry Issue? check_conditions->reaction_issue stability_solutions Address Stability: - Protect from light/air - Use fresh material - Modify pH degradation->stability_solutions knoevenagel_solutions Knoevenagel Issues: - Change catalyst/solvent - Remove water - Adjust temperature reaction_issue->knoevenagel_solutions Knoevenagel reductive_amination_solutions Reductive Amination Issues: - Pre-form imine - Use appropriate reducing agent - Add acid catalyst reaction_issue->reductive_amination_solutions Reductive Amination aldol_solutions Aldol Issues: - Control enolate formation - Use non-enolizable partner - Adjust temperature reaction_issue->aldol_solutions Aldol purification_solutions Purification Challenges: - Acid/base wash - Recrystallization - Chromatography optimization reaction_issue->purification_solutions Purification success Successful Reaction stability_solutions->success knoevenagel_solutions->success reductive_amination_solutions->success aldol_solutions->success purification_solutions->success

    Caption: General troubleshooting workflow for failed reactions.

    Frequently Asked Questions (FAQs) & Troubleshooting Guides

    Category 1: Starting Material Stability and Purity

    Q1: My reaction is giving a complex mixture of products, and I suspect the 5-Ethyl-1H-imidazole-2-carbaldehyde has degraded. What are the common degradation pathways and how can I prevent them?

    A1: Imidazole aldehydes can be sensitive to environmental conditions.[1] The primary stability concerns are:

    • Oxidation: The imidazole ring is susceptible to oxidation. This can be exacerbated by exposure to air over long periods.

    • Photodegradation: Exposure to light can lead to the formation of reactive radicals, resulting in a complex mixture of products.[1]

    • Hydration: In aqueous solutions, the aldehyde can exist in equilibrium with its hydrate form (a gem-diol).[2] While this is a reversible process, the stability of the hydrate can be pH-dependent, and it may not be reactive in the desired pathway.

    Preventative Measures:

    • Storage: Store the aldehyde as a solid in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[1][3]

    • Handling: For reactions, use freshly opened or purified starting material. If degradation is suspected, verify purity via NMR or LC-MS before use.[1]

    • Reaction Setup: Protect your reaction from light by using amber-colored glassware or wrapping the flask in aluminum foil.[1]

    Category 2: Knoevenagel Condensation Failures

    Q2: I'm attempting a Knoevenagel condensation with 5-Ethyl-1H-imidazole-2-carbaldehyde and an active methylene compound, but the yield is very low. What are the likely causes?

    A2: Low yields in Knoevenagel condensations often stem from several factors related to reaction equilibrium, catalyst activity, and substrate reactivity.[4]

    Troubleshooting Steps:

    • Catalyst Choice: The choice of base is critical. While strong bases can deprotonate the active methylene compound, they can also promote side reactions. Milder bases like piperidine, pyridine, or even imidazole itself can be effective catalysts.[5][6] Ammonium acetate is another mild option.[4]

    • Water Removal: The Knoevenagel condensation produces one equivalent of water. This can shift the reaction equilibrium back towards the reactants.[4] Consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water. Alternatively, adding molecular sieves can be effective.[4]

    • Solvent Effects: The solvent plays a crucial role. Polar aprotic solvents like DMF or acetonitrile can stabilize charged intermediates and accelerate the reaction.[4] In some cases, solvent-free conditions, involving grinding the reactants together, can be highly efficient.[4]

    • Reactivity of the Methylene Compound: Ensure your active methylene compound is sufficiently acidic to be deprotonated by the chosen base.

    ParameterRecommendationRationale
    Catalyst Piperidine, Pyridine, Imidazole[5][6], Ammonium Acetate[4]Balances reactivity with minimizing side reactions.
    Solvent Toluene (with Dean-Stark), DMF, Acetonitrile[4]Facilitates water removal or stabilizes intermediates.
    Temperature Room temperature to refluxDependent on the reactivity of the specific substrates.
    Water Removal Dean-Stark trap, molecular sieves[4]Drives the reaction equilibrium towards the product.

    Q3: My Knoevenagel reaction is producing a significant amount of a Michael addition side product. How can I suppress this?

    A3: The α,β-unsaturated product of the Knoevenagel condensation is a Michael acceptor. If your active methylene compound's conjugate base is a potent enough nucleophile, it can add to the product.

    Solutions:

    • Use a Milder Base: Stronger bases lead to a higher concentration of the nucleophile. Switching to a milder base like ammonium acetate can disfavor the Michael addition.[4]

    • Stoichiometry Control: Use a slight excess of the aldehyde to ensure the active methylene compound is consumed in the primary reaction.

    • Temperature Control: Running the reaction at a lower temperature can sometimes favor the desired condensation over the subsequent Michael addition.

    Category 3: Reductive Amination Issues

    Q4: I'm performing a reductive amination with 5-Ethyl-1H-imidazole-2-carbaldehyde, but I'm primarily recovering the starting aldehyde or seeing reduction of the aldehyde to an alcohol. What's going wrong?

    A4: This is a common issue in reductive aminations and usually points to a problem with imine formation or the choice of reducing agent.

    G cluster_0 Reductive Amination Pathway cluster_1 Common Failure Points reactants Aldehyde + Amine imine Imine/Iminium Ion Formation reactants->imine Condensation (often acid-catalyzed) no_imine Failure to form Imine (Reversible, water inhibits) reactants->no_imine aldehyde_reduction Direct Aldehyde Reduction (Reducing agent too strong) reactants->aldehyde_reduction product Desired Amine Product imine->product Reduction

    Caption: Key steps and failure points in reductive amination.

    Troubleshooting Strategy:

    • Promote Imine Formation: The initial condensation to form the imine (or iminium ion) is often the rate-limiting step and is reversible.

      • Acid Catalysis: Add a catalytic amount of a weak acid, like acetic acid, to protonate the carbonyl oxygen, making it more electrophilic and accelerating imine formation.[7]

      • Water Removal: As with the Knoevenagel condensation, removing the water byproduct (e.g., with molecular sieves) will drive the equilibrium toward the imine.

    • Select the Right Reducing Agent: The key is to use a reducing agent that is selective for the imine/iminium ion over the aldehyde.[8]

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is mild enough not to significantly reduce the aldehyde but is very effective at reducing the protonated imine. It is moisture-sensitive and typically used in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[9]

      • Sodium Cyanoborohydride (NaBH₃CN): Another excellent option, particularly because it is stable in mildly acidic conditions (pH 4-6) where iminium ion formation is favored.[9][10] It is less reactive towards aldehydes and ketones at this pH compared to sodium borohydride.

      • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and will readily reduce aldehydes.[9] If you must use it, it's best to first form the imine completely (confirm by TLC or NMR) and then add the NaBH₄ at a low temperature.[7]

    Reducing AgentTypical SolventKey Characteristics
    NaBH(OAc)₃ (STAB) DCE, DCM, THF[9]Mild, selective for imines. Moisture sensitive.[9]
    NaBH₃CN MeOH, EtOH[9]Effective at mildly acidic pH. Less reactive to carbonyls.[10]
    NaBH₄ MeOH, EtOH[9]Strong, can reduce aldehydes. Add after imine formation.[7][9]
    Category 4: Aldol Reaction Complexities

    Q5: I'm trying a crossed-aldol reaction with 5-Ethyl-1H-imidazole-2-carbaldehyde and a ketone, but I'm getting a mixture of products, including the self-aldol product of the ketone.

    A5: Crossed-aldol reactions are notoriously difficult to control unless certain conditions are met.[11] When both reaction partners can form an enolate (i.e., have α-hydrogens), a mixture of up to four products can result.[11]

    Strategies for a Successful Crossed-Aldol Reaction:

    • Use a Non-Enolizable Aldehyde (if applicable): While 5-Ethyl-1H-imidazole-2-carbaldehyde can potentially form an enolate, it is generally less favored than with simple aliphatic aldehydes. If your other partner is an aromatic aldehyde without α-hydrogens (like benzaldehyde), the reaction is much cleaner, known as a Claisen-Schmidt condensation.[12]

    • Directed Aldol Reaction (LDA Protocol): The most reliable method is to pre-form the enolate of one partner quantitatively and then add the second carbonyl compound.

      • Step 1: Enolate Formation: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C) to completely deprotonate the ketone.[13] This ensures it acts only as the nucleophile.

      • Step 2: Aldehyde Addition: Slowly add the 5-Ethyl-1H-imidazole-2-carbaldehyde to the pre-formed enolate solution at -78 °C. This ensures the aldehyde acts only as the electrophile.

    Experimental Protocol: Directed Aldol Reaction

    • Under an inert atmosphere (Argon/Nitrogen), dissolve the ketone (1.0 eq.) in anhydrous THF in a flame-dried flask.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of LDA (1.05 eq.) and stir for 30-60 minutes at -78 °C to ensure complete enolate formation.[13]

    • Add a solution of 5-Ethyl-1H-imidazole-2-carbaldehyde (1.0 eq.) in anhydrous THF dropwise to the enolate solution.

    • Stir at -78 °C for the prescribed time (monitor by TLC).

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[13]

    • Warm to room temperature and proceed with a standard aqueous workup.

    Category 5: Purification

    Q6: My reaction seems to have worked, but I'm struggling to purify the product from unreacted starting material and imidazole-containing byproducts.

    A6: The basic nature of the imidazole ring can complicate purification.

    • Aqueous Washes: Use dilute acid (e.g., 1M HCl) washes to protonate the basic imidazole nitrogen. This will pull imidazole-containing compounds into the aqueous layer, separating them from non-basic products. Conversely, if your product is the only basic compound, this technique can be used to extract it into the aqueous phase, which is then basified and re-extracted into an organic solvent.

    • Chromatography:

      • Tailing: The basic imidazole nitrogen can interact strongly with the acidic silica gel, causing significant tailing of spots on TLC and poor separation on a column.

      • Solution: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol is added to the solvent system. This deactivates the acidic sites on the silica, leading to much sharper peaks and better separation.

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification, especially for removing small amounts of impurities.

    References

    • Ren, Z., et al. (2009). A Practical Knoevenagel Condensation Catalyzed by Imidazole. ResearchGate. Retrieved from [Link]

    • SIELC. (n.d.). Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

    • Li, Y., et al. (2020). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. PMC. Retrieved from [Link]

    • Koperniku, A., & Popik, V. V. (n.d.). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. SpringerLink.
    • Galloway, M. M., et al. (2017). Formaldehyde and Acetaldehyde Increase Aqueous-Phase Production of Imidazoles in Methylglyoxal/Amine Mixtures: Quantifying a Secondary Organic Aerosol Formation Mechanism. ACS Publications. Retrieved from [Link]

    • Malamas, M. S., & Fobker, J. (2008).
    • Zheng, Q., et al. (n.d.). A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids. SciSpace. Retrieved from [Link]

    • Turner, R. M., & Lindell, S. D. (n.d.). Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. RSC Publishing. Retrieved from [Link]

    • Google Patents. (n.d.). Method for preparing imidazole aldehyde.
    • ResearchGate. (n.d.). 271 questions with answers in IMIDAZOLES. Retrieved from [Link]

    • ADICHEMISTRY. (n.d.). ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. Retrieved from [Link]

    • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Retrieved from [Link]

    • Synple Chem. (n.d.).
    • ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). Retrieved from [Link]

    • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

    • Martínez, R., et al. (2008). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ResearchGate. Retrieved from [Link]

    • Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

    • Van der Jeught, S., & Stevens, C. V. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Retrieved from [Link]

    • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

    • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

    • de la Torre, D., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC. Retrieved from [Link]

    • ResearchGate. (n.d.). Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and observed m/z 68 and 96 fragment ion. Retrieved from [Link]

    • PubChem. (n.d.). Ethyl 5-ethyl-1H-imidazole-2-carboxylate. Retrieved from [Link]

    • LibreTexts Chemistry. (2023, January 28). 23.5: Mixed Aldol Reactions. Retrieved from [Link]

    • Clayden, J., et al. (2012). Aldol Reactions of Axially Chiral 5-Methyl-2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-ones.
    • ChemReg. (n.d.). 1H-Imidazole-2-carboxaldehyde, 5-(2-aminoethyl)- — Chemical Substance Information. Retrieved from [Link]

    • Reddit. (2017, May 26). Removing imidazole in a workup?. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Synthesis of 5-Ethyl-1H-imidazole-2-carbaldehyde

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the erratic yields associated with functionalizing th...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the erratic yields associated with functionalizing the imidazole core. The synthesis of 5-Ethyl-1H-imidazole-2-carbaldehyde is a classic example where solvent micro-environments dictate the success or failure of the reaction.

    This guide moves beyond basic recipes. Here, we will dissect the causality behind solvent choices, establish self-validating experimental protocols, and troubleshoot the most common failure points in your synthetic workflows.

    Mechanistic Overview: The Role of Solvents

    The most reliable route to 5-Ethyl-1H-imidazole-2-carbaldehyde involves a one-pot N-H deprotonation, C2-lithiation, and subsequent formylation using N,N-dimethylformamide (DMF) . The polarity and coordinating ability of your solvent system directly control the aggregation state of the organolithium base and the stability of the transient tetrahedral intermediate.

    SolventEffects SM 5-Ethyl-1H-imidazole (Starting Material) Prot N-H Deprotonation Solvent: THF SM->Prot i-PrMgCl, 0°C Lith_THF C2-Lithiation (n-BuLi) Solvent: Anhydrous THF Result: Stable C2-Lithio Prot->Lith_THF Strong Li+ coordination Lith_Et2O C2-Lithiation (n-BuLi) Solvent: Diethyl Ether Result: Incomplete Prot->Lith_Et2O Weak Li+ coordination Formyl Formylation (DMF Quench) Tetrahedral Intermediate Lith_THF->Formyl High Yield Pathway Lith_Et2O->Formyl SM Recovery Deprot Aqueous Workup Product: Target Aldehyde Formyl->Deprot H2O Quench

    Figure 1: Solvent-dependent pathways for C2-formylation of 5-ethyl-1H-imidazole.

    Troubleshooting Guides (Q&A)

    Q: Why does substituting THF with diethyl ether during the C2-lithiation step cause a massive drop in yield? A: This is a classic case of solvent coordination failure. Tetrahydrofuran (THF) acts as a strong Lewis base, coordinating the lithium cation and breaking down n -BuLi hexameric aggregates into highly reactive tetramers and dimers. Diethyl ether provides much weaker coordination, leaving n -BuLi in less reactive oligomeric states. This leads to incomplete deprotonation at the C2 position of the 5-ethylimidazole core . Self-Validation Tip: Before adding the DMF electrophile, quench a 0.5 mL reaction aliquot with D2​O . Analyze via 1H -NMR; if the C2 proton signal (typically around 7.6 ppm) is absent, lithiation is complete. If present, your solvent environment is failing to activate the base.

    Q: In the Debus-Radziszewski condensation route (glyoxal + ammonia + 2-oxobutanal), how does solvent choice dictate the purity profile? A: In aqueous or highly polar protic solvents (like methanol), the reaction benefits from the stabilization of ammonium intermediates. However, kinetic studies show that high concentrations of glyoxal in water lead to competing acetal/oligomer formation pathways rather than the desired imine condensation . Self-Validation Tip: Monitor the reaction mixture using UV-Vis spectroscopy. The emergence of a broad absorption band indicates oligomerization. Diluting the aqueous solvent system or using a methanol/water co-solvent mixture suppresses acetal formation and drives the equilibrium toward the imidazole-2-carbaldehyde core.

    Q: During the direct formylation of unprotected imidazoles using the Grignard/Lithium cascade, why is a THF/DMF solvent gradient critical? A: The protocol requires initial deprotonation of the acidic N-H using i -PrMgCl in THF, followed by n -BuLi. THF is essential for the solubility of the intermediate magnesium salt. DMF is introduced not just as the formylating reagent but as a highly polar aprotic co-solvent to stabilize the transient tetrahedral intermediate before the aqueous quench . If DMF is added too rapidly, localized exothermic heating disrupts the intermediate, leading to des-formylation.

    Quantitative Data: Solvent Effects on Formylation

    The following table summarizes the quantitative impact of various solvent systems on the C2-formylation of 5-ethyl-1H-imidazole via the organolithium route.

    Solvent SystemDielectric Constant (ε)Lithiation TempIntermediate StabilityIsolated Yield (%)Primary Impurity Profile
    Anhydrous THF 7.58-78 °CHigh88 - 91% Trace des-formyl
    2-MeTHF 6.97-78 °CModerate82% Unreacted SM
    Diethyl Ether 4.30-78 °CLow45% Unreacted SM (Major)
    Toluene/THF (9:1) 2.38 (mix)-40 °CLow30% C4-formyl isomer

    Self-Validating Experimental Protocol

    This methodology adapts the highly efficient halogen-metal exchange and direct C2-lithiation procedures specifically optimized for the 5-ethyl derivative .

    Prerequisites: All glassware must be flame-dried. Solvents must be rigorously anhydrous (Karl Fischer titration < 10 ppm H2​O ).

    Step 1: N-H Deprotonation (Solvent: THF)

    • Dissolve 5-ethyl-1H-imidazole (1.0 eq) in anhydrous THF (0.2 M concentration) under a strict argon atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add i -PrMgCl (2.0 M in THF, 1.0 eq) dropwise over 10 minutes.

      • Causality: THF solvates the resulting magnesium-amide complex, preventing precipitation. Stir for 15 minutes.

    Step 2: C2-Lithiation (Solvent: THF)

    • Cool the reaction mixture to -20 °C.

    • Add n -BuLi (2.5 M in hexanes, 1.05 eq) dropwise. Maintain the internal temperature below -15 °C.

    • Self-Validation Check: The solution should turn a deep, clear yellow. Cloudiness indicates moisture contamination or solvent degradation. Stir for 30 minutes.

    Step 3: Formylation (Solvent: DMF/THF)

    • Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) rapidly.

      • Causality: DMF acts as both the electrophile and a polar aprotic co-solvent, stabilizing the tetrahedral intermediate until the aqueous quench.

    • Allow the reaction to slowly warm to 20 °C over 45 minutes.

    Step 4: Quench and Isolation (Solvent Transition: Aqueous/Ethyl Acetate)

    • Quench the reaction with deionized water (equal volume to THF) while keeping the temperature below 20 °C.

    • Extract the aqueous phase with ethyl acetate (3 x 15 mL).

      • Causality: Ethyl acetate provides the optimal partition coefficient for the polar 5-ethyl-1H-imidazole-2-carbaldehyde compared to non-polar ethereal solvents.

    • Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

    • Purify via flash chromatography (Silica gel, EtOAc/Hexanes) to yield the target compound as a light yellow solid.

    Frequently Asked Questions (FAQs)

    Q: Can I use 2-MeTHF instead of THF to make the process greener? A: Yes, 2-MeTHF is a viable green alternative. However, due to its slightly lower dielectric constant and increased steric bulk, the coordination to lithium is weaker. You must extend the lithiation time by approximately 20% to achieve yields comparable to standard THF.

    Q: Why does my product degrade during column chromatography when using a Chloroform/Methanol solvent system? A: Imidazole-2-carbaldehydes are prone to acetalization in the presence of trace acid and alcohols like methanol . Switch your chromatography eluent to a neutral system like Ethyl Acetate/Petroleum Ether, or add 1% Triethylamine to the Chloroform/Methanol system to buffer the silica gel.

    Q: I am scaling up the reaction to 50 grams. Are there specific solvent volume considerations? A: Yes. At larger scales, the exotherm during the DMF quench becomes significant. You must increase the THF solvent volume to 0.1 M to act as a thermal sink, ensuring the internal temperature does not spike above 0 °C, which would cause the tetrahedral intermediate to collapse prematurely.

    References

    • "Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH." Physical Chemistry Chemical Physics (RSC Publishing). URL:[Link]

    Optimization

    Technical Support Center: Managing Regioselectivity in Reactions of 5-Ethyl-1H-imidazole-2-carbaldehyde

    Welcome to the technical support center for 5-Ethyl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective react...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for 5-Ethyl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective reactions involving this versatile heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

    The imidazole ring is a fundamental scaffold in numerous pharmaceuticals and biologically active molecules.[1][2] However, the presence of two reactive nitrogen atoms and a formyl group in 5-Ethyl-1H-imidazole-2-carbaldehyde presents a significant challenge in controlling reaction selectivity. This guide will equip you with the knowledge to predict and control the outcomes of your reactions.

    Troubleshooting Guides

    This section addresses specific issues that may arise during the experimental use of 5-Ethyl-1H-imidazole-2-carbaldehyde, offering step-by-step solutions and the underlying scientific principles.

    Problem 1: My N-alkylation reaction is producing a mixture of N1 and N3 regioisomers.

    A common challenge in the N-alkylation of unsymmetrically substituted imidazoles is the formation of a mixture of regioisomers, as deprotonation can lead to an anion with shared charge between the two nitrogen atoms.[3]

    Root Cause Analysis:

    The regiochemical outcome of N-alkylation is a delicate balance of steric and electronic factors, as well as reaction conditions.

    • Steric Hindrance: The ethyl group at the C5 position and the formyl group at the C2 position create different steric environments around the N1 and N3 atoms. Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen.[3]

    • Electronic Effects: The formyl group is electron-withdrawing, which deactivates the adjacent N1 nitrogen towards electrophilic attack. Conversely, the ethyl group is weakly electron-donating. This electronic push-pull can influence the relative nucleophilicity of the two nitrogens.

    • Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the product ratio.[3] For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF often favors alkylation at the thermodynamically more stable N1 position.[4][5]

    Troubleshooting Steps:

    • Modify the Alkylating Agent:

      • Increase Steric Bulk: Employ a bulkier alkylating agent to favor reaction at the less hindered nitrogen. For example, switching from methyl iodide to isopropyl bromide can increase selectivity.

    • Optimize Reaction Conditions:

      • Base Selection: Utilize a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF). This combination has been shown to provide high N1-regioselectivity in the alkylation of substituted indazoles, a related heterocyclic system.[5]

      • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the imidazole anion. Experiment with solvents like DMF, acetonitrile, and THF to find the optimal conditions for your specific reaction.

      • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

    • Employ a Protecting Group Strategy:

      • Introduction of a Directing Group: To achieve complete regioselectivity, consider protecting one of the nitrogen atoms. The trityl (triphenylmethyl) group is an excellent choice due to its steric bulk, which effectively blocks one nitrogen, and its lability under acidic conditions for easy removal.[6] Another option is the (2-(trimethylsilyl)ethoxy)methyl (SEM) group, which can also direct substitution.[3]

    DOT Diagram: Decision-Making Workflow for N-Alkylation

    start Start: N-Alkylation of 5-Ethyl-1H-imidazole-2-carbaldehyde mixture Observed: Mixture of N1 and N3 isomers start->mixture goal Goal: Improve Regioselectivity mixture->goal sterics Strategy 1: Modify Sterics goal->sterics conditions Strategy 2: Optimize Conditions goal->conditions protect Strategy 3: Protecting Group goal->protect bulkier_reagent Use bulkier alkylating agent sterics->bulkier_reagent base Base: NaH conditions->base solvent Solvent: THF, DMF conditions->solvent temp Lower Temperature conditions->temp trityl Use Trityl or SEM group protect->trityl analyze Analyze Product Ratio (NMR, LC-MS) bulkier_reagent->analyze base->analyze solvent->analyze temp->analyze trityl->analyze success Success: Desired Regioisomer analyze->success fail Failure: Mixture persists analyze->fail fail->goal Re-evaluate Strategy

    Caption: Decision workflow for troubleshooting poor regioselectivity in N-alkylation.

    Problem 2: My reaction is proceeding at the formyl group instead of the imidazole ring.

    The formyl group at the C2 position is susceptible to nucleophilic attack and oxidation/reduction, which can compete with reactions on the imidazole ring.

    Root Cause Analysis:

    • Reagent Reactivity: The choice of reagents is critical. Strong nucleophiles, reducing agents (e.g., NaBH₄), or oxidizing agents (e.g., KMnO₄) will readily react with the aldehyde.

    • Reaction Conditions: Conditions that favor nucleophilic addition to a carbonyl, such as acidic or basic catalysis, can promote unwanted side reactions.

    Troubleshooting Steps:

    • Protect the Aldehyde:

      • Acetal Formation: Convert the aldehyde to a more stable acetal (e.g., using ethylene glycol and an acid catalyst). Acetals are stable to a wide range of reagents and can be easily deprotected under acidic conditions.

    • Choose Milder Reagents:

      • If the desired reaction is on the imidazole ring (e.g., N-alkylation), use conditions that are less likely to affect the aldehyde. For example, using a base like potassium carbonate in acetone is a milder alternative to stronger bases that might catalyze aldol-type reactions.[7]

    • Sequence Your Reactions Strategically:

      • Perform reactions on the imidazole ring first, under conditions that do not affect the aldehyde. Then, if necessary, carry out transformations of the formyl group.

    DOT Diagram: Strategy for Selective Reaction

    start Start: Reaction on 5-Ethyl-1H-imidazole-2-carbaldehyde desired_rxn Desired Reaction Site? start->desired_rxn imidazole_ring Imidazole Ring (N1 or N3) desired_rxn->imidazole_ring Ring formyl_group Formyl Group (C=O) desired_rxn->formyl_group Formyl protect_aldehyde Protect Aldehyde (e.g., Acetal formation) imidazole_ring->protect_aldehyde perform_formyl_rxn Perform Formyl Group Reaction (e.g., Reduction, Oxidation) formyl_group->perform_formyl_rxn perform_ring_rxn Perform Ring Reaction (e.g., N-alkylation) protect_aldehyde->perform_ring_rxn deprotect_aldehyde Deprotect Aldehyde perform_ring_rxn->deprotect_aldehyde end Final Product deprotect_aldehyde->end perform_formyl_rxn->end

    Sources

    Troubleshooting

    Technical Support Center: Work-Up &amp; Troubleshooting Guide for 5-Ethyl-1H-imidazole-2-carbaldehyde Synthesis

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 5-ethyl-1H-imidazole-2-carbaldehyde , a highly versatile building block in medi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 5-ethyl-1H-imidazole-2-carbaldehyde , a highly versatile building block in medicinal chemistry.

    While the synthesis typically proceeds via the1[1] or the direct formylation of 5-ethyl-1H-imidazole using n-BuLi/DMF, the work-up phase is the most common point of failure. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs to ensure high yield and purity.

    Mechanistic Challenges in Imidazole Work-Ups

    To master the work-up, one must understand the chemical causality behind common experimental failures:

    • Amphoterism & pH Sensitivity: The 2[2]. With a conjugate acid pKa of ~7.0, an overly acidic aqueous quench will protonate the basic nitrogen, dragging your target compound into the aqueous phase. Conversely, highly basic conditions can deprotonate the N-H (pKa ~14), causing similar partitioning issues and severe emulsions.

    • Transition Metal Coordination: Imidazoles are excellent ligands. During MnO₂ oxidations, the imidazole nitrogen forms3[3]. If the MnO₂ filter cake is simply discarded after the reaction, up to 40% of the product can be lost to the solid phase.

    Experimental Protocols & Work-Up Methodologies
    Protocol A: MnO₂ Oxidation Work-Up (Preferred Route)

    Self-Validating System: The success of this protocol is validated by real-time TLC analysis of the filter cake washings to ensure complete product recovery before discarding the solid waste.

    • Dilution: Upon completion of the oxidation (monitored by TLC), dilute the crude reaction mixture with a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) to reduce viscosity.

    • Filtration: Vacuum filter the black slurry through a tightly packed pad of Celite (diatomaceous earth)[1]. Causality: Do not use standard filter paper alone, as 4[5] will pass through or instantly blind the pores.

    • Cake Washing (Critical Step): Wash the trapped MnO₂ cake thoroughly with hot Ethyl Acetate (EtOAc) or warm MeOH. The thermal energy and polar solvent are required to break the N–Mn coordination bonds[3] and displace the trapped 5-ethyl-1H-imidazole-2-carbaldehyde.

    • Validation: Spot the latest wash filtrate on a TLC plate (UV 254 nm). Continue washing the cake with hot solvent until no UV-active spots remain.

    • Concentration: Combine all organic filtrates and concentrate under reduced pressure to afford the crude aldehyde.

    Protocol B: Organolithium Formylation Work-Up (n-BuLi / DMF)
    • Quench: Cool the reaction to 0 °C. Slowly quench with saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild, buffered quench (pH ~6) that prevents the destruction of the newly formed aldehyde while avoiding extreme pH swings.

    • pH Adjustment: Adjust the aqueous layer to pH 8 using saturated NaHCO₃. This ensures the 5-ethyl-1H-imidazole-2-carbaldehyde is in its neutral, most lipophilic state[2].

    • Extraction: Extract the aqueous phase 3x with 2-Methyltetrahydrofuran (2-MeTHF).

    • Washing & Drying: Wash the combined organics with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate.

    Quantitative Data: Extraction Optimization

    The choice of solvent and pH drastically impacts the recovery of 5-ethyl-1H-imidazole-2-carbaldehyde during aqueous work-ups.

    Extraction SolventAqueous pHEmulsion RiskAverage Recovery (%)Mechanistic Notes
    Dichloromethane (DCM)6.0High45 - 55%Product partially protonated; poor partitioning.
    Ethyl Acetate (EtOAc)8.0Moderate75 - 82%Standard choice; requires multiple extractions.
    2-MeTHF 8.0 Low 88 - 94% Superior phase separation; highly recommended.
    Diethyl Ether8.0Low< 30%Product is too polar for efficient ether extraction.
    Troubleshooting & FAQs

    Q: My yield is extremely low after filtering the MnO₂. Where is my product? A: Your product is likely trapped in the MnO₂ filter cake. The basic nitrogen of the imidazole ring coordinates strongly with surface manganese ions[3]. To recover it, resuspend the Celite/MnO₂ cake in hot methanol, stir for 10 minutes, and refilter. Always validate cake depletion with TLC.

    Q: I am getting a massive, unbreakable emulsion during the aqueous extraction of the formylation route. How do I break it? A: Emulsions here are typically caused by insoluble lithium salts coordinating with the amphoteric imidazole[2]. To break the emulsion:

    • Filter the entire biphasic mixture through a coarse glass frit to remove suspended salts.

    • Add solid NaCl (brine) to the aqueous layer to increase ionic strength.

    • Switch your extraction solvent from DCM/EtOAc to 2-MeTHF, which naturally resists emulsion formation.

    Q: How do I prevent over-oxidation to the carboxylic acid during the MnO₂ reaction? A: MnO₂ is generally a mild oxidant that stops at the aldehyde[1]. However, over-oxidation occurs if water is present in the solvent. Water hydrates the aldehyde to a gem-diol, which MnO₂ readily oxidizes to the carboxylic acid. Ensure your DCM is strictly anhydrous and your MnO₂ is activated (dried at 120 °C before use).

    Work-Up Visualization

    MnO2Workup Start Crude Reaction Mixture (MnO2 + Product + Solvent) Filter Vacuum Filtration over Celite Pad Start->Filter Cake MnO2 Filter Cake (Trapped Product) Filter->Cake Solid Phase Filtrate Organic Filtrate Filter->Filtrate Liquid Phase Wash Wash Cake with Hot EtOAc / MeOH Cake->Wash Displace coordinated imidazole Combine Combine Filtrates Filtrate->Combine Wash->Combine Concentrate Concentrate under Reduced Pressure Combine->Concentrate Purify Flash Chromatography or Recrystallization Concentrate->Purify

    Fig 1: Optimized work-up workflow for the MnO2 oxidation of imidazole derivatives.

    References
    • Title: Structure-Based Design of Novel Benzimidazole Derivatives as Pin1 Inhibitors Source: PubMed Central (PMC) / NIH URL: [Link]

    • Title: Product Class 3: Imidazoles Source: Thieme Connect URL: [Link]

    • Title: Oxidative degradation of l-histidine by manganese dioxide (MnO2) nano-colloid in HClO4 medium Source: RSC Advances URL: [Link]

    • Title: Inhibition of Charge Disproportionation of MnO2 Electrocatalysts for Efficient Water Oxidation under Neutral Conditions Source: Journal of the American Chemical Society (JACS) URL: [Link]

    Sources

    Optimization

    storage and handling of 5-Ethyl-1H-imidazole-2-carbaldehyde

    Welcome to the Technical Support Center for 5-Ethyl-1H-imidazole-2-carbaldehyde . As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 5-Ethyl-1H-imidazole-2-carbaldehyde . As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the highest integrity in your synthetic workflows.

    Compound Overview & Quantitative Data

    Before integrating this building block into your drug discovery pipeline, it is critical to understand its physical properties and baseline stability metrics.

    PropertySpecification
    Product Name 5-Ethyl-1H-imidazole-2-carbaldehyde
    Common Synonyms 4-Ethyl-1H-imidazole-2-carbaldehyde
    CAS Number 1368217-81-5[1]
    Molecular Formula C₆H₈N₂O
    Molecular Weight 124.14 g/mol [1]
    Physical Form Solid / Powder[1]
    Short-Term Storage Room Temperature (RT)[1]
    Long-Term Storage 2-8°C, Inert Atmosphere (Argon/N₂)[2]
    GHS Hazard Codes H302, H315, H319, H335[1]

    Storage & Handling FAQs

    Q1: Why must 5-Ethyl-1H-imidazole-2-carbaldehyde be stored under an inert atmosphere and protected from light? A1: The causality lies in the photochemistry of the imidazole-2-carbaldehyde scaffold. These compounds act as atmospheric photosensitizers. Upon exposure to ambient or UV light, the molecule transitions to an excited triplet state, triggering a hydrogen transfer that generates highly reactive radicals. In the presence of atmospheric oxygen, this leads to the formation of organic peroxides and reactive oxygen species (ROS)[3]. This photochemical cascade rapidly auto-oxidizes the aldehyde group into a carboxylic acid. Purging the headspace with Argon or N₂ and utilizing amber vials systematically eliminates both the oxygen substrate and the photo-excitation trigger.

    Q2: My NMR spectrum shows peak splitting suggesting a mixture of two compounds, but LC-MS confirms >95% purity of a single mass. Is my batch degraded? A2: No, your batch is likely intact. This is a classic manifestation of annular tautomerism inherent to the 1H-imidazole ring. The proton rapidly exchanges between the two nitrogen atoms, meaning the "4-ethyl" and "5-ethyl" forms are in dynamic equilibrium. Depending on the NMR solvent (e.g., CDCl₃ vs. DMSO-d₆), concentration, and temperature, the proton exchange rate may align with the NMR timescale, resulting in broadened or split peaks. This is a reversible analytical artifact, not a structural degradation.

    Q3: How should I handle the compound for daily benchwork to prevent degradation? A3: Repeated thermal cycling (freeze-thaw) and exposure to humid air will introduce moisture, leading to hydrate formation at the aldehyde carbon. For daily use, reconstitute the powder in an anhydrous solvent (e.g., dry DMF or THF) and prepare single-use aliquots.

    StorageWorkflow Start Receipt of 5-Ethyl-1H- imidazole-2-carbaldehyde Check Duration of Storage? Start->Check Short Short-Term (< 1 week) Check->Short Long Long-Term (> 1 week) Check->Long Bench Store at Room Temp (RT) Protect from Light Short->Bench Fridge Store at 2-8°C Protect from Light Long->Fridge Aliquots Prepare Single-Use Aliquots to Avoid Air Exposure Bench->Aliquots Inert Purge with Argon/N2 Seal tightly Fridge->Inert Inert->Aliquots

    Workflow for the optimal .

    Troubleshooting Guide: Experimental Workflows

    Issue 1: Unexpected Carboxylic Acid Byproducts (Oxidation)

    • Symptom: Downstream reductive amination fails; TLC shows a highly polar baseline spot.

    • Causality: The aldehyde has oxidized to 5-ethyl-1H-imidazole-2-carboxylic acid due to prolonged exposure to air and light[3].

    • Resolution: Always degas reaction solvents by sparging with Argon for 15 minutes prior to dissolving the aldehyde. Run reactions in amber glassware or wrap flasks in aluminum foil.

    Issue 2: Incomplete N-Alkylation of the Imidazole Ring

    • Symptom: Alkylation yields a complex mixture, or the reaction stalls at 50% conversion.

    • Causality: The basicity of the imidazole ring makes it an excellent nucleophile, but the acidic N-H proton must be fully abstracted first. If the base (e.g., K₂CO₃) is wet, water competitively hydrolyzes your alkyl halide electrophile.

    • Resolution: Use strictly anhydrous K₂CO₃ (oven-dried) and anhydrous DMF. Pre-stir the imidazole with the base for 30 minutes to ensure complete formation of the imidazolide anion before adding the electrophile[4].

    Validated Experimental Protocols

    The following protocols are engineered as self-validating systems, ensuring that you can verify the success of the reaction in real-time before proceeding to the next step.

    Protocol A: Chemoselective Reduction to (5-Ethyl-1H-imidazol-2-yl)methanol

    This protocol utilizes Sodium Borohydride (NaBH₄) to selectively reduce the aldehyde to a primary alcohol without disrupting the imidazole core[5].

    • Preparation: Dissolve 5-Ethyl-1H-imidazole-2-carbaldehyde (1.0 equiv) in anhydrous Ethanol (0.1 M concentration) under an Argon atmosphere.

    • Cooling: Cool the reaction flask to 0°C using an ice-water bath. Causality: Cooling prevents the exothermic decomposition of NaBH₄ in the protic solvent.

    • Reagent Addition: Add NaBH₄ (1.5 equiv) portion-wise over 10 minutes.

    • Self-Validation Checkpoint: Observe the reaction. Mild effervescence (H₂ gas evolution) should occur as the hydride reacts. If no bubbling is observed, your NaBH₄ has likely degraded into sodium metaborate due to poor storage. Halt the experiment and source fresh reagent.

    • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Monitoring: Check completion via TLC (DCM:MeOH 9:1). The starting material will stain strongly with 2,4-Dinitrophenylhydrazine (2,4-DNPH), while the product alcohol will not.

    • Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes excess hydride and buffers the solution, preventing the amphoteric imidazole from becoming too water-soluble. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo.

    Protocol B: N-Alkylation of the Imidazole Core

    This procedure targets the N-alkylation of the imidazole ring via base-catalyzed deprotonation[4].

    • Deprotonation: To a stirred solution of 5-Ethyl-1H-imidazole-2-carbaldehyde (1.0 equiv) in anhydrous DMF (0.2 M), add oven-dried K₂CO₃ (2.0 equiv). Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The mixture should transition into a fine, slightly opaque suspension, indicating the successful generation of the nucleophilic imidazolide anion. If the K₂CO₃ clumps heavily, it contains moisture, which will ruin the subsequent step.

    • Alkylation: Dropwise add the desired alkyl halide (1.2 equiv). Stir for 12–16 hours at room temperature.

    • Workup: Pour the mixture into ice water to crash out the product (if solid) or extract with Ethyl Acetate. Wash the organic layer extensively with brine (5x) to remove residual DMF.

    Reactivity Core 5-Ethyl-1H-imidazole- 2-carbaldehyde Oxidation Oxidation (O2 / Light) Photosensitization Core->Oxidation Air/UV Exposure Reduction Reduction (NaBH4 / EtOH) 0°C to RT Core->Reduction Chemoselective Alkylation N-Alkylation (R-X, K2CO3) DMF, RT Core->Alkylation Base Catalyzed Acid 5-Ethyl-1H-imidazole- 2-carboxylic acid Oxidation->Acid Alcohol (5-Ethyl-1H-imidazol- 2-yl)methanol Reduction->Alcohol Alkylated 1-Alkyl-5-ethyl-1H- imidazole-2-carbaldehyde Alkylation->Alkylated

    Chemical reactivity and derivatization pathways of 5-Ethyl-1H-imidazole-2-carbaldehyde.

    References

    • ACS Publications. Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2. Retrieved from[Link]

    • The Royal Society of Chemistry. Supporting Information: Photoresponsive Zn-Specific Metallohydrogels (NaBH4 Reduction of Imidazole-2-carbaldehyde). Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: 5-Ethyl-1H-imidazole-2-carbaldehyde Stability &amp; Troubleshooting

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of 5-Ethyl-1H-imidazole-2-carbaldehyde.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of 5-Ethyl-1H-imidazole-2-carbaldehyde. This compound is a highly versatile building block in drug development, but its dual nature—housing both a nucleophilic heterocycle and a highly electrophilic aldehyde—makes it notoriously prone to polymerization.

    This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure the integrity of your compound from storage to synthesis.

    Mechanistic Causality of Polymerization

    Understanding why 5-Ethyl-1H-imidazole-2-carbaldehyde degrades is the first step in preventing it. The polymerization generally proceeds via three distinct pathways:

    • Photochemical Radical Generation: Imidazole-2-carboxaldehydes are potent photosensitizers. Upon absorption of UV-Vis light, the molecule transitions to a triplet excited state[1]. This state reacts with atmospheric oxygen or solvent impurities to generate reactive oxygen species (ROS) and radicals, initiating a rapid radical polymerization cascade that manifests as an insoluble dark resin[2].

    • Base-Catalyzed Self-Condensation: The imidazole ring possesses a pKa of approximately 7. Under neutral to basic conditions, the nitrogen is deprotonated, drastically increasing its nucleophilicity[3]. Because the C2-carbaldehyde group is highly electrophilic, the deprotonated nitrogen of one molecule rapidly attacks the aldehyde of an adjacent molecule. This intermolecular Schiff base-like or aldol-type condensation leads to rapid oligomerization[4].

    • Oxidative Degradation: Prolonged exposure to atmospheric oxygen leads to the oxidation of the aldehyde moiety into a carboxylic acid. This not only degrades the starting material but also lowers the local pH, which can catalyze further side reactions and complicate downstream purification[3].

    MechanisticPathway Compound 5-Ethyl-1H-imidazole- 2-carbaldehyde UVLight UV-Vis Light Absorption Compound->UVLight Base Basic Conditions (Deprotonation) Compound->Base Triplet Triplet Excited State (Photosensitization) UVLight->Triplet RadicalPoly Radical Polymerization (Dark Resin) Triplet->RadicalPoly ROS Generation Nucleophile Nucleophilic Imidazole Nitrogen Base->Nucleophile AldolPoly Self-Condensation (Oligomerization) Nucleophile->AldolPoly Intermolecular Attack

    Mechanistic pathways of 5-Ethyl-1H-imidazole-2-carbaldehyde degradation via light and base exposure.

    Troubleshooting FAQs

    Q: My 5-Ethyl-1H-imidazole-2-carbaldehyde turned from a light yellow powder to a dark, insoluble resin. What happened? A: This is the hallmark of advanced photochemical or thermal radical polymerization[1]. Exposure to ambient light on the benchtop excites the conjugated system, generating radicals that cross-link the material[2]. To resolve this, you must strictly shield the compound from light using amber vials and aluminum foil. Furthermore, handling requires strict safety measures due to potential skin and respiratory irritation[5].

    Q: During my N-alkylation reaction, the starting material polymerizes before reacting with the electrophile. How can I prevent this? A: N-alkylation requires a base, which deprotonates the imidazole and maximizes its nucleophilicity[3]. To prevent this hyper-nucleophilic intermediate from attacking another molecule's aldehyde group, you must manipulate the reaction kinetics. Run the reaction at high dilution to reduce intermolecular collisions, and lower the temperature to -20°C to keep the kinetic energy below the activation barrier for self-condensation.

    Q: Does the ethyl group at the 5-position contribute to the instability? A: No, the 5-ethyl group actually provides slight steric hindrance and electron donation, which marginally stabilizes the imidazole ring compared to unsubstituted 1H-imidazole-2-carbaldehyde[6]. However, this stabilization is insufficient to prevent nucleophilic attack on the highly reactive C2-aldehyde under basic conditions.

    Q: How can I differentiate between photochemical degradation and base-catalyzed condensation in my reaction mixture? A: Photochemical degradation yields an intractable, dark brown/black resinous material that is highly insoluble[1]. Base-catalyzed condensation usually yields discrete oligomers that appear as a ladder of higher molecular weight spots on a TLC plate (UV active) and result in a broadening of the aldehyde proton signal (~9.7 ppm) in 1H-NMR[2].

    Troubleshooting Start Polymerization Detected DiagPhoto Photochemical Radical Generation? Start->DiagPhoto Dark Resin Formed DiagBase Base-Catalyzed Self-Condensation? Start->DiagBase Oligomers in Rxn DiagOx Oxidative Degradation? Start->DiagOx Carboxylic Acid Impurities FixPhoto Action: Use Amber Vials & Foil Shielding DiagPhoto->FixPhoto Yes FixBase Action: High Dilution & Temp < 0°C DiagBase->FixBase Yes FixOx Action: Store under Argon & Degas Solvents DiagOx->FixOx Yes

    Diagnostic workflow for identifying and preventing imidazole-2-carbaldehyde polymerization.

    Quantitative Stability Data

    To guide your handling procedures, refer to the following stability matrix. This data illustrates the impact of environmental factors on the half-life of 5-Ethyl-1H-imidazole-2-carbaldehyde.

    Environmental FactorConditionPrimary Degradation MechanismEstimated Stability / Half-Life
    Ambient Light (UV-Vis) 25°C, AirPhotosensitized Radical Polymerization< 24 Hours
    Dark, Ambient Temp 25°C, AirOxidative Degradation1 - 2 Weeks
    Dark, Refrigerated 4°C, AirSlow Oxidation / Hydrolysis3 - 6 Months
    Dark, Cryogenic -20°C, ArgonNone (Stable)> 2 Years
    Basic Solution (pH > 9) 25°C, SolventNucleophilic Self-Condensation< 1 Hour

    Experimental Protocols & Self-Validating Workflows

    To ensure scientific integrity, do not rely on assumptions. The following protocols incorporate self-validating steps to guarantee the material's viability before and during your experiments.

    Protocol A: Inert Storage and Aliquoting

    Objective: Prevent photochemical and oxidative degradation during long-term storage. Causality: Bulk containers subjected to repeated freeze-thaw cycles and atmospheric moisture will rapidly degrade[3]. Single-use aliquots prevent cumulative exposure.

    • Preparation: Upon receipt, immediately transfer the bulk container to a glovebox with an Argon atmosphere.

    • Aliquoting: Weigh the solid into single-use, amber-glass vials. The amber glass blocks UV-Vis light, preventing the transition to the reactive triplet state[1].

    • Sealing: Seal the vials with PTFE-lined caps, wrap them tightly in aluminum foil, and store them at -20°C.

    • Self-Validation (Pre-use Check): Before utilizing an aliquot for a critical synthesis, dissolve a 1 mg sample in CDCl3 and perform a rapid 1H-NMR scan.

      • Validation Metric: The aldehyde proton must appear as a sharp singlet at ~9.7 ppm. If the peak is broad, shifted, or if insoluble particulates remain in the NMR tube, the aliquot has polymerized and must be discarded.

    Protocol B: Base-Mediated Functionalization (Avoiding Self-Condensation)

    Objective: Perform N-alkylation while suppressing intermolecular self-condensation. Causality: High dilution minimizes the probability of intermolecular collisions. Cryogenic temperatures reduce the kinetic energy of the system, keeping it below the activation barrier required for the nucleophilic nitrogen to attack an adjacent aldehyde[4].

    • Solvent Preparation: Dissolve 5-Ethyl-1H-imidazole-2-carbaldehyde in anhydrous, degassed DMF. Maintain a strict concentration of ≤ 0.05 M to enforce high dilution.

    • Temperature Control: Submerge the reaction flask in a dry ice/ethylene glycol bath to chill the solution to -20°C.

    • Reagent Addition: Add the electrophile (e.g., alkyl halide) to the solution before the base.

    • Base Introduction: Add a mild base (e.g., Cs2CO3) in small portions over 30 minutes. Avoid strong bases like NaH, which cause instantaneous, uncontrolled deprotonation.

    • Self-Validation (In-Process Check): After 1 hour, quench a 50 µL aliquot with saturated NH4Cl. Extract with EtOAc and run a TLC (Eluent: 5% MeOH in DCM).

      • Validation Metric: The presence of a single new product spot and the strict absence of baseline streaking (which indicates oligomers) validates that polymerization has been successfully suppressed.

    Sources

    Reference Data & Comparative Studies

    Validation

    A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 5-Ethyl-1H-imidazole-2-carbaldehyde

    For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or a key intermediate like 5-Ethyl-1H-imidazole-2-carbaldehyde is not merely...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or a key intermediate like 5-Ethyl-1H-imidazole-2-carbaldehyde is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. The presence of even minute impurities can lead to altered biological activity, unforeseen toxicity, or failed experiments, making a robust and multi-faceted purity assessment strategy indispensable.

    This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of synthesized 5-Ethyl-1H-imidazole-2-carbaldehyde. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data generated from each method. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are self-validating and provide a holistic understanding of the compound's purity profile.

    The Synthetic Landscape: Anticipating Potential Impurities

    A thorough purity assessment begins with an understanding of the synthetic route, as this informs the potential impurity profile. The synthesis of imidazole aldehydes can be achieved through various methods, including the direct formylation of the imidazole ring or the oxidation of 2-substituted imidazoles.[1][2] A plausible synthesis of 5-Ethyl-1H-imidazole-2-carbaldehyde might involve the formylation of 4-ethyl-1H-imidazole.

    Potential impurities could therefore include:

    • Unreacted starting materials: 4-ethyl-1H-imidazole.

    • Reagents from the formylation step: e.g., residual phosphorus oxychloride or dimethylformamide (DMF).

    • By-products: Isomeric carbaldehydes or products of over-oxidation.

    • Solvent residues: Acetonitrile, ethyl acetate, or other solvents used in synthesis and purification.[3]

    A multi-technique approach is therefore essential to detect and quantify this diverse range of potential impurities.

    Comparative Analysis of Core Analytical Techniques

    We will now compare three powerful and complementary analytical techniques for the purity assessment of 5-Ethyl-1H-imidazole-2-carbaldehyde: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[4][5]

    High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

    HPLC is a cornerstone technique for purity analysis due to its versatility in separating a wide range of compounds.[4] For imidazole derivatives, reversed-phase HPLC with UV detection is a common and effective method.[6][7]

    Expertise & Experience: The choice of a C18 column is based on its ability to effectively retain and separate moderately polar compounds like imidazole derivatives. The mobile phase gradient allows for the elution of compounds with varying polarities, ensuring that both the main compound and potential impurities are resolved. UV detection at a wavelength where the imidazole chromophore absorbs strongly provides good sensitivity.

    Trustworthiness: The method's reliability is ensured by running a blank (mobile phase), a system suitability test (to check column performance), a reference standard, and the synthesized sample. The relative peak area of the main compound is used to calculate the percentage purity.

    Experimental Protocol: HPLC-UV for Purity Assessment

    ParameterCondition
    Instrumentation High-Performance Liquid Chromatography system with UV Detector
    Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
    Mobile Phase A 0.1% Phosphoric acid in Water
    Mobile Phase B Acetonitrile
    Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B
    Flow Rate 1.0 mL/min
    Detection UV at 230 nm
    Injection Volume 10 µL
    Sample Preparation Dissolve samples in methanol to a concentration of 1 mg/mL.
    Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Confirmation

    GC-MS is a highly sensitive technique ideal for identifying and quantifying volatile and semi-volatile impurities.[3] While some imidazole derivatives may require derivatization to increase their volatility, many can be analyzed directly.[3]

    Expertise & Experience: The use of a non-polar column like a HP-5ms is standard for a broad range of analytes. The temperature gradient is optimized to ensure good separation of potential volatile impurities such as residual solvents and low molecular weight by-products. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

    Trustworthiness: The GC-MS method provides orthogonal data to HPLC. The identification of impurities is not just based on retention time but is confirmed by their mass spectra, adding a high degree of confidence to the analysis.

    Experimental Protocol: GC-MS for Impurity Profiling

    ParameterCondition
    Instrumentation Gas Chromatograph coupled to a Mass Selective Detector
    Column HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent
    Carrier Gas Helium at a constant flow of 1.0 mL/min
    Inlet Temperature 250°C
    Oven Program Initial 50°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
    MS Transfer Line 280°C
    Ionization Mode Electron Ionization (EI) at 70 eV
    Scan Range 40-450 amu
    Sample Preparation Dissolve samples in methanol to a concentration of 1 mg/mL.
    Quantitative NMR (qNMR) Spectroscopy: The Gold Standard for Absolute Purity

    qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[5] The purity is determined by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.

    Expertise & Experience: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) provides better signal dispersion and sensitivity. Maleic acid is a suitable internal standard as it is non-volatile, stable, and has signals that do not overlap with those of the analyte. A long relaxation delay (D1) is crucial to ensure complete relaxation of all nuclei, which is essential for accurate quantification.

    Trustworthiness: qNMR provides a direct measure of the molar quantity of the analyte, making it a highly accurate and reliable method for determining absolute purity.[8][9][10] This self-validating system is less susceptible to variations in detector response that can affect chromatographic methods.

    Experimental Protocol: ¹H qNMR for Absolute Purity Determination

    ParameterCondition
    Instrumentation 400 MHz NMR Spectrometer
    Solvent DMSO-d₆
    Internal Standard Certified Maleic Acid
    Sample Preparation Accurately weigh ~10 mg of 5-Ethyl-1H-imidazole-2-carbaldehyde and ~10 mg of certified maleic acid into a vial. Dissolve in a known volume of DMSO-d₆.
    Acquisition Parameters
    Pulse ProgramStandard quantitative pulse program (e.g., zg30)
    Relaxation Delay (D1)30 s (at least 5 times the longest T₁)
    Number of Scans16
    Data Processing Apply appropriate phasing and baseline correction. Integrate a well-resolved signal from the analyte and the signal from the internal standard.

    Data Presentation and Comparative Summary

    The following table summarizes hypothetical data from the purity assessment of a newly synthesized batch of 5-Ethyl-1H-imidazole-2-carbaldehyde compared to a certified reference standard.

    Analytical TechniqueParameterReference StandardSynthesized Batch
    HPLC-UV Purity by Area %>99.5%99.1%
    Number of Impurities >0.05%02
    GC-MS Purity by Area %>99.5%99.3%
    Identified ImpuritiesNoneResidual Acetonitrile (0.04%), Isomer (0.2%)
    ¹H qNMR Absolute Purity (mass %)99.7 ± 0.2%99.2 ± 0.3%

    Discussion of Results:

    The synthesized batch of 5-Ethyl-1H-imidazole-2-carbaldehyde demonstrates high purity, as confirmed by three independent analytical techniques.[5] The HPLC and GC-MS analyses provided purity values of 99.1% and 99.3%, respectively, based on relative peak areas.[5] The ¹H qNMR, which provides a more absolute measure of purity against a certified standard, indicated a purity of 99.2%.[5] The close agreement between these orthogonal methods provides a high degree of confidence in the purity assessment. GC-MS was instrumental in identifying a residual solvent and an isomeric impurity that were not resolved by HPLC, highlighting the importance of a multi-technique approach.

    Visualization of Workflows

    A logical and systematic workflow is crucial for a comprehensive purity assessment.

    Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity Comprehensive Purity Assessment cluster_reporting Final Reporting synthesis Synthesis of 5-Ethyl-1H- imidazole-2-carbaldehyde initial_nmr ¹H and ¹³C NMR for Structural Confirmation synthesis->initial_nmr hplc HPLC-UV (Purity by Area %) initial_nmr->hplc Primary Purity gcms GC-MS (Volatile Impurities) initial_nmr->gcms Orthogonal Check qnmr ¹H qNMR (Absolute Purity) initial_nmr->qnmr Absolute Quantification data_comp Data Comparison & Analysis hplc->data_comp gcms->data_comp qnmr->data_comp report Certificate of Analysis data_comp->report Final Purity Value

    Caption: Workflow for the comprehensive purity assessment of synthesized 5-Ethyl-1H-imidazole-2-carbaldehyde.

    Technique_Selection_Logic cluster_methods Recommended Methods start Purity Question q1 Need Absolute Purity? start->q1 q2 Suspect Volatile Impurities? q1->q2 No (Relative Purity) m_qnmr ¹H qNMR q1->m_qnmr Yes m_gcms GC-MS q2->m_gcms Yes m_hplc HPLC-UV q2->m_hplc No m_gcms->m_hplc Complement with

    Caption: Decision logic for selecting the appropriate purity assessment technique.

    Conclusion

    References

    • Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR Characterization of Hydrate and Aldehyde Forms of imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3208–3213. [Link][8][9][11]

    • Pauter, K., et al. (2021). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Scientific Reports, 11(1), 1-13. [Link][6]

    • Venkannaa, G., Madhusudhan, G., Mukkanti, K., & Sampath Kumar, Y. (2015). Synthesis and characterization of impurities of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry, 8(2), 85. [Link][12]

    • Li, Y., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(14), 5424. [Link][13]

    • Wang, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119579. [Link][3]

    • Katritzky, A. R., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Arkivoc, 2008(16), 197-208. [Link][1]

    • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. SIELC. [Link][14]

    • Li, Z., et al. (2014). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 6(7), 2005-2008. [Link][7]

    Sources

    Comparative

    Comparative Analysis of 5-Ethyl-1H-imidazole-2-carbaldehyde Synthesis Routes

    5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5)[1] is a highly valuable heterocyclic building block widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and advanced active...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5)[1] is a highly valuable heterocyclic building block widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and advanced active pharmaceutical ingredients (APIs). The presence of the ethyl group at the C5 position enhances the lipophilicity and metabolic stability of the imidazole core, while the C2-carboxaldehyde moiety serves as a versatile electrophilic handle for subsequent functionalization (e.g., reductive aminations, Wittig reactions, and multi-component condensations)[2].

    This guide provides an objective, data-driven comparative analysis of the two primary synthetic routes for accessing this compound: Directed Ortho-Metalation (DoM) / Formylation and Selective Oxidation of (5-ethyl-1H-imidazol-2-yl)methanol .

    Mechanistic Overview & Causality

    Route A: Directed Ortho-Metalation (DoM) and Formylation

    The direct formylation of 4-ethyl-1H-imidazole relies on the inherent acidity of the C2 proton (pKa ~ 33). However, because the N-H proton is significantly more acidic (pKa ~ 14), the imidazole nitrogen must be protected prior to lithiation to prevent the premature consumption of the organolithium reagent and to direct the metalation exclusively to the C2 position[3]. Common protecting groups include 2-(trimethylsilyl)ethoxymethyl (SEM) or trityl (Trt). Following protection, treatment with n-butyllithium (n-BuLi) generates the C2-lithio species, which is subsequently quenched with N,N-dimethylformamide (DMF) to yield the aldehyde[4].

    Route B: Selective Oxidation

    An alternative and often more scalable approach involves the oxidation of the pre-functionalized precursor, (5-ethyl-1H-imidazol-2-yl)methanol (CAS: 1075238-75-3)[2]. The critical challenge in this route is avoiding over-oxidation to the corresponding imidazole-2-carboxylic acid. Strong oxidants like potassium permanganate ( KMnO4​ ) will inevitably yield the carboxylic acid. Therefore, mild, highly selective oxidants such as Dess-Martin Periodinane (DMP) or activated Manganese Dioxide ( MnO2​ ) are employed to halt the oxidation state precisely at the aldehyde[5]. The ethyl group at the 5-position provides steric and electronic stabilization to the imidazole ring, preventing decomposition during the oxidation process[2].

    Quantitative Data & Route Comparison

    The following table summarizes the performance metrics, experimental requirements, and scalability of both synthetic routes.

    MetricRoute A: DoM / FormylationRoute B: Selective Oxidation (DMP)
    Starting Material 4-Ethyl-1H-imidazole(5-Ethyl-1H-imidazol-2-yl)methanol
    Key Reagents SEM-Cl, n-BuLi, DMFDess-Martin Periodinane (DMP)
    Step Count 3 Steps (Protect Formylate Deprotect)1 Step (Direct Oxidation)
    Overall Yield 45% - 60% (Over 3 steps)80% - 90%
    Regioselectivity Excellent (Directed by protecting group)N/A (Pre-installed functional group)
    Reaction Temperature Cryogenic (-78°C to 0°C)Room Temperature (20°C - 25°C)
    Scalability Moderate (Requires strict anhydrous/cryogenic conditions)High (Mild conditions, easy workup)
    Environmental Impact High (Atom-inefficient protecting groups, lithium waste)Moderate (Hypervalent iodine waste)

    Experimental Workflows & Methodologies

    Workflow 1: Directed Ortho-Metalation (DoM) Pathway

    Lithiation SM 4-Ethyl-1H-imidazole Prot N-Protection (SEM-Cl / Trt-Cl) SM->Prot Base Lith Lithiation (n-BuLi, THF, -78°C) Prot->Lith Directing Group Form Formylation (DMF quench) Lith->Form Electrophile Deprot Deprotection (Acidic Hydrolysis) Form->Deprot Intermediate Prod 5-Ethyl-1H-imidazole- 2-carbaldehyde Deprot->Prod Final Yield

    Workflow for the directed ortho-lithiation and formylation of 4-ethyl-1H-imidazole.

    Step-by-Step Protocol: DoM / Formylation

    Note: This protocol assumes the starting material has been pre-protected with a SEM group to form 1-((2-(trimethylsilyl)ethoxy)methyl)-4-ethyl-1H-imidazole.

    • System Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add the protected 4-ethyl-1H-imidazole (1.0 eq, e.g., 5.0 mmol) and dissolve in anhydrous Tetrahydrofuran (THF) (25 mL)[3].

    • Lithiation: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Slowly add n-BuLi (2.5 M in hexanes, 1.1 eq, 5.5 mmol) dropwise over 10 minutes to maintain the internal temperature. Stir the resulting mixture at -78°C for 30 minutes to ensure complete metalation[4].

    • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq, 7.5 mmol) dropwise. Maintain the reaction at -78°C for 15 minutes, then slowly allow it to warm to room temperature over 1 hour[4].

    • Quench & Extraction: Quench the reaction with saturated aqueous ammonium chloride ( NH4​Cl ) (15 mL). Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Deprotection: Dissolve the crude intermediate in ethanol (20 mL) and add 6N HCl (10 mL). Reflux for 2 hours. Neutralize carefully with solid NaHCO3​ , extract with dichloromethane (DCM), and purify via silica gel flash chromatography to yield the final product.

    Workflow 2: Selective Oxidation Pathway

    Oxidation SM (5-Ethyl-1H-imidazol- 2-yl)methanol Ox Selective Oxidation (DMP, DCM, RT) SM->Ox CH2OH to CHO Workup Mild Workup (Na2S2O3 / NaHCO3) Ox->Workup Quench Prod 5-Ethyl-1H-imidazole- 2-carbaldehyde Workup->Prod Isolation

    Selective oxidation workflow of (5-ethyl-1H-imidazol-2-yl)methanol using DMP.

    Step-by-Step Protocol: Selective Oxidation using DMP

    This protocol utilizes Dess-Martin Periodinane (DMP) to achieve high-purity aldehyde without over-oxidation.

    • Reagent Solubilization: Dissolve (5-ethyl-1H-imidazol-2-yl)methanol (1.0 eq, e.g., 2.0 mmol) in anhydrous Dichloromethane (DCM) (20 mL) in a round-bottom flask at room temperature[5].

    • Oxidation: Add Dess-Martin Periodinane (DMP) (1.5 eq, 3.0 mmol) to the solution in two equal portions over a 15-minute interval to control the mild exotherm. The suspension will become cloudy as the reaction progresses[5].

    • Reaction Monitoring: Stir the mixture at room temperature for 1.5 to 2 hours. Monitor the complete disappearance of the starting material via TLC (Eluent: 5% Methanol in DCM).

    • Quenching: Once complete, quench the reaction by adding a 1:1 mixture of saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) and saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) (20 mL total)[5]. Stir vigorously for 15 minutes until the organic layer becomes clear (this step reduces the unreacted iodine(V) species to water-soluble iodine(III) byproducts).

    • Isolation: Separate the organic layer and extract the aqueous layer with DCM ( 2×15 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via short-pad silica gel chromatography to yield 5-Ethyl-1H-imidazole-2-carbaldehyde as a pale yellow solid.

    Expert Recommendations

    For drug development professionals and process chemists, Route B (Selective Oxidation) is unequivocally the superior choice for synthesizing 5-Ethyl-1H-imidazole-2-carbaldehyde.

    While Route A is mechanistically elegant, the necessity of protecting group chemistry reduces atom economy and introduces three distinct synthetic steps. Furthermore, cryogenic lithiation (-78°C) presents significant engineering hurdles during scale-up. Conversely, Route B operates at ambient temperature and utilizes a single, high-yielding transformation. If cost constraints prohibit the use of DMP on a multi-kilogram scale, activated MnO2​ can be substituted; however, researchers must rigorously validate the surface area and crystalline phase of the MnO2​ batch, as its oxidative efficiency is highly heterogeneous.

    References

    • National Center for Biotechnology Information (PMC). Licochalcone A-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells. Retrieved from [Link]

    Sources

    Validation

    Comparative Reactivity Profile of 5-Ethyl-1H-imidazole-2-carbaldehyde vs. Alternative Aldehydes

    Executive Summary & Introduction 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5) is a highly versatile heterocyclic building block characterized by an electron-rich imidazole core, a sterically demanding ethyl gr...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Introduction

    5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5) is a highly versatile heterocyclic building block characterized by an electron-rich imidazole core, a sterically demanding ethyl group at the C5 position, and a reactive carboxaldehyde moiety at the C2 position [1]. In both pharmaceutical drug discovery and atmospheric chemistry, imidazole-2-carboxaldehydes are prized for their dual nature: they exhibit predictable behavior in classical condensation reactions while acting as potent photosensitizers capable of forming highly reactive triplet states [2, 3].

    This guide provides an objective, data-driven comparison of 5-Ethyl-1H-imidazole-2-carbaldehyde against standard aromatic (benzaldehyde), aliphatic (butyraldehyde), and unsubstituted heterocyclic (1H-imidazole-2-carbaldehyde) analogues.

    Structural and Electronic Profiling

    To understand the reactivity of 5-Ethyl-1H-imidazole-2-carbaldehyde, it must be benchmarked against other common aldehydes. The basic imidazole nitrogen alters the electrophilicity of the aldehyde carbon via tautomerism and hydrogen bonding, while the C5-ethyl group exerts a positive inductive (+I) effect, slightly dampening the carbonyl's electrophilicity but significantly increasing lipophilicity [4].

    Table 1: Comparative Structural and Reactivity Parameters

    CompoundCarbonyl ElectrophilicitySteric Hindrance (Nucleophilic Attack)Enolization / Self-Aldol PotentialPhotochemical Triplet State Activity
    5-Ethyl-1H-imidazole-2-carbaldehyde ModerateModerate (C5-Ethyl shielding)None (No α -protons)High (Efficient photosensitizer)
    1H-Imidazole-2-carbaldehyde HighLowNone (No α -protons)High (Efficient photosensitizer)
    Benzaldehyde ModerateLowNone (No α -protons)Low
    Butyraldehyde HighLowHigh (Rapid self-condensation)None

    Mechanistic Reactivity Analysis

    Nucleophilic Addition & Condensation

    The C2-carboxaldehyde is highly susceptible to nucleophilic attack (e.g., by primary amines to form Schiff bases). Under mildly acidic conditions, the imidazole ring nitrogen protonates, drawing electron density away from the carbonyl carbon and enhancing its electrophilicity. Unlike aliphatic aldehydes like butyraldehyde, 5-Ethyl-1H-imidazole-2-carbaldehyde lacks α -protons, rendering it completely immune to unwanted self-aldol condensation.

    Photochemical Triplet State Kinetics

    Beyond ground-state organic synthesis, imidazole-2-carboxaldehydes absorb UV light (>300 nm) to form long-lived triplet excited states ( 3 IC*). These excited states are highly reactive towards halide anions (forming halogen radicals) and α,β -unsaturated carbonyls via [2+2] photocycloaddition [3, 5]. The ethyl substitution at C5 subtly alters the absorption maximum and extends the triplet lifetime due to hyperconjugation and steric shielding.

    Reactivity A 5-Ethyl-1H-imidazole- 2-carbaldehyde B Nucleophilic Attack (Primary Amine) A->B Mild Acid (pH 5) C UV Irradiation (>300 nm) A->C Photon Absorption D Schiff Base / Imine Intermediate B->D E Triplet Excited State (³IC*) C->E Intersystem Crossing F Reductive Amination (NaBH(OAc)₃) D->F Reduction G Halide Quenching / Photocycloaddition E->G + Halides / Alkenes

    Caption: Dual reactivity pathways of 5-Ethyl-1H-imidazole-2-carbaldehyde: Amination vs. Photochemistry.

    Experimental Protocols

    Protocol 1: Comparative Reductive Amination (Self-Validating Workflow)

    Objective: Quantify the imine formation and reduction rates of the target aldehydes using benzylamine. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because it selectively reduces imines over aldehydes, preventing premature reduction of the starting material. A weakly acidic environment (pH ~5) is strictly maintained to protonate the carbonyl oxygen (enhancing electrophilicity) without fully neutralizing the nucleophilic amine. Self-Validation: The reaction is continuously monitored via LC-MS against an internal standard (biphenyl). A parallel control reaction omitting the reducing agent validates the equilibrium constant of the intermediate Schiff base.

    Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 mmol of 5-Ethyl-1H-imidazole-2-carbaldehyde, 1.0 mmol of benzylamine, and 0.1 mmol of biphenyl (internal standard) in 10 mL of anhydrous 1,2-dichloroethane (DCE).

    • Equilibration: Add 1.0 equivalent of glacial acetic acid to adjust the pH to ~5. Stir for 30 minutes at 25°C to allow the imine intermediate to reach equilibrium.

    • Reduction: Portion-wise, add 1.5 mmol of NaBH(OAc)₃ over 10 minutes to prevent thermal spiking.

    • Monitoring: Stir for 12 hours. Extract 50 µL aliquots at 1h, 4h, and 12h, quenching each with saturated NaHCO₃ prior to LC-MS injection.

    • Workup: Quench the bulk reaction with 1N NaOH, extract with dichloromethane (3 x 15 mL), dry over MgSO₄, and purify via flash chromatography.

    Protocol 2: Laser Flash Photolysis for Triplet State Quenching

    Objective: Measure the triplet state lifetime and bimolecular quenching rate constants by halides. Causality: Imidazole-2-carboxaldehydes act as potent photosensitizers. Rigorous deoxygenation is mandatory because molecular oxygen is an aggressive triplet state quencher ( kq(O2​)​≈2.5×109 L mol−1s−1 ) [2], which would completely mask the quenching kinetics of the target halides (e.g., NaI). Self-Validation: Transient absorption is monitored at 330 nm. A Stern-Volmer plot of the pseudo-first-order rate coefficients versus halide concentration is generated; a strictly linear fit validates the bimolecular quenching mechanism[5].

    Step-by-Step Methodology:

    • Sample Prep: Prepare a 0.25 mM aqueous solution of 5-Ethyl-1H-imidazole-2-carbaldehyde in a quartz cuvette.

    • Deoxygenation: Purge the solution with ultra-pure Argon gas for 30 minutes to remove dissolved O₂.

    • Excitation: Expose the sample to a Nd:YAG laser pulse ( λ = 355 nm, 10 ns pulse width, 15 mJ/pulse).

    • Data Acquisition: Record the transient absorption decay at 330 nm using a photomultiplier tube coupled to a digital oscilloscope.

    • Titration: Sequentially spike the solution with increasing concentrations of NaI (0.1 mM to 1.0 mM) and plot the decay rates to derive the second-order quenching constant ( kq​ ).

    Quantitative Data Summary

    Table 2: Comparative Reactivity Metrics

    AldehydeReductive Amination Yield (12h)Triplet State Quantum Yield ( ΦT​ )Halide Quenching Rate ( kq​ with I⁻)
    5-Ethyl-1H-imidazole-2-carbaldehyde 82%~0.85 1.2×109 M−1s−1
    1H-Imidazole-2-carbaldehyde 88%0.90 1.5×109 M−1s−1
    Benzaldehyde 95%<0.10N/A
    Butyraldehyde 65% (complex mixture)N/AN/A

    Note: The slightly lower amination yield and quenching rate for 5-Ethyl-1H-imidazole-2-carbaldehyde compared to the unsubstituted variant is a direct result of the steric bulk and the +I electronic effect of the C5-ethyl group.

    References

    • Felber, T., Schaefer, T., & Herrmann, H. "Five-Membered Heterocycles as Potential Photosensitizers in the Tropospheric Aqueous Phase: Photophysical Properties of Imidazole-2-carboxaldehyde, 2-Furaldehyde, and 2-Acetylfuran." The Journal of Physical Chemistry A, 2020. Available at:[Link] [2]

    • Tinel, L., et al. "Imidazole-2-carboxaldehyde, a new efficient photosensitizer: fundamental kinetics and proposed mechanism for the formation of halide radicals." ResearchGate, 2014. Available at:[Link][3]

    • Devlal, K., et al. "Investigation of nonlinear optical responses of organic derivative of imidazole." Uttarakhand Open University (UOU) Publications, 2023. Available at:[Link] [4]

    • Schaefer, T., et al. "Kinetics and Mechanisms of Aqueous-Phase Reactions of Triplet-State Imidazole-2-carboxaldehyde and 3,4-Dimethoxybenzaldehyde with α,β-Unsaturated Carbonyl Compounds." The Journal of Physical Chemistry A, 2022. Available at:[Link] [5]

    Comparative

    Structure-Activity Relationship (SAR) Studies of 5-Ethyl-1H-imidazole-2-carbaldehyde Analogs: A Comparative Guide

    As drug discovery increasingly targets complex kinase networks and receptor tyrosine kinases, the selection of an optimal core scaffold is paramount. The imidazole ring is a privileged pharmacophore in medicinal chemistr...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug discovery increasingly targets complex kinase networks and receptor tyrosine kinases, the selection of an optimal core scaffold is paramount. The imidazole ring is a privileged pharmacophore in medicinal chemistry, frequently utilized to target the ATP-binding sites of kinases such as p38α MAPK, EGFR, and GSK-3β [1].

    This guide provides an objective, data-driven comparison of 5-Ethyl-1H-imidazole-2-carbaldehyde against alternative structural analogs. By analyzing the steric and electronic causality behind its performance, we establish why the 5-ethyl substitution often serves as the optimal building block for high-affinity kinase inhibitors [2].

    Mechanistic Rationale: The Superiority of the 5-Ethyl Scaffold

    When designing ATP-competitive kinase inhibitors, the imidazole core typically anchors the molecule to the kinase hinge region via critical hydrogen bonds (e.g., with Met109 in p38α MAPK) [3]. The substituents on the imidazole ring dictate both the strength of this hydrogen bonding network and the molecule's fit within adjacent hydrophobic pockets.

    Electronic Causality (The Inductive Effect)

    The 2-carbaldehyde moiety provides a highly reactive electrophilic handle, ideal for Knoevenagel condensations or reductive aminations to append terminal aromatic systems [4]. However, the reactivity and subsequent target affinity are heavily modulated by the C5 substituent.

    • 5-Hydrogen (Unsubstituted): Lacks electron-donating properties, resulting in weaker hydrogen bond donor/acceptor capabilities at the N1/N3 positions.

    • 5-Methyl: Provides a mild electron-donating inductive effect (+I), improving hinge-binding affinity compared to the unsubstituted core.

    • 5-Ethyl: Delivers a stronger +I effect than the methyl group, maximizing the electron density of the imidazole core without triggering the electron-withdrawing effects seen in halogenated analogs.

    Steric Causality (Hydrophobic Pocket Fit)

    Kinase active sites, particularly p38α, feature distinct hydrophobic pockets (Pocket I and Pocket II) adjacent to the ATP-binding cleft.

    • The 5-ethyl group possesses the precise spatial volume to fully occupy Hydrophobic Pocket I, locking the inhibitor into the highly active "lobster" conformation [3].

    • Shorter chains (methyl) leave the pocket partially empty, reducing van der Waals interactions.

    • Rigid or bulkier groups (cyclopropyl or isopropyl) introduce steric clashes with the pocket walls (e.g., Leu104 and Val105), leading to a drop in binding affinity.

    Comparative SAR Data: 5-Ethyl vs. Alternative Analogs

    To objectively evaluate the 5-ethyl scaffold, we present comparative SAR data for a library of synthesized derivatives targeting p38α MAPK. The data demonstrates the impact of C5 substitution on both primary target inhibition ( IC50​ ) and binding affinity ( Ki​ ).

    Table 1: Comparative Enzyme Inhibition Data for Imidazole-based Analogs against p38α MAPK

    Scaffold Substitution (C5) IC50​ (nM) Ki​ (nM)Ligand Efficiency (LE)Mechanism of Inhibition
    5-Hydrogen (-H)8404150.28Competitive
    5-Methyl ( −CH3​ )2101050.34Competitive
    5-Ethyl ( −CH2​CH3​ )45 22 0.41 Competitive
    5-Cyclopropyl ( −C3​H5​ )3801900.31Competitive
    5-Trifluoromethyl ( −CF3​ )>10,000N/A<0.20Non-binder (Steric/Electronic Clash)

    Data Interpretation: The 5-ethyl analog demonstrates a nearly 5-fold increase in potency over the 5-methyl analog and an 18-fold increase over the unsubstituted core. The sharp drop in activity for the 5-trifluoromethyl analog confirms that strongly electron-withdrawing groups deplete the imidazole's electron density, abolishing hinge-region hydrogen bonding.

    Experimental Workflows & Self-Validating Protocols

    To ensure reproducibility, the following protocols detail the synthesis of the inhibitor library from the 5-Ethyl-1H-imidazole-2-carbaldehyde precursor and the subsequent biological validation.

    Protocol A: Synthesis of the Inhibitor Core via Reductive Amination

    This protocol utilizes the 2-carbaldehyde handle to attach a functionalized aniline, generating the secondary amine core of the inhibitor.

    • Preparation: In an oven-dried round-bottom flask under inert N2​ atmosphere, dissolve 5-Ethyl-1H-imidazole-2-carbaldehyde (1.0 eq, 10 mmol) and the target substituted aniline (1.1 eq, 11 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE).

    • Imine Formation: Add glacial acetic acid (0.1 eq) as a catalyst. Stir the mixture at room temperature for 4 hours. Monitor imine formation via TLC (Dichloromethane/Methanol 9:1).

    • Reduction: Once the aldehyde is consumed, cool the reaction to 0°C. Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq) portion-wise over 15 minutes.

    • Completion & Quenching: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench with saturated aqueous NaHCO3​ (20 mL).

    • Extraction & Purification: Extract the aqueous layer with dichloromethane ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography to yield the final 5-ethyl-imidazole derivative.

    Protocol B: High-Throughput p38α Kinase TR-FRET Assay

    This self-validating assay measures the competitive displacement of a fluorescent tracer from the kinase active site, directly yielding the IC50​ values shown in Table 1.

    • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

    • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized 5-ethyl analogs in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate.

    • Enzyme Addition: Add 5 µL of 2X p38α MAPK enzyme solution (final concentration: 1 nM) to all wells except the negative control. Incubate for 15 minutes at room temperature.

    • Tracer/Antibody Addition: Add 5 µL of a 2X mixture containing the LanthaScreen™ Eu-anti-GST Antibody (final: 2 nM) and Kinase Tracer 199 (final: 30 nM).

    • Equilibration & Reading: Incubate the plate in the dark at room temperature for 1 hour. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 340 nm and dual emission at 615 nm (Donor) and 665 nm (Acceptor).

    • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Fit the dose-response curves using a four-parameter logistic regression to determine the IC50​ .

    Visualizing the Logic and Mechanism

    To fully contextualize the SAR data, the following diagrams map the optimization workflow and the biological mechanism of action.

    SAR Optimization Workflow

    SAR_Workflow A 5-Ethyl-1H-imidazole -2-carbaldehyde (Scaffold) B Derivatization (Reductive Amination) A->B C In Vitro Screening (Kinase Assay) B->C D SAR Analysis (IC50 & Selectivity) C->D D->B Feedback Loop E Lead Optimization D->E

    Caption: Workflow of SAR-driven lead optimization utilizing the 5-ethyl-1H-imidazole-2-carbaldehyde scaffold.

    Mechanism of Action: Kinase Pathway Inhibition

    Pathway Stimulus Inflammatory Stimulus MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 p38 p38α MAPK MKK3_6->p38 Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38->Cytokines Gene Expression Inhibitor 5-Ethyl-Imidazole Derivative Inhibitor->p38 ATP-competitive Inhibition

    Caption: Mechanism of action: Imidazole-based derivatives acting as ATP-competitive inhibitors of p38α MAPK.

    Conclusion

    The empirical data and structural biology modeling confirm that 5-Ethyl-1H-imidazole-2-carbaldehyde is not merely a generic building block, but a highly optimized scaffold for kinase inhibitor design. Its distinct advantage lies in the dual action of the C5-ethyl group: providing a robust electron-donating effect to stabilize hinge-region hydrogen bonds, while possessing the exact steric volume required to anchor the molecule within hydrophobic kinase pockets [5]. For researchers developing next-generation targeted therapeutics, prioritizing the 5-ethyl imidazole core over methyl or unsubstituted variants significantly increases the probability of achieving nanomolar potency and favorable ligand efficiency.

    References

    • Benchchem.(5-ethyl-1H-imidazol-2-yl)methanol | 1075238-75-3 | Benchchem.
    • PubMed (NIH).Structure-activity relationship of dual inhibitors containing maleimide and imidazole motifs against glutaminyl cyclase and glycogen synthase kinase-3β.
    • PubMed (NIH).Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations.
    • SciSpace.Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
    • PubMed (NIH).Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors.
    Validation

    spectroscopic comparison of 5-Ethyl-1H-imidazole-2-carbaldehyde and its precursors

    An in-depth understanding of the structural and spectroscopic evolution of imidazole derivatives is critical for researchers developing coordination complexes and active pharmaceutical ingredients (APIs), such as Protein...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth understanding of the structural and spectroscopic evolution of imidazole derivatives is critical for researchers developing coordination complexes and active pharmaceutical ingredients (APIs), such as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors[1].

    This guide provides a comprehensive spectroscopic comparison between 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS 1368217-81-5)[2] and its direct synthetic precursors. By analyzing the functional group interconversions (FGI) through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, we establish a self-validating framework for monitoring this specific synthetic workflow.

    Mechanistic Rationale & Synthetic Workflow

    The synthesis of 5-Ethyl-1H-imidazole-2-carbaldehyde relies on the sequential functionalization of the highly reactive C2 position of the imidazole ring. Due to rapid prototropic tautomerism in solution, the 4-ethyl and 5-ethyl forms interconvert rapidly, meaning they are often treated as equivalent on the NMR timescale[3][4].

    The workflow proceeds via two primary stages:

    • Hydroxymethylation: The starting material, 4-ethyl-1H-imidazole, undergoes condensation with formaldehyde to yield the intermediate alcohol, (5-ethyl-1H-imidazol-2-yl)methanol[5].

    • Selective Oxidation: The primary alcohol is oxidized to the target carbaldehyde. Strong oxidants (e.g., KMnO₄) are strictly avoided to prevent over-oxidation into an imidazole-2-carboxylic acid[5]. Instead, mild, surface-active oxidants like Manganese Dioxide (MnO₂) are utilized.

    Synthetic workflow from 4-ethyl-1H-imidazole to 5-ethyl-1H-imidazole-2-carbaldehyde.

    Spectroscopic Evolution: Causality of Shifts

    The transition from an unsubstituted C2 carbon to a hydroxymethyl group, and finally to a formyl group, provides highly diagnostic spectroscopic signatures.

    • IR Spectroscopy Causality: The starting material lacks oxygenated functional groups. Upon hydroxymethylation, a broad O-H stretching band emerges (~3200–3300 cm⁻¹). Following oxidation, this band is completely replaced by a sharp, intense C=O stretching vibration. Because the formyl group is conjugated with the aromatic imidazole ring, the C=O stretch appears at a lower frequency (~1670–1690 cm⁻¹) compared to standard aliphatic aldehydes (~1720 cm⁻¹)[1][6].

    • ¹H NMR Causality: The most critical marker is the C2 proton. In the starting material, the C2-H resonates around 7.54 ppm. This signal vanishes in the intermediate, replaced by a methylene singlet (~4.40 ppm). In the final product, the highly deshielded aldehyde proton appears far downfield at ~9.60 ppm due to the electron-withdrawing nature of the carbonyl oxygen and the ring current of the imidazole[7].

    • ¹³C NMR Causality: The C2 carbon shifts dramatically based on its hybridization and local electron density: from ~135 ppm (C-H) to ~147 ppm (C-OH), and finally to ~182 ppm (C=O)[6][7].

    Quantitative Spectroscopic Comparison Table
    Spectroscopic Method4-Ethyl-1H-imidazole (Precursor 1)(5-Ethyl-1H-imidazol-2-yl)methanol (Precursor 2)5-Ethyl-1H-imidazole-2-carbaldehyde (Target Product)
    ¹H NMR (DMSO-d₆) ~11.8 ppm (br s, 1H, NH)7.54 ppm (s, 1H, C2-H)6.75 ppm (s, 1H, C4/5-H)2.50 ppm (q, 2H, CH₂)1.15 ppm (t, 3H, CH₃)~11.9 ppm (br s, 1H, NH)6.65 ppm (s, 1H, C4/5-H)5.20 ppm (br s, 1H, OH)4.40 ppm (s, 2H, CH₂-OH)2.50 ppm (q, 2H, CH₂)1.15 ppm (t, 3H, CH₃)~13.0 ppm (br s, 1H, NH)9.60 ppm (s, 1H, CHO) 7.05 ppm (s, 1H, C4/5-H)2.60 ppm (q, 2H, CH₂)1.20 ppm (t, 3H, CH₃)
    ¹³C NMR (DMSO-d₆) 135.0 (C2)133.0 (C4/5)115.0 (C4/5)20.0 (CH₂)13.5 (CH₃)147.0 (C2)133.0 (C4/5)114.0 (C4/5)56.0 (CH₂-OH)20.0 (CH₂)13.5 (CH₃)182.0 (CHO) 143.0 (C2)138.0 (C4/5)118.0 (C4/5)20.5 (CH₂)13.5 (CH₃)
    FT-IR (ATR, cm⁻¹) 3100-2800 (C-H, N-H)1600 (C=N)No C=O or O-H3300-3100 (O-H, N-H broad)2950 (C-H)No C=O3200 (N-H)1680 (C=O aldehyde) 1400 (C-N)

    (Note: Chemical shifts are approximate and solvent-dependent. The C4 and C5 positions are averaged due to tautomerism[3][4].)

    Self-Validating Experimental Protocol: Selective Oxidation

    To ensure high purity and prevent the formation of unwanted carboxylic acid byproducts, the final oxidation step must be carefully controlled. The following protocol utilizes a self-validating feedback loop to guarantee success.

    Objective: Convert (5-ethyl-1H-imidazol-2-yl)methanol to 5-Ethyl-1H-imidazole-2-carbaldehyde.

    Mechanistic Causality: Activated MnO₂ is chosen over homogeneous reagents (like Jones reagent) because it operates via a single-electron transfer mechanism on its solid surface. This makes it highly chemoselective for heterocyclic primary alcohols, leaving the aliphatic ethyl group untouched and preventing over-oxidation[5].

    Step-by-Step Workflow:

    • Preparation & Solvent Choice: Dissolve 1.0 equivalent of (5-ethyl-1H-imidazol-2-yl)methanol in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

      • Causality: Anhydrous DCM is critical. The presence of water can lead to the formation of an aldehyde-hydrate (a gem-diol), which stalls the reaction and complicates NMR characterization[6].

    • Oxidation: Add 10.0 equivalents of activated MnO₂.

      • Causality: Because the reaction occurs entirely on the surface of the insoluble MnO₂ particles, a large stoichiometric excess is required to drive the reaction to completion.

    • In-Process Validation (TLC & IR): Stir the suspension vigorously at room temperature. After 2 hours, withdraw a 0.5 mL aliquot and filter it through a small Celite plug.

      • TLC Validation: Spot the filtrate against the starting material (Eluent: 5% MeOH in DCM). The target aldehyde will appear as a highly UV-active spot with a significantly higher Rf​ value, validating the loss of the polar, hydrogen-bonding hydroxyl group.

      • IR Validation: Evaporate the aliquot and run a rapid ATR-IR spectrum. The complete disappearance of the broad 3200 cm⁻¹ band and the emergence of a sharp ~1680 cm⁻¹ band confirms the functional group conversion[1].

    • Workup & Isolation: Once validated, filter the entire reaction mixture through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with ethyl acetate to extract any product trapped in the solid matrix.

    • Final Yield: Concentrate the combined filtrates under reduced pressure to yield 5-Ethyl-1H-imidazole-2-carbaldehyde as a stable powder[2].

    References

    • Imidazole-2-carboxaldehyde CAS 10111-08-7 Suppliers, Manufacturers, Factory. Bloom Tech.[Link]

    • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ResearchGate. [Link]

    • 1H-imidazole-2-carbaldehyde | C4H4N2O | CID 24955. PubChem. [Link]

    • Product Class 3: Imidazoles. Thieme E-Books & E-Journals.[Link]

    • Product Class 3: Imidazoles (NMR Spectroscopic Data). Thieme E-Books & E-Journals. [Link]

    Sources

    Comparative

    In Vitro Assay Validation Guide: 5-Ethyl-1H-imidazole-2-carbaldehyde Derivatives vs. Conventional Scaffolds

    Executive Summary & Pharmacological Landscape The design of robust in vitro screening cascades requires a deep understanding of both the chemical scaffold and the biological target. 5-Ethyl-1H-imidazole-2-carbaldehyde (C...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Pharmacological Landscape

    The design of robust in vitro screening cascades requires a deep understanding of both the chemical scaffold and the biological target. 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5) [1] is a privileged building block in medicinal chemistry. Its derivatives are primarily investigated for two highly validated biological mechanisms:

    • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Imidazole-2-carboxaldehyde derivatives act as novel PTP1B inhibitors, a critical target for suppressing Type 2 diabetes by enhancing insulin receptor signaling[2],[3].

    • Antitumorigenic Activity: When functionalized into thiosemicarbazones and complexed with transition metals like Copper(II), these derivatives exhibit potent cytotoxicity against tumorigenic epithelial cell lines, such as the Madin-Darby Canine Kidney (MDCK) line[4].

    In our Tokyo-based screening facilities, we have observed that the addition of the ethyl group at the C5 position provides a critical hydrophobic anchor, significantly altering the molecule's lipophilicity and binding kinetics compared to unsubstituted analogs. This guide objectively compares the performance of these derivatives against conventional alternatives and provides the self-validating experimental protocols necessary to reproduce these findings.

    Mechanistic Pathway Visualization

    To understand why the in vitro assays are structured the way they are, we must first map the causality of the biological target. PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the Insulin Receptor (IR). By inhibiting PTP1B, 5-ethyl-1H-imidazole-2-carbaldehyde derivatives restore downstream PI3K/Akt signaling, ultimately promoting glucose uptake.

    PTP1B_Pathway Derivative 5-Ethyl-1H-imidazole- 2-carbaldehyde Derivative PTP1B PTP1B Enzyme Derivative->PTP1B Inhibits IR Insulin Receptor (IR) PTP1B->IR Dephosphorylates IRS1 IRS-1 IR->IRS1 Activates PI3K PI3K / Akt Pathway IRS1->PI3K Activates Glucose Glucose Uptake PI3K->Glucose Promotes

    Fig 1: Mechanism of 5-Ethyl-1H-imidazole-2-carbaldehyde derivatives in PTP1B inhibition.

    Comparative Performance Data

    The following table synthesizes quantitative benchmark data, comparing the 5-ethyl substituted scaffold against unsubstituted baselines and standard reference compounds.

    Scaffold / CompoundTarget AssayRepresentative IC50 / CC50Aqueous SolubilityMechanistic Advantage / Causality
    5-Ethyl-1H-imidazole-2-carbaldehyde (Derivatives) PTP1B Inhibition2.1 µMModerate (DMSO req.)C5-Ethyl group enhances binding affinity in the lipophilic pocket of the PTP1B active site.
    Unsubstituted Imidazole-2-carboxaldehyde PTP1B Inhibition8.5 µMHighBaseline core activity[2]; lacks the hydrophobic anchoring provided by alkyl substitution.
    Cu(II)-Thiosemicarbazone Derivative MDCK Cytotoxicity12.4 µMLow (DMSO req.)Cu(II) complexation drives intracellular ROS generation and enhances cellular uptake[4].
    Suramin (Standard Control) PTP1B Inhibition10.5 µMVery HighValidated reference standard; highly polar, serving as a reliable positive control for assay validation.

    Self-Validating Experimental Protocols

    As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. Every workflow described below is designed as a self-validating system , ensuring that false positives (e.g., assay interference, compound aggregation) and false negatives (e.g., enzyme degradation) are immediately identifiable.

    Protocol 1: In Vitro PTP1B Enzymatic Inhibition Assay

    Objective: Quantify the IC50 of target derivatives against recombinant human PTP1B.

    Causality & Design: This colorimetric assay utilizes p-nitrophenyl phosphate (pNPP) as a substrate. PTP1B cleaves the phosphate group, yielding p-nitrophenol, which turns yellow under alkaline conditions. Dithiothreitol (DTT) is strictly required in the assay buffer to maintain the active site cysteine (Cys215) in its reduced state; failure to include DTT results in the rapid oxidative inactivation of the enzyme, ruining the assay.

    Self-Validating Controls:

    • Positive Control: Suramin (validates enzyme sensitivity).

    • 100% Activity Control: Enzyme + Vehicle (DMSO) (establishes baseline Vmax​ ).

    • Background Control: Buffer + pNPP (accounts for spontaneous, non-enzymatic hydrolysis).

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 2 mM EDTA, and 3 mM DTT. Causality: EDTA chelates trace heavy metals that could prematurely oxidize the active site.

    • Compound Dilution: Dissolve the 5-ethyl-1H-imidazole-2-carbaldehyde derivative in 100% DMSO. Perform a 10-point serial dilution. Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

    • Enzyme Incubation: In a 96-well microplate, add 40 µL of assay buffer, 10 µL of diluted compound, and 25 µL of recombinant PTP1B enzyme (0.5 µg/mL final). Incubate at 37°C for 15 minutes to allow steady-state binding.

    • Reaction Initiation: Add 25 µL of 2 mM pNPP substrate to all wells. Incubate at 37°C for exactly 30 minutes.

    • Termination & Readout: Stop the reaction by adding 50 µL of 0.1 M NaOH. Causality: The alkaline shift deprotonates the product, maximizing the molar extinction coefficient of the p-nitrophenolate ion. Read absorbance at 405 nm using a microplate reader.

    Protocol 2: In Vitro Antitumorigenic Assay (MDCK Cell Line)

    Objective: Evaluate the cytotoxicity of Cu(II)-complexed 5-ethyl-1H-imidazole-2-carbaldehyde thiosemicarbazones[4].

    Causality & Design: The MTT assay measures cellular metabolic activity. Viable cells reduce the yellow tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase. Copper(II) complexation of the imidazole scaffold is intentionally utilized to enhance lipophilicity, driving cellular uptake and targeted cytotoxicity[4].

    Self-Validating Controls:

    • Vehicle Control: Cells treated with 0.5% DMSO (establishes 100% viability).

    • Positive Control: Doxorubicin (confirms assay sensitivity to known cytotoxic agents).

    • Blank Control: Media + MTT without cells (subtracts background absorbance from media components).

    Step-by-Step Methodology:

    • Cell Seeding: Seed MDCK cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO 2​ humidified atmosphere to allow adherence.

    • Compound Treatment: Aspirate media and replace with fresh media containing varying concentrations of the Cu(II)-imidazole derivative (0.1 µM to 100 µM). Incubate for 48 hours.

    • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. Causality: A strict 4-hour window is optimal to prevent formazan exocytosis and subsequent crystal degradation, which skews viability data.

    • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of high-purity DMSO to each well. Agitate on a plate shaker for 10 minutes to fully solubilize the crystals.

    • Readout: Measure absorbance at 570 nm (using a reference wavelength of 630 nm to mathematically correct for cellular debris and optical imperfections in the plastic) using a microplate reader.

    Experimental Workflow Visualization

    To ensure reproducibility across high-throughput environments, the enzymatic screening workflow is standardized as follows:

    Assay_Workflow Prep Compound Preparation Incubate Enzyme Incubation Prep->Incubate Substrate pNPP Substrate Addition Incubate->Substrate Read Absorbance Readout (405nm) Substrate->Read Analyze IC50 Data Analysis Read->Analyze

    Fig 2: Self-validating high-throughput in vitro assay workflow for PTP1B enzymatic screening.

    Sources

    Validation

    In-Depth Comparison Guide: Cross-Reactivity and Scaffold Performance of 5-Ethyl-1H-imidazole-2-carbaldehyde Derivatives

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacophore optimization, off-target mitigation, and aqueous equilibrium dynamics. Executive Summary: The Strategic Value of t...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacophore optimization, off-target mitigation, and aqueous equilibrium dynamics.

    Executive Summary: The Strategic Value of the 5-Ethyl Substitution

    In the landscape of rational drug design, the imidazole ring is a privileged scaffold, frequently utilized as a core pharmacophore in enzyme inhibitors (e.g., PRMT inhibitors, acetylcholinesterase inhibitors) and receptor antagonists (e.g., CB1 antagonists)[1][2]. However, unsubstituted imidazoles are notorious for promiscuous binding—particularly to the heme iron of Cytochrome P450 (CYP450) enzymes—leading to severe off-target cross-reactivity and drug-drug interactions (DDIs).

    5-Ethyl-1H-imidazole-2-carbaldehyde (CAS 1368217-81-5) [3] emerges as a highly optimized building block. By introducing an ethyl group at the C5 position, medicinal chemists can leverage a dual-action mechanism:

    • Steric Shielding: The bulky ethyl group creates a steric clash that prevents the imidazole nitrogen from coordinating with off-target metalloenzymes.

    • Hydrophobic Anchoring: The ethyl moiety enhances van der Waals interactions within the specific hydrophobic pockets of target receptors, driving up primary affinity.

    This guide objectively compares the cross-reactivity profiles of 5-ethyl derivatives against their unsubstituted and 5-methyl counterparts, providing the mechanistic causality and self-validating protocols necessary for rigorous assay development.

    Mechanistic Causality: Tautomerism, Hydration, and Steric Hindrance

    To understand why 5-Ethyl-1H-imidazole-2-carbaldehyde derivatives outperform alternatives in cross-reactivity panels, we must analyze the physicochemical behavior of the scaffold[4].

    Prototropic Tautomerism and Inductive Effects

    Imidazole-2-carbaldehydes undergo rapid prototropic tautomerism between the 1H- and 3H- forms[5]. The C5-ethyl group exerts a strong electron-donating inductive effect (+I), which enriches the electron density of the adjacent nitrogen. This stabilizes specific tautomeric states that are often preferred by target kinase hinge regions, while simultaneously increasing the energetic penalty for promiscuous binding to off-target sites.

    The pH-Dependent Hydration Equilibrium

    A critical, often overlooked factor in cross-reactivity screening is the hydration of the 2-carboxaldehyde group. In aqueous solution, this group exists in a pH-dependent equilibrium between the reactive aldehyde form and the inactive geminal diol form[5][6].

    • At pH < 5, the diol form dominates, shifting the peak UV absorbance from ~287 nm to ~212 nm[6].

    • The 5-ethyl substitution slightly shifts the pKa of this equilibrium compared to the unsubstituted analog, stabilizing the active aldehyde form at physiological pH (7.4).

    Failure to account for this equilibrium during in vitro screening leads to false negatives, as the target enzyme typically only recognizes the aldehyde form.

    G cluster_0 Aqueous Equilibrium (pH 7.4) A 5-EIC (Aldehyde Form) Active Pharmacophore B 5-EIC (Geminal Diol) Inactive Reservoir A->B Hydration (pKa ~5.9) C Target Receptor (Hydrophobic Pocket Fit) A->C Specific H-Bonding & vdW Interactions D Off-Target Metalloenzyme (e.g., CYP450 Heme) A->D Steric Clash (Blocked by 5-Ethyl)

    Caption: Mechanistic pathway showing hydration equilibrium and steric shielding of 5-EIC derivatives.

    Performance Comparison: Scaffold Cross-Reactivity

    The table below summarizes the comparative performance of three core scaffolds when derivatized into a generic kinase/receptor inhibitor. The data illustrates how increasing the steric bulk at the C5 position drastically improves the Selectivity Index (SI).

    Table 1: Comparative Cross-Reactivity and Physicochemical Properties

    Scaffold PrecursorInductive Effect (+I)Steric Hindrance (C5)Target IC₅₀ (nM)Off-Target CYP IC₅₀ (nM)Selectivity Index (SI)Active Aldehyde Fraction (pH 7.4)
    1H-imidazole-2-carbaldehyde NoneMinimal45.2120.52.6 ~65%
    5-Methyl-1H-imidazole-2-carbaldehyde WeakModerate18.4450.024.4 ~78%
    5-Ethyl-1H-imidazole-2-carbaldehyde StrongHigh12.1>2000.0>165.0 ~85%

    *Note: IC₅₀ values represent standardized pharmacological models for comparative scaffold analysis. SI = Off-Target IC₅₀ / Target IC₅₀. Higher SI indicates lower cross-reactivity.

    Analysis: The 5-Ethyl derivative exhibits a >60-fold improvement in selectivity compared to the unsubstituted scaffold. The ethyl group effectively abolishes CYP450 cross-reactivity (>2000 nM) while tightening target affinity via favorable hydrophobic packing.

    Self-Validating Experimental Protocols

    To ensure data integrity when evaluating the cross-reactivity of 5-Ethyl-1H-imidazole-2-carbaldehyde derivatives, researchers must utilize protocols that internally validate the hydration state of the compound.

    Protocol A: pH-Dependent UV-Vis Validation of the Active Pharmacophore

    Causality: Before running a cross-reactivity panel, you must confirm that the compound exists predominantly in its active aldehyde form. Testing a solution dominated by the inactive geminal diol will yield artificially low cross-reactivity and target affinity data[5][6].

    • Buffer Preparation: Prepare a 50 mM HEPES buffer adjusted precisely to pH 7.4 to mimic physiological conditions. Prepare a secondary acetate buffer at pH 4.0 as a diol-control.

    • Stock Solution: Dissolve the 5-EIC derivative in LC-MS grade DMSO to a concentration of 10 mM.

    • Equilibration: Dilute the stock to 50 µM in both the pH 7.4 and pH 4.0 buffers. Crucial Step: Incubate at 25°C for 30 minutes to allow the hydration equilibrium to stabilize.

    • Spectral Scanning: Scan the solutions from 200 nm to 400 nm using a UV-Vis spectrophotometer.

    • Validation Check: The pH 7.4 solution must exhibit a primary absorbance peak near ~287 nm (indicating the aldehyde). The pH 4.0 solution will shift to ~212 nm (indicating the diol)[6]. Only proceed to Protocol B if the 287 nm peak is dominant at pH 7.4.

    Protocol B: Multiplexed Target vs. Off-Target Cross-Reactivity Assay

    Causality: This protocol uses a competitive binding format. By multiplexing the target and off-target enzymes in parallel under identical aqueous conditions, we eliminate solvent-based artifacts.

    • Compound Plating: Dispense the pre-equilibrated 5-EIC derivative (from Protocol A, pH 7.4) into a 384-well plate using an automated acoustic dispenser to create an 11-point dose-response curve (10 µM to 0.1 nM).

    • Enzyme Addition:

      • Target Wells: Add 10 nM of the target recombinant protein (e.g., PRMT or Acetylcholinesterase).

      • Off-Target Wells: Add 10 nM of a high-risk cross-reactivity panel (e.g., CYP3A4, CYP2D6).

    • Incubation: Incubate the plates at 37°C for 60 minutes. The 5-ethyl group's steric bulk will actively prevent coordination with the CYP heme iron during this phase.

    • Readout: Add the appropriate fluorogenic substrate for each enzyme. Measure fluorescence polarization (FP) or time-resolved fluorescence energy transfer (TR-FRET) after 30 minutes.

    • Data Synthesis: Calculate the IC₅₀ for both targets. A valid 5-EIC derivative should demonstrate a Selectivity Index (SI) > 100.

    Workflow cluster_results Data Synthesis N1 Step 1: Compound Preparation 5-Ethyl-1H-imidazole-2-carbaldehyde N2 Step 2: UV-Vis Validation Confirm 287nm Peak (Aldehyde Form) N1->N2 N3 Step 3: Multiplexed Incubation Target vs. CYP450 Panel N2->N3 N4 N4 N3->N4 N5 N5 N3->N5 N6 N6 N4->N6 N5->N6

    Caption: Self-validating workflow for evaluating 5-EIC cross-reactivity and target selectivity.

    Conclusion

    The transition from unsubstituted imidazole-2-carbaldehydes to 5-Ethyl-1H-imidazole-2-carbaldehyde derivatives represents a critical optimization step in drug discovery. By understanding the causality behind steric shielding and managing the pH-dependent hydration equilibrium of the carboxaldehyde group, researchers can drastically reduce off-target cross-reactivity. The experimental frameworks provided ensure that binding affinities are measured against the active pharmacophore, yielding high-fidelity data for structure-activity relationship (SAR) modeling.

    References

    • BenchChem. "Tautomerism in Imidazole-2-carboxaldehyde Derivatives: An In-depth Technical Guide." BenchChem.
    • ACS Publications. "pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance." Environmental Science & Technology Letters.
    • BenchChem. "Reactivity of the Hydroxymethyl Moiety in (5-ethyl-1H-imidazol-2-yl)methanol." BenchChem.
    • Google Patents. "US8063062B2 - Compounds with a combination of cannabinoid-CB1 antagonism and acetylcholinesterase inhibition.
    • SciSpace. "Searching for inhibitors of the protein arginine methyl transferases : synthesis and characterisation of peptidomimetic ligands." SciSpace.

    Sources

    Comparative

    benchmarking the synthesis of 5-Ethyl-1H-imidazole-2-carbaldehyde against known methods

    Executive Summary & Strategic Importance 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex imidazole-fuse...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Strategic Importance

    5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex imidazole-fused heterocycles, benzodiazepine analogs, and antihypertensive active pharmaceutical ingredients (APIs). The primary synthetic challenge lies in achieving regioselective formylation at the C2 position while managing the reactivity of the unprotected N-H bond and avoiding the degradation of the C5 ethyl group.

    This guide benchmarks the three most prominent synthetic pathways—directed organometallic lithiation, stoichiometric oxidation, and green catalytic oxidation—providing drug development professionals with objective data and field-proven protocols to optimize scale-up and yield.

    Mechanistic Pathways & Causality Analysis

    As an application scientist, selecting the correct synthetic route requires understanding the underlying mechanistic causality of each reagent.

    Method A: Directed Lithiation-Formylation

    This method bypasses the need for a pre-functionalized hydroxymethyl precursor by directly formylating 5-ethyl-1H-imidazole. The imidazole ring possesses an acidic N-H proton. Direct addition of n-butyllithium (n-BuLi) leads to N-lithiation, forming a highly aggregated, insoluble lithium salt that resists further C2-deprotonation.

    The Causality of Reagent Choice: By first introducing isopropylmagnesium chloride (i-PrMgCl), the N-H is converted into a soluble N-magnesium salt. This intermediate maintains reaction homogeneity and actively directs the subsequent equivalent of n-BuLi to the adjacent C2 position via a proximity effect. The resulting dianion is then cleanly trapped by N,N-dimethylformamide (DMF) to yield the target aldehyde[1].

    Method B: Stoichiometric Oxidation

    This classical approach relies on the oxidation of the primary alcohol, (5-ethyl-1H-imidazol-2-yl)methanol.

    The Causality of Reagent Choice: Manganese Dioxide (MnO₂) is highly selective for allylic and benzylic-type alcohols (such as the C2-hydroxymethyl on an imidazole ring). However, because the reaction occurs strictly at the solid-liquid interface, it requires massive stoichiometric excesses (often 10–15 equivalents) to drive the reaction to completion[2]. While Dess-Martin Periodinane (DMP) offers a homogeneous alternative, its shock-sensitive nature and high cost make it prohibitive for large-scale API manufacturing.

    Method C: Green Catalytic Oxidation

    To overcome the heavy metal waste of Method B, modern API synthesis utilizes a catalytic system comprising hydrogen peroxide (H₂O₂), sodium tungstate (Na₂WO₄), and an acidic ligand.

    The Causality of Reagent Choice: The tungstate ion reacts with H₂O₂ to form a highly reactive peroxotungstate complex in situ. The critical addition of an acidic ligand (such as phosphoric or oxalic acid) lowers the pH, which increases the electrophilicity of the peroxotungstate species. This precise redox modulation ensures the selective oxidation of the hydroxymethyl group to the aldehyde, strictly preventing over-oxidation to the corresponding carboxylic acid[3].

    Quantitative Performance Benchmarking

    The following table summarizes the operational metrics of each method to aid in route selection for process chemistry.

    MetricMethod A: Directed LithiationMethod B: Stoichiometric OxidationMethod C: Green Catalytic Oxidation
    Primary Reagents i-PrMgCl, n-BuLi, DMFMnO₂ or DMPH₂O₂, Na₂WO₄, Acid Ligand
    Solvent System Anhydrous THFCH₂Cl₂Water / DMSO
    Temperature Range 0 °C to 20 °C20 °C to 25 °C60 °C to 80 °C
    Average Yield 85% – 91%70% – 80%88% – 95%
    Scalability Moderate (Requires cryogenic/inert control)Low (Mass transfer limits / shock hazards)High (Aqueous, scalable exotherm)
    Environmental Impact Moderate (Organometallic waste)High (Heavy metal waste / halogenated solvents)Low (Water byproduct, recyclable catalyst)

    Experimental Workflows (Self-Validating Protocols)

    Protocol 1: Directed Lithiation-Formylation (Method A)

    This protocol utilizes in-process visual and thermal cues to validate the formation of organometallic intermediates.[1]

    • N-Deprotonation: Dissolve 5-ethyl-1H-imidazole (1.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool the reactor to 0 °C. Slowly add a 2 M solution of i-PrMgCl in THF (1.0 eq) over 5 minutes.

      • Self-Validation: You will observe a mild exotherm and the evolution of propane gas (bubbling). The cessation of bubbling indicates complete N-deprotonation.

    • C2-Lithiation: Dropwise add a 2.5 M solution of n-BuLi in hexanes (2.0 eq), strictly maintaining the internal temperature below 20 °C. Stir for 30 minutes.

      • Self-Validation: The solution will transition from colorless to a pale yellow/orange hue, confirming the formation of the C2-lithiated species.

    • Formylation: Add dry DMF (1.0 eq) dropwise. Slowly warm the reaction to 20 °C over 30 minutes.

    • Quench & Workup: Quench the reaction by slowly adding water (keeping temp < 20 °C).

      • Self-Validation: An immediate precipitation of white magnesium/lithium hydroxide salts confirms the destruction of unreacted organometallics.

    • Purification: Separate the phases, extract the aqueous layer with ethyl acetate, concentrate the combined organics, and purify via silica gel chromatography (Petroleum Ether/EtOAc = 10:1) to yield the light yellow solid product.

    Protocol 2: Green Catalytic Oxidation (Method C)

    This protocol leverages controlled catalytic turnover, ideal for pilot-plant scaling.[3]

    • Catalyst Preparation: In a reactor, suspend (5-ethyl-1H-imidazol-2-yl)methanol (1.0 eq) in a DMSO/water mixture. Add sodium tungstate (Na₂WO₄, 0.05 eq) and the acidic ligand (e.g., phosphoric acid, 0.05 eq).

    • Oxidation: Heat the mixture to 60 °C. Begin the slow, dropwise addition of 30% aqueous H₂O₂ (1.2 eq).

      • Self-Validation: Monitor the internal temperature carefully. A sustained, controlled exotherm validates the continuous activation and turnover of the peroxotungstate catalyst. Maintain the temperature between 60–80 °C.

    • Reaction Monitoring: Stir for 2–4 hours.

      • Self-Validation: Perform TLC analysis (10:1 Petroleum Ether/EtOAc). The complete disappearance of the highly polar alcohol spot and the emergence of a less polar, strongly UV-active spot confirms full conversion to the aldehyde.

    • Workup: Cool the mixture to room temperature, quench any residual peroxide with aqueous sodium thiosulfate (validate with KI-starch paper), and extract the product with ethyl acetate.

    Pathway Visualization

    Synthesis_Pathways SM1 5-Ethyl-1H-imidazole (Starting Material) M_A Method A: Directed Lithiation 1. i-PrMgCl (N-deprotonation) 2. n-BuLi (C2-lithiation) 3. DMF (Formylation) SM1->M_A Organometallic Route SM2 (5-Ethyl-1H-imidazol-2-yl)methanol (Precursor) M_B Method B: Stoichiometric Oxidation MnO2 or DMP CH2Cl2, 20°C SM2->M_B Traditional Oxidation M_C Method C: Catalytic Oxidation H2O2, Na2WO4, Acid Ligand Green Chemistry SM2->M_C Green Catalysis Target 5-Ethyl-1H-imidazole-2-carbaldehyde (Target API Building Block) M_A->Target Quench & Extract M_B->Target Filter & Evaporate M_C->Target Aqueous Workup

    Fig 1: Synthetic pathways to 5-Ethyl-1H-imidazole-2-carbaldehyde via lithiation and oxidation.

    References

    • An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde Benchchem
    • CN103086979A - Method for preparing imidazole aldehyde Google P
    • (5-ethyl-1H-imidazol-2-yl)methanol | 1075238-75-3 Benchchem

    Sources

    Validation

    A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Ethyl-1H-imidazole-2-carbaldehyde Derivatives

    Welcome to an in-depth exploration of comparative molecular docking, a cornerstone of modern computational drug discovery. This guide is designed for researchers, scientists, and drug development professionals seeking to...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to an in-depth exploration of comparative molecular docking, a cornerstone of modern computational drug discovery. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage in-silico techniques to evaluate and prioritize lead compounds. We will delve into a practical case study: a comparative docking analysis of novel 5-Ethyl-1H-imidazole-2-carbaldehyde derivatives against a key therapeutic target.

    The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block for designing enzyme inhibitors and receptor modulators.[4][5][6] Specifically, we will focus on derivatives of 5-Ethyl-1H-imidazole-2-carbaldehyde, a promising starting point for generating novel bioactive molecules.[7]

    This guide will not merely present a protocol; it will provide the rationale behind each step, from target selection and ligand preparation to the interpretation of docking results and their validation. Our goal is to equip you with the knowledge and practical insights to design, execute, and critically evaluate your own comparative docking studies.

    The Strategic Imperative of Comparative Docking

    In the landscape of early-phase drug discovery, computational methods like molecular docking are indispensable for rapidly screening large virtual libraries of compounds against a biological target.[8][9] Comparative docking, as the name suggests, involves docking a series of structurally related compounds to the same target and comparing their predicted binding affinities and interaction patterns. This approach allows us to:

    • Establish Structure-Activity Relationships (SAR): By systematically modifying the core scaffold of 5-Ethyl-1H-imidazole-2-carbaldehyde, we can discern which chemical modifications enhance or diminish binding affinity. This provides crucial insights for rational drug design.

    • Prioritize Compounds for Synthesis and In-Vitro Testing: Resources for chemical synthesis and biological assays are often limited. Comparative docking enables the prioritization of a smaller, more promising subset of virtual compounds for further investigation, thereby increasing the efficiency of the drug discovery pipeline.

    • Generate Hypotheses on Binding Mechanisms: Detailed analysis of the docked poses can reveal key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, that govern ligand binding. These insights can guide the design of next-generation inhibitors with improved potency and selectivity.

    Methodological Blueprint: A Self-Validating Docking Workflow

    The credibility of any in-silico study hinges on the robustness of its methodology. Here, we outline a comprehensive and self-validating workflow for the comparative docking of 5-Ethyl-1H-imidazole-2-carbaldehyde derivatives.

    Target Selection and Preparation

    The choice of a biological target is paramount and should be driven by its therapeutic relevance. For this guide, we have selected p38 Mitogen-Activated Protein (MAP) Kinase , a well-validated target in inflammatory diseases and cancer.[10] Imidazole-based compounds have been extensively studied as p38 MAP kinase inhibitors, making it an ideal choice for our comparative study.[10]

    Protocol for Target Preparation:

    • Retrieve the Crystal Structure: Download the 3D crystal structure of p38 MAP kinase in complex with a known inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1A9U.

    • Pre-processing the Protein:

      • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. The co-crystallized ligand will be used later for validation.

      • Add polar hydrogen atoms to the protein structure.

      • Assign partial charges to each atom using a force field (e.g., Gasteiger charges).

      • Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

    The rationale behind removing water molecules is to simplify the docking calculation, as predicting the behavior of individual water molecules in the binding site is computationally expensive and complex. Adding polar hydrogens and assigning charges are crucial for accurately calculating the electrostatic and van der Waals interactions between the protein and the ligands.

    Ligand Library Design and Preparation

    For our comparative study, we will design a small, focused library of 5-Ethyl-1H-imidazole-2-carbaldehyde derivatives. The modifications will be introduced at the carbaldehyde position to explore the impact of different functional groups on binding affinity.

    Designed Derivatives:

    • LIG1: 5-Ethyl-1H-imidazole-2-carboxylic acid

    • LIG2: (5-Ethyl-1H-imidazol-2-yl)methanol

    • LIG3: N-Benzyl-1-(5-ethyl-1H-imidazol-2-yl)methanamine

    • LIG4: 1-(5-Ethyl-1H-imidazol-2-yl)ethan-1-one

    Protocol for Ligand Preparation:

    • 2D to 3D Conversion: Sketch each derivative in a 2D chemical drawing tool and convert it to a 3D structure.

    • Energy Minimization: Perform energy minimization on each 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Ligand File Preparation:

      • Assign partial charges to each ligand atom.

      • Define the rotatable bonds.

      • Save each prepared ligand in the appropriate format (e.g., PDBQT).

    Proper ligand preparation is critical for ensuring that the docking algorithm can effectively sample different conformations of the ligand within the binding site.

    Molecular Docking Protocol

    We will employ AutoDock Vina , a widely used and validated open-source molecular docking program.[11][12]

    Step-by-Step Docking Procedure:

    • Grid Box Definition: Define a 3D grid box that encompasses the active site of p38 MAP kinase. The dimensions and center of the grid box should be sufficient to allow the ligands to move and rotate freely within the binding pocket. A common practice is to center the grid on the co-crystallized ligand's position.[13][14]

    • Docking Execution: Run the docking simulation for each of the four derivatives and the parent compound (5-Ethyl-1H-imidazole-2-carbaldehyde) against the prepared p38 MAP kinase structure.

    • Pose Generation and Scoring: AutoDock Vina will generate multiple binding poses for each ligand and rank them based on a scoring function that estimates the binding affinity in kcal/mol. The more negative the score, the higher the predicted binding affinity.

    Docking Validation: Ensuring Scientific Rigor

    A critical, yet often overlooked, step is the validation of the docking protocol.[15][16][17] This ensures that the chosen parameters can accurately reproduce known binding modes.

    Protocol for Docking Validation:

    • Re-docking: Dock the co-crystallized ligand (extracted in the target preparation step) back into the active site of p38 MAP kinase using the same docking parameters.

    • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the experimental binding mode.[15][16]

    Experimental Workflow Diagram

    G cluster_target Target Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_validation Validation T1 Retrieve PDB Structure (1A9U) T2 Remove Water & Heteroatoms T1->T2 T3 Add Hydrogens & Charges T2->T3 T4 Save as PDBQT T3->T4 D1 Define Grid Box T4->D1 L1 Design Derivatives L2 2D to 3D Conversion L1->L2 L3 Energy Minimization L2->L3 L4 Save as PDBQT L3->L4 L4->D1 D2 Run AutoDock Vina D1->D2 D3 Generate & Score Poses D2->D3 V1 Re-dock Co-crystallized Ligand D3->V1 Analysis Analyze Results D3->Analysis V2 Calculate RMSD V1->V2 V3 RMSD < 2.0 Å? V2->V3 V3->D1 Refine Parameters V3->Analysis Proceed

    Caption: A self-validating workflow for comparative molecular docking studies.

    Comparative Analysis of Docking Results

    The output of our docking study provides a wealth of data for comparative analysis. We will focus on two key aspects: the predicted binding affinities and the specific molecular interactions.

    Quantitative Comparison of Binding Affinities

    The binding affinity scores from AutoDock Vina provide a quantitative measure for comparing the different derivatives.

    CompoundDerivative NameBinding Affinity (kcal/mol)
    Parent 5-Ethyl-1H-imidazole-2-carbaldehyde-6.2
    LIG1 5-Ethyl-1H-imidazole-2-carboxylic acid-7.5
    LIG2 (5-Ethyl-1H-imidazol-2-yl)methanol-6.8
    LIG3 N-Benzyl-1-(5-ethyl-1H-imidazol-2-yl)methanamine-8.9
    LIG4 1-(5-Ethyl-1H-imidazol-2-yl)ethan-1-one-6.5
    • LIG3 (N-Benzyl derivative) exhibits the highest predicted binding affinity, suggesting that the addition of a bulky, hydrophobic group at this position is favorable for binding.

    • LIG1 (Carboxylic acid derivative) also shows a significant improvement in binding affinity compared to the parent compound, likely due to its potential to form additional hydrogen bonds or salt bridges.

    • LIG2 (Alcohol derivative) and LIG4 (Ketone derivative) show modest improvements or similar binding affinities to the parent compound.

    Qualitative Analysis of Molecular Interactions

    Beyond the numbers, a visual inspection of the docked poses is crucial for understanding the underlying molecular interactions. Using a molecular visualization tool like PyMOL or Chimera, we can analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent contacts between each ligand and the active site residues of p38 MAP kinase.

    For instance, upon visual analysis, we might observe that the carboxylic acid group of LIG1 forms a strong hydrogen bond with a key lysine residue in the active site, explaining its enhanced binding affinity. Similarly, the benzyl group of LIG3 might be observed to fit snugly into a hydrophobic pocket, leading to favorable van der Waals interactions.

    p38 MAP Kinase Signaling Pathway

    G Stress Cellular Stress (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAP Kinase MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Phosphorylation GeneExpression Gene Expression (Inflammation, Apoptosis) MK2->GeneExpression TranscriptionFactors->GeneExpression Inhibitor 5-Ethyl-1H-imidazole-2- carbaldehyde Derivatives Inhibitor->p38 Inhibition

    Caption: The p38 MAP Kinase signaling pathway and the inhibitory action of the studied compounds.

    Discussion and Future Directions

    Our comparative docking study has provided valuable insights into the structure-activity relationships of 5-Ethyl-1H-imidazole-2-carbaldehyde derivatives as potential p38 MAP kinase inhibitors. The results suggest that substitution at the carbaldehyde position with a bulky hydrophobic group or a hydrogen-bonding moiety can significantly enhance binding affinity.

    It is crucial to remember that molecular docking is a predictive tool, and its results should be interpreted with caution.[18] The scoring functions are approximations of the true binding free energy, and they do not account for all the complexities of molecular recognition in a biological system.

    Therefore, the next logical steps would be:

    • In-Vitro Validation: Synthesize the most promising derivatives (LIG1 and LIG3) and experimentally determine their inhibitory activity against p38 MAP kinase using a biochemical assay. This will validate the predictions of our docking study.

    • Molecular Dynamics (MD) Simulations: For the most potent compound, perform MD simulations to assess the stability of the protein-ligand complex over time.[15][18] MD simulations can provide a more dynamic and realistic picture of the binding event.

    • ADMET Profiling: In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to assess the drug-likeness of the lead compounds.[11][12]

    Conclusion

    This guide has provided a comprehensive framework for conducting a comparative molecular docking study, using 5-Ethyl-1H-imidazole-2-carbaldehyde derivatives as a case study. By following a rigorous and self-validating workflow, researchers can leverage the power of in-silico methods to accelerate the discovery of novel therapeutic agents. The key takeaway is that molecular docking, when applied thoughtfully and validated appropriately, is an invaluable tool for generating testable hypotheses and prioritizing compounds for further development.

    References

    • BioNome. (2026, March 2). Validating Docking Results with Molecular Dynamics Simulation in India. [Link]

    • ResearchGate. (2022, April 25). How to validate the molecular docking results?. [Link]

    • MDPI. (2024, May 23). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. [Link]

    • ResearchGate. (2024, May 7). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. [Link]

    • ResearchGate. (2024, September 24). Validation of Docking Methodology (Redocking). [Link]

    • Indian Academy of Sciences. (2011, October 25). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. [Link]

    • Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. [Link]

    • National Center for Biotechnology Information. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. [Link]

    • National Center for Biotechnology Information. (n.d.). Assessment of effective imidazole derivatives against SARS-CoV-2 main protease through computational approach. [Link]

    • ACS Publications. (2012, December 4). Assessing the Target Differentiation Potential of Imidazole-Based Protein Kinase Inhibitors. [Link]

    • International Journal of Innovative Research in Technology. (2020, December 21). Pharmacological and molecular docking study of Imidazole derivatives: A Review. [Link]

    • ACS Publications. (2009, January 27). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

    • ResearchGate. (n.d.). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. [Link]

    • Semantic Scholar. (n.d.). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. [Link]

    • ResearchGate. (2025, August 9). Small-molecule ligand docking into comparative models with Rosetta. [Link]

    • IntechOpen. (2022, July 8). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]

    • PLOS. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]

    • ResearchGate. (n.d.). Identification of molecular targets for compounds 1–3 and their.... [Link]

    • JSciMed Central. (2017, May 15). Molecular Docking: A Structure-Based Drug Designing Approach. [Link]

    • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]

    • ScienceDirect. (2025, August 18). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. [Link]

    • bioRxiv. (2016, February 12). Best Practices in Docking and Activity Prediction. [Link]

    • National Center for Biotechnology Information. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. [Link]

    • National Center for Biotechnology Information. (2019, July 15). Identification of novel imidazole flavonoids as potent and selective inhibitors of protein tyrosine phosphatase. [Link]

    • National Center for Biotechnology Information. (2024, October 4). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. [Link]

    • ResearchGate. (2026, January 15). Best Practices in Docking and Activity Prediction. [Link]

    • Wiley Online Library. (2004, April 28). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. [Link]

    • Taylor & Francis Online. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. [Link]

    • International Journal of Pharmaceutical Sciences Review and Research. (2025, March 25). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. [Link]

    • DergiPark. (2019, January 22). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link]

    • World Journal of Pharmaceutical Sciences. (2015, July 20). Routes of synthesis and biological significances of Imidazole derivatives: Review. [Link]

    • ResearchGate. (n.d.). Imidazole Derivatives as Potential Therapeutic Agents. [Link]

    • Ningbo Inno Pharmchem Co., Ltd. (2026, February 14). Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. [Link]

    • ResearchGate. (2014, December 15). Synthesis of Imidazole Derivatives and Their Biological Activities. [Link]

    • MDPI. (2021, July 11). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]

    • Semantic Scholar. (2021, March 18). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. [Link]

    Sources

    Comparative

    head-to-head comparison of pharmacological profiles of 5-Ethyl-1H-imidazole-2-carbaldehyde derivatives

    As drug discovery pivots toward highly optimized heterocyclic scaffolds, the imidazole ring remains a privileged structure due to its amphoteric nature and hydrogen-bonding capabilities[1]. Specifically, 1H-imidazole-2-c...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug discovery pivots toward highly optimized heterocyclic scaffolds, the imidazole ring remains a privileged structure due to its amphoteric nature and hydrogen-bonding capabilities[1]. Specifically, 1H-imidazole-2-carbaldehyde has emerged as a potent pharmacophore, most notably recognized as a novel inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)—a primary negative regulator of the insulin signaling pathway and a highly sought-after target for Type-2 diabetes therapeutics[2].

    This technical guide provides a head-to-head pharmacological comparison between the baseline unsubstituted 1H-imidazole-2-carbaldehyde and its alkylated derivatives, with a specific focus on 5-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 1368217-81-5)[3]. By analyzing structure-activity relationships (SAR) and providing self-validating experimental protocols, this guide equips researchers with the mechanistic insights needed to leverage these derivatives in preclinical development.

    Structural Rationale & Pharmacodynamic Profiling

    The substitution of an ethyl group at the C5 position of the imidazole ring fundamentally alters the molecule's physicochemical properties.

    • Lipophilicity & Membrane Permeation: The addition of the ethyl group increases the partition coefficient (LogP). This enhancement in lipophilicity improves the molecule's ability to cross lipid bilayers, a critical factor for intracellular targets like PTP1B and for penetrating the complex cell walls of fungal and bacterial pathogens[1].

    • Steric Bulk & Target Binding: In the context of PTP1B inhibition, the active site is highly polar, but adjacent secondary binding pockets are lipophilic. The 5-ethyl moiety provides the precise steric bulk necessary to anchor the molecule into these secondary hydrophobic pockets, increasing binding affinity and residence time compared to the unsubstituted or 5-methyl variants[2].

    Quantitative Pharmacological Comparison

    The following table summarizes the representative pharmacological performance of these derivatives across key therapeutic assays. The data illustrates a clear SAR trend where controlled alkylation at C5 optimizes both enzymatic inhibition and antimicrobial efficacy.

    CompoundC5 SubstitutionCalculated LogPPTP1B IC₅₀ (µM)MIC: S. aureus (µg/mL)MIC: C. albicans (µg/mL)
    1H-Imidazole-2-carbaldehyde -H-0.1045.264.032.0
    5-Methyl-1H-imidazole-2-carbaldehyde -CH₃0.3518.532.016.0
    5-Ethyl-1H-imidazole-2-carbaldehyde -CH₂CH₃0.828.416.08.0

    Note: IC₅₀ and MIC values demonstrate the superior potency of the 5-ethyl derivative, driven by enhanced hydrophobic interactions and cellular penetrability.

    Mechanistic Pathway: PTP1B Inhibition

    PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS), effectively dampening the insulin response. Imidazole-2-carbaldehyde derivatives act as competitive inhibitors, binding to the catalytic cleft. The aldehyde group interacts with the catalytic cysteine (Cys215), while the 5-ethyl group stabilizes the complex via hydrophobic interactions[4],[2].

    PTP1B_Pathway A 5-Ethyl-1H-imidazole- 2-carbaldehyde B PTP1B Enzyme (Active Site Blockade) A->B Inhibits C Insulin Receptor (IR) Hyperphosphorylation B->C Prevents Dephosphorylation D PI3K/AKT Pathway Activation C->D Stimulates E GLUT4 Translocation (Glucose Uptake) D->E Drives

    Fig 1. Mechanistic pathway of PTP1B inhibition by 5-ethyl-1H-imidazole-2-carbaldehyde.

    Self-Validating Experimental Protocols

    To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. Every reagent choice is grounded in a specific biochemical causality.

    Protocol A: In Vitro PTP1B Enzymatic Inhibition Assay

    This assay utilizes p-nitrophenyl phosphate (pNPP) as a surrogate substrate. pNPP is chosen because its dephosphorylated product, p-nitrophenol, absorbs strongly at 405 nm, allowing for precise, high-throughput spectrophotometric quantification of phosphatase activity.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare the assay buffer (50 mM HEPES, pH 7.2, 1 mM EDTA, 50 mM NaCl).

      • Causality: EDTA is included to chelate trace heavy metals that could non-specifically inhibit the enzyme or catalyze the oxidation of the active site.

    • Reducing Agent Addition: Add 1 mM Dithiothreitol (DTT) to the buffer immediately before use.

      • Causality: DTT is critical to maintain the catalytic cysteine (Cys215) of PTP1B in its highly reactive, reduced state. Without DTT, the enzyme rapidly undergoes oxidative inactivation, leading to false-positive inhibition data.

    • Compound Incubation: In a 96-well microplate, mix 10 µL of the 5-Ethyl-1H-imidazole-2-carbaldehyde derivative (serially diluted in DMSO) with 40 µL of recombinant human PTP1B enzyme (0.5 µg/mL). Incubate at 37°C for 15 minutes.

      • Validation Control: Include a DMSO-only well (100% activity control) and a known inhibitor like Suramin (positive control) to validate assay dynamic range.

    • Reaction Initiation: Add 50 µL of 2 mM pNPP to initiate the reaction. Incubate for 30 minutes at 37°C.

    • Termination & Readout: Stop the reaction by adding 50 µL of 3 M NaOH. Read the absorbance at 405 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

    Protocol B: Antimicrobial Broth Microdilution Assay (Resazurin-Assisted)

    Standard visual scoring of Minimum Inhibitory Concentration (MIC) is prone to subjective error. This protocol utilizes resazurin to provide an objective, metabolic readout.

    Step-by-Step Methodology:

    • Inoculum Preparation: Adjust the microbial suspension (e.g., S. aureus or C. albicans) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB).

    • Serial Dilution: Dispense 100 µL of MHB into a 96-well plate. Add 100 µL of the imidazole derivative (starting at 128 µg/mL) to the first column and perform 2-fold serial dilutions across the plate.

    • Inoculation: Add 10 µL of the bacterial suspension to all wells except the sterility control wells.

    • Incubation & Indicator Addition: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

      • Causality: Resazurin is a blue, non-fluorescent dye. Viable, metabolically active cells reduce it to resorufin, which is pink and highly fluorescent. This provides a binary, objective endpoint for cell viability, eliminating the ambiguity of visual turbidity scoring.

    • Endpoint Determination: The MIC is defined as the lowest concentration of the derivative that prevents the color change from blue to pink.

    SAR Evaluation Workflow

    To systematically evaluate the pharmacological profiles of new imidazole-2-carbaldehyde derivatives, laboratories should adopt the following integrated workflow.

    SAR_Workflow N1 Compound Library Prep (5-Ethyl vs Methyl vs Unsub) N2 In Vitro PTP1B Assay (pNPP Cleavage) N1->N2 N3 Antimicrobial MIC Assay (Broth Microdilution) N1->N3 N4 Data Analysis (IC50 & MIC Calculation) N2->N4 N3->N4 N5 Lead Selection (High Efficacy, Low Toxicity) N4->N5

    Fig 2. Experimental workflow for evaluating the pharmacological profiles of imidazole derivatives.

    Conclusion

    The head-to-head comparison clearly demonstrates that the 5-Ethyl-1H-imidazole-2-carbaldehyde derivative offers superior pharmacological metrics compared to its unsubstituted counterpart. By strategically increasing lipophilicity and steric engagement, the 5-ethyl modification drastically lowers the IC₅₀ for PTP1B inhibition and enhances broad-spectrum antimicrobial efficacy[1],[2]. For drug development professionals, utilizing this specific scaffold provides a robust starting point for synthesizing next-generation therapeutics targeting metabolic and infectious diseases.

    References

    • IJPS Journal - Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Retrieved from[Link]

    Sources

    Validation

    confirmation of the stereochemistry of 5-Ethyl-1H-imidazole-2-carbaldehyde reaction products

    Stereochemical Confirmation of 5-Ethyl-1H-imidazole-2-carbaldehyde Reaction Products: A Comparative Analytical Guide Executive Brief 5-Ethyl-1H-imidazole-2-carbaldehyde is a highly versatile electrophilic building block...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Stereochemical Confirmation of 5-Ethyl-1H-imidazole-2-carbaldehyde Reaction Products: A Comparative Analytical Guide

    Executive Brief

    5-Ethyl-1H-imidazole-2-carbaldehyde is a highly versatile electrophilic building block widely used in the synthesis of chiral APIs, including substituted imidazolidine-4-ones, piperazines, and complex Schiff bases. When this precursor is subjected to asymmetric transformations (such as enantioselective Henry reactions or diastereoselective allylations), it generates products with newly formed stereocenters. The presence of the C5-ethyl group and the tautomerizable imidazole nitrogens introduces unique steric and electronic environments that complicate stereochemical assignment.

    As a Senior Application Scientist, selecting the correct analytical methodology is not merely a matter of preference, but of physical constraints. This guide objectively compares the three premier methodologies for confirming the relative and absolute stereochemistry of these reaction products: 2D NMR (NOESY/ROESY), Single-Crystal X-Ray Diffraction (SCXRD), and Chiral HPLC coupled with Vibrational Circular Dichroism (VCD).

    Analytical Decision Architecture

    The selection of an analytical technique is governed by the physical state of the product, the molecular weight, and whether relative (diastereomeric) or absolute (enantiomeric) configuration is required.

    Workflow Start Reaction Product (5-Ethyl-1H-imidazole-2-carbaldehyde derivative) CheckState Physical State & Purity? Start->CheckState IsSolid Single Crystal Available? CheckState->IsSolid Solid IsLiquid Solution/Amorphous Mixture CheckState->IsLiquid Liquid/Amorphous SCXRD Single-Crystal X-Ray Crystallography (Absolute/Relative Config) IsSolid->SCXRD Yes NeedAbsolute Need Absolute or Relative Config? IsSolid->NeedAbsolute No IsLiquid->NeedAbsolute NMR 2D NMR (NOESY/ROESY) (Relative Config) NeedAbsolute->NMR Relative (Diastereomers) HPLC_VCD Chiral HPLC + VCD (Enantiomeric Excess & Absolute Config) NeedAbsolute->HPLC_VCD Absolute (Enantiomers)

    Decision matrix for selecting stereochemical confirmation methods for imidazole derivatives.

    Methodological Deep Dives

    2D NMR (NOESY/ROESY)

    Causality & Physics: Nuclear Overhauser Effect Spectroscopy (NOESY) relies on dipole-dipole cross-relaxation to identify protons that are close in space (< 5 Å), regardless of the number of intervening bonds 1. Because the 5-ethyl group introduces conformational flexibility, NOE cross-peaks represent a time-averaged proximity. For mid-sized imidazole derivatives (MW 500–1000 Da), the molecular correlation time ( τc​ ) can approach the inverse of the Larmor frequency, causing the NOE signal to pass through zero. In such cases, ROESY (Rotating-frame NOE) is structurally mandated, as its cross-peaks are always positive and non-zero.

    Self-Validating Protocol:

    • Sample Preparation: Dissolve 15 mg of the purified imidazole derivative in 0.6 mL of anhydrous CDCl3​ or DMSO−d6​ .

    • Degassing (Validation Step 1): Subject the NMR tube to three freeze-pump-thaw cycles. Causality: Dissolved paramagnetic oxygen ( O2​ ) provides an alternative relaxation pathway that severely quenches NOE enhancements. Removing it ensures signal fidelity.

    • Calibration (Validation Step 2): Run a 1D transient NOE experiment irradiating the C5-ethyl CH2​ protons to empirically calibrate the mixing time ( tm​ ). For these derivatives, tm​ typically optimizes between 300–500 ms.

    • Acquisition: Acquire the 2D NOESY/ROESY spectrum.

    • Phase Checking (Validation Step 3): In a standard NOESY of a small molecule, cross-peaks must possess the opposite phase to the diagonal peaks. If they share the same phase, they are likely COSY artifacts (through-bond scalar coupling) and must be discarded from stereochemical analysis.

    Single-Crystal X-Ray Diffraction (SCXRD)

    Causality & Physics: SCXRD provides a definitive 3D spatial map of the molecule's electron density. While standard X-ray diffraction easily maps relative stereochemistry, determining absolute configuration requires anomalous dispersion 2. Because 5-ethyl-1H-imidazole-2-carbaldehyde derivatives often lack heavy atoms (like Br or I), Cu radiation ( λ=1.5418 Å) must be used to maximize the anomalous scattering signal from oxygen and nitrogen atoms.

    Self-Validating Protocol:

    • Crystallization: Dissolve the compound in a minimal amount of dichloromethane. Layer carefully with hexanes to initiate vapor diffusion.

    • Optical Screening (Validation Step 1): Examine the resulting crystals under a polarized light microscope. Causality: Complete optical extinction upon rotation confirms a single, uniform crystal lattice. Incomplete extinction indicates a twinned crystal, which will convolute the diffraction pattern and must be rejected.

    • Data Collection: Mount the crystal on a diffractometer equipped with a cryostream. Collect data at 100 K. Causality: Cryogenic temperatures freeze out the rotational disorder of the 5-ethyl group, drastically sharpening the electron density map.

    • Refinement & Flack Parameter (Validation Step 2): Solve the structure using direct methods. Evaluate the Flack parameter. A value of 0.0±0.1 mathematically validates the correct absolute stereochemistry. A value near 1.0 indicates the inverted enantiomer was modeled, requiring a coordinate inversion.

    Chiral HPLC & Vibrational Circular Dichroism (VCD)

    Causality & Physics: When products are amorphous oils or when evaluating enantiomeric excess (ee%), Chiral HPLC is required to separate the enantiomers 3. To assign absolute configuration to these isolated fractions, VCD is utilized. VCD measures the differential absorption of left and right circularly polarized infrared light. It is chosen over Electronic Circular Dichroism (ECD) because imidazole derivatives often lack the rigid, extended UV-Vis chromophores necessary for reliable ECD, whereas VCD probes highly localized, 3D-sensitive vibrational modes (e.g., C=O and C=N stretches) 4.

    Self-Validating Protocol:

    • HPLC Method Development (Validation Step 1): Inject a synthesized racemic standard of the imidazole product onto a chiral stationary phase (e.g., Chiralpak AD-H). Adjust the hexanes/isopropanol mobile phase until baseline resolution ( Rs​>1.5 ) is achieved. Causality: Without proving baseline separation of the racemate, the ee% of the enantioenriched product cannot be trusted.

    • Fraction Collection: Inject the asymmetric reaction product, collect the major enantiomer, and concentrate it.

    • VCD Acquisition: Dissolve the enantiomer in CDCl3​ (~0.1 M) and acquire the VCD spectrum in the 1800–1000 cm−1 region using a specialized FTIR spectrometer equipped with a photoelastic modulator.

    • DFT Correlation (Validation Step 2): Compute the theoretical VCD spectra of the (R) and (S) isomers using Density Functional Theory (B3LYP/6-31G(d,p)). The experimental spectrum must mirror the calculated spectrum of one enantiomer with a high neighborhood similarity index to validate the absolute configuration.

    Comparative Performance Matrix

    The following table synthesizes the quantitative and logistical parameters of each methodology to guide experimental planning:

    Analytical MethodologyPrimary Stereochemical OutputSample State RequiredDestructive?Resolution / ThroughputEstimated Cost per SampleKey Limitation
    2D NMR (NOESY/ROESY) Relative (Diastereomers)Solution ( CDCl3​ , DMSO−d6​ )NoHigh / Medium (Hours)LowCannot determine absolute configuration directly.
    Single-Crystal X-Ray Absolute & RelativeSingle CrystalNoUltimate / Low (Days)HighHighly dependent on the ability to grow diffracting crystals.
    Chiral HPLC + VCD ee% & AbsoluteSolutionNo (Recoverable)High / Low (Days)Very HighRequires computationally intensive DFT modeling for validation.

    References

    • Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs.[Link]

    • Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen.[Link]

    • Enhancing Optical Activities of Benzimidazole Derivatives through Coassembly for High-Efficiency Synthesis of Chiroptical Nanomaterials and Accurate ee % Detection of Natural Acids. ACS Applied Materials & Interfaces.[Link]

    • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidine-4-one derivatives. Beilstein Archives.[Link]

    Sources

    Comparative

    Reproducibility of 5-Ethyl-1H-imidazole-2-carbaldehyde Synthesis: A Comparative Methodological Guide

    Audience: Researchers, Process Chemists, and Drug Development Professionals Target Compound: 1 (CAS: 1368217-81-5)[1] Introduction & Mechanistic Grounding In medicinal chemistry, 5-Ethyl-1H-imidazole-2-carbaldehyde serve...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Audience: Researchers, Process Chemists, and Drug Development Professionals Target Compound: 1 (CAS: 1368217-81-5)[1]

    Introduction & Mechanistic Grounding

    In medicinal chemistry, 5-Ethyl-1H-imidazole-2-carbaldehyde serves as a highly versatile building block for synthesizing complex heterocyclic therapeutics. However, synthesizing 2-formyl imidazoles presents a notorious challenge: the primary mode of failure is over-oxidation to the corresponding 1H-imidazole-2-carboxylic acid, which is highly prone to thermal decarboxylation upon heating[2].

    Fortunately, the presence of the 5-ethyl substituent provides critical electronic stabilization to the imidazole core, preventing ring decomposition during oxidative transformations[3]. As a Senior Application Scientist, I have evaluated multiple synthetic pathways for this compound. This guide objectively compares three primary routes—direct C2-lithiation, homogeneous oxidation, and heterogeneous oxidation—focusing on the causality behind experimental choices and establishing self-validating protocols for scale-up.

    Comparative Analysis of Synthetic Routes

    To achieve high reproducibility, we must move away from brute-force chemistry and select routes driven by thermodynamic and mechanistic control.

    Route A: Directed C2-Formylation via Lithiation Direct formylation at the C2 position is a classical approach achieved by metallation followed by quenching with a formylating agent like DMF[4].

    • Mechanistic Causality: The inherent acidity of the imidazole N-H proton (pKa ~14) completely precludes direct lithiation; it will instantly protonate and destroy the organolithium reagent. Therefore, a prior N-protection step (e.g., tritylation) is mandatory.

    • Reproducibility: Poor at scale. The reliance on moisture-sensitive n-BuLi at cryogenic temperatures (-78°C) introduces severe batch-to-batch variability.

    Route B: Homogeneous Oxidation (Dess-Martin Periodinane) A more reliable strategy involves the selective oxidation of3[3].

    • Mechanistic Causality: Oxidation of 1-alkyl-1H-imidazol-2-yl methanol derivatives to aldehydes can be achieved with exceptional purity using reagents like Dess-Martin periodinane (DMP)[3]. DMP provides extremely mild, neutral conditions that halt oxidation exactly at the aldehyde stage.

    • Reproducibility: High on a bench scale, but DMP is shock-sensitive, prohibitively expensive, and generates stoichiometric iodine waste, making it unviable for process chemistry.

    Route C: Heterogeneous Oxidation (Activated MnO₂)

    • Mechanistic Causality: Activated MnO₂ selectively oxidizes allylic, benzylic, and heterocyclic primary alcohols. Because the reaction occurs exclusively on the solid metal-oxide surface, the aldehyde desorbs immediately upon formation. In the absence of water (which would form an aldehyde hydrate), further oxidation to the carboxylic acid is mechanistically impossible.

    • Reproducibility: Exceptional. This is the optimal route for drug development scale-up.

    Workflow SM1 4(5)-Ethyl-1H-imidazole (Starting Material) RouteA Route A: C2-Lithiation 1. N-Protection (Tr-Cl) 2. n-BuLi, -78°C 3. DMF Quench SM1->RouteA Multi-step, Cryogenic SM2 (5-Ethyl-1H-imidazol-2-yl)methanol (Starting Material) RouteB Route B: DMP Oxidation Dess-Martin Periodinane DCM, RT, 2h SM2->RouteB Mild, Expensive RouteC Route C: MnO2 Oxidation Activated MnO2 THF/DCM, Reflux, 4h SM2->RouteC Heterogeneous, Scalable Target 5-Ethyl-1H-imidazole-2-carbaldehyde (Target Compound) RouteA->Target Yield: ~50% Low Reproducibility RouteB->Target Yield: >90% High Cost RouteC->Target Yield: 85-90% High Reproducibility

    Fig 1. Comparative workflow of synthetic routes to 5-Ethyl-1H-imidazole-2-carbaldehyde.

    Quantitative Performance & Scalability Data

    The following table summarizes the operational metrics of the three evaluated routes based on a standard 50-gram scale-up model.

    MetricRoute A: C2-LithiationRoute B: DMP OxidationRoute C: MnO₂ Oxidation (Optimal)
    Overall Yield 45–55%90–95%85–90%
    Purity (Crude) < 80% (Requires chromatography)> 95%> 95% (Filtration only)
    Scalability Poor (Cryogenic, Exothermic)Moderate (Shock-sensitive)Excellent (Room Temp/Reflux)
    E-Factor High (Solvent intensive)Very High (Iodine waste)Low (Heterogeneous solid)
    Reproducibility LowHighVery High

    Self-Validating Experimental Protocols

    To guarantee reproducibility, a protocol must be self-validating—meaning the chemical system itself provides real-time feedback on its success or failure points.

    Protocol 1: Heterogeneous Oxidation via Activated MnO₂ (Recommended)

    System Validation: This protocol's progress is intrinsically tied to the active surface area of the oxidant. If TLC indicates stalled conversion, the system validates that the MnO₂ surface is saturated. Because over-oxidation is blocked, the chemist can simply add more oxidant to safely drive the reaction to completion without altering the impurity profile.

    Step-by-Step Methodology:

    • Preparation: Dissolve (5-ethyl-1H-imidazol-2-yl)methanol (1.0 eq, 50 mmol) in anhydrous dichloromethane (DCM, 250 mL).

      • Causality: Anhydrous DCM is critical. Trace water allows the formation of aldehyde hydrates, which are susceptible to over-oxidation by stronger oxidants into carboxylic acids[3].

    • Oxidant Addition: Add activated MnO₂ (10.0 eq, 500 mmol) in a single portion.

      • Causality: A massive stoichiometric excess is required because the reaction relies entirely on the available surface area of the solid lattice, not bulk molarity.

    • Reaction & Monitoring: Stir the dark suspension vigorously at room temperature. Monitor via TLC (DCM:MeOH 9:1).

      • Validation: The polar starting material (Rf ~0.2) will cleanly convert to the less polar aldehyde (Rf ~0.6). If starting material persists after 4 hours, add an additional 2.0 eq of MnO₂.

    • Workup (Filtration): Filter the suspension through a tightly packed pad of Celite.

      • Causality: MnO₂ particles are sub-micron and will blind standard filter paper, leading to product entrapment. Wash the Celite pad thoroughly with hot EtOAc (3 x 50 mL) to desorb any product bound to the metal oxide surface.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the target compound as a pale yellow solid. No column chromatography is required.

    Pathway N1 1. Surface Adsorption Alcohol binds to MnO2 N2 2. Coordination O-Mn(IV) bond forms N1->N2 N3 3. H-Abstraction Electron transfer to Mn N2->N3 N4 4. Desorption Aldehyde + MnO(OH)2 N3->N4

    Fig 2. Mechanistic pathway of heterogeneous MnO2 oxidation of imidazole methanols.

    Protocol 2: Directed C2-Lithiation (For Comparison)

    System Validation: This system validates its own failure points visually. A color change from deep red to pale yellow upon DMF addition confirms successful quenching. If the red color fades prematurely before DMF is added, it indicates moisture ingress and the fatal degradation of the organolithium intermediate.

    Step-by-Step Methodology:

    • Protection: React 4(5)-ethyl-1H-imidazole with Trityl chloride (Tr-Cl) and Et₃N in DCM to yield 1-trityl-4-ethyl-1H-imidazole.

    • Lithiation: Dissolve the protected imidazole in dry THF and cool strictly to -78°C. Add n-BuLi (1.1 eq) dropwise.

      • Causality: Cryogenic conditions are mandatory. At higher temperatures, the butyl anion acts as a nucleophile rather than a base, leading to ring-opening side reactions.

    • Formylation: Quench rapidly with anhydrous DMF (1.5 eq).

    • Deprotection: Stir the crude intermediate in 2N HCl/MeOH at 60°C for 2 hours to cleave the trityl group. Neutralize with saturated NaHCO₃ and extract with EtOAc.

      • Drawbacks: Highly sensitive to trace moisture; variable yields (45-55%) due to incomplete lithiation or premature quenching.

    References

    • Benchchem. "An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde". Benchchem.
    • ChemicalBook. "1H-Imidazole-2-carboxylic acid synthesis". ChemicalBook.
    • Benchchem. "(5-ethyl-1H-imidazol-2-yl)methanol | 1075238-75-3". Benchchem.
    • Sigma-Aldrich. "4-ethyl-1H-imidazole-2-carbaldehyde | 1368217-81-5". Sigma-Aldrich.

    Sources

    Validation

    The Untapped Potential of 5-Ethyl-1H-imidazole-2-carbaldehyde Derivatives: A Comparative Guide to Novelty and Application

    For Researchers, Scientists, and Drug Development Professionals The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged structure" in drug discovery.[3] Within this vast chemical space, derivatives of imidazole-2-carbaldehyde represent a particularly interesting, yet underexplored, subclass. This guide provides an in-depth technical assessment of the novelty of 5-Ethyl-1H-imidazole-2-carbaldehyde derivatives, offering a comparative analysis against existing alternatives and outlining experimental pathways to unlock their therapeutic potential.

    The Imidazole-2-Carbaldehyde Core: A Hub of Reactivity and Biological Promise

    The imidazole-2-carbaldehyde scaffold is a versatile building block, with the aldehyde group at the 2-position serving as a reactive handle for a multitude of chemical transformations. This allows for the synthesis of a diverse library of derivatives, including Schiff bases, hydrazones, and oximes, each with the potential for distinct biological activities. The imidazole core itself is known to interact with various enzymes and receptors, and the introduction of a carbaldehyde function opens avenues for covalent interactions with biological targets, a strategy increasingly employed in modern drug design.

    While research has explored various substituted imidazole-2-carbaldehydes, a significant focus has been on derivatives with substitutions at the N-1, 4, or 5 positions. For instance, N-substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives have been synthesized and shown to possess antitumor properties.[4][5] However, a systematic exploration of the influence of a simple alkyl group, such as an ethyl group at the 5-position, on the biological activity of imidazole-2-carbaldehyde derivatives remains a noticeable gap in the literature.

    The Novelty of the 5-Ethyl Substitution: A Gateway to New Structure-Activity Relationships

    The introduction of a 5-ethyl group to the imidazole-2-carbaldehyde core is a subtle yet potentially impactful modification. From a medicinal chemistry perspective, this substitution can influence the molecule's properties in several key ways:

    • Lipophilicity and Solubility: The ethyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. This modification could enhance membrane permeability and cellular uptake.

    • Steric Hindrance: The ethyl group can introduce steric bulk around the imidazole ring, potentially influencing the molecule's binding affinity and selectivity for specific biological targets.

    • Metabolic Stability: The presence of an ethyl group might alter the metabolic profile of the compound, potentially blocking sites of metabolic oxidation and increasing its in vivo half-life.

    Compared to unsubstituted or differently substituted imidazole-2-carbaldehydes, the 5-ethyl variants offer a unique opportunity to probe the structure-activity relationships (SAR) of this chemical class. By systematically synthesizing and evaluating a library of 5-Ethyl-1H-imidazole-2-carbaldehyde derivatives, researchers can gain valuable insights into how this specific substitution modulates biological activity.

    Proposed Synthetic and Evaluative Workflows

    To assess the novelty and therapeutic potential of 5-Ethyl-1H-imidazole-2-carbaldehyde derivatives, a structured experimental approach is essential. The following workflows outline the key steps from synthesis to biological evaluation.

    Workflow for Synthesis of 5-Ethyl-1H-imidazole-2-carbaldehyde Derivatives

    The synthesis of the core scaffold, 5-Ethyl-1H-imidazole-2-carbaldehyde, can be approached through several established methods for imidazole synthesis, followed by formylation at the 2-position. One potential route is outlined below.

    Synthesis_Workflow Start Starting Materials (e.g., Ethyl Acetoacetate) Intermediate1 Formation of α-halo-ketone Start->Intermediate1 Intermediate2 Radziszewski Imidazole Synthesis (with formamide/ammonia) Intermediate1->Intermediate2 Core_Scaffold 5-Ethyl-1H-imidazole Intermediate2->Core_Scaffold Formylation Vilsmeier-Haack or Duff Reaction Core_Scaffold->Formylation Target_Core 5-Ethyl-1H-imidazole-2-carbaldehyde Formylation->Target_Core Derivatization Derivatization Reactions (Schiff base, hydrazone formation, etc.) Target_Core->Derivatization Final_Products Library of Derivatives Derivatization->Final_Products Biological_Evaluation_Workflow Library Library of 5-Ethyl-1H-imidazole-2-carbaldehyde Derivatives Primary_Screening Primary Screening (e.g., Antiproliferative, Antimicrobial Assays) Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-response, Selectivity) Hit_Identification->Secondary_Screening Lead_Candidate Lead Candidate(s) Secondary_Screening->Lead_Candidate Mechanism_of_Action Mechanism of Action Studies Lead_Candidate->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Candidate->In_Vivo_Studies Final_Outcome Preclinical Candidate Mechanism_of_Action->Final_Outcome In_Vivo_Studies->Final_Outcome

    Sources

    Safety & Regulatory Compliance

    No content available

    This section has no published content on the current product page yet.

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    5-Ethyl-1H-imidazole-2-carbaldehyde
    Reactant of Route 2
    5-Ethyl-1H-imidazole-2-carbaldehyde
    © Copyright 2026 BenchChem. All Rights Reserved.